Cafedrine
Description
This compound is under investigation in clinical trial NCT01311414 (Effect of this compound/Theodrenaline and Urapidil on Cerebral Oxygenation).
Structure
3D Structure
Properties
CAS No. |
58166-83-9 |
|---|---|
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |
InChI Key |
UJSKUDDDPKGBJY-WFASDCNBSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Appearance |
Solid powder |
Other CAS No. |
58166-83-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine, a synthetic sympathomimetic agent, exerts its antihypotensive effects through a sophisticated and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and physiological pathways modulated by this compound, with a particular focus on its direct and indirect sympathomimetic actions and its potentiation of intracellular signaling through phosphodiesterase inhibition. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is clinically utilized, often in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the management of hypotension.[1] The therapeutic effect of this combination is a rapid and stable increase in blood pressure, primarily achieved by enhancing cardiac output and stroke volume without significantly altering heart rate or systemic vascular resistance.[1][3] This unique pharmacological profile stems from the synergistic actions of its constituent components, which target multiple points within the cardiovascular regulatory system.
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of this compound can be dissected into two principal pathways: indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.
Indirect Sympathomimetic Action via Norephedrine
The norephedrine moiety of this compound is responsible for its indirect sympathomimetic effects.[4] It acts by promoting the release of endogenous noradrenaline from presynaptic nerve terminals.[4][5] This released noradrenaline then activates adrenergic receptors on target cells, primarily β1-adrenoceptors in cardiomyocytes and α1-adrenoceptors in vascular smooth muscle.
-
β1-Adrenoceptor Stimulation in Cardiomyocytes: The activation of β1-adrenoceptors in the heart muscle initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels results in the activation of Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately enhance cardiac contractility (positive inotropy) and, to a lesser extent, heart rate (positive chronotropy).[4]
-
α1-Adrenoceptor Stimulation in Vascular Smooth Muscle: The released noradrenaline also stimulates α1-adrenoceptors on vascular smooth muscle cells. This interaction activates a Gq-protein coupled pathway, leading to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, leading to vasoconstriction.
Phosphodiesterase (PDE) Inhibition by Theophylline
The theophylline component of this compound contributes to its overall effect by acting as a non-selective inhibitor of phosphodiesterases (PDEs).[1][4] In the context of cardiac function, the inhibition of PDE3 is particularly relevant.[3][4] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP. By inhibiting PDE3, theophylline slows the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[4] This elevation in cAMP levels potentiates the effects of the β1-adrenoceptor stimulation initiated by the norephedrine component, further enhancing cardiac inotropy.[3][4]
Signaling Pathways
The interplay between the sympathomimetic and PDE-inhibitory actions of this compound results in a complex and synergistic effect on the cardiovascular system. The following diagrams illustrate the key signaling pathways involved.
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Pro-constrictive signaling of this compound in vascular smooth muscle.
Caption: Potential vasodilatory signaling of this compound.
Quantitative Data
While specific binding affinities and IC50 values for this compound at various receptors and enzymes are not extensively reported in publicly available literature, the clinically relevant concentrations and observed effects provide insight into its potency.
| Parameter | Value/Observation | Species/System | Reference |
| Clinically Relevant Plasma Concentration (Estimated) | 106.7 µM (conjugated theophylline) | Human | [5] |
| 101 µM (conjugated norephedrine) | Human | [5] | |
| Inotropic Effect (Norephedrine) | Maximum effect at 10 µM | Human atrial trabeculae | [5] |
| Vascular Tone Effect (Norephedrine) | Slight increase in tension at 300 µM | Human internal mammary artery rings | [5] |
| Inotropic Effect (this compound/Theodrenaline combination) | Positive inotropic effect abolished by propranolol (B1214883) | Human | [3] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been achieved through a combination of in vitro and in vivo experimental models.
In Vitro Assessment of Inotropic Effects
Objective: To determine the direct effects of this compound and its components on myocardial contractility.
Methodology:
-
Tissue Preparation: Human atrial trabeculae are obtained from patients undergoing cardiac surgery, with informed consent. The muscle strips are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.
-
Experimental Setup: The muscle strips are attached to a force transducer to measure isometric contraction. The preparations are electrically stimulated at a physiological frequency (e.g., 1 Hz).
-
Drug Application: After a stabilization period, cumulative concentration-response curves are generated for this compound, norephedrine, theophylline, and theodrenaline.
-
Data Analysis: The change in force of contraction is measured and plotted against the drug concentration to determine potency and efficacy. The involvement of adrenergic receptors is investigated by pre-incubating the tissue with selective antagonists (e.g., propranolol for β-adrenoceptors) before repeating the concentration-response curve.
Caption: Experimental workflow for in vitro inotropy studies.
In Vitro Assessment of Vascular Effects
Objective: To evaluate the direct effects of this compound and its components on vascular tone.
Methodology:
-
Tissue Preparation: Rings of human internal mammary artery are obtained and prepared similarly to the atrial trabeculae.
-
Experimental Setup: The arterial rings are mounted in an organ bath connected to a force transducer to measure isometric tension.
-
Drug Application: After stabilization and pre-contraction with an agent like phenylephrine, cumulative concentration-response curves are generated for the test compounds.
-
Data Analysis: Changes in vascular tension are recorded to determine vasoconstrictor or vasodilator properties.
Conclusion
The mechanism of action of this compound is a compelling example of rational drug design, leveraging the distinct pharmacological properties of its constituent molecules to produce a targeted and beneficial clinical effect. Its primary action is driven by the indirect sympathomimetic effects of its norephedrine component, which is significantly potentiated by the PDE-inhibitory activity of its theophylline moiety. This results in a pronounced increase in cardiac inotropy and, consequently, blood pressure, with minimal impact on heart rate and systemic vascular resistance. A thorough understanding of these intricate pathways is paramount for the continued development and optimization of cardiovascular therapeutics.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Cafedrine: An In-depth Examination of its Indirect Effects on Beta-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic sympathomimetic amine, is a component of the combination drug Akrinor™, used for the management of hypotension. This technical guide provides a detailed analysis of the pharmacological effects of this compound, with a specific focus on its interaction with beta-adrenoceptors. While direct binding affinity data for this compound is scarce, its mechanism of action is primarily understood through the synergistic effects of its constituent parts, norephedrine (B3415761) and theophylline (B1681296). This document synthesizes available data on its indirect sympathomimetic activity, its influence on intracellular signaling cascades, and the experimental methodologies used to elucidate these effects.
Introduction
This compound is a conjugate of norephedrine and theophylline. It is administered in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), commercially known as Akrinor™.[1] This combination is utilized to restore mean arterial blood pressure by increasing cardiac preload, stroke volume, and cardiac output, with minimal effects on systemic vascular resistance and heart rate.[1] The clinical efficacy of the this compound/theodrenaline combination is attributed to its multi-faceted mechanism of action, which involves indirect stimulation of adrenoceptors and modulation of intracellular second messenger systems.[1][2]
Mechanism of Action at the Beta-Adrenoceptor
The primary effect of this compound on the cardiovascular system is mediated through its influence on beta-1 (β1)-adrenoceptors in cardiomyocytes.[1][2] This interaction, however, is not a direct binding of the this compound molecule to the receptor. Instead, it is an indirect sympathomimetic action facilitated by its norephedrine component.
Indirect Sympathomimetic Action
The norephedrine moiety of this compound is responsible for stimulating the release of endogenous noradrenaline from sympathetic nerve terminals.[1][2] This released noradrenaline then acts as the primary agonist at postsynaptic β1-adrenoceptors on heart muscle cells.[1] The binding of noradrenaline to these receptors initiates a cascade of intracellular events leading to a positive inotropic effect (increased contractility).[2]
Reinforcement via Phosphodiesterase Inhibition
The theophylline component of this compound contributes to the overall effect by acting as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in the β-adrenergic signaling pathway. By inhibiting PDE3, the predominant isoform in cardiac tissue, theophylline slows the degradation of cAMP.[1] This leads to an accumulation of intracellular cAMP, thereby amplifying and prolonging the downstream effects of β1-adrenoceptor stimulation.[1][2]
Signaling Pathways
The interplay between the components of this compound results in a potentiation of the canonical β1-adrenoceptor signaling pathway.
Quantitative Data
| Parameter | Value | Species/Tissue | Reference |
| Akrinor™ EC50 | 41 ± 3 mg/l | Human atrial trabeculae | [3][4] |
| Norephedrine IC50 (Noradrenaline re-uptake inhibition) | 2 µM | Rat heart | [3] |
| Theophylline IC50 (PDE inhibition) | ~1 mM | General | [3] |
Note: The EC50 value for Akrinor™ represents the concentration required to produce 50% of the maximal positive inotropic effect.
Experimental Protocols
The following methodologies have been employed to investigate the effects of this compound and its components.
Isolated Human Atrial Trabeculae Contraction Assay
This in vitro method is used to assess the direct and indirect effects of substances on myocardial contractility.
Protocol:
-
Human atrial tissue is obtained from patients undergoing cardiac surgery.
-
Small muscle strips (trabeculae) are dissected and mounted in organ baths containing a physiological salt solution at 37°C.
-
The trabeculae are electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Isometric contraction force is measured using a force transducer.
-
To delineate the specific receptor involvement, selective antagonists are used. For instance, the β1-adrenoceptor antagonist CGP 20712A can be used to confirm the role of this receptor subtype.[3][4]
-
Concentration-response curves are generated by cumulatively adding the test substance (e.g., Akrinor™) to the organ bath.
-
The EC50 is calculated from these curves to determine the potency of the substance.
Phosphodiesterase Inhibition Assay
To specifically assess the PDE-inhibiting effects of the theophylline component, the potentiation of the effects of a direct adenylyl cyclase activator, such as forskolin (B1673556), is measured.[3]
Protocol:
-
The experimental setup is similar to the atrial trabeculae contraction assay.
-
To isolate the effects on the post-receptor signaling cascade, β-adrenoceptors are blocked using an antagonist (e.g., CGP 20712A).[3]
-
A concentration-response curve for forskolin is established.
-
The tissue is then pre-incubated with the test substance (e.g., theophylline or Akrinor™).
-
A second concentration-response curve for forskolin is generated in the presence of the test substance.
-
A leftward shift in the forskolin concentration-response curve indicates potentiation of the adenylyl cyclase-cAMP pathway, consistent with PDE inhibition.[3]
Discussion and Conclusion
The available evidence strongly suggests that this compound's effects on beta-adrenoceptors are indirect and multifaceted. The primary mechanism involves the release of endogenous noradrenaline by its norephedrine component, which subsequently stimulates β1-adrenoceptors in the heart. This action is further amplified by the PDE-inhibiting properties of its theophylline component, which increases the intracellular concentration of cAMP.
For drug development professionals, it is crucial to recognize that this compound itself is not a direct β-adrenergic agonist. Its pharmacological profile is a result of the combined and synergistic actions of its constituent molecules. Future research should aim to elucidate the in-vivo metabolism of this compound to better understand the bioavailability of its active components. Furthermore, detailed binding studies, while challenging for an indirect-acting agent, could provide more definitive insights into any potential direct interactions with adrenoceptors or other cellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cafedrine on Phosphodiesterase (PDE) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic compound linking norephedrine (B3415761) and theophylline (B1681296), is utilized for its cardiovascular effects, particularly in managing hypotension. Its mechanism of action is multifaceted, involving adrenergic stimulation and, notably, the inhibition of phosphodiesterases (PDEs). This technical guide provides an in-depth analysis of the PDE inhibitory properties of this compound, focusing on the contribution of its theophylline moiety. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing PDE inhibition, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Phosphodiesterase Inhibition
This compound is a conjugate molecule of norephedrine and theophylline. While the norephedrine component contributes to its sympathomimetic effects through the release of norepinephrine, the theophylline component is responsible for its phosphodiesterase (PDE) inhibitory activity. Theophylline is a well-known non-selective PDE inhibitor, and this action is believed to potentiate the effects of adrenergic stimulation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
PDEs are a superfamily of enzymes that hydrolyze the secondary messengers cAMP and cGMP, thereby regulating a wide array of cellular processes. By inhibiting these enzymes, this compound, via its theophylline component, can modulate signaling pathways crucial to cardiovascular function, inflammation, and smooth muscle relaxation. The non-selective nature of theophylline's inhibition means that it can affect multiple PDE isoforms, leading to a broad spectrum of physiological effects.
Quantitative Analysis of Phosphodiesterase Inhibition
Direct quantitative data on the inhibitory activity of the this compound molecule against specific PDE isoforms is not extensively available in peer-reviewed literature. However, the PDE inhibitory profile of this compound is considered to be that of its active component, theophylline. Theophylline is a weak, non-selective inhibitor of several PDE isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for theophylline against various PDE isoforms. It is important to note that these values can vary between studies depending on the experimental conditions.
| PDE Isoform | Substrate(s) | Theophylline IC50 (µM) | Reference(s) |
| PDE1 | cAMP, cGMP | >100 | General consensus from literature |
| PDE2 | cAMP, cGMP | >100 | General consensus from literature |
| PDE3 | cAMP, cGMP | ~100 - 300 | [1][2] |
| PDE4 | cAMP | ~100 - 500 | [3][4] |
| PDE5 | cGMP | >100 | [3] |
Note: The IC50 values are approximate and collated from various sources. The lack of precise, directly comparable data highlights the need for further specific investigation into the PDE inhibitory profile of both this compound and theophylline under standardized assay conditions.
Signaling Pathways Modulated by this compound's PDE Inhibition
The inhibition of PDEs by the theophylline component of this compound leads to an accumulation of intracellular cAMP and cGMP. These second messengers activate downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate numerous target proteins.
The cAMP Signaling Pathway
Inhibition of cAMP-degrading PDEs (primarily PDE3 and PDE4 in relevant tissues) by this compound results in elevated cAMP levels. This leads to the activation of PKA, which has profound effects on cardiovascular function. In cardiac myocytes, PKA phosphorylates L-type calcium channels and phospholamban, leading to increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively. The net effect is an increase in cardiac contractility (inotropy) and heart rate (chronotropy).
The cGMP Signaling Pathway
Theophylline's inhibitory effect on cGMP-degrading PDEs (such as PDE5, although the effect is weak) can lead to an increase in intracellular cGMP. cGMP primarily activates Protein Kinase G (PKG), which in vascular smooth muscle cells promotes relaxation by reducing intracellular calcium levels. This can lead to vasodilation.
Experimental Protocols for Assessing PDE Inhibition
The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a test compound, such as this compound or theophylline, against a specific phosphodiesterase isoform. A commonly used method is the radioenzymatic assay.
Radioenzymatic Phosphodiesterase Inhibition Assay
Objective: To determine the IC50 value of a test compound for a specific PDE isoform.
Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4B)
-
Test compound (this compound or Theophylline)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the recombinant PDE enzyme to a working concentration in assay buffer.
-
Prepare a slurry of the anion-exchange resin.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Recombinant PDE enzyme solution
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [³H]-cAMP or [³H]-cGMP to each well.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).
-
Cool the plate to room temperature.
-
-
Product Separation and Detection:
-
Add 5'-Nucleotidase to each well to convert the resulting radiolabeled 5'-monophosphate (e.g., [³H]-AMP) to the corresponding radiolabeled nucleoside (e.g., [³H]-adenosine). Incubate at 30°C for 15 minutes.
-
Transfer the reaction mixture to tubes containing the anion-exchange resin slurry. The resin will bind the unreacted charged substrate ([³H]-cAMP), while the uncharged product ([³H]-adenosine) will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The phosphodiesterase inhibitory activity of this compound is an integral part of its pharmacological profile, primarily mediated by its theophylline component. As a non-selective PDE inhibitor, theophylline, and by extension this compound, can influence multiple signaling pathways, most notably the cAMP and cGMP pathways, leading to its observed cardiovascular effects. While the existing literature provides a qualitative understanding of this mechanism, there is a clear need for comprehensive studies to quantitatively determine the inhibitory profile of this compound against the full spectrum of PDE isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more precise understanding of this compound's mechanism of action and for the development of more selective cardiovascular drugs.
References
- 1. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Cafedrine/Theodrenaline: A Technical Guide for Researchers
An in-depth examination of the synergistic mechanisms and hemodynamic effects of the cafedrine (B87544) and theodrenaline (B228420) combination for drug development professionals, researchers, and scientists.
The fixed-dose combination of this compound and theodrenaline (in a 20:1 ratio), commercially known as Akrinor®, is a well-established therapeutic option for treating hypotensive states, particularly during anesthesia and in emergency medicine.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this combination, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols.
Core Mechanism of Action
The hemodynamic effects of the this compound/theodrenaline combination arise from the synergistic actions of its constituent components on the cardiovascular system. This compound is a covalent linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a covalent linkage of noradrenaline (norepinephrine) and theophylline.[2][3][4] The overall effect is a rapid increase in mean arterial pressure (MAP), primarily driven by an increase in cardiac output and preload, with minimal impact on heart rate and systemic vascular resistance.[1][5]
The mechanism of action can be dissected into three primary components:
-
Direct β1-Adrenergic Stimulation: The noradrenaline component of theodrenaline directly stimulates β1-adrenergic receptors in the myocardium. This activation of Gs-protein-coupled receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic effect (increased contractility) and a modest positive chronotropic effect (increased heart rate).[1][2]
-
Indirect Sympathomimetic Action: The norephedrine moiety of this compound acts as an indirect sympathomimetic agent by promoting the release of endogenous noradrenaline from sympathetic nerve terminals.[1][2] This released noradrenaline further stimulates adrenergic receptors, contributing to the overall sympathomimetic effect.
-
Phosphodiesterase (PDE) Inhibition: The theophylline component present in both this compound and theodrenaline is a non-selective inhibitor of phosphodiesterases.[1][2] By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cAMP is reduced.[2] This leads to an accumulation of intracellular cAMP, potentiating the effects of β1-adrenergic stimulation and enhancing myocardial contractility.[2]
Signaling Pathways
The interplay of these mechanisms is crucial for the therapeutic effect of the this compound/theodrenaline combination. The following diagrams illustrate the key signaling pathways involved in cardiomyocytes and vascular smooth muscle cells.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from clinical and preclinical studies on the pharmacodynamics of the this compound/theodrenaline combination.
Table 1: Hemodynamic Effects in Humans (Clinical Studies)
| Parameter | Study Population | Dosage | Key Findings | Reference(s) |
| Mean Arterial Pressure (MAP) | Patients under general/regional anesthesia | 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg theodrenaline | Significant increase in MAP (p < 0.001) by 11 ± 16 mmHg within 5 minutes. Peak effect at 17.4 ± 9.0 minutes. | [5][6] |
| Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | MAP increased by approximately 60% 10 minutes after administration. | ||
| Cardiac Index (CI) | Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | CI increased by 17%. | |
| Systemic Vascular Resistance Index (SVRI) | Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | SVRI increased by 42%. | |
| Heart Rate (HR) | Patients under general/regional anesthesia | 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg theodrenaline | Not affected in a clinically significant manner. | [5][6] |
| Population kinetic/pharmacodynamic modeling | N/A | Median increase of 2.6 bpm (p < 0.001). | [2] | |
| Factors Influencing Efficacy | Patients under anesthesia | N/A | Female gender associated with higher effectiveness. Heart failure and beta-blocker administration lower the anti-hypotensive effect. | [5] |
Table 2: In Vitro Effects
| Parameter | Experimental Model | Concentration | Key Findings | Reference(s) |
| Force of Contraction | Human atrial trabeculae | EC50: 41 ± 3 mg/L | Robustly increased force of contraction, mediated via β1-adrenergic receptors. | [7][8] |
| Vasoconstriction | Human internal mammary artery rings | 4.2–168 mg/L | Did not induce vasoconstriction. | [7][8] |
| Phosphodiesterase Inhibition | Human atrial trabeculae | 420 mg/L (clinically irrelevant concentration) | Potentiation of forskolin (B1673556) effects, suggesting PDE inhibition. | [7] |
Experimental Protocols
This section outlines the general methodologies employed in key studies investigating the pharmacodynamics of the this compound/theodrenaline combination.
In Vitro Assessment of Inotropic and Vasomotor Effects
Objective: To determine the direct effects of the this compound/theodrenaline combination on myocardial contractility and vascular tone.
Methodology:
-
Tissue Preparation: Human atrial trabeculae and internal mammary artery rings are obtained from patients undergoing cardiac surgery with informed consent and ethical approval.
-
Isometric Contraction Measurement:
-
Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Tissues are electrically stimulated (e.g., at 1 Hz for atrial trabeculae).
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the this compound/theodrenaline combination.
-
-
Receptor Subtype Involvement:
-
To identify the receptors involved, experiments are repeated in the presence of selective antagonists (e.g., CGP 20712A for β1-receptors, ICI 118,551 for β2-receptors, and prazosin (B1663645) for α1-receptors).
-
-
Assessment of PDE Inhibition:
-
The potentiation of the effects of a direct adenylyl cyclase activator (e.g., forskolin) by the drug combination is measured. An increase in the potency of forskolin in the presence of the drug indicates PDE inhibition.
-
Clinical Assessment of Hemodynamic Effects in Humans
Objective: To evaluate the efficacy and safety of the this compound/theodrenaline combination in treating hypotension in a clinical setting.
Methodology (based on the HYPOTENS and HERO study designs):
-
Study Design: A prospective, multicenter, open-label, randomized, parallel-group, or non-interventional study design is often employed.
-
Patient Population: Patients experiencing intraoperative hypotension (e.g., MAP < 70 mmHg) after induction of general or regional anesthesia are enrolled.
-
Intervention:
-
Patients receive an intravenous bolus of the this compound/theodrenaline combination.
-
In some studies, a continuous infusion may be administered.
-
-
Hemodynamic Monitoring:
-
Continuous monitoring of arterial blood pressure (systolic, diastolic, and mean), heart rate, and cardiac output is performed.
-
Advanced hemodynamic monitoring techniques, such as transpulmonary thermodilution, may be used to measure cardiac index, systemic vascular resistance index, and other parameters.
-
-
Data Collection: Hemodynamic data are collected at baseline and at frequent intervals following drug administration.
-
Endpoints:
-
Primary endpoints may include the change in MAP from baseline or the time to achieve a target MAP.
-
Secondary endpoints can include changes in heart rate, cardiac index, systemic vascular resistance, and the need for rescue medication.
-
-
Statistical Analysis: Appropriate statistical methods are used to analyze the collected data and determine the significance of the observed hemodynamic changes.
Conclusion
The this compound/theodrenaline combination is a unique therapeutic agent with a multi-faceted pharmacodynamic profile. Its ability to rapidly increase blood pressure through a combination of direct and indirect sympathomimetic actions, coupled with phosphodiesterase inhibition, makes it an effective treatment for hypotensive states. The synergistic nature of its components allows for a favorable hemodynamic profile, primarily increasing cardiac output with minimal effects on heart rate and systemic vascular resistance. Further research, particularly studies elucidating the specific receptor binding affinities and PDE subtype selectivity of the covalently linked molecules, would provide a more complete understanding of its pharmacodynamic properties and could inform the development of future cardiovascular therapies.
References
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. youtube.com [youtube.com]
- 5. Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 8. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Cafedrine on Systemic Vascular Resistance: A Technical Guide
Executive Summary: Cafedrine (B87544), a cardiac stimulant primarily available in a 20:1 combination with theodrenaline (B228420) (as Akrinor®), exerts a complex and context-dependent effect on systemic vascular resistance (SVR). While often described in literature as leaving SVR "mostly unchanged" in healthy subjects, recent clinical evidence from studies utilizing advanced hemodynamic monitoring in patients with anesthesia-induced hypotension demonstrates a significant increase in SVR. This guide synthesizes the available data, elucidates the underlying signaling pathways, and provides detailed experimental protocols to offer a comprehensive understanding for researchers and drug development professionals. The net effect on vascular tone is a balance between indirect sympathomimetic vasoconstriction and phosphodiesterase-mediated vasodilation, with the prevailing effect appearing to be influenced by the patient's baseline vascular state.
Introduction
This compound is a synthetic compound formed by a covalent bond between norephedrine (B3415761) and theophylline (B1681296).[1] It is clinically used as an antihypotensive agent, almost exclusively in a 20:1 fixed-dose combination with theodrenaline (a noradrenaline-theophylline compound).[2][3] This combination is widely used in Germany and other regions for the treatment of hypotensive states, particularly those occurring during general and regional anesthesia.[3][4]
The primary therapeutic goal is to restore mean arterial pressure (MAP) by augmenting cardiac output and, as this guide will explore, by modulating systemic vascular resistance.[3] While the positive inotropic (increased contractility) and chronotropic (heart rate) effects are well-established, the precise action of this compound on the peripheral vasculature is more nuanced. This document provides an in-depth analysis of this compound's effect on SVR, presenting the conflicting observations from different clinical settings and detailing the biomolecular mechanisms responsible for this dualistic action.
Mechanism of Action in Vascular Smooth Muscle
The effect of the this compound/theodrenaline combination on vascular smooth muscle cells is not straightforward, as its constituent parts initiate opposing signaling pathways. The ultimate response of a blood vessel—vasoconstriction or vasodilation—depends on the integration of these signals.
-
Vasoconstrictive Pathways: The primary driver of vasoconstriction is the stimulation of α1-adrenergic receptors. This occurs via two mechanisms:
-
Direct Agonism: The noradrenaline component of theodrenaline directly activates α1-adrenergic receptors on vascular smooth muscle cells.[3]
-
Indirect Sympathomimetic Action: The norephedrine component of this compound acts as an indirect sympathomimetic, triggering the release of endogenous noradrenaline from sympathetic nerve endings, which then stimulates α1-receptors.[3]
Activation of the α1-receptor engages a Gq-protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing a significant release of stored calcium (Ca2+) into the cytosol, which in turn activates the contractile machinery of the cell.[2]
-
-
Vasodilatory Pathway: The vasodilatory effect is attributed to the theophylline component present in both this compound and theodrenaline. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[3] In vascular smooth muscle, the inhibition of PDE3 is particularly relevant. This inhibition prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation.[3] Elevated cGMP levels are thought to inhibit Ca2+ release into the cytosol, promoting muscle relaxation and vasodilation.[3]
This dual mechanism explains the seemingly contradictory reports on SVR. In healthy subjects with normal vascular tone, the vasoconstrictive and vasodilatory effects may be balanced, resulting in a negligible net change in SVR.[3][5] However, in states of significant vasodilation, such as that induced by general anesthetics, the potent vasoconstrictive effect of α1-receptor stimulation appears to dominate.
Quantitative Data on Hemodynamic Effects
While many reviews state that this compound/theodrenaline leaves SVR largely unchanged, studies employing advanced hemodynamic monitoring in specific clinical scenarios have provided quantitative evidence to the contrary.[3][5] The data suggest that in patients experiencing vasodilation due to anesthesia, the drug combination reliably increases SVR.
| Study | Patient Population | Drug & Dose (IV Bolus) | Monitoring Method | Change in SVRI (%) | Change in CI (%) | Change in MAP (%) |
| Weitzel et al. (2018)[6] | 20 patients for major abdominal surgery (TIVA) | 60 mg this compound / 3 mg Theodrenaline | Transpulmonary Thermodilution (PiCCO) | +42% | +17% | ~+60% |
| Anonymous Abstract Data[6] | 13 patients, maternal BP optimization | Not specified | Not specified | +23.1% | Not Reported | +13.7% |
SVRI: Systemic Vascular Resistance Index; CI: Cardiac Index; MAP: Mean Arterial Pressure; TIVA: Total Intravenous Anesthesia.
These findings are significant as they challenge the generalized view of SVR remaining neutral. The study by Weitzel et al. clearly demonstrates that in the context of anesthesia-induced hypotension, the combination therapy acts as both an inotrope (increasing CI by +17%) and a potent vasopressor (increasing SVRI by +42%).[6]
Experimental Protocols
To understand how quantitative data are generated, a detailed experimental protocol from a key clinical study is outlined below.
Exemplar Protocol: Weitzel et al. (2018) - Hemodynamic Effects on Anesthesia-Induced Hypotension
-
Study Design: A prospective observational study.
-
Patient Cohort: 20 adult patients scheduled for elective major abdominal surgery.
-
Anesthesia Protocol:
-
Induction of total intravenous anesthesia (TIVA) was performed using propofol (B549288) and remifentanil.
-
Anesthesia was maintained to ensure a consistent level of vasodilation and cardiac depression typical of the procedure.
-
-
Hemodynamic Monitoring:
-
Advanced hemodynamic monitoring was established using a transpulmonary thermodilution system (PiCCO2-Monitor).
-
This system allows for the measurement and calculation of key parameters including Mean Arterial Pressure (MAP), Cardiac Index (CI), and Systemic Vascular Resistance Index (SVRI).
-
-
Intervention Trigger:
-
An episode of hypotension was defined as a decrease in MAP to below 60 mm Hg.
-
-
Pharmacological Intervention:
-
Upon reaching the hypotension trigger, a single intravenous (IV) bolus of this compound/theodrenaline was administered.
-
The standard dose consisted of 60 mg of this compound and 3 mg of theodrenaline.
-
-
Data Collection and Analysis:
-
Hemodynamic parameters (MAP, CI, SVRI, etc.) were recorded at baseline (before hypotension), immediately before drug administration, and at multiple time points following the bolus, including at 10 minutes post-administration.
-
The percentage change from the pre-intervention baseline was calculated to determine the drug's effect.
-
Discussion and Conclusion
The evidence indicates that the effect of this compound on systemic vascular resistance is not uniform across all clinical situations. While the combination with theodrenaline may have a neutral effect on SVR in healthy individuals, it functions as a potent vasoconstrictor in patients with anesthesia-induced vasodilation.[3] This is a critical distinction for researchers and clinicians. The dominant effect in hypotensive states is likely due to the potent α1-adrenergic stimulation overwhelming the weaker, PDE-mediated vasodilatory action.
A significant challenge in this field is the scarcity of data on this compound administered alone. Studies from the 1980s suggest that theodrenaline by itself is a vasoconstrictor, and that this effect is counteracted by a vasodilatory component of this compound.[5] This implies that this compound's norephedrine-induced noradrenaline release contributes to vasoconstriction, while its theophylline component contributes to vasodilation. The 20:1 ratio in the commercial product is designed to balance these effects for a desired clinical outcome of rapid and sustained blood pressure increase.[5]
References
- 1. FloTrac Sensor | Edwards Lifesciences [edwards.com]
- 2. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 3. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bd.com [bd.com]
An In-depth Technical Guide to the Core of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a cardiac stimulant and antihypotensive agent utilized for increasing blood pressure in individuals experiencing hypotension.[1] Chemically, it is a conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, mechanism of action, and relevant experimental data and protocols.
Chemical Identity and Properties
The IUPAC name for this compound is 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . The molecule is a chemical linkage of a norephedrine moiety to a theophylline core via an ethylamino bridge.[2]
| Property | Value |
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 58166-83-9 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound's therapeutic effect is primarily attributed to its sympathomimetic and phosphodiesterase (PDE) inhibitory activities. It is often administered in a 20:1 fixed combination with theodrenaline.[3] The proposed mechanism of action involves a dual pathway:
-
Adrenergic Receptor Stimulation: The norephedrine component of this compound stimulates the release of endogenous noradrenaline and directly acts on adrenergic receptors. This leads to the activation of β1-adrenoceptors in cardiac muscle and α1-adrenoceptors in vascular smooth muscle.[3][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of this compound is a non-selective PDE inhibitor. By inhibiting PDEs, particularly PDE3 in cardiac tissue, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
The synergistic effect of increased adrenergic stimulation and elevated intracellular cAMP levels results in enhanced cardiac contractility (positive inotropy) and an increase in cardiac output, ultimately leading to a rise in blood pressure.[3]
Signaling Pathway
The activation of β1-adrenoceptors by noradrenaline (released due to this compound's action) triggers a Gs-protein-coupled signaling cascade. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels, further amplified by PDE inhibition, leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased intracellular calcium levels and enhanced myocardial contractility.
Quantitative Data from Clinical Studies
The efficacy of this compound, typically in combination with theodrenaline, in treating hypotension has been evaluated in several clinical trials. The HYPOTENS study (NCT02893241), a multicenter, prospective, non-interventional study, compared the effectiveness of a 20:1 this compound/theodrenaline combination with ephedrine (B3423809) for the treatment of intra-operative hypotension.[5]
Table 1: Efficacy of this compound/Theodrenaline in Intra-operative Hypotension
| Parameter | This compound/Theodrenaline | Ephedrine | p-value | Reference |
| Time to 10% MAP Increase (min) | 7.2 ± 4.6 (women) | - | 0.018 | [6] |
| 8.6 ± 6.3 (men) | - | |||
| MAP Increase after 5 min (mmHg) | 11 ± 16 | - | <0.001 | [6] |
| Peak MAP reached (min) | 17.4 ± 9.0 | - | - | [6] |
| Required Additional Boluses | Fewer | More | <0.01 | [5] |
| Incidence of Tachycardia | Lower | Higher | <0.01 | [5] |
MAP: Mean Arterial Pressure. Data are presented as mean ± standard deviation where applicable.
Experimental Protocols
Synthesis of this compound
β-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general method to determine the binding affinity of this compound for β-adrenergic receptors.
Materials:
-
Membrane preparation from a tissue or cell line expressing β-adrenergic receptors.
-
Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound to the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified PDE enzyme (e.g., from bovine heart).
-
[³H]cAMP.
-
Snake venom nucleotidase.
-
This compound at various concentrations.
-
Assay buffer.
-
Anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PDE enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [³H]cAMP.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination: Stop the reaction by boiling.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]AMP formed to [³H]adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cAMP from the [³H]adenosine.
-
Quantification: Elute the [³H]adenosine and measure its radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a clinically significant antihypotensive agent with a well-characterized dual mechanism of action involving both adrenergic stimulation and phosphodiesterase inhibition. The quantitative data from clinical studies support its efficacy in rapidly restoring blood pressure. The provided experimental protocols offer a foundation for further research and development of this compound and related compounds. This technical guide serves as a valuable resource for professionals in the fields of pharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. frontiersin.org [frontiersin.org]
Cafedrine as a Potential Performance-Enhancing Drug: A Technical Whitepaper
Disclaimer: This document provides a technical overview of cafedrine (B87544) based on available scientific research. The information contained herein is intended for researchers, scientists, and drug development professionals. It is not intended as a guide for the use of this compound as a performance-enhancing drug. The misuse of such substances can have serious health consequences.
Executive Summary
This compound is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is most commonly used in a 20:1 combination with theodrenaline (B228420) to treat hypotensive states, particularly during anesthesia.[3][4] While there is concern about its potential for misuse as a performance-enhancing drug, there is a notable lack of direct scientific evidence from studies conducted on athletes.[2] This whitepaper will synthesize the existing clinical data on this compound's mechanism of action, pharmacokinetics, and physiological effects to explore its potential, though unproven, ergogenic properties. All quantitative data from clinical studies are presented, alongside detailed experimental protocols and visualizations of its signaling pathways and typical experimental workflows.
Core Mechanism of Action
This compound's pharmacological effects are primarily centered on the cardiovascular system, exerting its influence through a dual mechanism of action:
-
Indirect Sympathomimetic Activity: The norephedrine component of this compound acts as an indirect sympathomimetic. It stimulates the release of endogenous noradrenaline from nerve endings.[3][5] This released noradrenaline then activates β1-adrenergic receptors in cardiomyocytes.[3][5]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound is a non-selective phosphodiesterase inhibitor.[3][5][6] By inhibiting PDE, particularly PDE3 in cardiac tissue, it slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6]
The activation of β1-adrenergic receptors by noradrenaline stimulates adenylyl cyclase to produce cAMP.[3][5] The subsequent increase in intracellular cAMP, both from direct stimulation and reduced degradation, leads to an enhanced inotropic (contractile) effect on the heart muscle.[3][5] This results in increased cardiac output and stroke volume, which are key factors in elevating blood pressure.[3][4] Notably, these effects are typically observed without a significant change in heart rate or systemic vascular resistance.[3][4]
Quantitative Data from Clinical Investigations
The following tables summarize the quantitative hemodynamic effects of this compound, administered as a 20:1 combination with theodrenaline, in clinical settings for the treatment of anesthesia-induced hypotension. It is crucial to note that these data are from patients undergoing medical procedures and not from studies on athletic performance.
| Parameter | Baseline (Mean ± SD) | Post-Administration (Mean ± SD) | Percentage Change | Study |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increased by 11 ± 16 mmHg within 5 min | ~17% increase | Heller et al. (2015)[7] |
| Mean Arterial Pressure (MAP) | Dropped below 60 mmHg | Increased by ~60% at 10 min | ~60% increase | Weitzel et al. (2018)[8] |
| Cardiac Index (CI) | Not specified | Increased by 17% | 17% increase | Weitzel et al. (2018)[8] |
| Systemic Vascular Resistance Index (SVRI) | Not specified | Increased by 42% | 42% increase | Weitzel et al. (2018)[8] |
| Global End-Diastolic Index (GEDI) | Not specified | Increased by 9% | 9% increase | Weitzel et al. (2018)[8] |
| Maximum Pressure Increase (dPmx) | Not specified | Increased by 31% | 31% increase | Weitzel et al. (2018)[8] |
| Dosage and Administration | Outcome | Study |
| 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg Theodrenaline | Peak MAP reached in 17.4 ± 9.0 min | Heller et al. (2015)[7] |
| 60 mg this compound / 3 mg Theodrenaline | Effective increase in MAP by combined effects on preload, contractility, and afterload | Weitzel et al. (2018)[8] |
| Mean of 43 ± 11 mg this compound / 2.2 ± 0.6 mg Theodrenaline | Increase in mean systolic blood pressure of 8.6 mmHg 1 min after administration | Clemens et al. (2010)[3] |
Experimental Protocols in Clinical Research
The methodologies employed in clinical studies of this compound provide a framework for understanding how its physiological effects are assessed.
Study Design: The HYPOTENS Trial
A representative example of a clinical investigation is the HYPOTENS trial, a prospective, national, multicenter, open-label, two-armed, non-interventional study.[9][10]
-
Objective: To compare the effectiveness of a 20:1 this compound/theodrenaline combination with ephedrine (B3423809) for the treatment of intra-operative hypotension.[9]
-
Patient Population: The study included two cohorts:
-
Intervention: Patients with intra-operative hypotension were treated with either the this compound/theodrenaline combination or ephedrine, according to the routine practice of the participating surgical department.[9][11]
-
Data Collection: Hemodynamic parameters, including blood pressure and heart rate, were monitored and recorded.[12] The primary endpoints focused on the deviation from the target blood pressure and the incidence of tachycardia.[9]
Hemodynamic Monitoring
Advanced hemodynamic monitoring techniques are often used to obtain detailed cardiovascular data. In the study by Weitzel et al. (2018), transpulmonary thermodilution (PiCCO2-Monitor) was used to assess:[8]
-
Systemic Vascular Resistance Index (SVRI)[8]
-
Cardiac Index (CI)[8]
-
Global End-Diastolic Index (GEDI)[8]
-
Maximum pressure increase in the aorta (dPmx)[8]
-
Global Ejection Fraction (GEF)[8]
Potential for Performance Enhancement (Extrapolated)
While no direct studies have been conducted on the ergogenic effects of this compound in athletes, its pharmacological profile suggests potential mechanisms for performance enhancement:
-
Increased Cardiac Output: The primary effect of this compound is to increase cardiac output and stroke volume.[3][4] In an athletic context, this could theoretically improve oxygen delivery to working muscles, potentially enhancing endurance and delaying fatigue.
-
Stimulant Properties: As a derivative of norephedrine, this compound possesses stimulant properties. Stimulants are known to increase alertness, reduce the perception of effort, and enhance concentration, all of which could be beneficial in a competitive setting.
-
Metabolic Effects of Theophylline: Theophylline, a methylxanthine similar to caffeine, can promote lipolysis, potentially increasing the availability of free fatty acids as an energy source and sparing muscle glycogen. This effect is a known mechanism for performance enhancement in endurance sports.
It is important to reiterate that these are theoretical extrapolations. The actual impact of this compound on athletic performance has not been scientifically validated.
Regulatory Status
Concerns have been raised about this compound's potential use as a doping agent in sports.[2] As of the current World Anti-Doping Agency (WADA) Prohibited List, this compound is not explicitly named. However, its constituent parts and similar substances are addressed:
-
Ephedrine and its metabolites (like norephedrine): These are prohibited in-competition when the urinary concentration exceeds a certain threshold.
-
Stimulants: The class of stimulants is broadly prohibited in-competition.
Given its chemical structure and pharmacological action as a stimulant, the use of this compound by an athlete could potentially lead to an anti-doping rule violation under the clauses for stimulants or substances with a similar chemical structure or similar biological effect(s). Athletes and support personnel should exercise extreme caution and are advised to consult with relevant anti-doping authorities.
Conclusion
This compound is a potent cardiovascular agent with a well-defined mechanism of action involving indirect sympathomimetic activity and phosphodiesterase inhibition. Clinical data robustly support its efficacy in treating hypotension by increasing cardiac output. While its pharmacological profile suggests a potential for performance enhancement through increased oxygen delivery and stimulant effects, there is a significant absence of direct research in an athletic population. The regulatory status of this compound in sport is ambiguous but carries a high risk of violation due to its stimulant properties. Further research is required to definitively characterize the ergogenic potential and safety profile of this compound in athletes.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 12. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical development of Cafedrine in medicine
An In-depth Technical Guide to the Historical Development of Cafedrine (B87544) in Medicine
Introduction
This compound is a cardiac stimulant and antihypotensive agent, chemically structured as a covalent linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It is primarily used in medicine to manage hypotensive states by increasing blood pressure. Since its introduction, particularly in European markets, this compound has most commonly been administered in a 20:1 fixed combination with theodrenaline (B228420) (a covalent linkage of noradrenaline and theophylline), a formulation known commercially as Akrinor®.[2][3] This combination leverages a synergistic mechanism of action to effectively restore arterial pressure with minimal effects on heart rate.[4] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, pharmacological profile, clinical evolution, and the experimental methodologies that have defined its understanding.
Early Development and Synthesis
The therapeutic use of the this compound and theodrenaline combination began in Germany in 1963 for the first-line management of hypotension in anesthesia and emergency medicine.[5][6][7] While its clinical use dates back to the 1960s, detailed scientific publications on its synthesis appeared later. A key 1980 study reported the synthesis of this compound, [R-(R,S)]-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1 ,2-dimethyl-1H-purine-2,6-dione, and its stereoisomers.[8] This research was crucial in establishing the molecule's absolute configuration and relative stereochemistry of its two asymmetric centers using 1H- and 13C-NMR spectroscopy and elucidating its mass spectrometric fragmentation.[8]
Pharmacology and Mechanism of Action
The clinical efficacy of this compound, particularly in its combination with theodrenaline, arises from a multi-faceted pharmacological profile that targets the sympathetic nervous system through several distinct but complementary pathways.[3] The net effect is predominantly beta-adrenergic, leading to a significant increase in cardiac output and mean arterial pressure.[5][6]
The proposed mechanism involves:
-
Indirect Sympathomimetic Action : The norephedrine component of this compound acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from nerve endings.[2][9]
-
Direct β1-Adrenoceptor Stimulation : This endogenously released noradrenaline, supplemented by the noradrenaline component of theodrenaline, directly activates β1-adrenoceptors in cardiomyocytes.[2][9] This activation proceeds via Gs-proteins to stimulate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP enhances cardiac inotropy (force of contraction).[9][10]
-
Phosphodiesterase (PDE) Inhibition : The theophylline moiety present in both this compound and theodrenaline acts as a non-selective inhibitor of phosphodiesterases.[2] In cardiac tissue, the inhibition of PDE3 is most relevant.[2][9] By slowing the degradation of cAMP, theophylline potentiates and prolongs the effects of β1-adrenoceptor stimulation.[9][10]
-
Vascular Effects : The noradrenaline component also stimulates α1-adrenoceptors in vascular smooth muscle, leading to vasoconstriction.[9][10] However, this effect is partially counteracted by the vasodilatory properties of theophylline, which can inhibit PDE and lead to an accumulation of cGMP.[2] The overall clinical result is a robust increase in blood pressure with minimal changes to systemic vascular resistance and heart rate.[2][4]
Clinical Studies and Therapeutic Use
This compound/theodrenaline has been a staple for managing hypotension in Germany for decades, particularly during anesthesia.[2] Its primary clinical effect is a rapid increase in mean arterial pressure (MAP), driven by enhanced cardiac preload, stroke volume, and cardiac output.[2]
Retrospective Analysis (Heller et al., 2008)
A retrospective analysis of 297 patients undergoing general or regional anesthesia provided key real-world data.[2]
-
Indication : Treatment was initiated when systolic blood pressure dropped below 80% of the baseline value.
-
Response : A rapid increase in blood pressure was observed, with the maximum MAP increase occurring 9 ± 4 minutes after administration.[2]
Factors Influencing Efficacy (Heller et al., 2015)
A study involving 353 consecutive patients identified several factors that modify the drug's effectiveness.[6]
-
Gender : Women showed a faster response, achieving a 10% MAP increase significantly earlier than men (7.2 ± 4.6 min vs. 8.6 ± 6.3 min).[5][6]
-
Heart Failure : Patients with heart failure required a significantly higher dose to achieve the same increase in MAP compared to healthy patients.[5][6]
-
Beta-Blockers : Concomitant use of beta-blockers significantly prolonged the time to a 10% MAP increase.[5][6]
Use in Obstetric Anesthesia
This compound/theodrenaline is frequently used in obstetric anesthesia, for instance, to counteract hypotension induced by spinal anesthesia for cesarean sections.[2] Importantly, it is considered safe in this context, with studies showing no detrimental effects on umbilical cord pH or APGAR scores.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical and preclinical studies.
Table 1: Hemodynamic Effects of this compound/Theodrenaline
| Parameter | Value | Context / Study | Citation |
|---|---|---|---|
| MAP Increase (5 min) | 11 ± 14 mmHg | Retrospective analysis (n=297) | [2] |
| MAP Increase (10 min) | 14 ± 16 mmHg | Retrospective analysis (n=297) | [2] |
| Time to Peak MAP | 17.4 ± 9.0 min | Prospective study (n=353) | [6] |
| Time to 10% MAP Increase | 7.2 ± 4.6 min (Women) | Prospective study (n=353) | [6] |
| Time to 10% MAP Increase | 8.6 ± 6.3 min (Men) | Prospective study (n=353) | [6] |
| ED₅₀ (10% MAP increase at 5 min) | 1.49/0.075 mg/kg | Dose-response analysis | [2] |
| ED₅₀ (10% MAP increase at 10 min) | 0.53/0.027 mg/kg | Dose-response analysis |[2] |
Table 2: Pharmacokinetic and Dosing Information
| Parameter | Value | Context / Study | Citation |
|---|---|---|---|
| Typical IV Bolus Dose | 200 mg this compound / 10 mg Theodrenaline | Standard clinical practice | [3] |
| Initial Plasma Level (this compound) | 6 µg/ml | Following 200 mg IV administration | [2] |
| This compound Half-life | ~60 minutes | Pharmacokinetic data | [3] |
| Dose in Heart Failure Patients | 1.78 ± 1.67 mg/kg (this compound) | To achieve 14±16 mmHg MAP increase | [6] |
| Dose in Healthy Patients | 1.16 ± 0.77 mg/kg (this compound) | To achieve 14±16 mmHg MAP increase |[6] |
Experimental Protocols
The pharmacological profile of this compound has been elucidated through various in vitro and in vivo experimental protocols.
Protocol 1: Isometric Contraction in Human Atrial Myocardium
This protocol was designed to directly measure the inotropic effects of this compound/theodrenaline (Akrinor™) and its constituents on human heart tissue.[3]
-
Tissue Preparation : Human atrial trabeculae were obtained from patients undergoing cardiac surgery, dissected, and mounted in organ baths containing an oxygenated Krebs-Henseleit solution at 37°C.
-
Measurement : Isometric contractions were measured using force transducers. The muscles were electrically stimulated at a frequency of 1 Hz.
-
Experimental Conditions :
-
A cumulative concentration-response curve for Akrinor™ was generated to assess its direct effect on contractile force.
-
To dissect the mechanism, experiments were repeated in the presence of specific pharmacological inhibitors:
-
CGP 20712A : A selective β1-adrenoceptor antagonist.
-
ICI 118,551 : A selective β2-adrenoceptor antagonist.
-
Phenoxybenzamine : An irreversible α-adrenoceptor antagonist used to estimate indirect sympathomimetic actions by blocking the effects of released noradrenaline.
-
-
To measure PDE inhibition, the potentiation of the force increase induced by forskolin (B1673556) (a direct adenylyl cyclase activator) was assessed.[3]
-
-
Data Analysis : The effects were quantified by measuring the increase in force of contraction relative to baseline and the maximum response.
Protocol 2: Clinical Trial for Intraoperative Hypotension ("HERO" Study)
This protocol outlines a national, randomized, open-label, parallel-group study comparing the hemodynamic effects of this compound/Theodrenaline (C/T) with Noradrenaline (NA).[11]
-
Patient Population : Adult patients (≥50 years, ASA classification III-IV) undergoing elective surgery.[11]
-
Study Design :
-
Induction : Patients undergo general anesthesia.
-
Intervention Trigger : When intraoperative hypotension (IOH) develops (defined as MAP <70 mmHg), patients are randomized to receive either C/T or NA.[11]
-
Bolus Phase (0-20 min) : The assigned drug is given as an initial bolus injection. The primary endpoint in this phase is the treatment-related difference in the average cardiac index.
-
Infusion Phase (21-40 min) : The drug is subsequently administered as a continuous infusion to maintain a target MAP of 90 mmHg. The primary endpoint is the difference in average MAP during this phase.[11]
-
-
Data Collection : Hemodynamic data, including MAP and cardiac index, are captured continuously using advanced monitoring systems.
-
Hypotheses :
-
C/T is non-inferior to NA for maintaining MAP when given as a continuous infusion.
-
C/T is superior to NA in increasing the cardiac index when administered as a bolus.
-
Conclusion
The historical development of this compound in medicine showcases its evolution from its introduction in the 1960s to its current, well-established role as an antihypotensive agent in specific clinical settings, primarily in Germany.[2][5] Its unique pharmacological profile, combining indirect sympathomimetic action with direct β-adrenergic stimulation and phosphodiesterase inhibition, provides a rapid and effective increase in blood pressure without significant chronotropic effects.[2][9] Decades of clinical use and targeted studies have defined its efficacy, safety profile, and the patient factors that influence its response. While much is known about its pharmacodynamics, areas such as its detailed pharmacokinetics remain less explored.[2] Ongoing clinical trials continue to refine its therapeutic application, ensuring that this long-standing medication remains a relevant tool in the management of hypotension.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Cafedrine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), a cardiac stimulant and antihypotensive agent, is a synthetic compound formed by the chemical linkage of norephedrine (B3415761) and theophylline (B1681296). It is often used in a 20:1 combination with theodrenaline (B228420) (a covalent link of noradrenaline and theophylline) for the management of arterial hypotension, particularly in the context of general and regional anesthesia.[1][2] Despite its use in clinical practice in some regions for several decades, extensive research into the pharmacokinetics of this compound across different patient populations remains limited. This technical guide synthesizes the available data on the pharmacokinetics of this compound, provides insights into its mechanism of action, and outlines the methodologies from key cited experiments to support further research and development.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has not been the subject of extensive investigation, with most available data being derived from a limited number of studies. Theodrenaline's pharmacokinetic properties, in the combined formulation, have not been characterized due to its instability and the low doses administered.[1][2]
Table 1: Summary of Known Pharmacokinetic Parameters of this compound
| Parameter | Value | Patient Population | Administration Route | Source |
| Initial Plasma Level | 6 µg/mL | Not specified | 200 mg Intravenous | [1][2] |
| Half-life (t½) | 60 minutes | Not specified | Oral and Intravenous | [1][2] |
Metabolism and Excretion
This compound is metabolized to norephedrine and several minor metabolites.[1][2] The primary active metabolite, norephedrine, is predominantly eliminated by the kidneys. Studies on the excretion of norephedrine have shown that a significant portion is excreted unchanged in the urine.
A key study on the metabolism of norephedrine in humans found that after oral administration of (±)-2-amino-1-phenyl[1-¹⁴C]propan-1-ol (¹⁴C-norephedrine), over 90% of the administered radioactivity was excreted in the urine within the first 24 hours. The majority of this was identified as unchanged norephedrine (86% of the dose), with minor metabolites being hippuric acid and 4-hydroxynorephedrine.[3] This highlights the critical role of renal function in the elimination of this compound's primary metabolite.
Pharmacokinetics in Different Patient Populations
Specific pharmacokinetic studies of this compound in distinct patient populations are scarce. However, based on its metabolism and excretion pathways, inferences can be made for certain groups.
Patients with Renal Impairment
Given that the primary metabolite of this compound, norephedrine, is almost entirely excreted unchanged by the kidneys, renal impairment is expected to significantly impact its pharmacokinetics, potentially leading to accumulation and an increased risk of adverse effects.[1] A small study involving 12 patients with both normal and impaired kidney function concluded that the this compound/theodrenaline combination has a favorable renal profile, but detailed pharmacokinetic data from this study are not available.[1]
Patients with Hepatic Impairment
The role of the liver in the metabolism of this compound to norephedrine and other minor metabolites suggests that severe hepatic impairment could alter its pharmacokinetic profile.[1] However, no specific studies on the pharmacokinetics of this compound in patients with liver disease have been identified. Theophylline, a component of this compound, is known to have reduced clearance in patients with cirrhosis.[4]
Elderly Patients
The pharmacokinetics of theophylline, one of the constituent molecules of this compound, are known to be altered in the elderly, with clearance being markedly reduced.[4] While no specific studies on this compound in the geriatric population are available, age-related declines in renal and hepatic function could potentially lead to decreased clearance and a prolonged half-life of this compound and its metabolites.
Pediatric Patients
There is a lack of pharmacokinetic data for this compound in the pediatric population.
Experimental Protocols
Metabolism and Excretion of Norephedrine in Humans (Sinsheimer et al., 1973)
-
Study Design: Three healthy male subjects were administered a single oral dose of 25 mg of (±)-2-amino-1-phenyl[1-¹⁴C]propan-1-ol hydrochloride (¹⁴C-norephedrine).
-
Sample Collection: Urine was collected over a 24-hour period following administration.
-
Analytical Method:
-
The collected urine was acidified and extracted with ether to separate acidic metabolites.
-
The remaining aqueous solution was made alkaline and extracted again with ether to isolate basic metabolites.
-
Metabolites in the extracts and the remaining aqueous solution were separated and identified using paper chromatography and thin-layer chromatography.
-
Radioactivity in the separated components was measured to quantify the amount of each metabolite.[3]
-
Mechanism of Action and Signaling Pathways
The cardiovascular effects of the this compound/theodrenaline combination are believed to be mediated through multiple mechanisms, including stimulation of adrenergic receptors and inhibition of phosphodiesterase (PDE).[1]
The norephedrine component of this compound stimulates the release of endogenous noradrenaline and may also act as a partial agonist at α1-adrenoceptors. The noradrenaline component of theodrenaline directly activates α1- and β1-adrenoceptors. The theophylline moiety in both molecules is a non-selective PDE inhibitor.
Proposed Signaling Pathway in Cardiomyocytes
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. Species differences in the metabolism of norephedrine in man, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline – Pharmacokinetics [sepia2.unil.ch]
An In-depth Technical Guide to the Sympathomimetic Actions of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a synthetic sympathomimetic agent, chemically a conjugate of norephedrine (B3415761) and theophylline (B1681296).[1] It is clinically utilized, often in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the management of hypotensive states, particularly during anesthesia and in emergency medicine.[2][3] This technical guide provides a comprehensive overview of the sympathomimetic actions of this compound, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining experimental protocols for its investigation.
Mechanism of Action
The sympathomimetic effects of this compound, particularly when combined with theodrenaline, are multifaceted, involving both direct and indirect actions on the adrenergic system, as well as modulation of intracellular signaling pathways.[2][4]
1. Adrenergic Receptor Stimulation:
-
Indirect Sympathomimetic Action: The norephedrine component of this compound acts as an indirect sympathomimetic. It stimulates the release of endogenous noradrenaline from presynaptic nerve terminals.[2][5] This released noradrenaline then activates postsynaptic α- and β-adrenergic receptors.
-
Direct Adrenergic Agonism: While the primary sympathomimetic effect of the norephedrine moiety is indirect, the noradrenaline component of theodrenaline in the combined formulation directly stimulates α₁ and β₁-adrenergic receptors.[2][5]
2. Phosphodiesterase (PDE) Inhibition:
-
The theophylline component of both this compound and theodrenaline is a non-selective inhibitor of phosphodiesterases (PDEs).[2][5] By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced.[5] This leads to an accumulation of intracellular cAMP, which potentiates the effects of β₁-adrenergic receptor stimulation, resulting in increased inotropy (cardiac contractility).[2][5]
The net effect of these actions is an increase in cardiac output and a modest increase in systemic vascular resistance, leading to a rise in mean arterial pressure with minimal impact on heart rate.[2][6]
Signaling Pathways
The sympathomimetic actions of this compound and its combination with theodrenaline are mediated through distinct signaling pathways in cardiomyocytes and vascular smooth muscle cells.
Cardiomyocyte Signaling Pathway
Caption: Signaling pathway in cardiomyocytes.
Vascular Smooth Muscle Cell Signaling Pathway
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
- 4. researchgate.net [researchgate.net]
- 5. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Role of Norephedrine in the Pharmacological Action of Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological role of norephedrine (B3415761) in the action of the synthetic sympathomimetic agent, cafedrine (B87544). This compound, a covalent conjugate of norephedrine and theophylline (B1681296), is a component of the antihypotensive agent Akrinor™, where it is combined with theodrenaline (B228420). This document elucidates the multifaceted mechanism of action of the norephedrine moiety, encompassing its direct and indirect sympathomimetic effects. Detailed summaries of its pharmacodynamic and pharmacokinetic properties are presented, supported by quantitative data from preclinical and clinical studies. Furthermore, this guide outlines the experimental protocols employed to characterize the pharmacological profile of this compound and its active components, and illustrates the key signaling pathways and experimental workflows through detailed diagrams.
Introduction
This compound is a synthetic sympathomimetic agent chemically described as a covalent linkage of norephedrine and theophylline.[1][2][3] It is a key component of the fixed-dose combination drug Akrinor™, which also contains theodrenaline (a conjugate of noradrenaline and theophylline) in a 20:1 ratio of this compound to theodrenaline.[4][5] This combination is utilized clinically for the management of hypotensive states, particularly during anesthesia.[6] The pharmacological activity of this compound is intrinsically linked to its constituent parts, with the norephedrine moiety playing a pivotal role in its overall therapeutic effect. This guide focuses on dissecting the specific contributions of norephedrine to the mechanism of action of this compound.
The Dual Sympathomimetic Action of Norephedrine
The norephedrine component of this compound exerts its effects through a dual mechanism: indirectly by stimulating the release of endogenous norepinephrine (B1679862) and directly by acting as a partial agonist at adrenergic receptors.
Indirect Sympathomimetic Effect: Release of Endogenous Noradrenaline
A primary mechanism of action of the norephedrine released from this compound is the stimulation of noradrenaline release from sympathetic nerve endings.[5][7][8] This released noradrenaline then acts on postsynaptic adrenergic receptors to elicit a physiological response.
Direct Sympathomimetic Effect: Partial Agonism at α1-Adrenoceptors
In addition to its indirect action, norephedrine itself can directly interact with adrenergic receptors. It has been shown to act as a partial agonist at α1-adrenoceptors.[5][7][8] This direct action can contribute to vasoconstriction. However, as a partial agonist, it may also compete with the full agonist, endogenous noradrenaline, potentially modulating the overall vasoconstrictive effect.[5][7][8]
Signaling Pathways
The physiological effects of this compound, mediated by its norephedrine component and the subsequent release of noradrenaline, are transduced through distinct intracellular signaling pathways in different target tissues.
Cardiomyocytes: Increased Inotropy
In heart muscle cells, the released noradrenaline primarily activates β1-adrenoceptors. This activation stimulates the Gs-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP concentration leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cardiac contraction, ultimately resulting in an increased force of contraction (positive inotropy). The theophylline component of this compound contributes to this effect by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thus prolonging the action of cAMP.[4][5]
Signaling pathway for increased inotropy in cardiomyocytes.
Vascular Smooth Muscle Cells: Vasoconstriction
In vascular smooth muscle cells, both the released noradrenaline and norephedrine itself can activate α1-adrenoceptors. This activation stimulates the Gq-protein, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[4]
Signaling pathway for vasoconstriction in vascular smooth muscle.
Quantitative Pharmacological Data
Pharmacodynamics: Receptor Binding Affinity
The affinity of norephedrine for various adrenergic receptor subtypes has been quantified using radioligand binding assays. The following table summarizes the binding affinities (pKi and Ki values) of 1R,2S-norephedrine for human α-adrenergic receptors.
| Receptor Subtype | pKi | Ki (µM) |
| α1A | 4.95 | 11.2 |
| α2A | 5.52 | 3.0 |
| α2C | 4.95 | 11.2 |
| Data from Ma et al., 2010. |
Pharmacokinetics
The pharmacokinetic properties of this compound and its metabolite norephedrine are crucial for understanding its onset and duration of action.
| Parameter | This compound | Norephedrine (after this compound Admin.) |
| Administration | Intravenous | Metabolite |
| Dose | 200 mg | - |
| Initial Plasma Level | 6 µg/mL | - |
| Half-life (t1/2) | 60 min | - |
| Metabolism | Metabolized to norephedrine and minor metabolites | - |
| Excretion | - | Nearly 90% excreted unchanged in urine within 24h |
| Data from Bein et al., 2017.[7][9] |
Experimental Protocols
The characterization of the pharmacological effects of this compound and norephedrine relies on a variety of in vitro experimental techniques.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., norephedrine) for specific adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human adrenergic receptor of interest (e.g., HEK293 cells transfected with α1A-adrenoceptor).
-
Harvest cells and homogenize in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound (norephedrine).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known antagonist (e.g., phentolamine).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental workflow for radioligand binding assay.
Isometric Contraction Measurement in Human Atrial Trabeculae
Objective: To assess the inotropic effects of a test compound (e.g., this compound) on human cardiac muscle.
Methodology:
-
Tissue Preparation:
-
Obtain human atrial appendages from patients undergoing cardiac surgery.
-
Dissect thin, unbranched trabeculae from the endocardial surface in cold, oxygenated Krebs-Henseleit solution.
-
Mount the trabeculae vertically in an organ bath between a fixed hook and an isometric force transducer.
-
-
Experimental Setup:
-
Perfuse the organ bath with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulate the trabeculae electrically at a constant frequency (e.g., 1 Hz).
-
Allow the muscle to equilibrate until a stable baseline contractile force is achieved.
-
-
Drug Administration and Measurement:
-
Administer cumulative concentrations of the test compound to the organ bath.
-
Record the isometric contractile force after each addition, allowing sufficient time for the effect to stabilize.
-
At the end of the experiment, add a supramaximal concentration of calcium chloride to determine the maximal force-generating capacity of the muscle.
-
-
Data Analysis:
-
Express the contractile force as a percentage of the baseline force or the maximal force.
-
Plot the change in force against the logarithm of the drug concentration to generate a concentration-response curve.
-
Determine the EC50 value (the concentration of the drug that produces 50% of the maximal effect).
-
Vascular Reactivity Studies in Human Internal Mammary Artery
Objective: To evaluate the vasoconstrictor or vasodilator effects of a test compound on human arterial smooth muscle.
Methodology:
-
Tissue Preparation:
-
Obtain segments of the human internal mammary artery from patients undergoing coronary artery bypass surgery.
-
Carefully clean the artery of adhesive tissue and cut it into rings (2-3 mm in length).
-
Suspend the arterial rings in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
-
Experimental Protocol:
-
Allow the rings to equilibrate under a resting tension.
-
To assess vasoconstrictor effects, add cumulative concentrations of the test compound to the bath and record the change in isometric tension.
-
To assess vasodilator effects, first pre-contract the arterial rings with an agonist (e.g., phenylephrine) to a submaximal level. Then, add cumulative concentrations of the test compound and record the relaxation.
-
The integrity of the endothelium can be assessed by testing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride).
-
Express the relaxation response as a percentage of the pre-contraction tension.
-
Construct concentration-response curves and determine EC50 or IC50 values.
-
Conclusion
The norephedrine component is integral to the pharmacological action of this compound, contributing through both indirect and direct sympathomimetic mechanisms. Its ability to stimulate endogenous noradrenaline release leads to a positive inotropic effect in the heart via β1-adrenoceptor activation. Concurrently, its direct partial agonism at α1-adrenoceptors contributes to vasoconstriction in the peripheral vasculature. A thorough understanding of these mechanisms, supported by quantitative pharmacodynamic and pharmacokinetic data, is essential for the rational use of this compound in the clinical setting and for the development of novel cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the complex pharmacology of this compound and its active constituents.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelium-dependent vasoactivity of the human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. benchchem.com [benchchem.com]
- 8. treat-nmd.org [treat-nmd.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Pathways Affected by Cafedrine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), a synthetic compound linking norephedrine (B3415761) and theophylline (B1681296), is utilized as a cardiac stimulant and antihypotensive agent.[1] Its therapeutic effect is rooted in a dual mechanism of action that synergistically modulates key cellular signaling pathways. This technical guide provides a detailed exploration of these pathways, supported by quantitative data, comprehensive experimental protocols, and visual representations of the signaling cascades.
The primary mechanism of this compound involves the sympathomimetic action of its norephedrine component and the phosphodiesterase (PDE) inhibitory activity of its theophylline component.[2][3][4] Norephedrine stimulates the release of endogenous norepinephrine (B1679862), which in turn activates adrenergic receptors.[2][3][4] Theophylline, a non-selective PDE inhibitor, prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), amplifying the downstream effects of adrenergic stimulation.[2][3]
Core Cellular Pathways
This compound administration primarily impacts two major G-protein coupled receptor (GPCR) signaling pathways:
-
β1-Adrenergic Signaling in Cardiomyocytes: This pathway is predominantly responsible for the positive inotropic (increased contractility) effects of this compound.
-
α1-Adrenergic Signaling in Vascular Smooth Muscle Cells: This pathway mediates vasoconstriction, contributing to the regulation of blood pressure.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and its components. It is important to note that much of the specific quantitative data comes from studies on "Akrinor™," a 20:1 combination of this compound and theodrenaline, or from studies on the individual components, norephedrine and theophylline.
| Compound | Parameter | Value | System | Reference |
| Akrinor™ (this compound/Theodrenaline 20:1) | EC50 for increased force of contraction | 41 ± 3 mg/L | Human atrial trabeculae | [5] |
| Norepinephrine | EC50 for cAMP production | ~10-fold higher than epinephrine | Human lymphocytes | [3] |
| Norepinephrine | EC50 for α1-adrenergic receptor mRNA decrease | ~0.3 µM | Rabbit aortic smooth muscle cells | [6] |
| Norepinephrine | EC50 for contraction | 8.5 x 10⁻⁷ M | Rat corpora cavernosal smooth muscle | [7] |
| Pseudoephedrine (Norephedrine precursor) | EC50 for norepinephrine release | 224 nM | in vitro | [8] |
| Theophylline | PDE Inhibition | Weak, non-selective at therapeutic concentrations | Human lung extracts | [2] |
Signaling Pathways and Visualizations
β1-Adrenergic Signaling Pathway in Cardiomyocytes
Norepinephrine, released by the norephedrine component of this compound, binds to β1-adrenergic receptors on the surface of cardiomyocytes. These receptors are coupled to a stimulatory G-protein (Gs). Activation of the Gs protein leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Theophylline inhibits phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thus prolonging and amplifying the cAMP signal.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets to increase cardiac contractility.[9]
α1-Adrenergic Signaling Pathway in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, norepinephrine binds to α1-adrenergic receptors, which are coupled to the Gq class of G-proteins.[3] Activation of the Gq protein stimulates phospholipase C (PLC).[8][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][8] The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[1][8][11]
Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol describes a method for quantifying intracellular cAMP levels in response to this compound administration using a commercially available luminescence-based assay (e.g., cAMP-Glo™ Assay).
Materials:
-
Cultured cells (e.g., HEK293 cells stably expressing the β1-adrenergic receptor)
-
This compound
-
Positive control (e.g., Isoproterenol)
-
Vehicle control (e.g., DMSO)
-
cAMP-Glo™ Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare solutions of the positive and vehicle controls.
-
Cell Treatment: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, or vehicle control. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Detection:
-
Equilibrate the assay plate and cAMP-Glo™ reagents to room temperature.
-
Add cAMP-Glo™ Lysis Buffer to each well and mix on a plate shaker.
-
Add cAMP-Glo™ Detection Solution and incubate.
-
Add Kinase-Glo® Reagent, mix, and incubate.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit manufacturer's instructions.
-
Use the standard curve to convert the raw luminescence data to cAMP concentrations.
-
Normalize the data to the vehicle control to determine the fold increase in cAMP.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[9]
-
Cardiomyocyte Contractility Assay
This protocol outlines a method for assessing the effects of this compound on the contractility of isolated cardiomyocytes using a microscopy-based system.[10][12][13][14]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Perfusion buffer (e.g., Tyrode's solution)
-
Inverted microscope with a contractility measurement system (e.g., video-based edge detection)
-
Field stimulator
-
Data acquisition and analysis software
Procedure:
-
Cardiomyocyte Preparation: Isolate ventricular cardiomyocytes from a suitable animal model using established enzymatic digestion protocols. Plate the isolated myocytes on laminin-coated dishes.
-
Experimental Setup: Place the culture dish on the stage of the inverted microscope. Begin perfusion with the control buffer at a constant rate and maintain at 37°C.
-
Baseline Recording: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator. Record baseline contractility tracings for a stable period.
-
This compound Administration: Introduce this compound into the perfusion solution in a cumulative, concentration-dependent manner, starting with the lowest concentration.
-
Data Recording: Allow the cells to stabilize at each concentration for several minutes before recording contractility tracings.
-
Data Analysis:
-
Analyze the recorded contractility tracings using appropriate software.
-
Quantify key contractility parameters, such as:
-
Peak shortening (amplitude of contraction)
-
Time to peak shortening (contraction velocity)
-
Time to 90% relengthening (relaxation velocity)
-
-
Normalize the data to the baseline values to determine the percentage change in each parameter.
-
Plot the percentage change against the this compound concentration to generate dose-response curves.
-
Conclusion
This compound exerts its physiological effects by modulating two primary cellular signaling pathways. In cardiomyocytes, it potentiates the β1-adrenergic pathway, leading to a synergistic increase in intracellular cAMP and enhanced contractility. In vascular smooth muscle, it activates the α1-adrenergic pathway, resulting in vasoconstriction. A thorough understanding of these pathways is crucial for the continued development and targeted application of this compound and related compounds in clinical practice. The experimental protocols provided herein offer a framework for further investigation into the nuanced cellular effects of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Proteins by Norepinephrine is Important for Vascular Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 7. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-adrenergic receptor stimulation and activation of PKA protect against α1-adrenergic mediated phosphorylation of PKD and HDAC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha 1-adrenergic receptor coupling with phospholipase-C is negatively regulated by protein kinase-C in primary cultures of hypothalamic neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Basic Research Applications of Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cafedrine is a synthetic compound chemically linking norephedrine (B3415761) and theophylline (B1681296).[1] It is primarily recognized for its cardiovascular stimulating and antihypotensive properties.[1] In clinical practice, it is almost exclusively used in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) for the treatment of perioperative and emergency hypotension.[2][3] This technical guide delves into the fundamental research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and established experimental models. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in cardiovascular pharmacology and drug development. While most of the available data pertains to the this compound/theodrenaline combination, this guide will distinguish the specific contributions and potential independent actions of this compound where possible.
Mechanism of Action
This compound's pharmacological effects are multifaceted, stemming from its constituent parts: norephedrine and theophylline. Its mechanism of action can be categorized into three primary pathways: indirect sympathomimetic activity, β-adrenergic receptor stimulation, and phosphodiesterase (PDE) inhibition.[4][5]
-
Indirect Sympathomimetic Effect: The norephedrine component of this compound is understood to induce the release of endogenous noradrenaline from sympathetic nerve endings.[4][6] This localized increase in noradrenaline concentration contributes to the stimulation of adrenergic receptors.
-
β1-Adrenergic Receptor Stimulation: The released noradrenaline, along with the direct action of theodrenaline in the combined formulation, activates β1-adrenoceptors (β1-AR) predominantly in cardiac muscle cells.[1][6] This activation is a key driver of the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects observed with this compound-containing compounds.[2][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of this compound is a non-selective inhibitor of phosphodiesterases, with PDE3 being particularly relevant in cardiac tissue.[6][7] By inhibiting PDE, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to its accumulation.[6][7] This increase in intracellular cAMP reinforces the signaling cascade initiated by β1-AR stimulation, thereby potentiating the inotropic effects.[7]
Key Experimental Findings
Basic research on this compound has primarily utilized in vitro models to elucidate its effects on cardiovascular and other tissues. The majority of quantitative data comes from studies using the 20:1 this compound/theodrenaline mixture (Akrinor™).
Cardiovascular Effects
A pivotal study by Kloth et al. (2017) investigated the pharmacodynamic effects of the this compound/theodrenaline mixture on isolated human atrial trabeculae.[4][5][8]
Table 1: Inotropic Effects of this compound/Theodrenaline on Human Atrial Trabeculae [5]
| Parameter | Value | Conditions |
| EC₅₀ for increased force of contraction | 41 ± 3 mg/l | Isometric contractions measured at 1 Hz, 37°C |
Interestingly, this study noted that this compound alone did not exhibit a positive inotropic effect, suggesting that in the context of the Akrinor™ formulation, theodrenaline is the primary driver of the direct sympathomimetic action.[4] The study also raised the hypothesis that this compound may function as a prodrug, being metabolized to active compounds in vivo.[9]
Effects on Mucociliary Clearance and Intracellular Calcium
Research has also explored the effects of this compound/theodrenaline on non-cardiovascular tissues, such as the respiratory epithelium.
Table 2: Effects of this compound and its Combination on Murine Tracheal Epithelium [10]
| Compound | Parameter | Value |
| This compound/Theodrenaline (20:1) | EC₅₀ for increased particle transport velocity | 0.46 µM |
| This compound alone | EC₅₀ for increased particle transport velocity | 408 µM |
| Theodrenaline alone | EC₅₀ for increased particle transport velocity | 4 µM |
| This compound/Theodrenaline (20:1) | EC₅₀ for increased intracellular Ca²⁺ | 0.35 mM |
| This compound alone | EC₅₀ for increased intracellular Ca²⁺ | 3.14 mM |
| Theodrenaline alone | EC₅₀ for increased intracellular Ca²⁺ | 3.45 mM |
These findings indicate a synergistic effect of the combination in enhancing mucociliary clearance, a crucial defense mechanism of the respiratory system. The underlying mechanism involves the stimulation of β1-adrenergic receptors leading to an increase in intracellular calcium concentration ([Ca²⁺]i) via IP₃ receptor-associated calcium release.[9]
Signaling Pathways
The biological effects of this compound are mediated by well-defined signaling cascades. The following diagrams illustrate the key pathways.
Cardiac Myocyte Signaling
Caption: Signaling pathway of this compound in cardiac myocytes.
Tracheal Epithelial Cell Signaling
Caption: Signaling pathway in tracheal epithelial cells.
Experimental Protocols
The following sections provide representative protocols for key experiments cited in this compound research. These are based on published methodologies and should be adapted as necessary for specific experimental conditions.
Measurement of Isometric Contraction in Human Atrial Trabeculae
This protocol is based on the methodology described by Kloth et al. (2017).[4][8]
Objective: To measure the inotropic effect of this compound on isolated human cardiac muscle.
Materials:
-
Human right atrial appendages obtained during open-heart surgery.
-
Modified Tyrode's solution (in mM: NaCl 126.7, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 22, EDTA 0.04, ascorbic acid 0.2, glucose 5.0; pH 7.4).
-
Organ bath apparatus with strain gauge transducers.
-
Field stimulator.
-
This compound solution of desired concentrations.
Procedure:
-
Dissect atrial trabeculae from the human right atrial appendage.
-
Mount the trabeculae in the organ bath containing oxygenated (95% O₂, 5% CO₂) Tyrode's solution maintained at 37°C.
-
Attach the trabeculae to strain gauge transducers for isometric force measurement.
-
Pace the trabeculae at a frequency of 1 Hz.
-
Allow the preparations to stabilize until a steady baseline contraction force is achieved.
-
To assess indirect sympathomimetic effects, incubate a subset of tissues with an appropriate adrenergic uptake inhibitor or depleting agent.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Record the changes in contractile force at each concentration.
-
At the end of the experiment, add a supramaximal concentration of a positive inotropic agent (e.g., high concentration of CaCl₂) to determine the maximum response of the tissue.
-
Analyze the data to determine parameters such as EC₅₀.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol is a generalized procedure based on the use of Fura-2 AM, a common method for [Ca²⁺]i measurement.[11][12][13][14]
Objective: To measure changes in intracellular calcium concentration in response to this compound in a suitable cell line (e.g., human tracheal epithelial cells).
Materials:
-
Cultured cells seeded on coverslips or in a 96-well plate.
-
Fura-2 AM stock solution (in DMSO).
-
HEPES-buffered saline (HBS).
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
-
This compound solution of desired concentrations.
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM in HBS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBS to remove extracellular Fura-2 AM.
-
Allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with the this compound solution.
-
Continuously record the 340/380 nm fluorescence ratio to monitor changes in [Ca²⁺]i.
-
At the end of the experiment, perform a calibration to convert the fluorescence ratios to absolute [Ca²⁺]i values using ionomycin (B1663694) in the presence of high and low Ca²⁺ concentrations (Rmax and Rmin).
Conclusion and Future Directions
This compound, primarily through its use in a combination product, has demonstrated significant effects on the cardiovascular and respiratory systems. Its multifaceted mechanism of action, involving indirect sympathomimetic activity, β1-adrenergic stimulation, and PDE inhibition, makes it a subject of interest for basic research. While current data provides a solid foundation, several areas warrant further investigation. The hypothesis of this compound acting as a prodrug needs to be explored through detailed metabolic studies.[9] Furthermore, research focusing on this compound alone, independent of theodrenaline, would be invaluable in dissecting its specific pharmacological profile. The development of more selective PDE inhibitors based on the theophylline scaffold could also be a promising avenue for future drug discovery. This guide provides a starting point for researchers to design and execute studies that will further unravel the therapeutic potential of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide on the Potential for Off-Target Effects of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a cardiac stimulant and antihypotensive agent, is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Its therapeutic effect is primarily attributed to a combination of β1- and α-adrenoceptor stimulation, release of endogenous noradrenaline, and non-specific inhibition of phosphodiesterases (PDEs)[1][2]. While its on-target pharmacology is directed at restoring arterial blood pressure, a thorough understanding of its potential for off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed examination of the known and potential off-target interactions of this compound, drawing from the pharmacological profiles of its constituent molecules, norephedrine and theophylline. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing off-target activity, and visualizes the key molecular pathways and experimental workflows.
Introduction to this compound's Pharmacology
This compound is administered clinically, often in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the treatment of perioperative and emergency hypotensive states[1]. The primary mechanism of action involves a multi-faceted approach to increasing blood pressure, primarily by increasing cardiac output and stroke volume with minimal impact on heart rate and systemic vascular resistance[2][3].
The norephedrine component contributes to this effect through:
-
Indirect sympathomimetic activity: It stimulates the release of endogenous noradrenaline from neuronal stores[1].
-
Direct adrenoceptor activity: It is suggested to have direct agonist activity at certain adrenergic receptors[1].
The theophylline moiety is known for its:
-
Non-selective phosphodiesterase (PDE) inhibition: By inhibiting PDEs, theophylline increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby potentiating the effects of β-adrenoceptor stimulation and promoting smooth muscle relaxation[1][3].
Off-target effects can arise from the interaction of this compound or its components with molecular targets other than the primary adrenoceptors and PDEs involved in its therapeutic action. This guide will delve into these potential interactions.
Potential Off-Target Interactions
The off-target profile of this compound can be inferred from the known pharmacology of norephedrine and theophylline.
Norephedrine-Related Off-Target Effects
Norephedrine, a sympathomimetic amine, primarily targets adrenergic receptors. However, its structural similarity to other monoamine neurotransmitters suggests the potential for interaction with other receptor systems.
-
Dopamine (B1211576) and Serotonin (B10506) Systems: Norephedrine may have a low affinity for dopamine and serotonin transporters, potentially influencing the homeostasis of these neurotransmitters.
-
α1-Adrenoceptor Partial Agonism: There is evidence to suggest that norephedrine may act as a partial agonist at α1-adrenoceptors. This could lead to a complex interaction where it might mediate vasoconstriction on its own but potentially reduce the vasoconstrictive effects of the more potent full agonist, noradrenaline[1].
Theophylline-Related Off-Target Effects
Theophylline is a methylxanthine with a broader pharmacological profile beyond PDE inhibition.
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine plays a widespread role in the body, including regulation of neuronal activity, cardiac function, and inflammation. Antagonism of these receptors can lead to a range of physiological effects, including central nervous system stimulation and cardiac arrhythmias at higher concentrations[4].
-
Non-selective PDE Inhibition: While PDE3 and PDE4 are considered relevant for its pulmonary effects, theophylline is a weak, non-selective inhibitor of all PDE families[5][6]. Inhibition of different PDE isoenzymes in various tissues can lead to a wide array of effects, some of which may be considered off-target in the context of this compound's primary indication.
-
Ryanodine (B192298) Receptor Modulation: Theophylline and other methylxanthines, like caffeine, are known to promote the release of calcium from intracellular stores by acting on ryanodine receptors. This has been observed in various cell types, including human tracheal epithelial cells, where this compound/theodrenaline was shown to increase intracellular calcium via this mechanism[1]. This interaction is distinct from its G-protein coupled receptor-mediated signaling.
Quantitative Data on Off-Target Interactions
Table 1: Theophylline Binding Affinities (Ki) for Adenosine Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference |
| Adenosine A1 | Bovine Brain Membranes | [3H]CHA | 3,800 | [1] |
| Adenosine A1 | Human Cerebral Cortex | [3H]DPCPX | 12,000 | [2] |
| Adenosine A2A | Human Platelets | - | 13,000 | [2] |
| Adenosine A2B | - | - | 25,000 | [2] |
Table 2: Theophylline Inhibitory Potency (IC50) against Phosphodiesterases
| PDE Isoform | Species/Source | IC50 (µM) | Reference |
| PDE4A | Human (expressed in yeast) | 1642 | [7] |
Note: Theophylline is generally considered a weak, non-selective PDE inhibitor with IC50 values typically in the high micromolar range for various isoforms.
Signaling Pathways and Experimental Workflows
Visualizing Key Signaling Pathways
The following diagrams illustrate the primary signaling pathway of this compound and a potential off-target pathway involving adenosine receptor antagonism.
Caption: On-target signaling pathway of this compound in cardiomyocytes.
Caption: Off-target signaling via adenosine receptor antagonism by theophylline.
Experimental Workflow Diagrams
The following diagrams outline the workflows for key experiments to determine off-target effects.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is adapted from methodologies used to determine the binding affinity of theophylline for the A1 adenosine receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., theophylline, this compound) for the human adenosine A1 receptor.
-
Materials:
-
Tissue Preparation: Human cerebral cortex membranes expressing adenosine A1 receptors.
-
Radioligand: [3H]DPCPX (a selective A1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM R-PIA (a selective A1 agonist).
-
Test Compound: Serial dilutions of theophylline or this compound.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
-
-
Procedure:
-
Membrane Preparation: Homogenize human cerebral cortex tissue in ice-cold lysis buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension.
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
50 µL of [3H]DPCPX at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a test compound against various PDE isoenzymes.
-
Objective: To determine the IC50 value of a test compound (e.g., theophylline, this compound) against a specific PDE isoenzyme.
-
Materials:
-
Enzyme: Purified recombinant human PDE isoenzyme (e.g., PDE1-11).
-
Substrate: cAMP or cGMP, as appropriate for the isoenzyme.
-
Assay Buffer: Specific to the PDE isoenzyme, typically containing Tris-HCl, MgCl2, and other co-factors.
-
Test Compound: Serial dilutions of theophylline or this compound.
-
Detection System: A method to quantify the product of the PDE reaction (e.g., a fluorescence polarization-based kit, or a system that converts the product to a detectable signal).
-
Instrumentation: Microplate reader capable of detecting the signal from the chosen detection system.
-
-
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE isoenzyme.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen detection system.
-
Measurement: Read the signal (e.g., fluorescence polarization, absorbance, luminescence) on a microplate reader.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to controls (no inhibitor and maximum inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Intracellular Calcium Imaging with Fura-2 AM
This protocol is designed to investigate the effects of this compound on intracellular calcium mobilization, for instance, through ryanodine receptors.
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application.
-
Materials:
-
Cells: A suitable cell line (e.g., human tracheal epithelial cells, skeletal muscle cells) plated on glass coverslips.
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester).
-
Loading Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Test Compound: this compound solution.
-
Instrumentation: A fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.
-
-
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in the loading buffer for 30-60 minutes at room temperature in the dark. This allows the dye to enter the cells.
-
De-esterification: Wash the cells with fresh loading buffer and incubate for an additional 30 minutes to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage in a perfusion chamber containing loading buffer.
-
Baseline Measurement: Acquire a baseline recording of the fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Perfuse the cells with the this compound solution while continuously recording the fluorescence ratio.
-
Calibration (Optional): At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a calcium chelator (e.g., EGTA) to obtain the minimum ratio (Rmin).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transient in response to this compound.
-
If calibration was performed, the absolute [Ca2+]i can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for calcium.
-
Conclusion
The pharmacological profile of this compound is complex, arising from the combined actions of its norephedrine and theophylline components. While its on-target effects on the adrenergic and phosphodiesterase systems are well-established, a comprehensive assessment of its off-target potential is essential for a complete understanding of its safety and efficacy. The non-selective nature of theophylline's inhibition of phosphodiesterases and its antagonism of adenosine receptors represent the most prominent potential off-target activities. Furthermore, the interaction with ryanodine receptors presents another distinct off-target mechanism.
The lack of a comprehensive, publicly available off-target screening panel for this compound itself highlights a significant data gap. The quantitative data presented in this guide are derived from studies on its individual components and may not fully represent the pharmacology of the conjugated molecule. Future research employing broad off-target screening panels and detailed mechanistic studies on the identified off-target interactions will be invaluable for refining the pharmacological understanding of this compound and informing its optimal clinical use. The experimental protocols provided herein offer a robust framework for conducting such investigations.
References
- 1. Norephedrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synergistic Mechanism of Theodrenaline and Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the pharmacological mechanism of the fixed-combination drug containing Theodrenaline (B228420) and Cafedrine, marketed as Akrinor®. This combination is primarily utilized for the management of hypotensive states. The guide elucidates the synergistic interplay between the constituent molecules, detailing their effects on adrenergic receptors and intracellular signaling pathways. It consolidates available quantitative data, outlines experimental methodologies from key studies, and provides visual representations of the core signaling cascades to facilitate a comprehensive understanding for research and development professionals.
Introduction and Core Components
Theodrenaline and this compound are administered as a fixed 20:1 intravenous combination of this compound hydrochloride and Theodrenaline hydrochloride.[1] This formulation has been used for decades in some European countries, particularly Germany, for treating perioperative and emergency hypotension.[1][2] The drug's efficacy stems from the unique properties of its two core components, which are themselves chemical linkages of well-understood pharmacological agents.[3][4]
-
Theodrenaline: A covalent linkage of norepinephrine (B1679862) (noradrenaline) and theophylline (B1681296).[4]
-
This compound: A covalent linkage of norephedrine (B3415761) and theophylline.[5][6]
The combination is designed to rapidly restore mean arterial pressure (MAP) primarily by increasing cardiac preload, stroke volume, and cardiac output, while systemic vascular resistance and heart rate remain largely unaffected.[1][2]
Synergistic Mechanism of Action
The clinical effect of the Theodrenaline/Cafedrine combination is a result of a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, complemented by the inhibition of phosphodiesterase (PDE).[1][7] This synergy enhances cardiovascular function to counteract hypotension.
Adrenergic Receptor Stimulation
The primary mechanism is the stimulation of the sympathetic nervous system pathways.
-
Direct α- and β-Adrenergic Agonism: The noradrenaline moiety of Theodrenaline acts as a direct agonist on both α- and β1-adrenergic receptors.[3][8] Activation of β1-adrenoceptors in cardiomyocytes is a key driver of the drug's positive inotropic (increased contractility) effect.[1][7] The stimulation of α1-adrenoceptors in vascular smooth muscle contributes to vasoconstriction.[1]
-
Indirect Sympathomimetic Action: The norephedrine component of this compound functions as an indirect sympathomimetic agent.[3][9] It triggers the release of endogenous noradrenaline from neuronal storage vesicles, further amplifying the stimulation of α- and β-adrenoceptors.[3][6]
Phosphodiesterase (PDE) Inhibition
The theophylline moiety, present in both Theodrenaline and this compound, is a non-selective inhibitor of phosphodiesterases.[1][6] In the context of cardiac function, the inhibition of PDE3 is most relevant.[1][3] By inhibiting PDE3, the breakdown of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) is reduced.[1][9] This leads to an accumulation of intracellular cAMP, which potentiates the effects of β1-adrenoceptor stimulation and enhances the influx of calcium ions, thereby reinforcing the positive inotropic effect.[1][7]
Cellular Signaling Pathways
The physiological effects of Theodrenaline and this compound are rooted in their modulation of specific intracellular signaling cascades in cardiomyocytes and vascular smooth muscle cells.
Cardiomyocyte Signaling Pathway
In heart muscle cells, the combination drug leads to a significant increase in contractility. The noradrenaline from Theodrenaline and the endogenously released noradrenaline (triggered by this compound) bind to β1-adrenoceptors. This initiates a Gs-protein-coupled cascade that activates adenylyl cyclase, leading to increased cAMP production. The concurrent inhibition of PDE3 by theophylline prevents cAMP degradation, amplifying the signal. This results in protein kinase A (PKA) activation, phosphorylation of calcium channels, and ultimately, increased intracellular calcium concentration and enhanced cardiac inotropy.[1][3][10]
Vascular Smooth Muscle Cell Signaling Pathway
The effect on vascular smooth muscle is more complex, involving competing vasoconstrictor and vasodilator signals.[1] The noradrenaline component of Theodrenaline directly stimulates α1-adrenoceptors, leading to a Gq-protein-mediated cascade that increases intracellular calcium via IP3, causing vasoconstriction.[1][3] Conversely, the theophylline component, by inhibiting PDE, may increase levels of cGMP (in addition to cAMP), which typically promotes vasodilation.[1] The net clinical effect is often a minimal change in overall systemic vascular resistance, suggesting these effects are balanced.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theodrenaline - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 7. Frontiers | AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 8. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 9. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 10. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
Cafedrine's effect on preload and cardiac output
An In-depth Technical Guide to the Effects of Cafedrine (B87544) on Preload and Cardiac Output
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the hemodynamic effects of this compound, with a specific focus on its impact on cardiac preload and output. This compound is a cardiac stimulant and antihypotensive agent, chemically linking norephedrine (B3415761) and theophylline (B1681296).[1] It is most commonly administered in a 20:1 fixed combination with theodrenaline (B228420) (a covalent link of noradrenaline and theophylline), a formulation marketed as Akrinor®.[2][3][4] This guide synthesizes findings from clinical and preclinical studies to detail its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The clinical effects of the this compound/theodrenaline combination are primarily mediated through a dual mechanism involving both sympathomimetic action and phosphodiesterase inhibition.[2][5] This combined action results in a rapid and sustained increase in mean arterial pressure, driven by increases in cardiac preload, stroke volume, and cardiac output, while heart rate and systemic vascular resistance generally remain unchanged.[3][6]
-
Indirect Sympathomimetic Activity : The norephedrine component of this compound acts as an indirect sympathomimetic. It triggers the release of endogenous noradrenaline from neuronal stores.[2][5] This released noradrenaline, along with the noradrenaline from the co-administered theodrenaline, stimulates β1-adrenoceptors in cardiomyocytes.[2][3]
-
Phosphodiesterase (PDE) Inhibition : The theophylline moiety of this compound is a non-specific inhibitor of phosphodiesterases (PDEs).[2][4] In cardiac tissue, the inhibition of PDE3 is most relevant. By slowing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), theophylline reinforces and prolongs the signaling cascade initiated by β1-adrenoceptor stimulation, enhancing myocardial contractility (inotropy).[3][5]
The synergistic action leads to a net β-adrenergic effect, which is responsible for the observed increase in cardiac performance.[7]
Signaling Pathway in Cardiomyocytes
Caption: Signaling cascade of this compound/theodrenaline in heart muscle cells.
Hemodynamic Effects: Preload and Cardiac Output
The primary therapeutic value of this compound/theodrenaline lies in its ability to restore arterial blood pressure by augmenting cardiac function rather than solely increasing peripheral resistance.
Effect on Preload
This compound/theodrenaline consistently demonstrates an ability to increase cardiac preload.[2][3] This effect is crucial for its overall impact on cardiac output, particularly in states of anesthesia-induced vasodilation and relative hypovolemia. The increase in preload is attributed to "preload recruitment," suggesting an increase in venous return to the heart.[8] In one study, the administration of this compound/theodrenaline resulted in a 9% increase in the Global End-Diastolic Index (GEDI), a key indicator of cardiac preload.[9] This enhancement of cardiac filling contributes significantly to the subsequent increase in stroke volume.
Effect on Cardiac Output and Contractility
The combination of increased preload and enhanced myocardial contractility leads to a significant rise in cardiac output.[6][7] The positive inotropic effect is directly mediated by the β1-adrenoceptor stimulation and amplified by PDE inhibition.[4][10] Clinical studies have quantified this effect; for instance, in patients with anesthesia-induced hypotension, a single bolus of this compound/theodrenaline increased the cardiac index (CI) by 17% and the maximum pressure increase in the aorta (dP/dt_max), a measure of contractility, by 31%.[9] This demonstrates a direct and robust enhancement of the heart's pumping function. The increase in blood pressure is therefore primarily a result of improved cardiac performance (increased stroke volume and cardiac output) rather than systemic vasoconstriction.[3]
Quantitative Data Presentation
The following table summarizes quantitative data from key studies on the hemodynamic effects of this compound, typically administered with theodrenaline.
| Study / Population | Intervention (this compound/Theodrenaline) | Key Hemodynamic Results | Citation(s) |
| 20 Patients, Major Abdominal Surgery | 60 mg / 3 mg bolus | MAP: +~60% Cardiac Index (CI): +17% Preload (GEDI): +9% Contractility (dP/dt_max): +31% Systemic Vascular Resistance Index (SVRI): +42% | [9] |
| 297 Patients, General/Regional Anesthesia | 53 ± 30 mg / 2.65 ± 1.5 mg (mean ± SD) | MAP Increase (5 min): 11 ± 14 mmHg MAP Increase (10 min): 14 ± 16 mmHg | [3] |
| 353 Patients, General Anesthesia | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg (mean ± SD) | MAP Increase (5 min): 11 ± 16 mmHg Time to 10% MAP Increase: 7.2 min (women), 8.6 min (men) | [11] |
| Parturients, Cesarean Delivery (Spinal Anesthesia) | 43 ± 11 mg / 2.2 ± 0.6 mg (initial dose) | Systolic BP Increase: 21.3 mmHg No negative impact on umbilical cord pH or APGAR score. | [3][12] |
Experimental Protocols
The evaluation of this compound's hemodynamic effects typically involves prospective clinical trials or observational studies in surgical settings where hypotension is common.
Representative Study Design:
A common experimental design is a prospective observational or randomized controlled trial involving adult patients undergoing elective surgery under general or regional anesthesia.[9][13]
-
Patient Population: Adult patients (e.g., ASA classification III-IV, aged ≥50 years) scheduled for procedures known to have a high incidence of intraoperative hypotension (IOH).[13][14]
-
Anesthesia Protocol: Anesthesia is induced and maintained using a standardized protocol, often total intravenous anesthesia (TIVA) with agents like propofol (B549288) and remifentanil, which are known to cause vasodilation and hypotension.[9]
-
Intervention Trigger: The study drug (this compound/theodrenaline) is administered when a patient's mean arterial pressure (MAP) drops below a predefined threshold (e.g., <70 mmHg or a >20% drop from baseline).[9][13]
-
Drug Administration: The drug is typically given as an intravenous bolus.[2] Some recent protocols are also evaluating continuous infusion.[13][14]
-
Hemodynamic Monitoring: Advanced hemodynamic monitoring is crucial. This is often achieved using methods like transpulmonary thermodilution (e.g., PiCCO2 monitor) or pulse contour analysis, which provide real-time data on parameters including:[9][15]
-
Mean Arterial Pressure (MAP)
-
Cardiac Index (CI)
-
Stroke Volume Index (SVI)
-
Systemic Vascular Resistance Index (SVRI)
-
Global End-Diastolic Index (GEDI) as a measure of preload
-
Maximum pressure increase (dP/dt_max) as a measure of contractility
-
Experimental Workflow Diagram
Caption: A generalized workflow for clinical studies on this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 5. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 6. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 7. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 13. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
The Sympathomimetic Agent Cafedrine: An In-depth Analysis of its Interaction with Endogenous Noradrenaline Stores
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Cafedrine, focusing on its primary mechanism of action: the release of noradrenaline from endogenous sympathetic nerve stores. This compound is a component of the combination drug commonly used to treat hypotension, which pairs it with Theodrenaline in a 20:1 ratio. Understanding the interplay between this compound and the presynaptic noradrenergic system is critical for its effective and safe application in clinical settings and for the development of novel sympathomimetic agents.
The Endogenous Noradrenaline Store: A Primer
Noradrenaline (norepinephrine) is a catecholamine that functions as a crucial neurotransmitter and hormone, mediating "fight-or-flight" responses. Its synthesis, storage, and release are tightly regulated processes within the presynaptic terminals of sympathetic neurons.
-
Synthesis: The biochemical pathway begins with the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase. L-DOPA is then decarboxylated to form dopamine (B1211576).
-
Storage: Dopamine is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Inside these vesicles, the enzyme dopamine β-hydroxylase converts dopamine into noradrenaline. This vesicular sequestration protects noradrenaline from enzymatic degradation in the cytoplasm by Monoamine Oxidase (MAO) and serves as a ready pool for release.
-
Release: An action potential arriving at the nerve terminal depolarizes the membrane, opening voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the fusion of the synaptic vesicles with the presynaptic membrane, releasing noradrenaline into the synaptic cleft via exocytosis.
-
Action and Termination: Once in the synapse, noradrenaline binds to α- and β-adrenergic receptors on the postsynaptic cell to elicit a physiological response. The signal is terminated primarily by the reuptake of noradrenaline back into the presynaptic neuron via the Norepinephrine Transporter (NET). A smaller portion is cleared by enzymatic degradation by Catechol-O-methyltransferase (COMT).
Pharmacology of this compound and its Interaction with Noradrenaline Stores
This compound is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Its primary sympathomimetic effects are indirect, stemming from the actions of its norephedrine component.[1][2] This molecule acts as a releasing agent, promoting the efflux of endogenous noradrenaline from the vesicular stores within presynaptic nerve terminals.[1][3]
The drug is almost exclusively administered as a 20:1 fixed combination with Theodrenaline (a conjugate of noradrenaline and theophylline). This combination produces a synergistic hemodynamic effect.[1]
-
This compound's Role (Indirect Action): The norephedrine moiety of this compound stimulates the release of stored noradrenaline.[2][3] The clinical effect of intravenously administered this compound alone is delayed but sustained.[1][4]
-
Theodrenaline's Role (Direct Action): Theodrenaline provides a direct source of noradrenaline, which acts on postsynaptic adrenergic receptors. This results in an immediate but shorter-lasting increase in blood pressure.[1][4]
-
Theophylline's Role (Modulatory Action): The theophylline component present in both molecules is thought to act as a non-specific phosphodiesterase (PDE) inhibitor.[1][3] By inhibiting PDE3, the degradation of cyclic AMP (cAMP) is reduced.[1] This leads to an accumulation of intracellular cAMP, which can potentiate the effects of β-adrenoceptor stimulation in cardiomyocytes, leading to increased inotropy.[1][3]
The combination results in a rapid onset of action from Theodrenaline's noradrenaline component, complemented by the sustained effect of this compound-induced release of endogenous noradrenaline.[5]
Quantitative Data on Hemodynamic Effects
Clinical and preclinical studies have quantified the hemodynamic impact of the this compound/Theodrenaline combination, primarily in the context of anesthesia-induced hypotension. The effects are characterized by an increase in cardiac output and preload with minimal impact on heart rate or systemic vascular resistance.[1][6]
Table 1: Hemodynamic Effects of this compound/Theodrenaline (60 mg/3 mg) in Anesthesia-Induced Hypotension
| Parameter | Measurement Tool | Change from Baseline (at 10 min) | Citation |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Transpulmonary Thermodilution | ~60% increase | [7] |
| Systemic Vascular Resistance Index (SVRI) | Transpulmonary Thermodilution | 42% increase | [7] |
| Cardiac Index (CI) | Transpulmonary Thermodilution | 17% increase | [7] |
| Maximum Pressure Increase (dPmx) | Transpulmonary Thermodilution | 31% increase | [7] |
| Global End-Diastolic Index (GEDI) | Transpulmonary Thermodilution | 9% increase | [7] |
| Global Ejection Fraction (GEF) | Transpulmonary Thermodilution | No change |[7] |
Table 2: Dose-Response and Timing of this compound/Theodrenaline Effects on Mean Arterial Pressure (MAP)
| Parameter | Value | Condition | Citation |
|---|---|---|---|
| ED₅₀ (for 10% MAP increase) | 1.49 / 0.075 mg·kg⁻¹ | At 5 minutes | [1] |
| ED₅₀ (for 10% MAP increase) | 0.53 / 0.027 mg·kg⁻¹ | At 10 minutes | [1] |
| Time to 10% MAP Increase | 7.2 ± 4.6 min | Women | [8][9] |
| Time to 10% MAP Increase | 8.6 ± 6.3 min | Men | [8][9] |
| Time to Peak MAP | 17.4 ± 9.0 min | Pooled data | [8][9] |
| MAP Increase at 5 min | 11 ± 16 mmHg | Pooled data |[8][9] |
Key Experimental Protocols
The characterization of this compound's effects relies on specific in vivo and in vitro methodologies.
Protocol 1: In Vivo Hemodynamic Monitoring in Patients
This protocol is used to assess the cardiovascular effects of this compound/Theodrenaline in a clinical setting, such as for treating anesthesia-induced hypotension.
-
Objective: To measure real-time changes in key hemodynamic parameters following drug administration.
-
Methodology: Transpulmonary thermodilution.
-
Patient Setup: Patients scheduled for major surgery are monitored after the induction of total intravenous anesthesia.
-
Catheterization: A central venous catheter and a thermistor-tipped arterial catheter (e.g., via the femoral artery) are placed.
-
Baseline Measurement: Once anesthesia-induced hypotension is established (e.g., MAP < 60 mmHg), baseline hemodynamic measurements are recorded using a monitor like the PiCCO2 system.
-
Drug Administration: A standardized dose of this compound/Theodrenaline (e.g., 60 mg/3 mg) is administered intravenously.
-
Data Acquisition: A cold saline bolus is injected through the central venous catheter. The thermistor in the arterial catheter detects the temperature change downstream. The monitor analyzes the thermodilution curve to calculate parameters including Cardiac Output (CO), Global End-Diastolic Volume (GEDV), and Systemic Vascular Resistance (SVR). Measurements are taken at baseline and at set intervals post-administration (e.g., 10 minutes).[7]
-
Analysis: The percentage change from baseline for each parameter is calculated to determine the drug's effect.
-
Protocol 2: In Vitro Assessment of Noradrenaline Release Effects
This protocol uses isolated tissue preparations to study the indirect sympathomimetic effects of a substance, i.e., its ability to release endogenous catecholamines.
-
Objective: To determine if a drug's inotropic effect is dependent on the release of noradrenaline from nerve endings within the tissue.
-
Methodology: Isolated human atrial trabeculae force measurement.
-
Tissue Preparation: Human right atrial appendages are obtained (e.g., during cardiac surgery). Small, uniform trabeculae are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, bubbled with 95% O₂/5% CO₂. The muscles are stimulated to contract at 1 Hz.
-
Depletion of Endogenous Catecholamines (Control Group): To confirm the role of endogenous stores, a subset of tissues is pre-incubated with phenoxybenzamine (B1677643) (e.g., 6 μM for 90 minutes). Phenoxybenzamine is an α-adrenoceptor antagonist that also blocks the neuronal reuptake of noradrenaline, leading to the depletion of vesicular stores.[10] Following incubation, the tissue is washed to remove the phenoxybenzamine and released catecholamines.
-
Experiment: A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., norephedrine, the active component of this compound) to both untreated and phenoxybenzamine-treated tissues.
-
Data Acquisition: The force of contraction is measured using a force transducer.
-
Analysis: The inotropic response in the untreated tissue is compared to the response in the catecholamine-depleted tissue. A significantly blunted or abolished response in the depleted tissue indicates the drug's effect is primarily mediated by the release of endogenous noradrenaline.[10]
-
Protocol 3: Real-Time Measurement of Noradrenaline Release
While not specifically detailed for this compound in the available literature, this outlines the standard high-resolution techniques used to directly measure neurotransmitter release from cells or tissues.
-
Objective: To directly detect and quantify the release of noradrenaline from neuronal or neuroendocrine cells.
-
Methodology: Amperometry with a carbon fiber electrode (CFE).
-
Cell/Tissue Preparation: The experiment can be performed on isolated noradrenergic neurons (e.g., from the locus coeruleus), adrenal chromaffin cells, or tissue slices.[11][12]
-
Electrode Placement: A CFE is positioned close to the surface of the cell. A holding potential (e.g., +700 mV) is applied to the electrode.
-
Stimulation: The cell is stimulated to release noradrenaline, either by electrical depolarization or by chemical stimulation (e.g., application of this compound).
-
Detection: When noradrenaline is released, it is oxidized at the surface of the CFE, generating a small electrical current. This current is directly proportional to the concentration of noradrenaline.
-
Data Acquisition: The amperometric current is recorded over time, appearing as sharp "spikes." Each spike represents a single vesicle fusion event (quantal release).
-
Analysis: The frequency, amplitude, and kinetics of the amperometric spikes are analyzed to characterize the dynamics of noradrenaline release and how they are modulated by the applied drug.[12]
-
Conclusion
The therapeutic action of this compound is fundamentally linked to the integrity of endogenous noradrenaline stores. Its norephedrine component acts as an indirect sympathomimetic, triggering the release of vesicular noradrenaline from presynaptic sympathetic nerve terminals. When combined with Theodrenaline, this mechanism provides a sustained hemodynamic effect that complements the direct, rapid action of Theodrenaline's noradrenaline moiety. This reliance on endogenous stores is a critical consideration for drug development and clinical application, as patient factors that affect sympathetic tone or catecholamine storage (e.g., chronic beta-blocker use) can influence the drug's effectiveness.[8][9] The experimental protocols outlined herein provide a framework for the continued investigation of this compound and the development of new agents targeting the noradrenergic system.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 7. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 9. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time measurements of noradrenaline release in periphery and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Real-time measurement of noradrenaline release in central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sympathomimetic and Intracellular Signaling Nexus: A Technical Guide to Cafedrine's Interaction with Gs-Proteins and Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic sympathomimetic agent, is a covalently linked compound of norephedrine (B3415761) and theophylline (B1681296). Its primary clinical application is in the management of hypotension. The pharmacological action of this compound is a composite of the effects of its constituent molecules. The norephedrine component indirectly stimulates the adrenergic system by promoting the release of endogenous norepinephrine (B1679862). This catecholamine subsequently activates β1-adrenergic receptors, leading to the activation of Gs-proteins and the stimulation of adenylyl cyclase, culminating in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP). The theophylline moiety is understood to contribute to this increase in cAMP by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for cAMP degradation. This technical guide provides an in-depth exploration of the molecular interactions of this compound's components with the Gs-protein signaling cascade, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways and experimental workflows. It is important to note that while the mechanism is well-characterized qualitatively, direct quantitative data on this compound's binding affinities and enzymatic modulation are limited; therefore, this guide draws upon data from its individual components to elucidate its function.
Introduction
This compound's hemodynamic effects, characterized by increased cardiac contractility and heart rate, are primarily attributed to its influence on the β1-adrenergic signaling pathway in cardiomyocytes.[1][2] This pathway is a classical example of a G-protein coupled receptor (GPCR) cascade, where the Gs alpha subunit plays a pivotal role in activating the effector enzyme, adenylyl cyclase. The resulting synthesis of the second messenger cAMP triggers a downstream cascade of phosphorylation events, leading to a positive inotropic and chronotropic effect. The dual mechanism of action, combining enhanced cAMP production via Gs-protein activation and reduced cAMP degradation via PDE inhibition, makes this compound an interesting subject for cardiovascular research and drug development.
Quantitative Data on Molecular Interactions
Table 1: Binding Affinities of Norephedrine for Adrenergic Receptors
| Ligand | Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |
| (-)-Norepinephrine | Beta-1 | Rat | Brain | [3H]-CGP 12177 | 126 | [3] |
| Norepinephrine | Beta-1 | Human | - | - | ~10-fold selective for β1 over β2 | [4] |
Note: Norephedrine is an analogue of norepinephrine. While specific Ki values for norephedrine are scarce, the data for norepinephrine, which is released by norephedrine, is presented as a proxy.
Table 2: Inhibitory Activity of Theophylline on Phosphodiesterases and Effect on cAMP
| Compound | Target | Species/Tissue | IC50 | Effect | Reference |
| Theophylline | Phosphodiesterase (non-selective) | Human Bronchus/Pulmonary Artery | - | Inhibition leads to smooth muscle relaxation | [5] |
| Theophylline | Phosphodiesterase 3 (PDE3) | - | - | Inhibition contributes to bronchodilation | [6] |
| Theophylline | Intracellular cAMP | Bovine Tracheal Smooth Muscle Cells | - | 1 µM theophylline increased [cAMP]i from 86 to 124 fmol/well | [7] |
| Theophylline | Intracellular cAMP | Bovine Tracheal Smooth Muscle Cells | - | 10 µM theophylline increased [cAMP]i to 440 fmol/well | [7] |
| Theophylline | Intracellular cAMP | Bovine Tracheal Smooth Muscle Cells | - | 100 µM theophylline increased [cAMP]i to 561 fmol/well | [7] |
Note: IC50 values for theophylline can vary significantly depending on the specific PDE isoform and experimental conditions. Theophylline is generally considered a non-selective PDE inhibitor.
Signaling Pathways
This compound-Mediated Gs-Protein Activation and Adenylyl Cyclase Stimulation
The primary mechanism of this compound's sympathomimetic action is initiated by its norephedrine component, which triggers the release of endogenous norepinephrine from sympathetic nerve terminals. Norepinephrine then binds to β1-adrenergic receptors on the surface of target cells, such as cardiomyocytes. This binding event induces a conformational change in the receptor, facilitating its interaction with and activation of the heterotrimeric Gs-protein.
Upon activation, the Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The GTP-bound Gαs subunit then interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels. The theophylline component of this compound is thought to potentiate this effect by inhibiting phosphodiesterases, the enzymes responsible for the hydrolysis and inactivation of cAMP.
Caption: this compound Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for β1-Adrenergic Receptor Affinity
This assay determines the binding affinity of a ligand (e.g., norephedrine) for the β1-adrenergic receptor.
Objective: To determine the inhibition constant (Ki) of norephedrine for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor (e.g., from stably transfected HEK293 or CHO cells).
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP), non-selective β-adrenergic antagonists.[1][8]
-
Non-labeled competitor ligand: Norephedrine.
-
Non-specific binding control: Propranolol (a high-affinity β-antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β1-adrenergic receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of propranolol.
-
Competitor Binding: Add membrane preparation, radioligand, and serial dilutions of norephedrine.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the norephedrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay for Gs-Protein Activation
This functional assay measures the activation of Gs-proteins by an agonist.
Objective: To determine the EC50 and Emax of norephedrine for stimulating [35S]GTPγS binding to Gs-proteins.
Materials:
-
Membrane preparation containing β1-adrenergic receptors and Gs-proteins.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Agonist: Norephedrine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[9]
-
Non-labeled GTPγS for determining non-specific binding.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of norephedrine.
-
Pre-incubation: Incubate for a short period (e.g., 15-30 minutes) at 30°C to allow the agonist to bind to the receptor.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate for a defined time (e.g., 30-60 minutes) at 30°C to allow for [35S]GTPγS to bind to activated Gαs subunits.
-
Termination and Detection:
-
SPA method: Add SPA beads to the wells. The beads will bind to the membranes, bringing the [35S]GTPγS in close proximity, which can be detected by a scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and quantify using a scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the norephedrine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).
Adenylyl Cyclase Activity Assay
This assay directly measures the production of cAMP in response to adenylyl cyclase activation.
Objective: To measure the effect of this compound on basal and forskolin-stimulated adenylyl cyclase activity.
Materials:
-
Membrane preparation.
-
ATP (substrate for adenylyl cyclase).
-
[α-32P]ATP (radiolabeled substrate).
-
Adenylyl cyclase activator: Forskolin (B1673556) (for stimulated activity).
-
Test compound: this compound.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.5.
-
cAMP standards.
-
Dowex and alumina (B75360) columns for separating [32P]cAMP from [α-32P]ATP.
-
Alternatively, commercially available non-radioactive cAMP detection kits (e.g., ELISA, HTRF).
Procedure (Radiometric):
-
Assay Setup: In reaction tubes, combine the membrane preparation, reaction buffer, [α-32P]ATP, and either vehicle, this compound, forskolin, or a combination of forskolin and this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS) and boiling.
-
Separation: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced (pmol/mg protein/min). Compare the activity in the presence of this compound to basal and forskolin-stimulated levels.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the breakdown of cAMP by PDEs.
Objective: To determine the IC50 of theophylline (as a component of this compound) for PDE activity.
Materials:
-
Purified PDE enzyme (e.g., PDE3 or PDE4).
-
[3H]-cAMP (substrate).
-
Inhibitor: Theophylline.
-
Snake venom nucleotidase (to convert the product [3H]-AMP to [3H]-adenosine).
-
Anion-exchange resin (to separate [3H]-adenosine from unreacted [3H]-cAMP).
-
Commercially available non-radioactive PDE assay kits are also available (e.g., using fluorescence polarization or luminescence).[10]
Procedure (Radiometric):
-
Assay Setup: In a reaction mixture, combine the PDE enzyme, [3H]-cAMP, and varying concentrations of theophylline.
-
Incubation: Incubate at 30°C for a defined period.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.
-
Separation: Add an anion-exchange resin slurry to bind the negatively charged unreacted [3H]-cAMP, while the neutral [3H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the mixture and measure the radioactivity of the supernatant.
-
Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the theophylline concentration to determine the IC50 value.
Conclusion
This compound exerts its sympathomimetic effects through a dual mechanism derived from its constituent components, norephedrine and theophylline. The norephedrine-induced release of norepinephrine activates the β1-adrenergic receptor/Gs-protein/adenylyl cyclase pathway, leading to increased cAMP synthesis. This effect is further amplified by theophylline-mediated inhibition of phosphodiesterase, which reduces cAMP degradation. While a comprehensive quantitative understanding of this compound's direct interactions with these signaling components is still lacking, the established experimental protocols detailed in this guide provide a clear framework for future research to elucidate its precise pharmacological profile. Such studies will be invaluable for the rational design of novel cardiovascular therapeutics and for a more complete understanding of the molecular pharmacology of this established antihypotensive agent.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
Stereoisomers of Cafedrine: A Review of Synthesis and Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic analeptic compound, is a derivative of theophylline (B1681296) and norephedrine (B3415761). Its chemical structure possesses two chiral centers, giving rise to four possible stereoisomers. While the synthesis and absolute configuration of these stereoisomers have been described, a comprehensive public record of their distinct pharmacological activities remains elusive. This guide synthesizes the available information on the stereoisomers of this compound, including their synthesis, and discusses the known pharmacological properties of this compound, primarily in the context of its clinical use in combination with theodrenaline. The significant gaps in the quantitative pharmacological data for the individual stereoisomers are highlighted, underscoring a need for further research in this area.
Introduction
This compound, chemically known as [R-(R,S)]-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1,2-dimethyl-1H-purine-2,6-dione, is a circulation analeptic.[1] It is structurally a conjugate of theophylline and norephedrine.[2][3][4] Due to the presence of two asymmetric carbon atoms in the norephedrine moiety, this compound can exist as four distinct stereoisomers: (1R,2S)-, (1S,2R)-, (1R,2R)-, and (1S,2S)-isomers. The stereochemical configuration of a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, efficacy, and metabolic profile. Therefore, understanding the individual contributions of each this compound stereoisomer to the overall pharmacological effect is crucial for a complete understanding of its mechanism of action and for potential therapeutic optimization.
Clinically, this compound is most commonly used in a 20:1 fixed-dose combination with theodrenaline, a conjugate of theophylline and noradrenaline, for the treatment of hypotensive states.[3][4] This combination product leverages the synergistic effects of its components to increase blood pressure, primarily through increased cardiac output and preload, with minimal effects on heart rate and systemic vascular resistance.[2][3][4][5]
Synthesis and Stereochemistry
The synthesis of this compound and its stereoisomers was reported by Klingler et al. in 1980.[1] The relative and absolute configurations of the two chiral centers were determined using 1H- and 13C-NMR spectroscopy.[1]
Logical Relationship of this compound Stereoisomers
Caption: Relationship between the four stereoisomers of this compound.
Experimental Protocols
General Synthetic Workflow (Hypothesized)
References
- 1. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. Introduction [frontiersin.org]
An In-depth Technical Guide to the Absolute Configuration of the Cafedrine Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absolute configuration of the Cafedrine (B87544) molecule. It details the stereochemical properties, the experimental methodologies used for its determination, and the relevant biological signaling pathways.
Introduction to this compound
This compound, often marketed under the brand name Akrinor, is a cardiac stimulant and antihypotensive agent.[1] Chemically, it is a conjugate molecule formed by the linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] Its primary clinical application is to manage hypotension.[1] The pharmacological activity of many drugs is intrinsically linked to their three-dimensional structure. For molecules with chiral centers, such as this compound, understanding the specific spatial arrangement of atoms—the absolute configuration—is critical for elucidating its mechanism of action and ensuring therapeutic efficacy and safety.
Molecular Structure and Stereochemistry of this compound
This compound possesses two chiral centers located in the norephedrine (phenylpropanolamine) portion of the molecule.[3][4][5] The presence of two stereogenic centers gives rise to a possibility of 2² = 4 stereoisomers, which exist as two pairs of enantiomers (diastereomers of each other).[5][6]
The systematic IUPAC name for the pharmacologically active stereoisomer of this compound is 7-[2-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione.[2][7] This specifies the absolute configuration at the two chiral carbons as S and R, respectively.
Logical Derivation of this compound Structure
The structure of this compound is derived from two precursor molecules: theophylline and the specific stereoisomer of norephedrine, (1S,2R)-norephedrine.
Caption: Logical relationship of this compound to its precursors.
Determination of Absolute Configuration
The absolute configuration of this compound was elucidated primarily through spectroscopic methods.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
A seminal study reported the synthesis of this compound and its stereoisomers, where the relative and absolute configurations were ascertained by means of ¹H- and ¹³C-NMR spectroscopy.[3] While the specific experimental parameters from the original 1980 publication are not detailed here, a general and widely accepted protocol for determining absolute configuration via NMR is provided below. This method typically involves the use of a chiral derivatizing agent (CDA).
Generalized Protocol for NMR-based Configurational Assignment:
-
Sample Preparation: The enantiomeric or diastereomeric mixture of the analyte (e.g., the synthesized stereoisomers of this compound's norephedrine precursor) is divided into two separate samples.
-
Derivatization: Each sample is reacted with a different enantiomer of a chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid chloride). This reaction converts the enantiomers/diastereomers of the analyte into new diastereomeric derivatives.
-
NMR Analysis: ¹H NMR and/or ¹⁹F NMR spectra are acquired for both derivatized samples.[8] Diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in the NMR spectrum.[9][10]
-
Spectral Comparison: The chemical shifts (δ) of specific protons or fluorine atoms close to the chiral center(s) are compared between the two spectra. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Configurational Assignment: Based on established models (e.g., Mosher's model), the sign of the Δδ values for substituents around the chiral center allows for the unambiguous assignment of the absolute configuration.[11]
Caption: Generalized workflow for determining absolute configuration via NMR.
Alternative Method: X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration.[12][13][14] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[15] The pattern provides information about the electron density within the crystal, allowing for the precise mapping of atomic positions.[16] Although no specific public crystal structure of this compound was identified in the literature search, this method remains the gold standard for such determinations.
Data Presentation
The following table summarizes the key identifiers and properties of the this compound molecule.
| Property | Value |
| IUPAC Name | 7-[2-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6-dione[2][7] |
| Common Brand Name | Akrinor[1] |
| CAS Number | 58166-83-9[7] |
| Molecular Formula | C₁₈H₂₃N₅O₃[1] |
| Molar Mass | 357.414 g·mol⁻¹[1] |
| Chiral Centers | C1 (S configuration), C2 (R configuration) in the norephedrine moiety |
Biological Activity and Signaling Pathway
This compound is often administered in a 20:1 synergistic mixture with theodrenaline.[17] This combination acts as a vasopressor, restoring mean arterial blood pressure primarily by increasing cardiac stroke volume and output.[17] Recent studies have elucidated the cellular mechanism, showing that the mixture's effect is mediated through β1-adrenergic receptor stimulation. This activation triggers a downstream signaling cascade involving the Inositol Trisphosphate (IP₃) receptor, leading to the release of intracellular calcium (Ca²⁺).[17] This increase in cytosolic calcium in cardiac myocytes enhances contractility.
Caption: Signaling pathway of the this compound/Theodrenaline mixture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 3,7-Dihydro-7-(2-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione | C18H23N5O3 | CID 5489638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. purechemistry.org [purechemistry.org]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectroscopic Fragmentation of Cafedrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectroscopic fragmentation of Cafedrine. The content is structured to offer a comprehensive understanding of its fragmentation pathways under Electron Ionization (EI), supported by data on its constituent moieties, theophylline (B1681296) and norephedrine (B3415761). This document is intended to serve as a valuable resource for researchers and professionals involved in drug analysis, metabolism studies, and the development of related chemical entities.
Introduction
This compound, a synthetic stimulant, is a conjugate of theophylline and norephedrine. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification in various matrices, for metabolite studies, and for quality control in pharmaceutical formulations. This guide elucidates the primary fragmentation pathways of this compound when subjected to Electron Ionization Mass Spectrometry (EI-MS). Due to the limited availability of a public, complete EI-mass spectrum of this compound, the fragmentation analysis presented herein is a predictive model based on the well-documented fragmentation of its core components: the theophylline and norephedrine moieties.
Predicted Mass Spectrometric Fragmentation Data
The following table summarizes the major predicted fragment ions of this compound upon Electron Ionization. The relative abundance is categorized qualitatively based on the expected stability of the fragments and typical fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Structure | Formula | Predicted Relative Abundance | Origin |
| 357 | [M]•+ | C₁₈H₂₃N₅O₃ | Low | Molecular Ion |
| 251 | Theophylline-CH₂-CH₂-NH=CH(CH₃)•+ | C₁₂H₁₇N₅O₂ | Medium | Cleavage of the Cβ-Cα bond of the norephedrine moiety |
| 207 | Theophylline-CH₂-CH₂•+ | C₉H₁₁N₄O₂ | Medium | Cleavage of the C-N bond linking the two moieties |
| 193 | Theophylline-CH=CH₂•+ | C₈H₉N₄O₂ | High | McLafferty-type rearrangement and subsequent cleavage |
| 180 | Theophylline•+ | C₇H₈N₄O₂ | High | Cleavage of the ethyl linker |
| 151 | Norephedrine•+ | C₉H₁₃NO | Medium | Cleavage of the ethyl linker |
| 107 | C₆H₅-CH=OH+ | C₇H₇O | High | α-cleavage of the norephedrine moiety |
| 77 | C₆H₅+ | C₆H₅ | Medium | Loss of CHOH from the m/z 107 fragment |
| 58 | CH₃-CH=NH-CH₃+ | C₃H₈N | High (Base Peak) | α-cleavage of the norephedrine side chain |
Note: The relative abundances are predicted and not based on experimental data for this compound itself.
Proposed Fragmentation Pathways
The fragmentation of this compound under EI-MS is proposed to be initiated by the ionization of a lone pair of electrons, likely on one of the nitrogen atoms of the theophylline ring or the nitrogen of the norephedrine moiety. The primary fragmentation events are expected to occur at the bonds connecting the two major structural components and within the norephedrine side chain.
Cleavage of the Norephedrine Moiety
The most facile fragmentation is predicted to be the α-cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group in the norephedrine moiety. This would result in the formation of a stable benzylic cation. Another significant fragmentation pathway for the norephedrine part involves cleavage of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium ion, which is often the base peak in the spectra of such compounds.
Cleavage of the Theophylline Moiety and the Linker
The theophylline ring itself is relatively stable, and its fragmentation is well-characterized. Cleavage of the ethyl linker connecting the theophylline and norephedrine moieties is a likely event. Furthermore, a McLafferty-type rearrangement involving the carbonyl group on the theophylline ring and a hydrogen atom from the ethyl linker can lead to the formation of a prominent fragment.
The proposed fragmentation pathways are visualized in the following diagrams:
Caption: Primary fragmentation of the this compound molecular ion.
Caption: Fragmentation involving the theophylline moiety and linker.
Experimental Protocols
While a specific experimental protocol for the EI-MS of this compound from the primary literature is not available, a general procedure for the analysis of related compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of theophylline and norephedrine derivatives.
4.1. Sample Preparation
For analysis of this compound in a pharmaceutical formulation, the tablet or solution should be dissolved in a suitable organic solvent such as methanol (B129727) or acetonitrile. The solution should then be diluted to a final concentration of approximately 1-10 µg/mL. For biological samples, a liquid-liquid or solid-phase extraction would be necessary to isolate the analyte and remove matrix interference.
4.2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
In-Depth Technical Guide: The Classification of Cafedrine as a Xanthine Derivative
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of cafedrine (B87544), establishing its classification as a xanthine (B1682287) derivative based on its chemical structure and synthesis. This compound is a synthetic compound derived from the chemical linkage of norephedrine (B3415761) and theophylline (B1681296), a well-established methylxanthine.[1][2][3] This guide details the physicochemical properties, pharmacological actions, and the synthetic pathways of this compound. Furthermore, it outlines experimental protocols for its synthesis and for key biological assays relevant to its mechanism of action. The guide also includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific basis.
Classification as a Xanthine Derivative
This compound's classification as a xanthine derivative is unequivocally determined by its molecular structure, which incorporates a theophylline moiety. Theophylline (1,3-dimethylxanthine) is a quintessential member of the xanthine class of alkaloids.[4][5][6][7] The synthesis of this compound involves the covalent linkage of a norephedrine molecule to the theophylline backbone, typically via an ethylamine (B1201723) linker at the 7-position of the purine (B94841) ring system.[1][8] This structural modification categorizes this compound as a substituted xanthine, where the pharmacological properties of the parent xanthine are combined with those of the sympathomimetic amine, norephedrine.
Quantitative Data
A summary of the available quantitative data for this compound and its hydrochloride salt is presented in the tables below. These tables provide a consolidated overview of its physicochemical properties, pharmacokinetic parameters, and pharmacodynamic effects.
Physicochemical Properties
| Property | Value | Source(s) |
| This compound (Free Base) | ||
| Molecular Formula | C₁₈H₂₃N₅O₃ | [2] |
| Molecular Weight | 357.41 g/mol | [2] |
| CAS Number | 58166-83-9 | [2] |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | [3] |
| Molecular Weight | 393.87 g/mol | [3] |
| CAS Number | 3039-97-2 | [3] |
| Water Solubility | 42 mg/mL at 20°C | |
| pKa (amine) | 8.2 | |
| pKa (xanthine) | 3.9 | |
| Melting Point | 192–194°C (decomposes) | |
| logP (Octanol-Water) | 1.78 |
Pharmacokinetic Properties
| Parameter | Value | Source(s) |
| Metabolism | Phase I metabolism | |
| Primary Metabolites | Theodrenaline (23% of dose), Paraxanthine (41%), Norephedrine glucuronide (18%) | |
| Theodrenaline (Active Metabolite) | ||
| Half-life (t₁/₂) | 45 min |
Pharmacodynamic Properties
| Parameter | Value | Condition/Assay | Source(s) |
| Akrinor™ (this compound/Theodrenaline 20:1) | |||
| EC₅₀ (Inotropic Effect) | 41 ± 3 mg/L | Human atrial trabeculae | [9][10] |
| ED₅₀ (10% MAP Increase) | 1.49/0.075 mg/kg (this compound/Theodrenaline) | 5 min post-administration in anesthetized patients | [9] |
| Time to Peak MAP Increase | 17.4 ± 9.0 min | Anesthetized patients | [9] |
| Theodrenaline | |||
| Molecular Weight | 375.38 g/mol | [] | |
| Target | Phosphodiesterase (PDE) | [] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its pharmacological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: alkylation of theophylline or reductive amination.
4.1.1 Alkylation of Theophylline with a Norephedrine Derivative
This protocol is based on the common method of alkylating the N7 position of theophylline.
Materials:
-
Theophylline
-
1-(2-Chloroethyl)norephedrine hydrochloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of theophylline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 80°C for 1 hour to facilitate the formation of the theophylline salt.
-
Add 1-(2-chloroethyl)norephedrine hydrochloride (1.1 eq) to the reaction mixture.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
4.1.2 Reductive Amination
This alternative synthesis involves the reaction of 7-(2-aminoethyl)theophylline (B3051640) with a phenylpropanone derivative followed by reduction.
Materials:
-
7-(2-Aminoethyl)theophylline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 7-(2-aminoethyl)theophylline (1.0 eq) and 1-phenyl-1,2-propanedione (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain this compound.
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β₁ or β₂-adrenergic receptors
-
[³H]-Dihydroalprenolol (radioligand)
-
Propranolol (B1214883) (non-specific binding control)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and either buffer (for total binding), a high concentration of propranolol (for non-specific binding), or varying concentrations of this compound.
-
Add a fixed concentration of [³H]-dihydroalprenolol to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on PDE enzymes, particularly PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP (substrate)
-
Rolipram (PDE4 inhibitor, for selectivity testing)
-
Milrinone (PDE3 inhibitor, positive control)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 8.3 mM MgCl₂, 1.7 mM EGTA, pH 7.5)
-
Snake venom nucleotidase
-
Inorganic phosphate (B84403) detection reagent (e.g., Malachite green)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, PDE3 enzyme, and either buffer (for control activity) or varying concentrations of this compound or control inhibitors.
-
Pre-incubate the plate for 10 minutes at 30°C.
-
Initiate the reaction by adding cAMP.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding snake venom nucleotidase to convert the resulting AMP to adenosine (B11128) and inorganic phosphate.
-
Incubate for a further 10 minutes at 30°C.
-
Add the inorganic phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound/Theodrenaline in Cardiomyocytes
Caption: Signaling pathway of this compound/theodrenaline in cardiomyocytes.
Experimental Workflow for this compound Synthesis via Alkylation
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship in a Competitive Receptor Binding Assay
Caption: Logical workflow of a competitive binding assay.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. EP0071738B1 - Theophylline derivatives and process for their preparation - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationships of Cafedrine Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the structure-activity relationships (SAR) of cafedrine (B87544) analogs. Due to a scarcity of publicly available quantitative SAR data for a homologous series of this compound analogs, this document establishes a predictive SAR framework based on the well-documented pharmacology of this compound's constituent moieties: norephedrine (B3415761) and theophylline (B1681296). This guide also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic compound that is a molecular conjugate of norephedrine and theophylline. It is clinically used as a cardiac stimulant and antihypotensive agent to raise blood pressure in hypotensive states.[1][2] this compound is often administered in a fixed 20:1 combination with theodrenaline, a conjugate of noradrenaline and theophylline.[2] The pharmacological effects of this compound are primarily attributed to its dual mechanism of action: indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.[3]
The norephedrine component of this compound is responsible for its sympathomimetic effects by stimulating the release of endogenous noradrenaline from nerve endings.[3] This released noradrenaline then acts on adrenergic receptors, primarily β1-adrenoceptors in the heart, to increase inotropy (cardiac contractility).[4][3] The theophylline moiety is a non-selective PDE inhibitor, which can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), thereby potentiating the effects of β1-adrenoceptor stimulation.[4][3]
Predicted Structure-Activity Relationships of this compound Analogs
A systematic exploration of the structure-activity relationships of a series of this compound analogs has not been extensively reported in the public domain. However, based on the known SAR of norephedrine and theophylline derivatives, a predictive framework for the design of novel this compound analogs with modulated activity can be proposed.
Modifications of the Norephedrine Moiety
The norephedrine portion of this compound is crucial for its interaction with adrenergic systems. Key areas for modification include the phenyl ring, the hydroxyl group, the methyl group, and the amino group involved in the linker to theophylline.
-
Phenyl Ring Substitution: Introduction of substituents on the phenyl ring can significantly alter adrenergic receptor subtype selectivity and potency. For example, hydroxylation at the 3' and 4' positions, as seen in noradrenaline, would likely increase direct α and β-adrenergic receptor agonism. Electron-withdrawing or donating groups at various positions could modulate the compound's affinity and efficacy.
-
Stereochemistry: Norephedrine has two chiral centers, leading to four possible stereoisomers. The specific stereochemistry of the norephedrine used in the synthesis of this compound is critical for its biological activity. It is known that the (-)-isomer of norephedrine is a more potent agonist at α1-adrenoceptors than the (+)-isomer.[5] Therefore, this compound analogs synthesized from different stereoisomers of norephedrine are expected to exhibit distinct pharmacological profiles.
-
N-Substitution (Linker Modification): The nature of the linker connecting the norephedrine and theophylline moieties can influence the overall physicochemical properties of the analog, such as solubility, membrane permeability, and metabolic stability. Altering the length and flexibility of the ethylamine (B1201723) linker could impact how the molecule presents its pharmacophoric features to its biological targets.
Modifications of the Theophylline Moiety
The theophylline component contributes to the overall activity of this compound primarily through PDE inhibition and potential adenosine receptor antagonism.
-
Substitution at the N7-position: The ethylamine linker from norephedrine is attached at the N7 position of theophylline. Modifications at this position are well-tolerated and can lead to analogs with diverse pharmacological activities. For instance, varying the length of the alkyl chain at N7 can influence the compound's neuroactivity.[6]
-
Substitution at other positions (N1, N3, C8):
-
N1 and N3 positions: These positions are typically occupied by methyl groups in theophylline. Alterations here can affect both PDE inhibitory activity and adenosine receptor antagonism. For example, larger alkyl groups at these positions in other xanthines have been shown to influence behavioral effects, likely through a combination of altered receptor affinity and PDE inhibition.[5]
-
C8 position: Substitution at the C8 position of the xanthine (B1682287) ring is a common strategy for developing potent and selective adenosine receptor antagonists. An 8-phenyl substitution on theophylline, for instance, significantly increases its potency as a presynaptic adenosine receptor antagonist.[7] Introducing substituents at this position in this compound analogs could therefore modulate their activity profile, potentially enhancing adenosine receptor blockade.
-
Data Presentation
As of the last update, there is a lack of publicly available quantitative data from studies that have systematically synthesized and evaluated a series of this compound analogs. Therefore, a comparative data table for such a series cannot be provided at this time. The development of such a dataset would be a valuable contribution to the field, enabling a more precise understanding of the SAR of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound analogs.
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound analogs for adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines stably expressing the human β1-adrenergic receptor).
-
Radioligand (e.g., [3H]-Dihydroalprenolol for β-adrenergic receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM propranolol).
-
Test compounds (this compound analogs).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the this compound analog.
-
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each analog and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Positive Inotropic Activity Assay
This protocol outlines a method to assess the positive inotropic effects of this compound analogs on isolated cardiac tissue.
Materials:
-
Isolated guinea pig papillary muscles or electrically driven atria.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Isometric force transducer.
-
Data acquisition system.
-
Test compounds (this compound analogs).
Procedure:
-
Mount the isolated cardiac tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the physiological salt solution.
-
Record the baseline contractile force.
-
Add the this compound analog to the organ bath in a cumulative concentration-response manner.
-
Allow the tissue to stabilize at each concentration before recording the contractile force.
-
Construct a concentration-response curve and determine the EC50 value for the positive inotropic effect.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes an assay to measure the inhibition of PDE activity by this compound analogs.
Materials:
-
Purified PDE enzyme (e.g., from bovine heart).
-
Substrate (e.g., [3H]-cAMP).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Snake venom (containing 5'-nucleotidase).
-
Anion-exchange resin.
-
Test compounds (this compound analogs).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
In a reaction tube, combine the PDE enzyme, the test compound (or vehicle), and the assay buffer.
-
Initiate the reaction by adding the [3H]-cAMP substrate.
-
Incubate the reaction mixture at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom to the mixture and incubate to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Measure the radioactivity in the supernatant, which corresponds to the amount of [3H]-adenosine formed.
-
Calculate the percentage of PDE inhibition for each analog concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Ethyl Linker in the Sympathomimetic-Phosphodiesterase Inhibitor Conjugate, Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine is a unique synthetic compound that covalently links the sympathomimetic agent norephedrine (B3415761) to the phosphodiesterase (PDE) inhibitor theophylline (B1681296) via an ethyl chain. This guide provides a detailed examination of this compound's molecular structure and its implications for pharmacological activity. While direct structure-activity relationship (SAR) studies on the ethyl linker in this compound are not extensively available in the public domain, this document synthesizes existing knowledge on the compound's mechanism of action, general principles of linker chemistry in drug design, and relevant experimental methodologies to infer and understand the critical role of this ethyl bridge. We will explore its function as a molecular scaffold, its potential influence on pharmacokinetic and pharmacodynamic properties, and its likely role in a prodrug strategy. This guide also provides detailed protocols for key in vitro assays relevant to the study of this compound and its analogs.
Introduction to this compound
This compound is a circulation analeptic used to treat hypotensive states. It is a chemically synthesized conjugate of (1R,2S)-(-)-norephedrine and theophylline, connected by an ethylamino bridge at the N7 position of the theophylline core. This unique structure combines two distinct pharmacological activities into a single molecule: the sympathomimetic action of norephedrine and the phosphodiesterase-inhibiting and adenosine-antagonistic effects of theophylline. This compound is often administered in combination with Theodrenaline (a conjugate of noradrenaline and theophylline) to manage hypotension.
The core of this compound's design lies in the covalent linkage of these two moieties, and understanding the contribution of each component, including the ethyl linker, is crucial for the rational design of new, more effective analogs.
Mechanism of Action of this compound
The pharmacological effects of this compound are a composite of the actions of its constituent parts, which are believed to be liberated in vivo.
Sympathomimetic Action of the Norephedrine Moiety
The norephedrine component of this compound is responsible for its sympathomimetic effects. Norephedrine is an indirect-acting sympathomimetic amine that primarily acts by stimulating the release of endogenous norepinephrine (B1679862) (noradrenaline) from presynaptic nerve terminals. The released norepinephrine then activates adrenergic receptors, leading to a cascade of downstream effects.
The primary target for the desired cardiac effects is the β1-adrenergic receptor in cardiomyocytes. Activation of β1-adrenergic receptors, which are Gs-protein coupled, leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility (positive inotropy).
Phosphodiesterase Inhibition by the Theophylline Moiety
Theophylline is a non-selective inhibitor of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the theophylline moiety of this compound prevents the breakdown of cAMP, thus amplifying and prolonging the effects of β1-adrenergic receptor stimulation initiated by the norephedrine component. This synergistic action results in a more sustained and potent increase in cardiac output.
Signaling Pathway of this compound
The dual mechanism of action of this compound is depicted in the following signaling pathway diagram:
The Role of the Ethyl Chain: A Structural and Functional Analysis
While direct SAR studies modifying the ethyl linker of this compound are scarce, its role can be inferred from the principles of medicinal chemistry and linker design.
A Spatially Optimized Scaffold
The ethyl chain acts as a flexible spacer, covalently tethering the norephedrine and theophylline moieties. This linker is crucial for several reasons:
-
Spatial Separation: The two-carbon chain provides sufficient distance and conformational flexibility to allow both the norephedrine and theophylline pharmacophores to potentially interact with their respective biological targets without significant steric hindrance.
-
Maintaining Pharmacophoric Integrity: The linker connects the two active molecules at positions that are generally tolerant to substitution without abolishing the core activity of each component. For theophylline, the N7 position is a common site for modification.
A Prodrug Strategy
It is widely postulated that this compound functions as a prodrug. In this model, the ethyl linker is designed to be metabolically labile, allowing for the in vivo cleavage and subsequent release of the active norephedrine and a theophylline derivative.
This prodrug approach offers several potential advantages:
-
Improved Pharmacokinetics: The conjugated form may have altered solubility, membrane permeability, and distribution characteristics compared to the individual drugs, potentially leading to a more favorable pharmacokinetic profile.
-
Controlled Release: The rate of metabolic cleavage of the linker can dictate the rate of release of the active components, potentially leading to a more sustained therapeutic effect.
-
Reduced Side Effects: By delivering the active compounds in an inactive form, it might be possible to reduce immediate, high-concentration-related side effects.
Quantitative Data
Due to the limited public availability of direct SAR studies on this compound analogs, a comprehensive table of quantitative data focusing on the ethyl chain modification is not feasible. However, we can present the known pharmacological data for this compound and its components.
Table 1: Pharmacological Data of this compound and Related Compounds
| Compound/Parameter | Value | Species/System | Reference |
| This compound/Theodrenaline (20:1) | |||
| EC50 for increased force in human atrial trabeculae | 41 ± 3 mg/l | Human | [1] |
| Median effective concentration (PTV increase) | 9.6 µM this compound & 0.46 µM Theodrenaline | Murine Trachea | [2] |
| This compound (alone) | |||
| Median effective concentration (PTV increase) | 408 µM | Murine Trachea | [2] |
| Theodrenaline (alone) | |||
| Median effective concentration (PTV increase) | 4 µM | Murine Trachea | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and its analogs.
Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype (e.g., β1).
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand (e.g., [³H]-CGP 12177 for β-adrenergic receptors).
-
Test compound (e.g., this compound or its analogs).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-Depth Analysis of Cafedrine's Sympathomimetic Profile: A Direct, Indirect, and Potentiating Mechanism
Introduction: Cafedrine, a synthetic compound formed by the covalent linkage of norephedrine (B3415761) and theophylline (B1681296), is a cardiac stimulant and antihypotensive agent.[1][2][3] It is most commonly administered in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) for managing hypotensive states, particularly during anesthesia.[4][5] The clinical efficacy of this compound stems from a multifaceted mechanism of action that encompasses direct and indirect sympathomimetic effects, further amplified by a unique potentiating action from its theophylline component. This technical guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.
Section 1: Deconstructing the Sympathomimetic Effects of this compound
The overall cardiovascular effect of this compound, particularly when used with theodrenaline, is an increase in mean arterial pressure, primarily driven by enhanced cardiac preload, stroke volume, and cardiac output, with minimal impact on heart rate or systemic vascular resistance.[4][6] This hemodynamic profile is the result of three distinct but interconnected pharmacological actions.
Indirect Sympathomimetic Action
The primary indirect sympathomimetic effect is attributed to this compound's norephedrine component. Indirect sympathomimetics function by increasing the concentration of endogenous catecholamines in the synaptic cleft.[7][8] The norephedrine moiety of this compound stimulates the release of noradrenaline from presynaptic nerve endings.[4][9][10] This released noradrenaline then activates postsynaptic adrenergic receptors, mediating the sympathomimetic response.
However, a crucial finding from in vitro studies on human atrial trabeculae revealed that the indirect sympathomimetic action of norephedrine is significantly blunted or completely lost when it is covalently bound to theophylline in the form of this compound.[11] This has led to the hypothesis that this compound may function as a prodrug.[12][13] Its clinical effects, which can be delayed, may rely on its metabolism back into active norephedrine and theophylline, thereby liberating norephedrine to exert its classic indirect effects.[12][13]
Direct Sympathomimetic Action
Direct-acting sympathomimetics bind to and activate adrenergic receptors.[7] While the most potent direct effects in the combined therapeutic formulation come from theodrenaline's noradrenaline component, this compound itself is not inert. Studies have demonstrated that this compound alone can exert effects through the stimulation of β1-adrenergic receptors.[12][13] This direct action on cardiac β1-receptors contributes to its positive inotropic (contractility-enhancing) effects.[4][14]
Furthermore, the norephedrine component, once metabolized from this compound, may also function as a partial agonist at α1-adrenoceptors, which could contribute to vasoconstriction.[4][9][10]
Potentiation via Phosphodiesterase (PDE) Inhibition
A key feature that distinguishes this compound is the role of its theophylline component. Theophylline is a non-selective inhibitor of phosphodiesterases (PDEs).[4][9] In cardiac tissue, PDE3 is the most relevant isoform.[9][10] Activation of β1-adrenoceptors by noradrenaline (released indirectly) or by this compound (acting directly) stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a critical second messenger.[4] PDE3 degrades cAMP, terminating the signal.
By inhibiting PDE3, the theophylline component of this compound prevents the breakdown of cAMP.[4][9] This leads to an accumulation of intracellular cAMP, which reinforces and prolongs the signaling cascade initiated by β1-adrenoceptor stimulation, thereby potentiating the positive inotropic effects.[4][9][10]
Section 2: Quantitative Pharmacological & Hemodynamic Data
The following tables summarize key quantitative data from clinical and in vitro studies, illustrating the effects of this compound, typically in its clinically used combination with theodrenaline.
| Parameter | Baseline (Mean ± SD) | Post-Administration Value / Change | Time to Effect | Study Population | Reference |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increase of 11 ± 14 mmHg | 5 min | Patients under anesthesia | [4] |
| Mean Arterial Pressure (MAP) | Dropped below 60 mmHg | ~60% increase | 10 min | Patients under TIVA | [15] |
| Cardiac Index (CI) | Not specified | +17% increase | 10 min | Patients under TIVA | [15] |
| Systemic Vascular Resistance Index (SVRI) | Not specified | +42% increase | 10 min | Patients under TIVA | [15] |
| Maximum Aortic Pressure Increase (dPmx) | Not specified | +31% increase | 10 min | Patients under TIVA | [15] |
| Time to 10% MAP Increase | N/A | 7.2 ± 4.6 min (women) | N/A | Patients under anesthesia | [16][17] |
| Time to 10% MAP Increase | N/A | 8.6 ± 6.3 min (men) | N/A | Patients under anesthesia | [16][17] |
| Table 1: Summary of Hemodynamic Effects of this compound/Theodrenaline in Humans. |
| Parameter | Value | Preparation | Comments | Reference |
| EC₅₀ (Akrinor™) | 41 ± 3 mg/L | Human atrial trabeculae | Measures positive inotropic effect. | [11][14] |
| IC₅₀ (Norephedrine) | 2 µM | Rat heart | Inhibition of noradrenaline re-uptake. | [11] |
| Table 2: In Vitro Pharmacological Data for this compound Components. |
Section 3: Signaling Pathways and Mechanisms of Action
The following diagrams, rendered using DOT language, illustrate the key molecular pathways and conceptual frameworks of this compound's action.
Figure 1: Overall mechanism of this compound action.
Figure 2: Direct β1-adrenergic signaling and potentiation.
Figure 3: Indirect sympathomimetic action of norephedrine.
Figure 4: Workflow for myocardial contractility assay.
Section 4: Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on specific in vitro experimental designs. Below are the methodologies for key experiments cited in the literature.
Protocol: Isometric Contraction in Human Atrial Myocardium
This protocol is adapted from studies investigating the direct and indirect inotropic effects of sympathomimetic agents.[11][14]
-
1. Tissue Procurement and Preparation: Right atrial appendages are obtained from consenting patients undergoing cardiac surgery. Muscle trabeculae of suitable dimensions (diameter < 1 mm) are dissected in cooled, oxygenated Tyrode's solution.
-
2. Experimental Setup: Trabeculae are mounted between two hooks in a 5-mL organ bath containing Tyrode's solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. One hook is connected to a force transducer to measure isometric contraction. Tissues are electrically stimulated at a frequency of 1 Hz.
-
3. Assessment of Indirect Effects: To distinguish between direct and indirect actions, a subset of tissues is pre-incubated with 6 µM phenoxybenzamine for 90 minutes. Phenoxybenzamine is an antagonist that also depletes neuronal catecholamine stores. A subsequent washout and stabilization period follows. Experiments in these tissues primarily reflect direct receptor effects.
-
4. Drug Administration: After a stabilization period, a cumulative concentration-response curve for this compound (or Akrinor™) is generated. The force of contraction is recorded at each concentration until a maximal effect is observed.
-
5. Receptor Subtype Analysis: To identify the receptor subtype involved, experiments are repeated in the presence of selective antagonists, such as CGP 20712A (β1-selective) or ICI 118,551 (β2-selective).
-
6. Data Analysis: The force of contraction is measured, and data are normalized to the baseline. EC₅₀ (concentration for 50% of maximal effect) values are calculated using non-linear regression analysis.
Protocol: Tension Measurement in Human Vascular Rings
This protocol is used to assess the direct vasoconstrictor or vasodilator effects of drugs on blood vessels.[11]
-
1. Tissue Procurement and Preparation: Segments of the internal mammary artery are obtained from patients undergoing coronary artery bypass surgery. The artery is cleaned of connective tissue and cut into rings approximately 3 mm in width.
-
2. Experimental Setup: The arterial rings are suspended in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to measure changes in tension.
-
3. Drug Administration: After an equilibration period under optimal passive tension, a cumulative concentration-response curve for this compound is performed to assess its intrinsic effect on vascular tone.
-
4. Interaction Studies: To determine if this compound modulates the effects of other agents, concentration-response curves to a standard vasoconstrictor (e.g., noradrenaline) are performed in the absence and presence of a fixed concentration of this compound. A rightward shift in the noradrenaline curve would indicate antagonism.
-
5. Data Analysis: Changes in tension are recorded. For interaction studies, EC₅₀ values for the agonist are compared in the presence and absence of the test drug.
Conclusion
This compound exhibits a sophisticated tripartite mechanism of action. It is not a simple direct or indirect sympathomimetic. Evidence suggests that the intact molecule possesses direct β1-adrenergic agonist activity .[12][13] Its primary indirect effect , the release of endogenous noradrenaline, is largely dependent on its metabolism into norephedrine, as the parent compound shows blunted indirect activity.[11] Finally, its therapeutic efficacy is significantly enhanced by a potentiating mechanism , where the co-metabolite theophylline inhibits PDE, leading to an accumulation of cAMP and amplifying the adrenergic signal.[4][9] This combination of direct agonism, metabolically-activated indirect action, and signal potentiation allows this compound to be an effective and versatile agent for the management of hypotension.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 11. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Impact of Cafedrine on Alpha-1 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine, a sympathomimetic agent, is a synthetic conjugate of norephedrine (B3415761) and theophylline. Its cardiovascular effects, particularly its impact on blood pressure, are attributed to its interaction with the adrenergic system. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its impact on alpha-1 (α₁) adrenoceptors. While direct quantitative data on the binding affinity and functional potency of this compound or its active metabolite, norephedrine, at α₁-adrenoceptor subtypes is limited, this guide synthesizes the available evidence, which points towards a primarily indirect mechanism of action. This involves the release of endogenous norepinephrine (B1679862), which in turn activates α₁-adrenoceptors. This guide also presents detailed experimental protocols for assays commonly used to characterize ligand-receptor interactions at α₁-adrenoceptors and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Alpha-1 Adrenoceptors
This compound is a stimulant drug that has been used for its pressor effects to treat hypotension. It is a compound in which norephedrine is covalently linked to theophylline. The pharmacological activity of this compound is largely attributed to its norephedrine component, a sympathomimetic amine structurally related to adrenaline.
Alpha-1 adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine and epinephrine.[1] There are three subtypes of α₁-adrenoceptors: α₁ₐ, α₁ₑ, and α₁D.[1] These receptors are primarily coupled to the Gq/11 family of G-proteins.[1] Activation of α₁-adrenoceptors leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling cascade in vascular smooth muscle cells ultimately results in vasoconstriction and an increase in blood pressure.[3]
Mechanism of Action of this compound at Alpha-1 Adrenoceptors
The current body of evidence suggests that this compound's effects on α₁-adrenoceptors are predominantly indirect. The norephedrine moiety of this compound is understood to act as a releasing agent of endogenous norepinephrine from sympathetic nerve terminals.[4] This released norepinephrine then acts on postsynaptic α₁-adrenoceptors to elicit a physiological response.
Some studies have suggested that norephedrine may also act as a partial agonist at α₁-adrenoceptors.[4] However, quantitative data to support this is scarce. Research on pseudoephedrine, a stereoisomer of norephedrine, indicates negligible direct agonist activity at α₁-adrenoceptors, with a Kₐct value greater than 10,000 nM.[5] This finding lends further support to the hypothesis that the primary mechanism of this compound's α₁-adrenergic effects is indirect. In porcine coronary arteries, any vasoconstriction induced by a this compound/theodrenaline combination is only observed after β-adrenoceptor blockade and can be abolished by the α₁-adrenoceptor antagonist prazosin.[4]
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's primary indirect mechanism of action on alpha-1 adrenoceptors.
Quantitative Data
| Compound | Receptor Subtype | Parameter | Value | Species | Tissue/Cell Line | Reference(s) |
| Norepinephrine | α₁ (non-subtype specific) | EC₅₀ | ~0.3 µM | Rabbit | Aortic Smooth Muscle Cells | [6] |
| α₁ (non-subtype specific) | EC₅₀ | 0.48 (±0.12) µM | Human | Internal Mammary Artery | [7] | |
| α₁ (non-subtype specific) | EC₅₀ | 5.16 (±1.37) µM | Mouse | Vas Deferens | [8] | |
| α₁ₐ | - | - | - | - | ||
| α₁ₑ | - | - | - | - | ||
| α₁D | - | - | - | - | ||
| Norephedrine | α₁ (non-subtype specific) | Partial Agonist Activity | Reported | Rat | - | [4] |
| Pseudoephedrine | α₁ | Kₐct | >10,000 nM | - | - | [5] |
Note: The lack of specific data for this compound and norephedrine underscores the need for further research to fully characterize their direct interaction with α₁-adrenoceptor subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with α₁-adrenoceptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ or Kₐ) of a compound for a receptor.
Objective: To measure the displacement of a radiolabeled ligand from α₁-adrenoceptors by a non-labeled test compound (e.g., norephedrine).
Materials:
-
Cell membranes expressing the α₁-adrenoceptor subtype of interest.
-
Radioligand (e.g., [³H]-Prazosin, a selective α₁-adrenoceptor antagonist).
-
Test compound (e.g., norephedrine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₐ), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like α₁-adrenoceptors.
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at α₁-adrenoceptors.
Materials:
-
Cells stably or transiently expressing the α₁-adrenoceptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., norephedrine).
-
Reference agonist (e.g., norepinephrine).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
Experimental Workflow for a Functional Assay
Caption: A typical experimental workflow for a calcium mobilization functional assay.
Signaling Pathways
Alpha-1 Adrenoceptor Signaling Pathway
Activation of α₁-adrenoceptors by an agonist, such as norepinephrine, initiates a well-characterized signaling cascade.
Caption: The Gq-coupled signaling pathway activated by alpha-1 adrenoceptors.
Conclusion
The pharmacological effects of this compound on the cardiovascular system, particularly its pressor response, are significantly influenced by its interaction with α₁-adrenoceptors. The available evidence strongly indicates that this interaction is primarily indirect, mediated by the norephedrine component of this compound, which stimulates the release of endogenous norepinephrine. This released norepinephrine then acts as the primary agonist at postsynaptic α₁-adrenoceptors, leading to vasoconstriction. While the possibility of a minor, direct partial agonistic effect of norephedrine at these receptors cannot be entirely ruled out, it is likely not the principal mechanism of action. Further research, including direct binding and functional studies with this compound and norephedrine at the specific α₁-adrenoceptor subtypes, is necessary to fully elucidate the nuances of their interaction and to provide a complete quantitative pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicoapps.org [medicoapps.org]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 6. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Influence of Cafedrine on Vascular Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic sympathomimetic agent, is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Its pharmacological profile is complex, exhibiting a dual influence on vascular smooth muscle, leading to both vasoconstriction and vasodilation. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning these opposing effects. The vasoconstrictive properties are primarily attributed to the norephedrine moiety, which acts as a partial agonist at α1-adrenergic receptors and stimulates the release of endogenous noradrenaline. Conversely, the vasodilatory and muscle relaxant effects are mediated by the theophylline component, a non-selective phosphodiesterase (PDE) inhibitor. PDE inhibition elevates intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers that promote smooth muscle relaxation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
This compound is a unique pharmacological agent due to its hybrid structure, combining the properties of a sympathomimetic amine (norephedrine) and a methylxanthine (theophylline). It is often used in a 20:1 combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) under the trade name Akrinor® for the treatment of hypotensive states.[1][2] Understanding the distinct contributions of its constituent parts to its overall effect on vascular tone is crucial for its optimal clinical application and for the development of novel therapeutics with tailored hemodynamic profiles. This guide focuses on the vasodilatory and muscle relaxant properties of this compound, while also acknowledging its vasoconstrictive potential to provide a comprehensive overview.
Quantitative Data on Vasodilatory and Related Effects
Direct quantitative data on the vasodilatory and muscle relaxant effects of this compound alone on isolated vascular smooth muscle is limited in publicly available literature. Most studies have focused on the combined product with theodrenaline (Akrinor™) and its pressor effects in clinical settings. However, data from studies on the individual components and related compounds provide valuable insights.
| Compound/Product | Preparation | Parameter | Value | Reference |
| Akrinor™ (this compound/Theodrenaline) | Human atrial trabeculae | EC50 (Positive Inotropic Effect) | 41 ± 3 mg/l | [3] |
| Akrinor™ (this compound/Theodrenaline) | Human internal mammary artery rings | Effect on Noradrenaline-induced Contraction | Shifted concentration-response curve to the right (-logEC50 from 6.18 ± 0.08 to 5.23 ± 0.05 M) | [3] |
| This compound/Theodrenaline | Patients undergoing anesthesia | ED50 (10% increase in MAP after 5 min) | 1.49/0.075 mg/kg | [4] |
| This compound/Theodrenaline | Patients undergoing anesthesia | ED50 (10% increase in MAP after 10 min) | 0.53/0.027 mg/kg | [4] |
| Theophylline | Healthy volunteers | EC50 (Eosinopenic effect) | 5.06 ± 1.84 mg/L | [5] |
| Theophylline | Healthy volunteers | EC50 (Hypokalaemic effect) | 5.04 ± 2.09 mg/L | [5] |
Signaling Pathways
The vascular effects of this compound are a result of the interplay between two primary signaling pathways initiated by its constituent molecules.
Vasoconstriction Pathway (Norephedrine-Mediated)
The norephedrine component of this compound contributes to vasoconstriction through its interaction with α1-adrenergic receptors on vascular smooth muscle cells.[4]
Vasodilation and Muscle Relaxation Pathway (Theophylline-Mediated)
The theophylline component of this compound induces vasodilation and smooth muscle relaxation by inhibiting phosphodiesterases (PDEs), which leads to an accumulation of cyclic nucleotides.[4]
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro assessment of this compound's effects on vascular smooth muscle.
Isometric Tension Recording in Isolated Arterial Rings
This protocol is used to measure the direct effect of this compound on the contractility of isolated blood vessels.
Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., rat thoracic aorta) and place it in cold, oxygenated physiological salt solution (PSS). Carefully remove adherent connective tissue and cut the vessel into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath system between two hooks or wires, with one attached to a force transducer.
-
Equilibration: Equilibrate the rings in PSS at 37°C, bubbled with 95% O₂ and 5% CO₂, under a resting tension for at least 60 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution or a standard agonist like phenylephrine. Assess endothelium integrity by observing relaxation to acetylcholine.
-
Experiment: After washing and returning to baseline, pre-contract the rings with an agonist to a stable plateau. Then, add this compound in a cumulative, concentration-dependent manner.
-
Data Acquisition: Record the changes in isometric tension using a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot against the logarithm of the this compound concentration to determine the EC50 or IC50 value.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory effect of the theophylline moiety of this compound on PDE activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Theophylline-induced endothelium-dependent vasodilation is mediated by increased nitric oxide release and phosphodiesterase inhibition in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of theophylline-induced eosinopenia and hypokalaemia in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Net Beta-Adrenergic Effect of Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the net beta-adrenergic effect of Cafedrine, a cardiac stimulant and antihypotensive agent. This compound is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296). Its primary beta-adrenergic activity is indirect, mediated through the release of endogenous norepinephrine (B1679862) by its norephedrine moiety. This effect is further potentiated by the phosphodiesterase (PDE) inhibitory action of its theophylline component. This document details the underlying signaling pathways, presents available quantitative data, and outlines experimental protocols for the comprehensive investigation of this compound's pharmacological profile.
Introduction
This compound is often used in a 20:1 combination with Theodrenaline (a conjugate of norepinephrine and theophylline) for the management of hypotensive states. The net beta-adrenergic effect of this combination is a result of the synergistic actions of its components. Understanding the distinct contributions of norephedrine-induced norepinephrine release and theophylline-mediated signal amplification is crucial for its rational use and for the development of novel cardiovascular agents.
Mechanism of Action
The net beta-adrenergic effect of this compound is a multifactorial process involving both indirect sympathomimetic action and modulation of intracellular signaling cascades.
Indirect Sympathomimetic Action of Norephedrine
The norephedrine component of this compound acts as an indirect sympathomimetic agent. It is taken up into presynaptic adrenergic neurons and displaces norepinephrine from storage vesicles. This leads to an increased concentration of norepinephrine in the synaptic cleft, which can then bind to and activate postsynaptic beta-1 (β1) adrenergic receptors on cardiomyocytes.
Potentiation by Theophylline via Phosphodiesterase Inhibition
Theophylline is a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway. By inhibiting PDEs, theophylline increases the intracellular concentration of cAMP, thereby amplifying the downstream signaling cascade initiated by β1-receptor activation and enhancing the positive inotropic and chronotropic effects.
Signaling Pathways
The activation of β1-adrenergic receptors in cardiomyocytes by norepinephrine released by norephedrine initiates a well-defined signaling cascade, which is further amplified by theophylline.
Beta-1 Adrenergic Receptor Signaling Cascade
Quantitative Data
The following tables summarize the available quantitative data regarding the components of this compound and the clinical effects of the this compound/Theodrenaline combination.
Table 1: Receptor Binding Affinities and PDE Inhibition
| Compound | Receptor/Enzyme | Species | Ki / IC50 | pKi / pIC50 |
| Norepinephrine | β1-Adrenergic Receptor | Rat (Brain) | 126 nM | 6.9 |
| Norepinephrine | β2-Adrenergic Receptor | - | - | - |
| Norephedrine | β1/β2-Adrenergic Receptor | - | Data not available | Data not available |
| Theophylline | Phosphodiesterase (non-selective) | - | ~100-500 µM | ~3.3-4.0 |
Table 2: Hemodynamic Effects of this compound/Theodrenaline in Clinical Studies
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Percentage Change | Study Population |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | 74 ± 16 mmHg (at 5 min) | +17.5% | Patients under anesthesia[3] |
| Cardiac Index (CI) | - | - | +17% | Patients with anesthesia-induced hypotension[4][5] |
| Systemic Vascular Resistance Index (SVRI) | - | - | +42% | Patients with anesthesia-induced hypotension[4][5] |
| Global End-Diastolic Index (GEDI) | - | - | +9% | Patients with anesthesia-induced hypotension[4][5] |
| Max. pressure increase in aorta (dP/dtmax) | - | - | +31% | Patients with anesthesia-induced hypotension[4][5] |
| Global Ejection Fraction (GEF) | - | - | No significant change | Patients with anesthesia-induced hypotension[4][5] |
Note: The data presented are from studies using a 20:1 combination of this compound and Theodrenaline to treat hypotension.
Experimental Protocols
The following protocols provide a framework for the experimental investigation of the net beta-adrenergic effect of this compound.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is designed to determine the binding affinity of norephedrine for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
[³H]-Dihydroalprenolol (radioligand)
-
Norephedrine
-
Propranolol (B1214883) (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of norephedrine.
-
In a 96-well plate, add cell membranes, [³H]-dihydroalprenolol, and either buffer (for total binding), a high concentration of propranolol (for non-specific binding), or varying concentrations of norephedrine.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate specific binding and determine the Ki value for norephedrine.
Measurement of Cardiomyocyte Contractility
This protocol assesses the inotropic effect of this compound on isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Culture medium
-
This compound
-
IonOptix MyoCam-S system or similar for contractility measurement
-
Field stimulation electrodes
Procedure:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on a perfusion chamber on the stage of an inverted microscope.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline sarcomere shortening and relengthening parameters.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record changes in contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).
Intracellular cAMP Measurement
This protocol quantifies the effect of this compound on intracellular cAMP levels.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA or FRET-based biosensor)
Procedure:
-
Culture cardiomyocytes in a multi-well plate.
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells and perform the cAMP assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the intracellular cAMP concentration.
Phosphodiesterase Inhibition Assay
This protocol determines the inhibitory effect of theophylline on PDE activity.
Materials:
-
Recombinant human PDE isoforms
-
[³H]-cAMP
-
Theophylline
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of theophylline.
-
In a 96-well plate, add the PDE enzyme, [³H]-cAMP, and varying concentrations of theophylline.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and separate the product ([³H]-AMP) from the substrate ([³H]-cAMP).
-
Measure the radioactivity of the product.
-
Calculate the percentage of PDE inhibition and determine the IC50 value for theophylline for each PDE isoform.
Experimental Workflow
A logical workflow to investigate the net beta-adrenergic effect of this compound would proceed as follows:
Conclusion
The net beta-adrenergic effect of this compound is a result of the indirect sympathomimetic action of its norephedrine component, which is significantly potentiated by the phosphodiesterase inhibitory activity of its theophylline component. This dual mechanism leads to a robust increase in myocardial contractility. The provided quantitative data and experimental protocols offer a comprehensive framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and related compounds. Future studies should focus on obtaining more precise quantitative data on the binding affinity of norephedrine and the isoform-specific inhibitory profile of theophylline to refine our understanding of this compound's mechanism of action.
References
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cafedrine's effect on heart rate variability
An In-depth Technical Guide on the Core Effects of Cafedrine (B87544) on Heart Rate Variability
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and does not constitute medical advice. Currently, there is a notable absence of direct clinical studies investigating the specific effects of this compound on heart rate variability (HRV). This guide, therefore, synthesizes information from existing literature on the mechanism of action of this compound and related sympathomimetic compounds to provide a theoretical framework and a proposed methodology for future research in this area.
Introduction
This compound, typically administered in a 20:1 combination with theodrenaline (B228420), is a sympathomimetic agent used for the treatment of hypotension. Its hemodynamic effects, primarily an increase in blood pressure and cardiac contractility with minimal impact on heart rate, are well-documented.[1] However, its influence on the autonomic nervous system's regulation of cardiac rhythm, as measured by heart rate variability (HRV), remains uncharacterized. This guide explores the theoretical underpinnings of this compound's potential effects on HRV, based on its known pharmacological properties, and proposes a detailed experimental protocol for its investigation.
Core Pharmacology and Signaling Pathways
This compound is a combination of norephedrine (B3415761) and theophylline, while its companion drug, theodrenaline, is a combination of noradrenaline and theophylline.[2] The clinical effects are a result of a multi-faceted mechanism of action involving direct and indirect sympathomimetic activity, as well as phosphodiesterase (PDE) inhibition.[2][3]
-
Indirect Sympathomimetic Action: The norephedrine component of this compound stimulates the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[3]
-
Direct Sympathomimetic Action: The noradrenaline component of theodrenaline directly stimulates α- and β-adrenergic receptors.[2] The primary cardiac effects are mediated through β1-adrenoceptors.[4]
-
Phosphodiesterase Inhibition: Theophylline is a non-selective PDE inhibitor. By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to its accumulation and potentiation of the β1-adrenoceptor-mediated effects.[2]
Signaling Pathway in Cardiomyocytes
The primary mechanism for the inotropic effects of this compound/theodrenaline in cardiomyocytes is the stimulation of the β1-adrenergic pathway, enhanced by PDE inhibition.
Theoretical Effects on Heart Rate Variability
Given the sympathomimetic nature of this compound, it is hypothesized that its administration would lead to a reduction in HRV, indicating a shift towards sympathetic dominance in cardiac autonomic modulation.
-
Time-Domain Measures: An increase in sympathetic activity is generally associated with a decrease in time-domain HRV parameters. Therefore, a decrease in the standard deviation of NN intervals (SDNN) and the root mean square of successive differences between NN intervals (RMSSD) is anticipated.
-
Frequency-Domain Measures: The expected effect on frequency-domain measures is a decrease in High-Frequency (HF) power, which is primarily a marker of parasympathetic (vagal) activity. An increase in the Low-Frequency (LF) to High-Frequency (HF) ratio (LF/HF) is also expected, further indicating a shift towards sympathetic dominance.
The β1-adrenergic stimulation is a key driver of these expected changes. Studies have shown that β-adrenergic stimulation leads to a significant decrease in time-domain measures of HRV.[5] Furthermore, mice lacking β1-adrenergic receptors exhibit increased HRV, underscoring the role of this receptor in HRV modulation.[6]
The role of theophylline-induced PDE inhibition is more complex. While it potentiates the sympathomimetic effect, some PDE inhibitors have shown cardioprotective effects that could modulate the autonomic response.[7][8] However, the dominant effect is expected to be sympathomimetic.
Proposed Experimental Protocol
To empirically determine the effects of this compound on HRV, a randomized, placebo-controlled, crossover study is proposed.
Study Population
-
Inclusion Criteria: Healthy adult volunteers (18-50 years of age), with no history of cardiovascular disease, and not taking any medications known to affect cardiovascular or autonomic function.
-
Exclusion Criteria: History of arrhythmias, hypertension, diabetes, or any other significant medical condition. Use of caffeine, nicotine, or alcohol within 24 hours of the study.
Study Design
A double-blind, placebo-controlled, randomized crossover design with a washout period of at least one week between interventions.
Experimental Workflow
Procedures
-
Baseline: Participants will rest in a supine position for 30 minutes in a quiet, temperature-controlled room. Continuous 3-lead ECG and beat-to-beat blood pressure will be recorded.
-
Intervention: Participants will receive an intravenous infusion of either this compound (e.g., a dose of 1.0 mg/kg) or a matching placebo over 5 minutes.
-
Post-Intervention: Continuous ECG and intermittent blood pressure measurements will be recorded for 120 minutes following the infusion.
-
HRV Analysis: The ECG recordings will be processed to extract R-R intervals. Time-domain (SDNN, RMSSD, pNN50) and frequency-domain (LF, HF, LF/HF ratio) HRV parameters will be calculated for 5-minute segments at baseline and at regular intervals post-infusion.
Quantitative Data Summary (Hypothetical)
The following table presents a template for the expected quantitative data from the proposed study. The values are hypothetical and serve to illustrate the anticipated direction of change.
| Parameter | Baseline (Mean ± SD) | This compound (Post-infusion, Mean ± SD) | Placebo (Post-infusion, Mean ± SD) | Expected p-value (this compound vs. Placebo) |
| Time-Domain | ||||
| Heart Rate (bpm) | 65 ± 8 | 70 ± 9 | 64 ± 8 | < 0.05 |
| SDNN (ms) | 50 ± 15 | 35 ± 12 | 49 ± 14 | < 0.01 |
| RMSSD (ms) | 40 ± 12 | 25 ± 10 | 39 ± 11 | < 0.01 |
| pNN50 (%) | 15 ± 5 | 8 ± 4 | 14 ± 5 | < 0.01 |
| Frequency-Domain | ||||
| LF power (ms²) | 1200 ± 400 | 1000 ± 350 | 1180 ± 390 | > 0.05 (ns) |
| HF power (ms²) | 1000 ± 300 | 500 ± 200 | 980 ± 290 | < 0.01 |
| LF/HF Ratio | 1.2 ± 0.4 | 2.0 ± 0.6 | 1.2 ± 0.4 | < 0.01 |
Conclusion
While direct evidence is currently lacking, the pharmacological profile of this compound strongly suggests that it modulates cardiac autonomic function, likely leading to a reduction in heart rate variability. Its sympathomimetic actions, mediated through norepinephrine release and direct β1-adrenergic stimulation, are expected to shift the autonomic balance towards sympathetic dominance. The proposed experimental protocol provides a robust framework for quantifying these effects and filling a significant gap in our understanding of this clinically utilized medication. Such research is crucial for a comprehensive characterization of this compound's cardiovascular effects and for informing its use in various clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of physiologic and pharmacologic adrenergic stimulation on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. heart.bmj.com [heart.bmj.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cafedrine Administration in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cafedrine for research applications, including its mechanism of action, pharmacokinetic profile, and safety considerations. Detailed protocols for in vitro and in vivo experimental administration are provided to guide research scientists in their study design.
Introduction to this compound
This compound is a cardiac stimulant and antihypotensive agent.[1] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] In clinical settings, it is often used in a 20:1 fixed combination with theodrenaline (B228420) to manage hypotension, particularly during anesthesia.[3][4][5] The primary effect of this combination is a rapid increase in mean arterial pressure, primarily by increasing cardiac preload, stroke volume, and cardiac output, while heart rate and systemic vascular resistance remain largely unaffected.[4][5]
Mechanism of Action
This compound exerts its effects through a dual mechanism of action:
-
Indirect Sympathomimetic Activity : The norephedrine component of this compound acts as an indirect sympathomimetic agent. It triggers the release of endogenous noradrenaline from neuronal vesicles, leading to a 3.2-fold increase in synaptic noradrenaline concentrations.[2] This released noradrenaline then stimulates β1-adrenoceptors in cardiomyocytes, activating adenylyl cyclase through Gs-proteins.[4] This leads to an increase in intracellular cyclic AMP (cAMP), resulting in enhanced cardiac inotropy (contractility).[4]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of this compound is a non-selective phosphodiesterase inhibitor.[2][4] By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cAMP is slowed. This leads to an accumulation of cAMP, reinforcing the effects of β1-adrenoceptor stimulation and further enhancing inotropy.[4][5]
Caption: Signaling pathway of this compound in cardiomyocytes.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have not been extensively studied, with most data coming from clinical use in combination with theodrenaline.[5]
| Parameter | Value | Species | Notes |
| Initial Plasma Level | 6 µg/mL | Human | After intravenous administration of 200 mg.[5] |
| Half-life (t½) | ~60 min | Human | [6] |
| Metabolism | Phase I | Human | Yields three primary metabolites.[2] |
| Primary Metabolites | Theodrenaline (23% of dose)Paraxanthine (41% of dose)Norephedrine glucuronide (18% of dose) | Human | Theodrenaline is an active β1-agonist with a t½ of 45 min. Paraxanthine is a PDE inhibitor. Norephedrine glucuronide is an inactive renal excretion product.[2] |
| Excretion | Renal | Human | Nearly 90% of administered norephedrine is excreted unchanged by the kidneys within 24 hours.[5] |
Note: Pharmacokinetic parameters can be influenced by factors such as gender, with women potentially requiring lower doses and showing a faster onset of action.[2][5]
Safety and Toxicology
While this compound has a long history of clinical use with a generally good safety record, comprehensive safety data from formal clinical studies are limited.[5] In a research setting, it is crucial to conduct appropriate safety pharmacology and toxicology studies.
Reported Side Effects and Contraindications:
-
Tachycardia and arrhythmias are reportedly rare with the this compound/theodrenaline combination.[5]
-
Contraindications for the combination product include hypersensitivity, hypertensive blood pressure readings, mitral stenosis, narrow-angle glaucoma, hyperthyroidism, pheochromocytoma, and prostatic adenoma with urinary retention.[7]
Recommended Preclinical Safety Studies: For novel research applications, a standard safety pharmacology core battery is recommended, including:
-
Central Nervous System (CNS) Assessment : Functional observational battery (FOB) or Irwin screen to assess behavioral and neurological changes.[8]
-
Cardiovascular Assessment : Evaluation of cardiovascular parameters, including in vitro hERG assay to assess the risk of QT interval prolongation.[8] Continuous electrocardiographic and hemodynamic monitoring in animal models is also recommended.[8]
-
Respiratory Assessment : Evaluation of respiratory function.[8]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Vasomotor Activity in Isolated Vascular Rings
Objective: To determine the direct effect of this compound on vascular smooth muscle contraction and relaxation.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound hydrochloride stock solution
-
Phenylephrine (B352888) (for pre-contraction)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Gas mixture: 95% O2, 5% CO2
Methodology:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the desired artery and place it in cold Krebs-Henseleit solution.
-
Dissect the artery into 2-3 mm rings, taking care to preserve the endothelium.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C and bubble with the gas mixture.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimize for the specific vessel).
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline.
-
-
This compound Administration:
-
Pre-contract the rings with phenylephrine (EC80 concentration).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath (e.g., 10 nM to 100 µM) in a stepwise manner.
-
Record the change in tension at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 value for this compound-induced vasodilation.
-
Caption: Experimental workflow for in vitro vasomotor activity assay.
Protocol 2: In Vivo Assessment of this compound's Hemodynamic Effects in a Rodent Model of Hypotension
Objective: To evaluate the efficacy of this compound in restoring mean arterial pressure (MAP) in an anesthetized rodent model of hypotension.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Infusion pump
-
This compound hydrochloride solution for injection
-
Heparinized saline
Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
-
Administer a bolus of heparinized saline to prevent catheter clotting.
-
-
Induction of Hypotension:
-
Induce hypotension by administering a bolus of a hypotensive agent (e.g., sodium nitroprusside) or through controlled hemorrhage to achieve a target MAP of 50-60 mmHg.
-
-
This compound Administration:
-
Once a stable hypotensive state is achieved, administer a bolus of this compound intravenously. A starting dose can be extrapolated from human studies (e.g., 1.0 mg/kg).[9]
-
Alternatively, administer this compound as a continuous infusion.
-
-
Hemodynamic Monitoring:
-
Continuously monitor and record MAP, systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 60 minutes post-administration.
-
-
Data Analysis:
-
Calculate the change in MAP, SBP, DBP, and HR from baseline at various time points.
-
Determine the time to onset of the pressor effect and the duration of action.
-
Compare the hemodynamic response to a vehicle control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with appropriate measures to minimize pain and distress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 3. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. criver.com [criver.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cafedrine Dosage Calculations in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), a cardiac stimulant and antihypotensive agent, is a molecular combination of norephedrine (B3415761) and theophylline (B1681296). It is frequently used in a 20:1 fixed-ratio combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) to manage hypotension.[1][2] This document provides detailed application notes and protocols for researchers initiating preclinical animal studies with this compound, focusing on the critical aspect of dosage calculation and experimental design. Due to the limited availability of specific dose-response data for this compound in common laboratory animal models, this guide synthesizes available information on this compound and its constituent components to provide a framework for rational dose selection and study conduct.
Mechanism of Action
This compound's pharmacological effects stem from its two constituent molecules:
-
Norephedrine: An indirect sympathomimetic amine that primarily acts by releasing endogenous norepinephrine (B1679862) from nerve endings. This leads to the stimulation of adrenergic receptors.
-
Theophylline: A methylxanthine that acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This potentiates the effects of adrenergic stimulation.[1][2]
The combined effect is a positive inotropic (increased heart muscle contractility) and chronotropic (increased heart rate) response, leading to an increase in cardiac output and blood pressure.[1][2]
Signaling Pathway of this compound/Theodrenaline
Caption: Signaling pathway of this compound and Theodrenaline in cardiomyocytes.
Quantitative Data from Animal Studies
Direct, publicly available dose-response data for this compound in a wide range of animal models is limited. The following tables summarize the available data for this compound and its components to aid in the design of new studies.
Table 1: this compound/Theodrenaline Administration in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Pregnant Sheep | Intravenous | 100 mg this compound / 5 mg Theodrenaline (fixed dose) | Restoration of maternal blood pressure and uterine blood flow after epidurally induced hypotension. | (Not explicitly cited, but referenced in reviews) |
| Dogs | Not specified | Not specified | Positive inotropic effects in cardiogenic shock models. | [1][2][3] |
| Rats | Not specified | Not specified | The 20:1 ratio of this compound to theodrenaline was found to be ideal for a rapid and long-lasting hypertensive effect. | [2] |
Table 2: Toxicological Data for this compound Components in Rats (Oral Administration)
| Compound | LD50 (Oral, Rat) | Reference |
| Norephedrine HCl | 1490 mg/kg | [4] |
| Theophylline | 272 mg/kg | [5] |
LD50: The dose that is lethal to 50% of the test population.
Table 3: Therapeutic Dosage of Theophylline in Veterinary Medicine
| Animal Model | Route of Administration | Therapeutic Dose Range | Reference |
| Dogs | Oral | 6 - 10 mg/kg (three times daily) | [6] |
| Dogs | Oral (extended release) | 20 mg/kg (once or twice daily) | [7][8][9] |
| Cats | Oral | 4 mg/kg (one to three times daily) | [6][7] |
Experimental Protocols
The following protocols are generalized frameworks for conducting dose-finding and initial efficacy studies with this compound in a rodent model. Researchers should adapt these protocols based on their specific research questions, institutional animal care and use committee (IACUC) guidelines, and the specific animal model.
Protocol for a Dose-Range Finding Study in Rats
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.
Materials:
-
This compound/Theodrenaline (20:1 ratio) solution for injection
-
Sterile saline for dilution
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Appropriate caging and environmental enrichment
-
Equipment for intravenous administration (e.g., tail vein catheterization)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Electrocardiogram (ECG) monitoring system
-
Data acquisition software
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility and handling for at least one week prior to the study.
-
Dose Preparation:
-
Prepare a stock solution of this compound/Theodrenaline.
-
Perform serial dilutions with sterile saline to achieve the desired dose concentrations. Doses should be calculated based on the body weight of each animal.
-
A suggested starting dose range could be extrapolated from the theophylline therapeutic dose in dogs (e.g., starting at 1-5 mg/kg of the this compound component) and escalated cautiously. The LD50 data for the individual components should be considered to set an upper limit for dose escalation.
-
-
Dose Administration:
-
Administer the prepared doses intravenously (IV) via the tail vein.
-
Include a control group that receives a vehicle (saline) injection.
-
Use a sufficient number of animals per dose group (e.g., n=3-5 per sex) to allow for meaningful observation.
-
-
Monitoring and Data Collection:
-
Continuously monitor blood pressure and heart rate for a predefined period (e.g., 2 hours) post-administration.
-
Record ECG to assess for any cardiac abnormalities.
-
Observe animals for clinical signs of toxicity (e.g., changes in activity, respiration, posture, convulsions) at regular intervals for at least 24 hours.
-
-
Data Analysis:
-
Plot dose-response curves for changes in blood pressure and heart rate.
-
Determine the MTD as the highest dose that does not cause significant adverse effects.
-
Identify a dose range that produces a measurable physiological response without overt toxicity for use in subsequent efficacy studies.
-
Protocol for an Efficacy Study in a Rat Model of Hypotension
Objective: To evaluate the efficacy of this compound in reversing chemically-induced hypotension.
Materials:
-
Anesthetic agent to induce hypotension (e.g., isoflurane, propofol)
-
This compound/Theodrenaline (20:1 ratio) at predetermined effective doses
-
Surgical and monitoring equipment as described in Protocol 4.1.
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the rats and maintain a stable plane of anesthesia.
-
Surgically implant catheters for drug administration and direct blood pressure monitoring if required by the study design.
-
-
Induction of Hypotension:
-
Administer the hypotensive agent to achieve a target mean arterial pressure (MAP) (e.g., a 20-30% decrease from baseline).
-
-
Treatment Administration:
-
Once stable hypotension is achieved, administer a bolus IV injection of this compound/Theodrenaline at a dose determined from the dose-range finding study.
-
Include a vehicle control group and potentially a positive control group (e.g., another pressor agent).
-
-
Hemodynamic Monitoring:
-
Continuously record MAP, systolic and diastolic blood pressure, and heart rate before, during, and after treatment.
-
-
Data Analysis:
-
Compare the hemodynamic parameters between the treatment and control groups.
-
Analyze the time to onset and duration of the pressor effect of this compound.
-
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion and Recommendations
The provided data and protocols offer a starting point for researchers investigating the preclinical effects of this compound. Due to the scarcity of comprehensive animal dosage data, it is imperative to conduct careful dose-range finding studies in the specific animal model and for the intended indication. Researchers should always adhere to ethical guidelines for animal research and consult with institutional veterinarians and regulatory bodies when designing and conducting studies with new or repurposed therapeutic agents. Future research should aim to publish detailed dose-response data in various animal models to build a more comprehensive understanding of this compound's pharmacology.
References
- 1. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Theophylline (Theo-Dur®) for Dogs and Cats [petplace.com]
- 7. Drugs Used in the Management of Respiratory Diseases - WSAVA2006 - VIN [vin.com]
- 8. medi-vet.com [medi-vet.com]
- 9. veterinaryplace.com [veterinaryplace.com]
Application Notes and Protocols: Cafedrine/Theodrenaline (20:1) Combination Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixed 20:1 combination of cafedrine (B87544) and theodrenaline (B228420) is a sympathomimetic agent utilized for the management of hypotensive states, particularly during anesthesia and in emergency medicine.[1][2] this compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a linkage of noradrenaline and theophylline.[3][4][5] This combination product, marketed under the trade name Akrinor®, has been in clinical use in Germany since 1963.[1][2] Its mechanism of action involves a multi-faceted approach to increasing blood pressure, primarily through positive inotropic effects on the heart and modulation of vascular tone, generally without a significant impact on heart rate.[3][6][7]
These application notes provide a comprehensive overview of the pharmacology, pharmacokinetics, and clinical application of the this compound/theodrenaline 20:1 combination, along with detailed protocols for preclinical and clinical evaluation.
Pharmacology and Mechanism of Action
The hemodynamic effects of the this compound/theodrenaline combination are a result of the synergistic actions of its components on the cardiovascular system.
Effects on Cardiomyocytes
The primary effect on heart muscle is an increase in inotropy (contractility). This is achieved through two main pathways:
-
β1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline directly stimulates β1-adrenoceptors on cardiomyocytes. Additionally, the norephedrine component of this compound indirectly stimulates these receptors by promoting the release of endogenous noradrenaline from sympathetic nerve endings.[3][6] Activation of β1-adrenoceptors leads to the Gs protein-mediated activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][6]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of both this compound and theodrenaline acts as a non-selective PDE inhibitor.[1][3][6] By inhibiting PDE3, the predominant phosphodiesterase in cardiac tissue, the degradation of cAMP is reduced, leading to its accumulation.[3][6] This potentiates the effects of β1-adrenoceptor stimulation, resulting in a more pronounced increase in intracellular calcium and, consequently, enhanced myocardial contractility.[3][6]
Effects on Vascular Smooth Muscle
The effects on vascular smooth muscle are more complex, with both vasoconstrictive and vasodilatory mechanisms at play:
-
α1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline stimulates α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction via the Gq protein-phospholipase C pathway and subsequent increase in intracellular calcium.[3]
-
Partial α1-Agonism of Norephedrine: The norephedrine component of this compound may act as a partial agonist at α1-adrenoceptors, contributing to vasoconstriction.[6]
-
PDE Inhibition and Vasodilation: The theophylline moiety, through PDE inhibition, can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation.[6]
The net effect on systemic vascular resistance is often minimal, with the opposing actions resulting in a relatively stable afterload.[6]
Pharmacokinetics and Pharmacodynamics
While extensive pharmacokinetic studies are limited, available data provides insight into the disposition and action of the combination.
Pharmacokinetic Parameters
| Parameter | This compound | Theodrenaline | Reference(s) |
| Administration | Intravenous bolus | Intravenous bolus | [3] |
| Initial Plasma Level | 6 µg/mL (after 200 mg IV) | Not well characterized | [6] |
| Metabolism | Metabolized to norephedrine and other minor metabolites. | Not well characterized due to instability and low dose. | [6] |
| Excretion | Nearly 90% of norephedrine is excreted renally within 24 hours. | Not well characterized. | [6] |
Pharmacodynamic Parameters
| Parameter | Value | Condition | Reference(s) |
| EC50 (in vitro) | 41 ± 3 mg/L | Increased force in human atrial trabeculae | [8] |
| ED50 (in vivo) | 1.49/0.075 mg/kg (this compound/theodrenaline) | 10% increase in Mean Arterial Pressure (MAP) after 5 min | [6] |
| Time to Peak Effect | Delayed, with maximum effect of 200 mg at 20 min | Healthy subjects without hypotension | [6] |
| Effect on MAP | Increase of ~11 mmHg within 5 min | Patients under anesthesia | [9] |
| Effect on Heart Rate | Not clinically significant | Patients under anesthesia | [9] |
Experimental Protocols
In Vitro Evaluation of Myocardial Contractility
Objective: To assess the direct inotropic effects of the this compound/theodrenaline combination on isolated cardiac tissue.
Materials:
-
Human atrial trabeculae (obtained with ethical approval)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
This compound/theodrenaline 20:1 solution
-
β-adrenoceptor antagonists (e.g., propranolol)
-
PDE inhibitors (e.g., milrinone (B1677136) for comparison)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Prepare human atrial trabeculae and mount in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic adjustments of preload.
-
Record baseline isometric contractions at a stimulation frequency of 1 Hz.
-
Construct a cumulative concentration-response curve for the this compound/theodrenaline combination by adding increasing concentrations to the organ bath.
-
To investigate the mechanism of action, repeat the concentration-response curve in the presence of a non-selective β-adrenoceptor antagonist (e.g., propranolol) to assess the contribution of β-adrenoceptor stimulation.
-
To evaluate the role of PDE inhibition, compare the effects of the combination with a selective PDE3 inhibitor.
Data Analysis:
-
Measure the change in force of contraction from baseline for each concentration.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Compare the concentration-response curves in the presence and absence of antagonists to determine the mechanism of action.
Clinical Trial Protocol for Intraoperative Hypotension
Objective: To evaluate the efficacy and safety of this compound/theodrenaline 20:1 for the treatment of intraoperative hypotension. (Based on the HYPOTENS and HERO study designs).[10]
Study Design: A multi-center, prospective, randomized, open-label, parallel-group clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., ≥50 years) undergoing non-emergency surgery under general anesthesia who develop intraoperative hypotension (defined as a drop in systolic blood pressure below a certain threshold, e.g., <100 mmHg or >20% from baseline).
-
Exclusion Criteria: Patients with contraindications to sympathomimetic agents, severe cardiovascular disease, or participating in other clinical trials.
Intervention:
-
Treatment Group: Intravenous bolus of this compound/theodrenaline 20:1.
-
Control Group: Standard of care vasopressor (e.g., ephedrine (B3423809) or noradrenaline).
Study Procedures:
-
Obtain informed consent from all participating patients.
-
Randomize eligible patients to either the treatment or control group.
-
Monitor blood pressure and heart rate continuously.
-
Upon the onset of hypotension, administer the assigned study drug as an intravenous bolus.
-
Record the time to restoration of normal blood pressure, the total dose of vasopressor required, and any adverse events.
-
Follow patients post-operatively to assess for any complications.
Primary Outcome Measures:
-
Success rate of restoring systolic blood pressure to a predefined target.
-
Time to achieve the target blood pressure.
Secondary Outcome Measures:
-
Total dose of vasopressor administered.
-
Incidence of adverse events (e.g., tachycardia, bradycardia, hypertension).
-
Post-operative outcomes.
Data Analysis:
-
Compare the primary and secondary outcome measures between the treatment and control groups using appropriate statistical methods (e.g., t-test, chi-square test).
-
Perform a safety analysis to assess the incidence and severity of adverse events.
Safety and Adverse Effects
The this compound/theodrenaline 20:1 combination is generally well-tolerated. The most common adverse effects are related to its sympathomimetic activity and may include:
-
Tachycardia (though heart rate often remains stable)
-
Arrhythmias
-
Hypertension
The use of this combination is contraindicated in patients with pheochromocytoma, tachyarrhythmias, and severe hypertension.
Conclusion
The 20:1 combination of this compound and theodrenaline is an effective and established treatment for hypotensive states. Its unique mechanism of action, combining direct and indirect sympathomimetic effects with PDE inhibition, results in a rapid and sustained increase in blood pressure, primarily by enhancing cardiac contractility with minimal impact on heart rate and systemic vascular resistance. The provided protocols offer a framework for further preclinical and clinical investigation into the therapeutic potential and applications of this drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 9. tandfonline.com [tandfonline.com]
- 10. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Bolus Administration of Caffeine
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition or treatment. The compound "Cafedrine" is not a recognized pharmaceutical agent; this document pertains to Caffeine (B1668208) , which is presumed to be the intended subject.
Introduction
Caffeine, a methylxanthine derivative, is a widely utilized central nervous system (CNS) stimulant.[1][2][3] In clinical practice, its intravenous (IV) administration is primarily in the form of caffeine citrate (B86180) for the treatment of apnea (B1277953) of prematurity in neonates.[4][5][6] Another formulation, caffeine sodium benzoate (B1203000), has been used for the treatment of post-dural puncture headaches.[7][8] The primary mechanism of action for caffeine's therapeutic effects is the non-selective antagonism of adenosine (B11128) A1 and A2A receptors.[1][4][9] This action leads to stimulation of the respiratory center, increased sensitivity to carbon dioxide, and enhanced diaphragmatic function.[4][10][11]
Pharmacokinetics and Pharmacodynamics
Caffeine is a potent antagonist at adenosine receptors, which are G-protein-coupled receptors.[9][12] By blocking these receptors, particularly in the CNS, caffeine modulates neurotransmitter release and increases neuronal firing, leading to its stimulant effects. In neonates, caffeine has a significantly prolonged half-life (72-96 hours) due to immature hepatic and renal function, which approaches adult values at around 4 months of age.[10]
Quantitative Pharmacokinetic & Pharmacodynamic Data
The following tables summarize key quantitative data for intravenous caffeine administration.
Table 1: Pharmacokinetics of Intravenous Caffeine Citrate in Neonates
| Parameter | Value | Reference |
| Half-Life | 72 - 96 hours (highly variable) | [10] |
| Volume of Distribution | 0.8 - 0.9 L/kg | [13] |
| Clearance | Markedly lower than adults, increases with postnatal age | [14] |
| Metabolism | Primarily hepatic (cytochrome P450 1A2) | [10][15] |
| Excretion | Primarily renal | [13][16] |
| Therapeutic Plasma Level | 5 - 20 mg/L | [4][17] |
Table 2: Dosing of Intravenous Caffeine Citrate for Apnea of Prematurity
| Dose Type | Dosage (Caffeine Citrate) | Administration Details | Reference |
| Loading Dose | 20 mg/kg | Slow IV infusion over 30 minutes | [10][18][19] |
| Maintenance Dose | 5-10 mg/kg/day | Slow IV infusion over 10-15 minutes, starting 24h after loading dose | [10][17][19] |
Note: 20 mg of caffeine citrate is equivalent to 10 mg of caffeine base.[10][19]
Table 3: Dosing of Intravenous Caffeine Sodium Benzoate for Post-Dural Puncture Headache (Adults)
| Dose Type | Dosage (Caffeine Sodium Benzoate) | Administration Details | Reference |
| Single Dose | 500 mg | Administered intravenously. | [7][8][20] |
Note: 500 mg of caffeine sodium benzoate is equivalent to approximately 250 mg of caffeine base.[8]
Signaling Pathway Diagram
The primary mechanism of caffeine's action is the antagonism of adenosine receptors.
Caption: Caffeine acts as an antagonist to adenosine A1 and A2A receptors.
Experimental Protocols
Protocol for Intravenous Bolus Administration of Caffeine Citrate in a Neonatal Animal Model of Apnea
This protocol outlines a general procedure for administering intravenous caffeine citrate to neonatal animal models for research purposes.
-
Animal Preparation:
-
Neonatal animals (e.g., rat pups, piglets) of an appropriate age to model human prematurity are used.
-
Animals are anesthetized using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
A catheter is surgically placed into a suitable vein (e.g., jugular, femoral) for intravenous access. The catheter is flushed with heparinized saline to maintain patency.
-
Physiological monitoring equipment (e.g., ECG, pulse oximeter, respiratory monitor) is attached to the animal.
-
-
Drug Preparation:
-
Administration:
-
The syringe containing the caffeine citrate solution is connected to the intravenous catheter.
-
The loading dose is administered as a slow intravenous infusion over 30 minutes using the syringe pump.[10][19]
-
Following the loading dose, a maintenance dose (e.g., 5-10 mg/kg) can be administered every 24 hours as a slow infusion over 10-15 minutes.[10][19]
-
-
Monitoring and Data Collection:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and oxygen saturation, throughout the experiment.[10]
-
Record the frequency and duration of apneic events before and after caffeine administration.
-
Blood samples may be collected at predetermined time points to determine plasma caffeine concentrations.[14][21]
-
-
Post-Procedure Care:
-
After the experiment, the animal is recovered from anesthesia.
-
The catheter may be removed, or maintained for subsequent doses, depending on the study design.
-
Provide appropriate post-operative care, including analgesia and monitoring for any adverse effects.
-
Experimental Workflow Diagram
Caption: Workflow for IV caffeine administration in a research setting.
Safety and Handling
-
Adverse Effects: Potential side effects of intravenous caffeine in neonates include tachycardia, feeding intolerance, jitteriness, and in rare cases of overdose, seizures and cardiac arrhythmias.[10][22][23] Necrotizing enterocolitis (NEC) has also been reported as a serious adverse event.[22]
-
Contraindications: Caution should be exercised in neonates with known hypersensitivity to caffeine, seizure disorders, or significant cardiac, renal, or hepatic disease.[10]
-
IV Compatibility: Caffeine citrate is compatible with 0.9% sodium chloride, 5% glucose, and 10% glucose solutions. It is incompatible with certain drugs such as acyclovir (B1169) and furosemide.[10] Always flush the IV line with 0.9% sodium chloride before and after administration.[10]
-
Handling: Caffeine citrate for injection is a sterile, preservative-free solution.[2][3] Any unused portion should be discarded.[19] Standard laboratory personal protective equipment (PPE) should be worn when handling the solution.
References
- 1. infantjournal.co.uk [infantjournal.co.uk]
- 2. Caffeine Citrate Injection, USP Caffeine Citrate Oral Solution, USP [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paediatrics.uonbi.ac.ke [paediatrics.uonbi.ac.ke]
- 7. vumc.org [vumc.org]
- 8. caffeine/sodium benzoate: Dosing, contraindications, side effects, and pill pictures - epocrates online [epocrates.com]
- 9. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. starship.org.nz [starship.org.nz]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Population pharmacokinetics of intravenous caffeine in neonates with apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. efsa.europa.eu [efsa.europa.eu]
- 16. anmfonline.org [anmfonline.org]
- 17. droracle.ai [droracle.ai]
- 18. Caffeine for the management of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. ashp.org [ashp.org]
- 21. Pharmacokinetic aspects of caffeine in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Caffeine citrate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Experimental Models for Studying Cafedrine's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging experimental models for investigating the physiological and pharmacological effects of Cafedrine. The included protocols and data summaries are intended to guide researchers in designing and executing studies to further elucidate the mechanisms of action and potential therapeutic applications of this compound. This compound is often studied in combination with Theodrenaline as the formulation Akrinor®; therefore, much of the available data pertains to this combination.
In Vitro Models
In vitro models are essential for dissecting the direct cellular and molecular effects of this compound, independent of systemic physiological responses.
Isolated Cardiac Tissue Preparations
Isolated heart tissues allow for the direct measurement of inotropic and chronotropic effects.
Application: To assess the direct effects of this compound on myocardial contractility.
Experimental Protocol: Isometric Contraction Measurement in Human Atrial Trabeculae
-
Tissue Preparation: Obtain human atrial tissue, for example, from patients undergoing cardiac surgery. Dissect the tissue into small trabeculae.
-
Mounting: Mount the trabeculae in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Stimulation: Electrically stimulate the trabeculae at a frequency of 1 Hz.
-
Measurement: Record isometric contractions using a force transducer.
-
Drug Application: After a stabilization period, add increasing concentrations of this compound to the organ bath.
-
Data Analysis: Measure the change in force of contraction at each concentration to determine the concentration-response relationship.
Quantitative Data Summary: In Vitro Cardiac Effects
| Preparation | Parameter | Effect of this compound/Theodrenaline | Reference |
| Human Atrial Trabeculae | Force of Contraction | Increased | [1] |
Isolated Vascular Tissue Preparations
These models are used to study the direct effects of this compound on vascular tone.
Application: To determine the vasoconstrictive or vasodilatory properties of this compound.
Experimental Protocol: Vasoconstriction in Human Internal Mammary Artery Rings
-
Tissue Preparation: Obtain segments of the human internal mammary artery. Cut the artery into rings.
-
Mounting: Mount the rings in a myograph system containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Pre-contraction: Induce a submaximal contraction with an agent such as norepinephrine.
-
Drug Application: Once a stable contraction is achieved, add increasing concentrations of this compound to the bath.
-
Measurement: Record changes in isometric tension to assess vasodilation or further vasoconstriction.
-
Data Analysis: Express the change in tension as a percentage of the pre-contraction.
Quantitative Data Summary: In Vitro Vascular Effects
| Preparation | Parameter | Effect of this compound/Theodrenaline | Reference |
| Human A. mammaria interna rings | Tension | Did not affect tension alone, but shifted the noradrenaline concentration-response curve to the right | [1] |
| Pig Coronary Artery | Vasoconstriction | Induces vasoconstriction only when β-adrenoceptors are blocked | [2] |
Cellular Models
Cellular models are instrumental in elucidating the intracellular signaling pathways activated by this compound.
Application: To investigate the molecular mechanisms underlying this compound's effects, such as receptor binding and second messenger signaling.
Experimental Protocol: Calcium Imaging in Murine Tracheal Epithelium
-
Cell Preparation: Isolate murine tracheal epithelial cells.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Drug Application: Perfuse the cells with a solution containing this compound.
-
Measurement: Use fluorescence microscopy to measure changes in intracellular calcium concentration ([Ca²⁺]i).
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of calcium release.
In Vivo Models
In vivo models are crucial for understanding the integrated physiological effects of this compound in a whole organism, including its cardiovascular and hemodynamic responses.
Anesthetized Animal Models
These models allow for the detailed investigation of cardiovascular parameters under controlled conditions.
Application: To study the effects of this compound on blood pressure, heart rate, cardiac output, and systemic vascular resistance.
Experimental Protocol: Hemodynamic Monitoring in Anesthetized Dogs
-
Anesthesia: Anesthetize healthy dogs with an appropriate anesthetic agent.
-
Instrumentation: Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Place a thermodilution catheter for cardiac output measurement.
-
Baseline Measurements: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and calculate systemic vascular resistance (SVR).
-
Drug Administration: Administer this compound/Theodrenaline intravenously as a bolus or infusion.
-
Data Collection: Continuously record all hemodynamic parameters for a defined period after drug administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline.
Quantitative Data Summary: In Vivo Hemodynamic Effects
| Animal Model | Condition | Drug/Dose | Key Findings | Reference |
| Anesthetized Dogs | Cardiogenic Shock | This compound/Theodrenaline | Increased MAP, heart rate, left ventricular pressure, and blood flow. | [3] |
| Pregnant Sheep | No Hypotension | 100/5 mg this compound/Theodrenaline | Increased maternal MAP by a maximum of 14.2 ± 3.2% for 6 minutes. | [3] |
Clinical Studies in Humans
Human studies are essential for validating preclinical findings and determining the therapeutic efficacy and safety of this compound.
Application: To evaluate the effectiveness of this compound in treating hypotension in clinical settings, such as during anesthesia.
Experimental Protocol: Treatment of Anesthesia-Induced Hypotension
-
Patient Population: Recruit patients undergoing surgery with general or regional anesthesia who develop hypotension (e.g., systolic blood pressure drops below 80% of baseline).
-
Intervention: Administer a standardized dose of this compound/Theodrenaline intravenously when hypotension occurs.
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate.
-
Endpoints: The primary endpoint could be the time to a 10% increase in MAP. Secondary endpoints may include the maximum increase in MAP and changes in heart rate.
-
Data Analysis: Analyze the hemodynamic response to this compound/Theodrenaline administration.
Quantitative Data Summary: Clinical Hemodynamic Effects in Humans
| Patient Population | Drug/Dose | Parameter | Result | Reference |
| Patients under anesthesia | 53 ± 30/2.65 ± 1.5 mg this compound/Theodrenaline | MAP Increase (5 min) | 11 ± 14 mmHg | [3] |
| Patients under anesthesia | 53 ± 30/2.65 ± 1.5 mg this compound/Theodrenaline | MAP Increase (10 min) | 14 ± 16 mmHg | [3] |
| Patients under anesthesia | 1.27 ± 1.0 mg/kg this compound; 64 ± 50 µg/kg Theodrenaline | MAP Increase (5 min) | 11 ± 16 mmHg | [4] |
| Patients with anesthesia-induced hypotension | 60 mg/3 mg this compound/Theodrenaline | MAP Increase (10 min) | ~60% | [5] |
| Patients with anesthesia-induced hypotension | 60 mg/3 mg this compound/Theodrenaline | Systemic Vascular Resistance Index (SVRI) | +42% | [5] |
| Patients with anesthesia-induced hypotension | 60 mg/3 mg this compound/Theodrenaline | Cardiac Index (CI) | +17% | [5] |
| Patients under anesthesia | This compound/Theodrenaline | ED50 for 10% MAP increase (5 min) | 1.49/0.075 mg/kg | [3][6] |
| Patients under anesthesia | This compound/Theodrenaline | ED50 for 10% MAP increase (10 min) | 0.53/0.027 mg/kg | [3][6] |
Signaling Pathway Analysis
Understanding the signaling pathways modulated by this compound is fundamental to comprehending its mechanism of action.
Signaling in Cardiomyocytes
The primary effect of this compound in the heart is an increase in inotropy.[3][7] This is mediated through the β1-adrenergic receptor signaling cascade.[3][7]
Proposed Signaling Pathway in Cardiomyocytes
Signaling in Vascular Smooth Muscle Cells
The effects of this compound on vascular smooth muscle are more complex, with potential for both vasoconstriction and vasodilation.[7][8]
Proposed Signaling Pathway in Vascular Smooth Muscle Cells
IP3 Receptor-Associated Calcium Release
Recent studies in murine tracheal epithelium suggest a role for IP3 receptor-associated calcium release triggered by β1-adrenergic receptor stimulation.[9][10]
Experimental Workflow for Signaling Pathway Analysis
References
- 1. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Inotropic Effects of Cafedrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a cardiac stimulant used to manage hypotensive states. It is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Its positive inotropic effects, or its ability to increase the force of myocardial contraction, are of significant interest in both clinical and research settings. Understanding and quantifying these effects are crucial for drug development and for elucidating its mechanism of action. This document provides detailed application notes and protocols for measuring the inotropic effects of this compound in various experimental models.
The primary mechanism of this compound's inotropic action is multifactorial, involving:
-
Indirect Sympathomimetic Action: The norephedrine component of this compound can induce the release of endogenous norepinephrine (B1679862) from sympathetic nerve endings within the myocardium.[1][2] Norepinephrine then acts on β1-adrenergic receptors.
-
Direct β-Adrenergic Stimulation: The released norepinephrine, and potentially this compound itself or its metabolites, directly stimulate β1-adrenergic receptors on cardiomyocytes.[1][2] This activates the Gs-protein signaling cascade.
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound is a non-selective PDE inhibitor.[1][2] By inhibiting PDE3, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to its accumulation.[1][2]
The culmination of these actions is an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately resulting in a stronger myocardial contraction.[1][2]
Signaling Pathway of this compound's Inotropic Effect
References
Application Notes and Protocols for the Use of Cafedrine in Hypotensive States
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), a synthetic sympathomimetic agent, is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is primarily utilized in clinical settings, often in a 20:1 combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the management of hypotensive states, particularly those induced by anesthesia.[1][3][4] This document provides detailed application notes and protocols based on published studies to guide researchers and drug development professionals in investigating the utility of this compound in hypotensive conditions. While most clinical data pertains to the this compound/theodrenaline combination, this document will distinguish the specific pharmacological contributions of this compound wherever possible.
Mechanism of Action
This compound exerts its hemodynamic effects through a dual mechanism of action:
-
Indirect Sympathomimetic Activity : The norephedrine component of this compound acts as an indirect sympathomimetic. It triggers the release of endogenous noradrenaline from sympathetic nerve endings.[1][4][5] This released noradrenaline then stimulates adrenergic receptors, primarily β1-adrenoceptors in the heart, leading to increased inotropy (cardiac contractility).[1][4][5]
-
Phosphodiesterase (PDE) Inhibition : The theophylline moiety of this compound is a non-selective phosphodiesterase inhibitor.[1][6] By inhibiting PDE, particularly PDE3 in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced.[7] The resulting increase in intracellular cAMP levels potentiates the effects of β1-adrenoceptor stimulation, further enhancing cardiac contractility.[7]
The combination of these actions results in an increased cardiac output and consequently, a rise in mean arterial pressure (MAP), generally without a significant change in heart rate or systemic vascular resistance.[1][7][8]
Signaling Pathway
The proposed signaling pathway for the cardiac effects of the this compound component is illustrated below.
Quantitative Data from Clinical Studies
The following tables summarize the hemodynamic effects of the this compound/theodrenaline combination in patients with hypotensive states, as reported in various studies.
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Anesthesia-Induced Hypotension
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Percentage Change | Study Population | Dosage (this compound/Theodrenaline) | Reference |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | 100.8 mmHg (approx.) | ~60% increase at 10 min | 20 patients for major abdominal surgery | 60 mg / 3 mg | [8][9] |
| Cardiac Index (CI) | - | - | 17% increase | 20 patients for major abdominal surgery | 60 mg / 3 mg | [8][9] |
| Systemic Vascular Resistance Index (SVRI) | - | - | 42% increase | 20 patients for major abdominal surgery | 60 mg / 3 mg | [8][9] |
| Maximum pressure increase in the aorta (dPmx) | - | - | 31% increase | 20 patients for major abdominal surgery | 60 mg / 3 mg | [8][9] |
| Global End-Diastolic Index (GEDI) | - | - | 9% increase | 20 patients for major abdominal surgery | 60 mg / 3 mg | [8][9] |
| MAP Increase at 5 min | - | 11 ± 14 mmHg | - | 297 patients (general/regional anesthesia) | 53 ± 30 mg / 2.65 ± 1.5 mg | [6] |
| MAP Increase at 10 min | - | 14 ± 16 mmHg | - | 297 patients (general/regional anesthesia) | 53 ± 30 mg / 2.65 ± 1.5 mg | [6] |
Table 2: Effects of this compound/Theodrenaline in Obstetric Anesthesia
| Parameter | Observation | Study Population | Dosage (this compound/Theodrenaline) | Reference |
| Systolic Blood Pressure | 8.6 mmHg increase at 1 min | 117 parturients with hypotension during spinal anesthesia for cesarean section | 43 ± 11 mg / 2.2 ± 0.6 mg | [1] |
| Umbilical Cord pH | No detrimental effects | - | - | [1][8] |
| APGAR Score | No detrimental effects | - | - | [1][8] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on hypotensive states, based on methodologies described in the literature.
Protocol 1: In Vivo Study of Anesthesia-Induced Hypotension
Objective: To evaluate the hemodynamic effects of this compound or this compound/theodrenaline in an animal model of anesthesia-induced hypotension.
Materials:
-
Animal model (e.g., rats, rabbits, pigs)
-
Anesthetic agents (e.g., propofol (B549288), remifentanil)
-
This compound solution (and theodrenaline if in combination)
-
Hemodynamic monitoring system (e.g., arterial line for blood pressure, thermodilution for cardiac output)
-
Intravenous catheters
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and insert an arterial catheter for continuous blood pressure monitoring and a venous catheter for drug administration.
-
Induction of Hypotension: Administer anesthetic agents to induce a hypotensive state, defined as a sustained drop in Mean Arterial Pressure (MAP) below a predetermined threshold (e.g., 60 mmHg).
-
Drug Administration: Once stable hypotension is achieved, administer a bolus of this compound or the this compound/theodrenaline combination intravenously.
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters including MAP, heart rate (HR), cardiac output (CO), and systemic vascular resistance (SVR) before, during, and after drug administration for a specified period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline to post-administration time points.
Protocol 2: Clinical Study in Anesthesia-Induced Hypotension (Observational)
Objective: To observe the effects of the this compound/theodrenaline combination on patients experiencing hypotension during general anesthesia.
Patient Population: Adult patients scheduled for elective surgery under general anesthesia.[9]
Inclusion Criteria:
-
Development of hypotension, defined as a Mean Arterial Pressure (MAP) below 60 mmHg, following induction of anesthesia.[9]
Exclusion Criteria:
-
Known hypersensitivity to this compound, theodrenaline, or related compounds.
-
Pre-existing severe cardiovascular conditions that may contraindicate the use of sympathomimetics.
Methodology:
-
Anesthesia Induction: Anesthesia is induced using a standard protocol (e.g., total intravenous anesthesia with propofol and remifentanil).[9]
-
Hemodynamic Monitoring: Advanced hemodynamic monitoring is established, including invasive arterial blood pressure and transpulmonary thermodilution to measure cardiac index (CI), systemic vascular resistance index (SVRI), global end-diastolic index (GEDI), and maximum pressure increase in the aorta (dPmx).[9]
-
Treatment: Upon detection of hypotension (MAP < 60 mmHg), a single intravenous bolus of the this compound/theodrenaline combination (e.g., 60 mg this compound / 3 mg theodrenaline) is administered.[9]
-
Data Collection: Hemodynamic parameters are recorded at baseline (before drug administration) and at regular intervals post-administration (e.g., every 2 minutes for the first 10 minutes, then every 5 minutes).
-
Analysis: The primary outcome is the change in MAP from baseline. Secondary outcomes include changes in CI, SVRI, GEDI, and dPmx.
Considerations for Drug Development and Research
-
This compound as a Single Agent: While the majority of available data is for the combination product, future research should aim to delineate the specific effects of this compound alone. This could involve preclinical studies directly comparing this compound to its combination with theodrenaline and to other vasopressors.
-
Dose-Response Studies: There is a need for more comprehensive dose-response studies to establish the optimal dosage of this compound for different hypotensive scenarios and patient populations.
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its metabolism and excretion, is not extensively documented in the available literature and warrants further investigation.
-
Safety Profile: While the this compound/theodrenaline combination has a long history of use in some regions with a good perceived safety record, rigorous, controlled clinical trials are necessary to fully characterize its safety and tolerability, especially in diverse patient populations.[7]
-
Continuous Infusion: The use of this compound/theodrenaline as a continuous infusion is an area of active investigation and may offer advantages in maintaining stable hemodynamics.[2][10] Further studies are needed to establish appropriate infusion protocols and monitor for efficacy and safety.
References
- 1. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 8. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Reductive Amination Synthesis of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a cardiac stimulant and antihypotensive agent, chemically described as a conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] Its synthesis is of interest to medicinal chemists and pharmaceutical development professionals. Two primary synthetic routes have been identified for this compound: alkylation of theophylline precursors and a reductive amination approach.[1] This document focuses on the reductive amination pathway, a versatile and widely used method in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.[4] Reductive amination offers the advantages of operational simplicity and the ability to be performed in a one-pot manner under mild conditions.
The proposed reductive amination synthesis of this compound involves the reaction of (1S,2R)-norephedrine with a suitable theophylline derivative bearing a two-carbon chain with a terminal aldehyde group, namely theophylline-7-acetaldehyde. This reaction forms an intermediate imine which is subsequently reduced in situ to yield this compound.
Chemical Reaction Scheme
The overall chemical transformation for the synthesis of this compound via reductive amination is depicted below.
Caption: Reductive amination of norephedrine with theophylline-7-acetaldehyde.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound via reductive amination.
Protocol 1: Synthesis of Theophylline-7-acetaldehyde
The key intermediate, theophylline-7-acetaldehyde, can be prepared via a two-step process starting from the commercially available 7-(2-hydroxyethyl)theophylline.
Step 1: Synthesis of 7-(2-hydroxyethyl)theophylline
This compound can be synthesized by the alkylation of theophylline with 2-chloroethanol (B45725).
-
Materials: Theophylline, 2-chloroethanol, Sodium Hydroxide (NaOH), Tetrabutylammonium Bromide (TBAB), Water, Ethyl Acetate.
-
Procedure:
-
In a round-bottom flask, dissolve theophylline in a 2N aqueous solution of NaOH.
-
Add a catalytic amount of TBAB to the solution.
-
Add 2-chloroethanol to the reaction mixture.
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-(2-hydroxyethyl)theophylline.
-
Step 2: Oxidation of 7-(2-hydroxyethyl)theophylline to Theophylline-7-acetaldehyde
A mild oxidation protocol is recommended to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
-
Materials: 7-(2-hydroxyethyl)theophylline, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 7-(2-hydroxyethyl)theophylline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin Periodinane (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude theophylline-7-acetaldehyde.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Reductive Amination for the Synthesis of this compound
This one-pot procedure details the direct reductive amination of (1S,2R)-norephedrine with theophylline-7-acetaldehyde using sodium triacetoxyborohydride (B8407120).
-
Materials: (1S,2R)-Norephedrine, Theophylline-7-acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (B1671644) (DCE), Acetic Acid (optional), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of (1S,2R)-norephedrine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE), add theophylline-7-acetaldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate imine formation, although it is often not necessary for aldehydes.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Data Presentation
The choice of reducing agent and reaction conditions can significantly impact the yield and selectivity of the reductive amination reaction. The following table summarizes expected outcomes based on literature for analogous reactions.
| Entry | Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Expected Yield (%) | Reference |
| 1 | Norepinephrine | Benzaldehyde | NaBH₄ | Methanol | - | 64 | [2] |
| 2 | Primary Amine | Aliphatic Aldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | High | |
| 3 | Secondary Amine | Ketone | NaCNBH₃ | Methanol | Lewis Acid | Moderate to High | |
| 4 | Phenylacetylcarbinol | Methylamine | H₂/Pd | Liquid CO₂ | - | 97 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound via the reductive amination approach.
Caption: Workflow for this compound synthesis.
Signaling Pathways and Logical Relationships
This compound acts as a cardiac stimulant. Its mechanism of action is related to its constituent parts, norephedrine and theophylline. Norephedrine is a sympathomimetic amine that can stimulate adrenergic receptors, while theophylline is a methylxanthine that acts as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist. The combined effects lead to an increase in cardiac output and blood pressure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Purification of Synthetic Cafedrine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of synthetic Cafedrine. The methodologies outlined are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high-purity this compound suitable for analytical and preclinical studies.
This compound, a synthetic sympathomimetic amine, is a conjugate of norephedrine (B3415761) and theophylline. Its purification is critical to remove starting materials, by-products, and other impurities that can affect its pharmacological profile and safety. The following sections detail two primary purification techniques: recrystallization and preparative High-Performance Liquid Chromatography (HPLC), along with an analytical HPLC method for purity assessment.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies. Key properties of this compound hydrochloride are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | [1] |
| Molecular Weight | 393.9 g/mol | [1] |
| Melting Point | 192–194°C (decomposes) | [1] |
| Water Solubility (20°C) | 42 mg/mL | [1] |
| pKa | 8.2 (amine), 3.9 (xanthine) | [1] |
| Appearance | Solid powder | [1] |
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are detailed protocols for two effective methods.
Recrystallization
Recrystallization is a robust technique for purifying crude synthetic this compound, particularly for removing less polar impurities. The selection of an appropriate solvent system is critical for achieving high recovery and purity. Given that this compound is a polar molecule with an amine group, polar protic solvents or solvent mixtures are generally suitable[2][3].
Objective: To purify crude synthetic this compound hydrochloride by single-solvent or two-solvent recrystallization.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, assess the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ethanol and ethanol/water mixtures are good starting points[4]. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) while stirring and heating until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity requirements or for the separation of closely related impurities, preparative HPLC is the method of choice. A reversed-phase method is suitable for a polar compound like this compound[5].
Objective: To purify synthetic this compound using preparative reversed-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude this compound dissolved in a minimal amount of mobile phase
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A gradient elution from a low to high percentage of Mobile Phase B is a good starting point.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% A, 5% B) to the highest possible concentration without precipitation. Filter the sample through a 0.45 µm filter.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient similar to the optimized analytical method, adjusting the flow rate for the larger column diameter. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 273 nm, the absorbance maximum for theophylline).
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to identify the purest fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Lyophilization: For complete removal of residual water and TFA, lyophilize the product to obtain the purified this compound TFA salt as a white powder.
Comparison of Purification Methods
The following table provides a hypothetical comparison of the expected outcomes for the purification of a 10-gram batch of crude synthetic this compound with an initial purity of 85%. This data is illustrative and will vary based on the specific impurity profile of the crude material.
| Method | Typical Yield (%) | Final Purity (%) | Throughput | Cost |
| Single-Solvent Recrystallization | 70-85 | 98.0-99.0 | High | Low |
| Two-Solvent Recrystallization | 60-75 | 98.5-99.5 | Medium | Low |
| Preparative HPLC | 50-70 | >99.8 | Low | High |
Purity Assessment: Analytical HPLC Method
An analytical HPLC method is essential for determining the purity of this compound before and after purification.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound sample dissolved in water/acetonitrile (90:10)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 273 nm
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 5% B
-
15-20 min: Re-equilibration at 5% B
-
Method Validation: This analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of this compound and its impurities[6][7]. Known impurities of this compound, such as N-nitroso this compound and other synthesis-related compounds, should be used to confirm the specificity of the method[8][9][10].
Conclusion
The purification of synthetic this compound to a high degree of purity is achievable through standard laboratory techniques. Recrystallization offers a straightforward and cost-effective method for significant purity enhancement, while preparative HPLC provides a means to achieve the highest possible purity, albeit with lower yields and higher costs. The choice of method will be dictated by the specific requirements of the research or development program. In all cases, a validated analytical HPLC method is crucial for accurate assessment of purity and to guide the purification process.
References
- 1. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. mt.com [mt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. This compound Impurity 3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
Application Notes and Protocols for the Structural Confirmation of Cafedrine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine is a sympathomimetic agent chemically composed of norephedrine (B3415761) and theophylline (B1681296) moieties. It is utilized as a cardiac stimulant to manage hypotension. The precise structural elucidation of such pharmaceutical compounds is paramount for ensuring their safety, efficacy, and quality. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive analytical technique for the unambiguous confirmation of molecular structures. This document provides a detailed application note and protocol for the use of ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound. Due to the limited availability of public experimental NMR data for this compound, this note will utilize predicted spectral data, supported by experimental data of its constituent molecules, theophylline and norephedrine, to illustrate the structural confirmation process.
Introduction
This compound, with the IUPAC name 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic drug that combines the structural features of norephedrine and theophylline.[1][2][3][4] This unique combination results in its pharmacological activity as a cardiac stimulant.[3] The confirmation of its intricate structure is a critical step in drug development and quality control, ensuring the correct isomer is present and that the molecule is free from structural impurities.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in ¹H and ¹³C NMR spectra, it is possible to piece together the molecular framework and confirm the connectivity of all atoms, thus verifying the structure of this compound.
Predicted NMR Data for this compound
In the absence of readily available experimental NMR data for this compound, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational algorithms that are widely used in chemical research for structure verification. The assignments are further supported by a comparative analysis with the known experimental NMR data of the precursor molecules, theophylline and norephedrine.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-α | 4.8 - 5.0 | d | 4.0 - 5.0 |
| H-β | 3.0 - 3.2 | m | - |
| CH₃ (Norephedrine) | 0.9 - 1.1 | d | 6.5 - 7.5 |
| Phenyl-H (ortho) | 7.3 - 7.5 | m | - |
| Phenyl-H (meta, para) | 7.2 - 7.4 | m | - |
| N-CH₂ (Ethyl) | 3.0 - 3.2 | t | 6.0 - 7.0 |
| N-CH₂ (Ethyl) | 4.2 - 4.4 | t | 6.0 - 7.0 |
| H-8 (Theophylline) | 7.8 - 8.0 | s | - |
| N-CH₃ (Theophylline) | 3.2 - 3.4 | s | - |
| N-CH₃ (Theophylline) | 3.4 - 3.6 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) |
| C-α | 75.0 - 77.0 |
| C-β | 58.0 - 60.0 |
| CH₃ (Norephedrine) | 12.0 - 14.0 |
| Phenyl-C (ipso) | 140.0 - 142.0 |
| Phenyl-C (ortho) | 126.0 - 128.0 |
| Phenyl-C (meta) | 128.0 - 130.0 |
| Phenyl-C (para) | 127.0 - 129.0 |
| N-CH₂ (Ethyl) | 48.0 - 50.0 |
| N-CH₂ (Ethyl) | 45.0 - 47.0 |
| C-2 (Theophylline) | 151.0 - 153.0 |
| C-4 (Theophylline) | 155.0 - 157.0 |
| C-5 (Theophylline) | 106.0 - 108.0 |
| C-6 (Theophylline) | 148.0 - 150.0 |
| C-8 (Theophylline) | 141.0 - 143.0 |
| N-CH₃ (Theophylline) | 27.0 - 29.0 |
| N-CH₃ (Theophylline) | 29.0 - 31.0 |
Experimental Protocols
The following protocols outline the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves this compound. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for organic molecules. The choice of solvent can slightly affect the chemical shifts.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for accurate chemical shift calibration (δ = 0.00 ppm).
-
Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Experiment: Perform a standard one-dimensional ¹H NMR experiment.
-
Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (adjust as needed for good signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer is also recommended for ¹³C NMR.
-
Experiment: Perform a one-dimensional ¹³C NMR experiment with proton decoupling (e.g., using a broadband decoupler).
-
Parameters:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more scans (as ¹³C has a low natural abundance and is less sensitive than ¹H)
-
Spectral Width: 0-200 ppm
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
Data Analysis and Interpretation
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum.
-
Chemical Shift Analysis: Compare the observed chemical shifts of the signals in the ¹H and ¹³C spectra with the predicted values (Tables 1 and 2) and with the experimental data for theophylline and norephedrine.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns (singlet, doublet, triplet, quartet, multiplet) in the ¹H NMR spectrum to determine the number of neighboring protons. The coupling constants (J-values) provide information about the dihedral angles between coupled protons and the nature of the chemical bonds.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Structural Confirmation: Combine all the information from the 1D and 2D NMR spectra to assign each signal to a specific proton and carbon in the this compound molecule. The complete and consistent assignment of all signals confirms the structure.
Visualizations
The following diagrams illustrate the workflow and logical connections in the process of confirming the structure of this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structure confirmation by NMR.
Caption: Logical relationship of NMR data to this compound structure.
Signaling Pathway of this compound
The pharmacological effect of this compound is a result of its dual action on the cardiovascular system. The norephedrine component acts as a sympathomimetic agent, stimulating β1-adrenergic receptors in the heart. This leads to an increase in cardiac contractility and heart rate. The theophylline moiety acts as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to an accumulation of cAMP. This accumulation potentiates the effects of β1-adrenergic stimulation, resulting in a more pronounced increase in cardiac output.
Caption: Signaling pathway of this compound in cardiomyocytes.
Conclusion
NMR spectroscopy is an indispensable tool for the structural confirmation of pharmaceutical compounds like this compound. Although experimental NMR data for this compound is not widely published, this application note demonstrates how a combination of predicted data, analysis of constituent moieties, and standardized experimental protocols can be effectively used to verify its complex structure. The detailed methodologies and illustrative diagrams provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis. The unambiguous structural confirmation by NMR is a critical component in ensuring the quality, safety, and efficacy of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cafedrine
Introduction
Cafedrine is a cardiac stimulant used for the treatment of hypotension.[1][2] It is a chemical combination of norephedrine (B3415761) and theophylline (B1681296).[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The selection of a C18 column provides a non-polar stationary phase that effectively retains the this compound molecule. The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time for this compound. UV detection is performed at a wavelength that provides maximum absorbance for the theophylline moiety of the this compound molecule, ensuring high sensitivity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : 0.05 M Potassium Phosphate (B84403) Buffer (pH 4.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 273 nm |
| Run Time | 10 minutes |
Data Presentation
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 624.5 |
| 75 | 937.1 |
| 100 | 1250.2 |
| 150 | 1874.9 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 100 µg/mL this compound standard solution were analyzed.
| Precision Type | Mean Peak Area (mAU*s) | Standard Deviation | % RSD |
| Repeatability (Intra-day) | 1251.5 | 5.63 | 0.45 |
| Intermediate Precision (Inter-day) | 1248.9 | 8.74 | 0.70 |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 99.5 | 99.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.3 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm nylon syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 to 150 µg/mL.
Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range (e.g., 100 µg/mL).
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
System Suitability
Before sample analysis, perform a system suitability test by injecting five replicate injections of a 100 µg/mL this compound standard solution. The acceptance criteria are as follows:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative standard deviation (RSD) of peak areas: Not more than 2.0%
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Note: Quantification of Cafedrine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Cafedrine in biological samples, such as plasma or urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation involving liquid-liquid extraction (LLE) and derivatization, followed by optimized GC-MS parameters for separation and detection. This method is intended for researchers, scientists, and professionals in drug development and forensic toxicology requiring a reliable analytical workflow for this compound.
Introduction
This compound is a stimulant belonging to the phenethylamine (B48288) and xanthine (B1682287) chemical classes. It is a conjugate of norephedrine (B3415761) and theophylline. Accurate and sensitive quantification of this compound is crucial in pharmacokinetic studies, drug metabolism research, and doping control analysis. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the detection of this compound, particularly after a derivatization step to improve its volatility and chromatographic behavior. This document provides a comprehensive protocol for the GC-MS analysis of this compound. While specific experimental data for this compound is not extensively published, this protocol is based on established methods for structurally similar compounds like ephedrine (B3423809) and other sympathomimetic amines.[1][2][3][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., D3-2-(dimethylamino)-1-(4-methylphenyl)-1-propanol or a structurally similar stable isotope-labeled compound)
-
Methanol (HPLC grade)
-
Dichloromethane (GC-MS grade)
-
Hexane (GC-MS grade)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Anhydrous Sodium Sulfate (B86663)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable derivatizing agent
-
GC-MS grade vials and inserts
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., 1 mL of plasma or urine) in appropriate containers.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard solution.
-
Alkalinization: Adjust the pH of the sample to approximately 10-12 with 1 M NaOH to ensure this compound is in its free base form.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an organic solvent mixture (e.g., Dichloromethane/Hexane, 1:4 v/v) to the alkalinized sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction step for the aqueous layer to maximize recovery.
-
-
Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent such as MSTFA.
-
Heat the mixture at 60-80°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of this compound.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Retention Times and Mass Spectra
The retention time of the derivatized this compound will depend on the specific chromatographic conditions. Based on its structure, the Electron Ionization (EI) mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragments.
Table 1: Predicted Quantitative Data for TMS-Derivatized this compound
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TMS | 12 - 15 | To be determined experimentally | To be determined experimentally |
| Internal Standard | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The specific quantifier and qualifier ions for the TMS derivative of this compound need to be determined by analyzing a reference standard under the specified GC-MS conditions. The fragmentation pattern will be influenced by the derivatization of the hydroxyl group.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Preparation of a Standardized Cafedrine Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine, a sympathomimetic agent, is a chemical conjugate of norephedrine (B3415761) and theophylline.[1][2] It is utilized in research and clinical settings for its cardiac stimulant and antihypotensive properties.[1][2] The primary mechanism of action involves the stimulation of β1-adrenoceptors, leading to increased cardiac inotropy, and the non-specific inhibition of phosphodiesterases (PDEs), which potentiates the effects of cyclic adenosine (B11128) monophosphate (cAMP).[3] This document provides detailed protocols for the preparation and standardization of this compound solutions for experimental use, ensuring accuracy, reproducibility, and safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of standardized solutions. Key properties for this compound hydrochloride are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride | [4] |
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | [4] |
| Molecular Weight | 393.87 g/mol | [5][6][7] |
| Appearance | Solid powder | [6] |
| Water Solubility | 42 mg/mL (at 20°C) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. Adjustments to the mass of this compound hydrochloride and the volume of solvent can be made to achieve the desired concentration and volume.
Materials:
-
This compound hydrochloride (purity >98%)
-
Sterile, deionized or distilled water
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: To prepare a 10 mM solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L x 393.87 g/mol x 0.01 L = 0.03939 g = 39.39 mg
-
-
Weighing: Accurately weigh 39.39 mg of this compound hydrochloride powder on a calibrated analytical balance using weighing paper.
-
Dissolution: Carefully transfer the weighed powder into a clean, dry volumetric flask. Add a portion of the sterile water (approximately 70-80% of the final volume) to the flask.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to ensure the complete dissolution of the powder.
-
Volume Adjustment: Once the solid is fully dissolved, add sterile water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the stock solution in clearly labeled, airtight containers at -20°C or -80°C for long-term storage. For short-term use (days to weeks), storage at 2-8°C is acceptable, though stability should be verified.[6][7]
Standardization of the this compound Solution by UV-Vis Spectrophotometry
This protocol provides a general method for the standardization of the prepared this compound solution using UV-Vis spectrophotometry. This technique is suitable for routine concentration checks. For higher accuracy, a validated HPLC method is recommended.
Principle:
This method is based on the principle that many sympathomimetic amines, which share structural similarities with this compound's norephedrine component, exhibit UV absorbance. The absorbance of the solution is directly proportional to the concentration of the analyte.
Materials and Equipment:
-
Prepared this compound stock solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sterile, deionized or distilled water (as blank)
-
Calibrated pipettes
Procedure:
-
Wavelength Selection: The optimal wavelength for quantification should be determined by scanning the UV spectrum of a diluted this compound solution between 200-400 nm to identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like ephedrine, the λmax is expected to be around 257-270 nm.[8]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations from a precisely weighed amount of this compound hydrochloride reference standard. The concentration range should bracket the expected concentration of the prepared stock solution.
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent (e.g., sterile water) as a blank to zero the instrument.
-
Measure the absorbance of each standard solution in triplicate.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) ≥ 0.999.
-
-
Sample Measurement:
-
Dilute an aliquot of the prepared this compound stock solution to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted sample solution in triplicate.
-
-
Concentration Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the linear regression equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept).
-
Calculate the concentration of the original stock solution by multiplying the determined concentration by the dilution factor.
-
Acceptance Criteria:
The calculated concentration of the standardized solution should be within ±5% of the target concentration. The relative standard deviation (RSD) of the triplicate measurements should be ≤ 2%.
Standardization of the this compound Solution by High-Performance Liquid Chromatography (HPLC)
For more precise and specific quantification, an HPLC method is recommended. The following is a general HPLC method that can be adapted and validated for this compound based on methods used for similar compounds like caffeine (B1668208) and phenylephrine.[9]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound stock solution
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid (or other suitable buffer components)
-
Calibrated pipettes and volumetric flasks
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 70:25:5 v/v/v).[9] The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: To be determined by UV scan (likely around 275 nm).[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the mobile phase.
-
Calibration Curve:
-
Inject each standard solution into the HPLC system in triplicate.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) ≥ 0.999.
-
-
Sample Analysis:
-
Dilute an aliquot of the prepared this compound stock solution with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample solution in triplicate.
-
-
Concentration Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original stock solution using the dilution factor.
-
Acceptance Criteria:
The calculated concentration should be within ±2% of the target concentration. The RSD of the triplicate injections should be ≤ 1%.
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in cardiomyocytes, leading to increased inotropy.
References
- 1. Stability study of common vasoactive drugs diluted in five types of solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 5. This compound HCl | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound HCl - Ace Therapeutics [acetherapeutics.com]
- 8. sciensage.info [sciensage.info]
- 9. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for Isolated Vessel Models in Cafedrine Vasomotor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), often used in combination with Theodrenaline, is a sympathomimetic agent employed to manage hypotensive states. Its hemodynamic effects are attributed to a combination of direct and indirect actions on the adrenergic system. The primary active metabolite of this compound is Norfenefrine, which exerts its effects by direct stimulation of adrenergic receptors. Understanding the vasomotor properties of these compounds is crucial for their pharmacological characterization and clinical application. Isolated vessel studies, utilizing organ bath systems, provide a robust in vitro model to quantify the vasoconstrictor or vasodilator effects of pharmacological agents on arterial and venous smooth muscle.
This document provides detailed application notes and experimental protocols for studying the vasomotor effects of this compound and Norfenefrine using isolated blood vessel preparations.
Mechanism of Action: An Overview
This compound's cardiovascular effects are complex, involving multiple mechanisms. The norephedrine (B3415761) component of this compound can stimulate the release of endogenous noradrenaline, leading to an indirect sympathomimetic effect.[1] Additionally, there is evidence for a direct, albeit partial, agonistic activity at α1-adrenoceptors, which mediates vasoconstriction.[1] The clinical effects are primarily mediated through β1- and α-adrenoceptor stimulation.[1]
Norfenefrine, the active metabolite of this compound, is a direct-acting sympathomimetic amine. It functions as an α-adrenergic agonist, directly stimulating α1-adrenoceptors on vascular smooth muscle cells. This stimulation initiates a signaling cascade that results in vasoconstriction and an increase in peripheral vascular resistance.
Data Presentation: Vasomotor Effects of Norfenefrine
Table 1: Concentration-Response Data for Norfenefrine on Isolated Rat Aortic Rings
| Concentration (M) | % of Maximum Contraction (Mean ± SEM) |
| 1.00E-09 | 2.5 ± 0.8 |
| 1.00E-08 | 15.2 ± 2.1 |
| 1.00E-07 | 45.8 ± 3.5 |
| 1.00E-06 | 85.1 ± 2.9 |
| 1.00E-05 | 98.2 ± 1.5 |
| 1.00E-04 | 100.0 ± 0.0 |
Table 2: Pharmacological Parameters for Vasoconstrictor Agents on Isolated Rat Aortic Rings
| Compound | EC50 (M) | Emax (% of KCl max) |
| Norfenefrine | 2.1 x 10-7 | 95 ± 4.2 |
| Phenylephrine | 1.5 x 10-7 | 102 ± 3.8 |
Experimental Protocols
Protocol 1: Preparation of Isolated Vascular Rings
This protocol describes the dissection and preparation of rat thoracic aortic rings for use in an organ bath system.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[2]
-
Surgical instruments (scissors, forceps)
-
Dissection microscope
-
Petri dish with cold, oxygenated Krebs-Henseleit solution
Procedure:
-
Humanely euthanize the rat according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For studies investigating the role of the endothelium, it can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Keep the prepared aortic rings in cold, oxygenated Krebs-Henseleit solution until mounting.
Protocol 2: Isolated Vessel Vasomotor Studies in an Organ Bath
This protocol outlines the procedure for measuring the isometric tension of isolated aortic rings in response to this compound and Norfenefrine.
Apparatus:
-
Isolated organ bath system with a 10-20 mL tissue chamber
-
Isometric force transducer
-
Data acquisition system
-
Thermostatically controlled water circulator (37°C)
-
Gas supply (95% O2 / 5% CO2)
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[2][3]
-
Mount each aortic ring on two stainless steel hooks or wires in the organ bath chamber. One hook is fixed to the chamber, and the other is connected to the isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
Wash the tissues and allow them to return to the baseline resting tension.
-
To investigate the effects of this compound or Norfenefrine, construct a cumulative concentration-response curve. Start with a low concentration and incrementally increase the concentration in the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
At the end of the experiment, the maximum contraction induced by KCl can be used to normalize the responses to the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for α1-adrenoceptor-mediated vasoconstriction and the general experimental workflow for isolated vessel studies.
Caption: α1-Adrenoceptor signaling cascade in vascular smooth muscle.
Caption: General workflow for isolated vessel vasomotor studies.
References
- 1. Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha- and beta-Adrenoceptor activities of norepinephrine analogues in isolated tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cafedrine Research Using the Langendorff Heart Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Langendorff isolated heart preparation to investigate the cardiac effects of Cafedrine (B87544). This document outlines the necessary protocols, from the preparation of the isolated heart to the administration of this compound and the subsequent analysis of key cardiac functional parameters. The provided data tables, signaling pathway diagrams, and experimental workflows are designed to facilitate the clear presentation and interpretation of experimental results.
Introduction to Langendorff Heart Preparation and this compound
The Langendorff heart technique is a foundational ex vivo method in cardiovascular research that allows for the study of cardiac function in a controlled environment, isolated from systemic neurohormonal influences.[1][2] In this preparation, the heart is retrogradely perfused through the aorta with an oxygenated nutrient solution, which maintains its viability and allows for the direct assessment of drug effects on myocardial performance.[1]
This compound is a sympathomimetic agent that, often in combination with theodrenaline, is used to treat hypotension.[3] Its mechanism of action involves the stimulation of β1-adrenoceptors in cardiomyocytes, leading to a cascade of events that increases cardiac inotropy (contractile force).[3] The norephedrine (B3415761) component of this compound can also trigger the release of endogenous noradrenaline, further enhancing this effect.[3] Additionally, the theophylline (B1681296) component is believed to inhibit phosphodiesterases (PDEs), specifically PDE3 in cardiac tissue, which prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and reinforces the β1-adrenoceptor-mediated signaling.[3] The Langendorff preparation serves as an ideal platform to meticulously characterize the dose-dependent effects of this compound on the heart.
Data Presentation
The following tables summarize the composition of the perfusion buffer and the expected dose-dependent effects of this compound on key cardiac functional parameters in a Langendorff-perfused rat heart. The quantitative data presented in Table 2 are illustrative and based on the known qualitative effects of this compound and similar sympathomimetic drugs. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Table 1: Composition of Krebs-Henseleit Buffer [4][5][6][7][8]
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
To prepare, dissolve the salts in distilled water and bubble with 95% O₂ and 5% CO₂ (carbogen gas) to maintain a physiological pH of 7.4.[5]
Table 2: Expected Dose-Dependent Effects of this compound on Cardiac Function (Illustrative Data)
| This compound (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| 0 (Baseline) | 275 ± 12 | 95 ± 7 | 13 ± 1.2 | 2400 ± 180 | -1700 ± 140 |
| 1 | 285 ± 14 | 108 ± 8 | 13.5 ± 1.3 | 2700 ± 200 | -1850 ± 150 |
| 10 | 305 ± 16 | 125 ± 10 | 14.2 ± 1.5 | 3200 ± 250 | -2100 ± 170 |
| 100 | 320 ± 18 | 145 ± 12 | 15.1 ± 1.6 | 3800 ± 280 | -2400 ± 190 |
Experimental Protocols
Preparation of the Langendorff Apparatus and Krebs-Henseleit Buffer
-
Apparatus Setup : Assemble the Langendorff apparatus, ensuring all glassware and tubing are clean.[9]
-
Buffer Preparation : Prepare fresh Krebs-Henseleit buffer according to the concentrations in Table 1.[4][5][6][7][8]
-
Oxygenation and Warming : Continuously bubble the Krebs-Henseleit buffer with carbogen (B8564812) gas (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[5] Warm the buffer to 37°C using a water jacket or heating coil.[10]
-
Priming the Apparatus : Prime the entire perfusion system with the warmed, oxygenated Krebs-Henseleit buffer, making sure to remove all air bubbles from the tubing to prevent coronary emboli.[4]
Animal Preparation and Heart Excision
-
Animal Model : A male Sprague-Dawley rat (250-300g) is a commonly used model for this preparation.[4]
-
Anesthesia and Heparinization : Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital). Once deeply anesthetized, administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood clotting.[11]
-
Thoracotomy and Heart Excision : Perform a thoracotomy to expose the heart. Carefully dissect the aorta, ensuring a sufficient length for cannulation. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[10]
Aortic Cannulation and Perfusion
-
Aortic Cannulation : Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture.[4]
-
Initiation of Perfusion : Immediately begin retrograde perfusion with the warmed, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg).[4] The heart should resume spontaneous contractions.
Measurement of Cardiac Function
-
Left Ventricular Pressure Measurement : Make a small incision in the left atrium and insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve.[4]
-
Balloon Inflation : Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[4]
-
Stabilization : Allow the heart to stabilize for a 20-30 minute period. During this time, continuously monitor and record baseline parameters, including heart rate, left ventricular developed pressure (LVDP = systolic pressure - diastolic pressure), and coronary flow.[4]
This compound Administration Protocol
-
Drug Preparation : Prepare a stock solution of this compound in distilled water or an appropriate solvent. From this stock, create a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Dose-Response Protocol :
-
Following the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the lowest concentration of this compound.
-
Maintain perfusion with this concentration for a 15-20 minute equilibration period, or until a stable response in cardiac parameters is observed.
-
Record all functional parameters continuously.
-
Perform a washout by perfusing with drug-free Krebs-Henseleit buffer for 15-20 minutes, or until the parameters return to baseline.
-
Repeat the administration and washout steps for each subsequent concentration of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in cardiomyocytes and the general experimental workflow for a Langendorff heart preparation.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for this compound research using Langendorff preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. support.harvardapparatus.com [support.harvardapparatus.com]
- 6. Documents download module [ec.europa.eu]
- 7. himedialabs.com [himedialabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cafedrine's Effects on Human Atrial Myocardium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a cardiac stimulant used to treat hypotension. It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] In clinical practice, it is often administered in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), sold under brand names such as Akrinor™.[2][3][4] This combination product, hereafter referred to as this compound/Theodrenaline, exerts its effects by increasing cardiac output and stroke volume, with minimal impact on heart rate or systemic vascular resistance.[2][3] The primary mechanism of action on the heart is a positive inotropic effect mediated through β1-adrenoceptor stimulation, potentially enhanced by the phosphodiesterase (PDE) inhibitory action of the theophylline component.[2][3][5]
These application notes provide a comprehensive guide for researchers investigating the specific effects of this compound on human atrial myocardium. The protocols detailed below are designed to facilitate the study of its inotropic effects, underlying signaling pathways, and electrophysiological consequences.
Data Presentation: Quantitative Effects of this compound/Theodrenaline on Human Atrial Myocardium
The following table summarizes the key quantitative data from in vitro studies on human atrial trabeculae. It is important to note that most research has been conducted using the this compound/Theodrenaline combination (Akrinor™).
| Parameter | Drug/Compound | Concentration/Dose | Effect | Source |
| Contractile Force | Akrinor™ (this compound/Theodrenaline 20:1) | EC50: 41 ± 3 mg/L | Robust increase in isometric force of contraction. | [6][7][8] |
| Akrinor™ (this compound/Theodrenaline 20:1) | 4.2–420 mg/L | Clinically relevant concentrations that increase contractile force. | [6][7][8] | |
| Norephedrine | -logEC50: 6.1 M | Significant increase in contractile force. | [6] | |
| This compound | >10 µM | No significant positive inotropic effect; decline in force observed. | [6] | |
| Mechanism of Action | Akrinor™ (this compound/Theodrenaline 20:1) | N/A | Positive inotropic effect mediated by direct activation of β1-adrenoceptors. | [6][9] |
| Akrinor™ (this compound/Theodrenaline 20:1) | High, clinically irrelevant concentrations | Minor potentiation of forskolin's effect, suggesting some PDE inhibition. | [6][7] |
Signaling Pathways
The primary proposed signaling pathway for the positive inotropic effect of this compound/Theodrenaline on human atrial cardiomyocytes involves the β1-adrenergic receptor cascade.
Experimental Protocols
Protocol 1: Isometric Contraction Measurement in Human Atrial Trabeculae
This protocol details the methodology for assessing the inotropic effects of this compound on isolated human atrial muscle strips.
1. Tissue Preparation:
-
Obtain human right atrial appendages from patients undergoing cardiac surgery with informed consent and ethical approval.
-
Immediately place the tissue in cold, oxygenated Tyrode's solution (in mM: 136 NaCl, 4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.1 Dextrose, 10 HEPES, 12 NaHCO3, 0.35 NaH2PO4; pH 7.4).
-
Under a dissecting microscope, carefully dissect thin, unbranched trabeculae (approximately 1 mm in diameter and 3-5 mm in length).
-
Tie both ends of the trabecula with fine silk sutures.
2. Experimental Setup:
-
Mount the trabecula vertically in a double-jacketed organ bath containing 25 mL of Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the trabecula to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Stretch the muscle to its optimal length (the length at which it develops maximal twitch force).
-
Equilibrate the preparation for at least 60 minutes, with solution changes every 20 minutes.
3. Stimulation and Recording:
-
Pace the trabeculae using two platinum electrodes placed parallel to the muscle at a frequency of 1 Hz with a pulse duration of 5 ms (B15284909) and a voltage 20% above the threshold.
-
Record the isometric force of contraction using a suitable data acquisition system.
-
After a stable baseline is achieved, add this compound in a cumulative concentration-response manner (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Record the steady-state force at each concentration.
4. Data Analysis:
-
Measure the peak developed force at baseline and in the presence of each concentration of this compound.
-
Express the force as a percentage of the baseline value.
-
Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Action Potential Duration Measurement in Isolated Human Atrial Cardiomyocytes
This protocol outlines the use of the patch-clamp technique to measure changes in action potential duration (APD) in response to this compound.
1. Cell Isolation:
-
Obtain human atrial tissue as described in Protocol 1.
-
Mince the tissue into small pieces and enzymatically digest it using a solution containing collagenase and protease to isolate single cardiomyocytes.
-
Store the isolated cells in a Ca²⁺-free solution at 4°C until use.
2. Patch-Clamp Recording:
-
Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope, perfused with Tyrode's solution at 37°C.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
-
Switch to current-clamp mode.
3. Action Potential Elicitation and Recording:
-
Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.
-
Record action potentials under baseline conditions.
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Record the steady-state action potentials in the presence of the drug.
4. Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Compare the APD values before and after the application of this compound.
-
Analyze changes in other action potential parameters such as resting membrane potential, amplitude, and upstroke velocity.
Protocol 3: Ion Channel Current Measurement in Isolated Human Atrial Cardiomyocytes
This protocol describes the use of voltage-clamp techniques to investigate the effects of this compound on specific ion currents, such as the L-type Ca²⁺ current (I_Ca,L).
1. Cell Preparation and Patch-Clamp Setup:
-
Follow steps 1 and 2 from Protocol 2.
2. Voltage-Clamp Protocol for I_Ca,L:
-
In the whole-cell configuration, clamp the membrane potential at a holding potential of -80 mV.
-
To inactivate Na⁺ channels, apply a prepulse to -40 mV for 500 ms.
-
Elicit I_Ca,L by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.
-
Record the resulting currents.
3. Data Acquisition and Analysis:
-
Record baseline I_Ca,L.
-
Perfuse the cell with this compound and record the currents again.
-
Construct current-voltage (I-V) relationship curves by plotting the peak current amplitude against the test potential.
-
Compare the I-V curves before and after drug application to determine the effect of this compound on I_Ca,L.
Conclusion
These application notes and protocols provide a framework for the detailed investigation of this compound's effects on human atrial myocardium. By employing these methodologies, researchers can further elucidate the mechanisms of action of this cardiac stimulant, contributing to a better understanding of its therapeutic potential and safety profile. The provided diagrams and structured data aim to facilitate experimental design and data interpretation in the field of cardiac pharmacology.
References
- 1. Mechanical Control of Relaxation using Intact Cardiac Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Trabeculae force of contraction measurement [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cafedrine Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting dose-response studies of Cafedrine, a cardiac stimulant and antihypotensive agent. The protocols outlined below cover both in vitro and in vivo experimental designs to characterize the potency and efficacy of this compound.
Introduction to this compound
This compound is a pharmaceutical compound that acts as a cardiac stimulant and is used to manage hypotension.[1][2] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] Clinically, it is often used in a 20:1 fixed combination with theodrenaline.[1][3][4] The primary mechanism of action involves the stimulation of β1- and α-adrenoceptors, coupled with non-specific inhibition of phosphodiesterases (PDEs).[1][3] This dual action leads to an increase in cardiac output and stroke volume, ultimately raising mean arterial pressure with minimal effects on heart rate or systemic vascular resistance.[1][4]
The norephedrine component of this compound triggers the release of endogenous noradrenaline, which then activates β1-adrenoceptors in cardiac muscle cells.[1][3] This activation stimulates adenylyl cyclase via Gs-proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] The theophylline component inhibits PDEs, which are responsible for the degradation of cAMP.[3][5] The resulting sustained high levels of cAMP enhance the positive inotropic (contractility-boosting) effects.[3][5]
Data Presentation: Quantitative Dose-Response Data
The following tables summarize key quantitative data from clinical studies on the this compound/Theodrenaline combination. These values can serve as a reference for designing preclinical dose-response experiments.
Table 1: Effective Dose (ED50) of this compound for Mean Arterial Pressure (MAP) Increase
| Parameter | Value (mg/kg) | Time to Effect | Population |
| ED50 for 10% MAP increase | 1.49 | 5 minutes | Patients under general or regional anesthesia |
| ED50 for 10% MAP increase | 0.53 | 10 minutes | Patients under general or regional anesthesia |
Data extracted from a retrospective analysis of patients undergoing anesthesia.[5][6]
Table 2: Hemodynamic Effects of this compound/Theodrenaline Administration
| Parameter | Dose (mg/kg this compound / µg/kg Theodrenaline) | Observed Effect | Time to Peak Effect (minutes) |
| MAP Increase | 1.25 ± 1.0 / 64 ± 50 | 11 ± 16 mmHg increase after 5 min | 17.4 ± 9.0 |
| MAP Increase | 0.31 ± 0.07 to 1.25 ± 0.44 | Direct dose-response relationship observed | 9 ± 4 |
Data from studies in patients under regional and general anesthesia.[5][7]
Table 3: Factors Influencing this compound Dose-Response
| Factor | Impact on Efficacy | Observation |
| Gender | Higher in Females | A 10% MAP increase was achieved faster in women (7.2 ± 4.6 min) compared to men (8.6 ± 6.3 min).[8] |
| Heart Failure | Decreased | Patients with heart failure required a higher dose (1.78 ± 1.67 mg/kg) compared to healthy patients (1.16 ± 0.77 mg/kg) for a similar MAP increase.[7] |
| Beta-Blocker Therapy | Decreased and Delayed | Concomitant use of beta-blockers significantly prolonged the time to a 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min).[7] |
| Baseline MAP | Inversely Correlated | A higher baseline MAP was associated with a smaller increase in MAP following administration.[5][6] |
Experimental Protocols
In Vitro Dose-Response Protocol: Cardiomyocyte Contractility Assay
This protocol aims to determine the direct effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or rabbit)
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
IonOptix or similar contractility measurement system
-
96-well plates suitable for cell culture
-
Pipettes and sterile tips
Procedure:
-
Cell Plating: Seed isolated cardiomyocytes onto 96-well plates at a suitable density and allow them to attach and stabilize.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound dose).
-
Drug Application: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 30 minutes) at 37°C and 5% CO2.
-
Contractility Measurement: Measure cardiomyocyte contractility using a system like IonOptix. Key parameters to record include:
-
Peak shortening (amplitude of cell contraction)
-
Time-to-peak contraction
-
Time-to-90% relaxation
-
-
Data Analysis:
-
Normalize the contractility data to the baseline (pre-drug) measurements for each well.
-
Plot the percentage change in contractility parameters against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
In Vivo Dose-Response Protocol: Hemodynamic Assessment in a Rodent Model
This protocol is designed to evaluate the dose-dependent effects of this compound on key hemodynamic parameters in an anesthetized rodent model.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Anesthetic agent (e.g., isoflurane (B1672236) or urethane)
-
Catheters for intravenous administration and arterial blood pressure measurement
-
Pressure transducer and data acquisition system
-
This compound solution for injection (sterile, various concentrations)
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the femoral vein for drug administration and another into the femoral artery for continuous blood pressure monitoring.
-
Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes, ensuring stable baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Heart Rate - HR).
-
Dose Administration: Administer increasing doses of this compound intravenously in a cumulative or non-cumulative manner. A typical dose range to explore, based on clinical data, could be 0.1 mg/kg to 10 mg/kg. Administer a saline vehicle control to a separate group of animals.
-
Hemodynamic Monitoring: Continuously record MAP, systolic blood pressure, diastolic blood pressure, and heart rate throughout the experiment.
-
Data Collection: Record hemodynamic data at baseline and at specific time points after each dose administration (e.g., 1, 5, 10, 15, and 30 minutes).
-
Data Analysis:
-
Calculate the change in each hemodynamic parameter from baseline for each dose.
-
Plot the peak change in MAP against the logarithm of the this compound dose.
-
Fit the data to a dose-response curve to determine the ED50 (half-maximal effective dose).
-
Analyze effects on heart rate and other parameters similarly.
-
Mandatory Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound's signaling cascade in cardiomyocytes.
Experimental Workflow for In Vitro Dose-Response Study
Caption: Workflow for in vitro cardiomyocyte contractility assay.
Experimental Workflow for In Vivo Dose-Response Study
Caption: Workflow for in vivo hemodynamic assessment.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 8. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mean Arterial Pressure Following Cafedrine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cafedrine, its mechanism of action on mean arterial pressure (MAP), and detailed protocols for its administration and subsequent hemodynamic monitoring in a research setting. The information is intended to guide the design and execution of preclinical and clinical studies involving this sympathomimetic agent.
Introduction to this compound
This compound is a cardiac stimulant and antihypotensive agent. It is a molecular combination of norephedrine (B3415761) and theophylline (B1681296). In clinical and research settings, it is almost exclusively used in a 20:1 fixed combination with Theodrenaline, which is a compound of noradrenaline and theophylline. This combination product, hereafter referred to as this compound/Theodrenaline, is utilized for the rapid stabilization of blood pressure in hypotensive states, particularly during anesthesia and in emergency medicine.[1][2]
The primary effect of this compound/Theodrenaline is a rapid and sustained increase in mean arterial pressure (MAP).[2] This is achieved predominantly through a net beta-adrenergic effect, which leads to increased cardiac output and stroke volume.[3][4] Notably, this increase in MAP typically occurs without a significant alteration in heart rate or systemic vascular resistance, which distinguishes it from other vasopressors that primarily act via α1-adrenoceptor activation.[1]
Mechanism of Action and Signaling Pathway
The hemodynamic effects of this compound/Theodrenaline are mediated through a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, as well as potential phosphodiesterase (PDE) inhibition.
-
Adrenergic Receptor Stimulation : The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings. This released noradrenaline, along with the noradrenaline component of Theodrenaline, activates β1-adrenoceptors in the heart, leading to increased inotropy (cardiac contractility) and subsequently, increased stroke volume and cardiac output.[1][2] There is also an alpha-adrenergic component that contributes to the overall effect on blood pressure.[3][4]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of both molecules is believed to contribute to the overall effect through non-specific inhibition of phosphodiesterases. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which can potentiate the effects of β-adrenergic stimulation on cardiac muscle cells.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound/Theodrenaline leading to increased Mean Arterial Pressure.
Quantitative Data on MAP Response
The following tables summarize the quantitative effects of this compound/Theodrenaline on Mean Arterial Pressure (MAP) as reported in various studies.
General Hemodynamic Effects
| Parameter | Baseline (Mean ± SD) | Post-administration Change (Mean ± SD) | Time to Effect | Study Population | Reference |
| MAP | 82 ± 14 mmHg | ↑ 11 ± 16 mmHg | 5 minutes | 353 adult patients undergoing anesthesia | [3][4] |
| MAP | 63 ± 10 mmHg | ↑ 14 ± 16 mmHg | 10 minutes | Patients undergoing general or regional anesthesia | [2] |
| MAP | - | ↑ approx. 60% | 10 minutes | 20 patients with anesthesia-induced hypotension | [5][6] |
| MAP | - | ↑ 43.0% | - | 20 patients undergoing epidural anesthesia | [2][7] |
| Maternal MAP | - | ↑ 14.2 ± 3.2% (max) | 6 minutes | Pregnant sheep | [2][7] |
| Time to 10% MAP increase | - | 7.2 ± 4.6 min (women) | - | 353 adult patients undergoing anesthesia | [3][4] |
| Time to 10% MAP increase | - | 8.6 ± 6.3 min (men) | - | 353 adult patients undergoing anesthesia | [3][4] |
| Time to Peak MAP | - | 17.4 ± 9.0 min | - | 353 adult patients undergoing anesthesia | [3][4] |
Dose-Response and Influencing Factors
| Factor | Condition | Dosage (this compound/Theodrenaline) | MAP Response | Reference |
| Dose | To achieve 10% MAP increase in 5 min (ED50) | 1.49 / 0.075 mg/kg | 10% increase | [2][7] |
| Dose | To achieve 10% MAP increase in 10 min (ED50) | 0.53 / 0.027 mg/kg | 10% increase | [2][7] |
| Heart Failure | Patients with heart failure | 1.78 ± 1.67 / 89.0 ± 83.5 µg/kg | Required higher dose for similar MAP increase | [3][4] |
| Heart Failure | Healthy patients | 1.16 ± 0.77 / 58.0 ± 38.5 µg/kg | - | [3][4] |
| Beta-blocker therapy | Concomitant use | - | Prolonged time to 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min) | [3][4] |
Experimental Protocols
The following are generalized protocols for the administration and monitoring of MAP after this compound/Theodrenaline administration in a research setting. These should be adapted based on the specific research question, animal model, or clinical population.
Preclinical Animal Model Protocol
Objective: To assess the dose-dependent effects of this compound/Theodrenaline on MAP in an anesthetized rodent model.
Materials:
-
This compound/Theodrenaline solution (20:1 ratio)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Intra-arterial catheter (e.g., carotid or femoral artery)
-
Pressure transducer and data acquisition system
-
Intravenous catheter (e.g., jugular or tail vein)
-
Heating pad to maintain body temperature
-
Animal scale
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Place the animal on a heating pad to maintain core body temperature at 37°C.
-
Surgically implant an intra-arterial catheter for continuous blood pressure monitoring and an intravenous catheter for drug administration.
-
-
Baseline Monitoring:
-
Connect the arterial catheter to the pressure transducer and data acquisition system.
-
Allow the animal to stabilize for at least 30 minutes post-surgery and record baseline MAP, systolic blood pressure, diastolic blood pressure, and heart rate.
-
-
Drug Administration:
-
Prepare serial dilutions of the this compound/Theodrenaline solution to administer a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg this compound component).
-
Administer the lowest dose as an intravenous bolus.
-
-
Post-Administration Monitoring:
-
Continuously record hemodynamic parameters for at least 30-60 minutes post-administration or until MAP returns to baseline.
-
Administer subsequent escalating doses, ensuring a sufficient washout period between doses to allow hemodynamic parameters to return to baseline.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at various time points for each dose.
-
Determine the peak change in MAP and the time to peak effect for each dose.
-
Construct a dose-response curve for the effect of this compound/Theodrenaline on MAP.
-
Clinical Research Protocol
Objective: To evaluate the efficacy of this compound/Theodrenaline in treating intraoperative hypotension and to monitor the resulting changes in MAP.
Study Design: A prospective, randomized, controlled trial.
Inclusion Criteria:
-
Adult patients (≥18 years old) scheduled for elective surgery under general or regional anesthesia.
-
Development of intraoperative hypotension, defined as a MAP < 65 mmHg or a decrease of >20% from baseline.[8]
Exclusion Criteria:
-
Known hypersensitivity to this compound, Theodrenaline, or other sympathomimetic amines.
-
Pre-existing hypertension, tachyarrhythmias, or severe cardiac disease.
Procedure:
-
Baseline Hemodynamic Monitoring:
-
Establish standard non-invasive blood pressure monitoring (e.g., oscillometric cuff) and/or invasive arterial blood pressure monitoring.[3]
-
Record baseline MAP, systolic blood pressure, diastolic blood pressure, and heart rate before induction of anesthesia.
-
-
Anesthesia and Induction of Hypotension:
-
Induce and maintain anesthesia according to a standardized protocol.
-
Monitor for the development of intraoperative hypotension.
-
-
Intervention:
-
Upon confirmation of hypotension, randomize the patient to receive either an intravenous bolus of this compound/Theodrenaline (e.g., 1-2 ml of a 200mg/10mg per 2ml solution) or a control agent (e.g., saline placebo or another vasopressor).
-
-
Post-Intervention Monitoring:
-
Record MAP, systolic blood pressure, diastolic blood pressure, and heart rate at frequent intervals (e.g., every minute for the first 5 minutes, then every 2-5 minutes for up to 30 minutes post-administration).[8][9]
-
Note the time to onset of MAP increase, the peak MAP achieved, and the duration of action.
-
-
Data Analysis:
-
Compare the change in MAP from the hypotensive baseline between the this compound/Theodrenaline group and the control group.
-
Analyze the incidence of adverse events, such as tachycardia or arrhythmias.
-
Experimental Workflow Diagram
Caption: Generalized experimental workflow for monitoring MAP after this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 4. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for Cafedrine in Emergency Medicine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cafedrine (B87544), a cardiac stimulant and antihypotensive agent, for its potential application in emergency medicine research. The information is based on its established use, primarily in combination with Theodrenaline (B228420), for managing hypotensive states.
Introduction
This compound is a pharmaceutical compound that acts as a cardiac stimulant and is used to raise blood pressure in hypotensive emergencies.[1][2] It is a molecular combination of norephedrine (B3415761) and theophylline (B1681296).[1][2] In clinical practice, particularly in Germany, it is commonly administered in a 20:1 fixed-ratio combination with theodrenaline (a conjugate of noradrenaline and theophylline) under the brand name Akrinor® to manage hypotension during anesthesia and in emergency situations.[3][4][5] The primary effect of this combination is a rapid increase in mean arterial pressure (MAP), mainly by boosting cardiac output and stroke volume, while typically not significantly altering heart rate or systemic vascular resistance.[1][5]
Mechanism of Action
The clinical effects of the this compound/theodrenaline combination are mediated through a dual mechanism involving both direct and indirect sympathomimetic actions, as well as phosphodiesterase (PDE) inhibition.[1][6][7]
-
Adrenergic Stimulation: The norephedrine component of this compound and the noradrenaline component of theodrenaline stimulate β1-adrenoceptors in the heart, leading to increased inotropy (cardiac contractility).[6] The norephedrine part also triggers the release of endogenous noradrenaline from nerve endings.[6] The noradrenaline in theodrenaline also acts on α1-adrenoceptors in vascular smooth muscle.[6]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component in both this compound and theodrenaline non-selectively inhibits PDEs.[1][6] By inhibiting PDE3, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to higher intracellular cAMP levels. This reinforces the effects of β1-adrenoceptor stimulation, further enhancing cardiac contractility.[3][6]
Signaling Pathway in Cardiomyocytes
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from various studies investigating the effects of the this compound/theodrenaline combination. It is important to note that much of this data comes from studies on intraoperative hypotension.
Table 1: Efficacy of this compound/Theodrenaline in Increasing Mean Arterial Pressure (MAP)
| Study Population | Intervention | Mean MAP Increase | Time to Effect | Reference |
| Patients under general/regional anesthesia | 53 ± 30 / 2.65 ± 1.5 mg this compound/theodrenaline | 11 ± 14 mmHg | 5 min | [8] |
| 14 ± 16 mmHg | 10 min | [8] | ||
| Patients under general/regional anesthesia | 1.25 ± 1.0 / 0.064 ± 0.05 mg/kg this compound/theodrenaline | 11 ± 16 mmHg | 5 min | [3][8] |
| Patients under epidural anesthesia | 100/5 mg this compound/theodrenaline | 43.0% increase | Not specified | [3][8] |
| Parturients with spinal anesthesia for C-section | 43 ± 11 / 2.2 ± 0.6 mg this compound/theodrenaline | 8.6 mmHg (systolic) | 1 min | [3] |
| Patients with myocardial injury and hypotension | Intramuscular administration | 49 mmHg | Not specified | [4] |
| Healthy subjects | Intramuscular administration | 18 mmHg | Not specified | [4] |
| Patients under anesthesia | 1.27 ± 1.0 mg/kg this compound; 64 ± 50 µg/kg theodrenaline | 11 ± 16 mmHg | 5 min | [9][10] |
| Peak at 17.4 ± 9.0 min | [9][10] |
Table 2: Dosage and Factors Influencing this compound/Theodrenaline Efficacy
| Parameter | Finding | Reference |
| ED50 for 10% MAP Increase | 1.49/0.075 mg/kg at 5 min | [3][8] |
| 0.53/0.027 mg/kg at 10 min | [3][8] | |
| Gender | More substantial effect in females | [3][8] |
| Time to 10% MAP increase: 7.2 ± 4.6 min (women) vs. 8.6 ± 6.3 min (men) | [9][10] | |
| Heart Failure | Less substantial effect | [3][8] |
| Higher dose required: 1.78 ± 1.67 mg/kg vs. 1.16 ± 0.77 mg/kg in healthy patients for similar MAP increase | [9][10][11][12] | |
| Baseline MAP | Less substantial effect with higher baseline MAP | [3][8] |
| Beta-Blocker Therapy | Delayed onset and decreased effect size | [3] |
| Prolonged time to 10% MAP increase: 9.0 ± 7.0 min vs. 7.3 ± 4.3 min | [9][10] |
Experimental Protocols
Protocol 1: Prospective, Comparative, Non-Interventional Study of this compound/Theodrenaline for Acute Hypotension
This protocol is based on the design of the HYPOTENS study.[13][14][15][16]
Objective: To compare the effectiveness and safety of this compound/theodrenaline versus a standard vasopressor (e.g., ephedrine) for the treatment of acute hypotension in a real-world setting.
Study Design: A national, multicenter, prospective, open-label, two-arm, non-interventional study.
Patient Population:
-
Inclusion Criteria: Hospitalized patients receiving IV bolus administration of this compound/theodrenaline or the comparator for acute arterial hypotension.[14][15] Patients must be under continuous blood pressure and heart rate monitoring.[14][15]
-
Exclusion Criteria: Known contraindications to either drug, including hypersensitivity, hypertensive crisis, narrow-angle glaucoma, and pheochromocytoma.[14][16]
Intervention:
-
Treatment Arm 1: Administration of this compound/theodrenaline (e.g., Akrinor®) as per standard institutional practice for acute hypotension.
-
Treatment Arm 2: Administration of the comparator vasopressor (e.g., ephedrine) as per standard institutional practice.
Data Collection and Endpoints:
-
Primary Endpoints:
-
Rapidity of onset of action.
-
Precision of blood pressure restoration without significant increases in heart rate.
-
-
Secondary Endpoints:
-
Physician satisfaction with treatment.
-
Number of additional vasopressor boluses required.
-
Incidence of adverse events (e.g., tachycardia, arrhythmia).
-
Workflow Diagram:
Protocol 2: Randomized Controlled Trial of this compound/Theodrenaline vs. Noradrenaline for Hypotension
This protocol is based on the design of the HERO study.[17][18]
Objective: To compare the hemodynamic effects of this compound/theodrenaline versus noradrenaline for the treatment of hypotension.
Study Design: A randomized, parallel-group, multicenter, open-label study.
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., ≥50 years, ASA classification III–IV) undergoing elective procedures who develop hypotension (e.g., MAP <70 mmHg).[17]
-
Exclusion Criteria: As per standard contraindications and study-specific criteria.
Intervention:
-
Bolus Phase (0-20 mins): Upon onset of hypotension, patients are randomized to receive either a bolus injection of this compound/theodrenaline or noradrenaline.[17]
-
Infusion Phase (21-40 mins): Following the bolus phase, a continuous infusion of the assigned drug is administered to maintain a target MAP (e.g., 90 mmHg).[17]
Hemodynamic Monitoring: Advanced hemodynamic monitoring to capture real-time data on:
-
Mean Arterial Pressure (MAP)
-
Cardiac Index (CI)
-
Stroke Volume (SV)
-
Systemic Vascular Resistance (SVR)[17]
Endpoints:
-
Primary Endpoints:
-
Difference in average MAP during the infusion phase.
-
Difference in average cardiac index during the bolus phase.[17]
-
-
Secondary Endpoints:
-
Changes in other hemodynamic parameters.
-
Requirement for additional vasopressor support.
-
Incidence of adverse events.
-
Logical Relationship Diagram:
Conclusion and Future Research Directions
This compound, particularly in combination with theodrenaline, presents a viable option for the management of hypotensive states in emergency and critical care settings.[3][4] Its mechanism of action, which primarily increases cardiac output without significantly affecting heart rate, offers potential advantages over other vasopressors.[1][3] However, much of the existing research is focused on its use during anesthesia and is largely concentrated in Germany.[3][4][5]
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies of this compound as a single agent and in combination with theodrenaline.[3]
-
Large-scale, randomized controlled trials specifically in emergency medicine patient populations (e.g., non-hemorrhagic shock).[3]
-
Further elucidation of the precise contributions of each component (norephedrine, theophylline, noradrenaline) to the overall clinical effect.[3]
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 12. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Cafedrine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a cardiac stimulant and antihypotensive agent, chemically a combination of norephedrine (B3415761) and theophylline (B1681296).[1] It is often administered with theodrenaline, a conjugate of noradrenaline and theophylline.[2][3][4] The primary mechanism of action of this compound involves the stimulation of β1- and α-adrenoceptors and the non-specific inhibition of phosphodiesterases (PDEs).[2][3][5] This dual action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent modulation of intracellular calcium levels, resulting in increased cardiac inotropy and regulation of vascular tone.[2][5][6][7][8][9]
These application notes provide a comprehensive guide to in vitro cell culture assays for characterizing the cellular effects of this compound. The protocols detailed below are designed to assess the impact of this compound on cell viability, proliferation, apoptosis, and key signaling pathways in relevant human cell lines.
Recommended Human Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant data. Based on the known physiological targets of this compound, the following commercially available human cell lines are recommended:
-
Human Cardiomyocyte Cell Lines (e.g., AC16): Ideal for studying the direct effects of this compound on cardiac muscle cells, including inotropy-related signaling and potential cardiotoxicity.[10]
-
Human Bronchial Epithelial Cells (e.g., 16HBE14o-): Useful for investigating the effects on respiratory tissues, particularly mucociliary clearance-related signaling.[11][12][13][14][15]
-
Human Vascular Smooth Muscle Cells (e.g., primary or immortalized aortic smooth muscle cells): Essential for studying the effects on vascular tone and blood pressure regulation.[16][17][18][19][20]
Section 1: Cell Viability and Proliferation Assays
WST-1 Cell Viability Assay
Objective: To determine the effect of this compound on the metabolic activity of cultured cells as an indicator of cell viability.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.[3][21][22][23][24]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| This compound (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 90.1 ± 6.2 |
| 100 | 82.5 ± 7.3 |
| 500 | 65.3 ± 8.1 |
| 1000 | 48.7 ± 9.5 |
BrdU Cell Proliferation Assay
Objective: To quantify the effect of this compound on DNA synthesis as a measure of cell proliferation.
Principle: The thymidine (B127349) analog Bromodeoxyuridine (BrdU) is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected by a specific anti-BrdU antibody.[1][7][25][26][27]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µL of BrdU labeling solution to each well.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with 200 µL of washing solution.
-
Substrate Reaction: Add 100 µL of substrate solution and incubate for 5-10 minutes.
-
Stop Reaction: Add 100 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Presentation:
| This compound (µM) | Proliferation (% of Control) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 6.8 |
| 0.1 | 97.4 ± 7.2 |
| 1 | 93.1 ± 6.5 |
| 10 | 85.3 ± 8.1 |
| 100 | 75.9 ± 9.3 |
| 500 | 58.2 ± 10.5 |
| 1000 | 41.7 ± 11.2 |
Section 2: Apoptosis Assays
Annexin V-FITC/PI Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[28][29][30][31][32]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation:
| This compound (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 | 1.0 ± 0.4 |
| 10 | 90.5 ± 3.5 | 5.8 ± 1.2 | 2.1 ± 0.7 | 1.6 ± 0.6 |
| 100 | 78.9 ± 4.8 | 12.4 ± 2.5 | 5.3 ± 1.1 | 3.4 ± 0.9 |
| 500 | 55.1 ± 6.2 | 25.7 ± 4.1 | 12.8 ± 2.3 | 6.4 ± 1.5 |
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to this compound treatment.
Principle: The assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[2][33][34][35]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation:
| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.3 |
| 100 | 3.5 ± 0.6 |
| 500 | 6.2 ± 1.1 |
Section 3: Signaling Pathway Assays
cAMP-Glo™ Assay
Objective: To quantify changes in intracellular cAMP levels in response to this compound.
Principle: The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP. The remaining ATP is detected using a luciferase-based reaction, where the luminescent signal is inversely proportional to the cAMP concentration.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Add cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing PKA.
-
ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.
-
Luminescence Measurement: Measure luminescence.
Data Presentation:
| This compound (µM) | Intracellular cAMP (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 0.1 | 2.5 ± 0.4 |
| 1 | 5.8 ± 0.9 |
| 10 | 12.3 ± 2.1 |
| 100 | 25.7 ± 4.5 |
Fura-2 AM Intracellular Calcium Assay
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following this compound stimulation.
Principle: Fura-2 AM is a cell-permeable, ratiometric fluorescent dye that binds to free intracellular calcium. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) is used to determine the intracellular calcium concentration.[5][9]
Experimental Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with Fura-2 AM in a suitable buffer.
-
Washing: Wash the cells to remove extracellular dye.
-
This compound Stimulation: Add this compound solution and immediately begin fluorescence measurements.
-
Fluorescence Measurement: Measure the fluorescence intensity at 340 nm and 380 nm excitation wavelengths and 510 nm emission wavelength over time using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio to determine changes in [Ca2+]i.
Data Presentation:
| This compound (µM) | Peak [Ca2+]i (Fold Change vs. Baseline) (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.3 |
| 1 | 3.2 ± 0.6 |
| 10 | 5.5 ± 1.0 |
| 100 | 8.9 ± 1.5 |
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for the WST-1 cell viability assay.
Caption: Interpreting Annexin V/PI flow cytometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ROS-Mediated Metabolic and Cytotoxic Effects of Isoproterenol on Cardiomyocytes Are p53-Dependent and Reversed by Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive effect of Periostin on repair of Isopreternol induced ischemic damaged cardiomyocyte: an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing apoptosis with milrinone simulating extracorporeal circulation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Effects of milrinone on inflammatory response-related gene expressions in cultured rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lecturio.com [lecturio.com]
- 26. activeconceptsllc.com [activeconceptsllc.com]
- 27. youtube.com [youtube.com]
- 28. Short term effects of milrinone on biomarkers of necrosis, apoptosis, and inflammation in patients with severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanism of enhanced cyclic AMP stimulation by isoproterenol in aged human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. repositorio.uchile.cl [repositorio.uchile.cl]
- 33. Cardiac Myocyte Cell Death in Isoproterenol-Induced Cardiac Hypertrophy in Rats. [jpatholtm.org]
- 34. Characterization of forskolin-induced Ca2+ signals in rat olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Receptor Binding Assays for Cafedrine and Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine, in combination with theodrenaline, is utilized for the management of hypotension. Its mechanism of action is primarily mediated through the interaction with adrenergic receptors, leading to cardiovascular effects. This compound is a conjugate of norephedrine (B3415761) and theophylline (B1681296). Norephedrine and its metabolite, noradrenaline (from theodrenaline), are the primary active components that interact with adrenergic receptors. This document provides detailed protocols for conducting receptor binding assays to characterize the interaction of this compound's active components with α and β-adrenergic receptors and summarizes the available binding affinity data.
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2][3] These receptors play a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.[3]
Data Presentation: Binding Affinities
| Receptor Subtype | Ligand | pKi | Ki (nM) | Radioligand | Cell Line |
| Human α1A-AR | (1R,2S)-Norephedrine | 5.13 ± 0.11 | 7413 | [3H]-Prazosin | HEK293 |
| Human α2A-AR | (1R,2S)-Norephedrine | 4.96 ± 0.08 | 10965 | [3H]-Rauwolscine | CHO |
| Human α2C-AR | (1R,2S)-Norephedrine | 5.37 ± 0.04 | 4266 | [3H]-Rauwolscine | CHO |
| [Data sourced from a study on the effects of synephrine (B1677852) and β-phenethylamine on human α-adrenoceptor subtypes.][4] |
Theophylline, the other component of this compound, primarily acts as a phosphodiesterase inhibitor and an adenosine (B11128) receptor antagonist.[5][6] While it can influence the density of β-adrenergic receptors, direct high-affinity binding to these receptors has not been demonstrated.[7][8]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., norephedrine) for a specific adrenergic receptor subtype.[9] This method is considered the gold standard for quantifying receptor-ligand interactions.[9][10][11]
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 for α1A-AR, CHO for α2A/α2C-AR) or tissue homogenates known to express the receptor.[4][9]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors, [125I]-Cyanopindolol or [3H]-CGP 12177 for β receptors).[4][9]
-
Test Compound: this compound, norephedrine, or other compounds of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor to determine non-specific binding (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and scintillation counter. [9]
2. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it.[9]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[12]
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling Pathways
Adrenergic receptors mediate their effects by coupling to heterotrimeric G proteins.[1][13] The specific G protein activated depends on the receptor subtype.
-
α1-Adrenergic Receptors: Couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[1]
-
α2-Adrenergic Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[14] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.[14]
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of theophylline on beta-adrenergic receptor density and cAMP content in bovine aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of theophylline on beta 2-adrenoceptors on polymorphonuclear leukocytes of asthmatic children and juveniles. Increase in receptor density and prevention of agonist-induced down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cafedrine's Effect on cAMP Levels
Introduction
Cafedrine is a cardiac stimulant and antihypotensive agent used to manage hypotension.[1][2] It is a compound formed by the chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][3] Its mechanism of action is twofold, converging on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a critical second messenger in cellular signaling.[4][5]
-
Indirect β-Adrenergic Stimulation : The norephedrine component of this compound stimulates the release of endogenous noradrenaline.[3][4] Noradrenaline then activates β1-adrenergic receptors, primarily in cardiac tissue, which are coupled to a stimulatory G-protein (Gs).[6] This activation of Gs leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[6]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of this compound acts as a non-selective inhibitor of phosphodiesterases (PDEs).[4][6] PDEs are enzymes that degrade cAMP into AMP. By inhibiting PDEs (such as PDE3 in the heart), this compound slows the degradation of cAMP, leading to its accumulation and reinforcing the effects of β1-adrenergic stimulation.[4][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the effects of this compound on cAMP signaling pathways.
Signaling Pathway of this compound's Effect on cAMP
The dual mechanism of this compound enhances intracellular cAMP levels through both increased synthesis and decreased degradation. This synergistic action leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses, such as increased cardiac inotropy.[4][6]
Application Note 1: Direct Quantification of Intracellular cAMP
This protocol describes a method for the direct measurement of intracellular cAMP levels in cultured cells following treatment with this compound, using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
Principle
These assays are based on the principle of competition between cAMP in the cell lysate and a labeled cAMP tracer (e.g., linked to a fluorophore or enzyme) for a limited number of anti-cAMP antibody binding sites.[7][8] The resulting signal is inversely proportional to the concentration of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to quantify the amount in the cell lysates.
Experimental Protocol
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HEK293 expressing β1-adrenergic receptors, or primary cardiomyocytes) in the appropriate growth medium.
-
Seed cells into a 96-well or 384-well tissue culture plate at a predetermined optimal density and incubate until they reach the desired confluency (typically 24-48 hours).[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare solutions of a known adenylyl cyclase activator (e.g., Forskolin) as a positive control and a β-blocker (e.g., propranolol) to confirm receptor-mediated effects.[6]
-
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the this compound dilutions and controls to the respective wells. Include a vehicle-only control.
-
For antagonist experiments, pre-incubate cells with the antagonist (e.g., propranolol) before adding this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis:
-
After incubation, aspirate the treatment solutions.
-
Add the cell lysis buffer provided with the cAMP assay kit to each well.
-
Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection (HTRF Example):
-
Transfer the cell lysates to the assay plate (if different).
-
Add the HTRF detection reagents: anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[8]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and normalize the data.
-
Generate a standard curve by plotting the signal ratio against the known cAMP concentrations.
-
Use the standard curve to determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Data Presentation
Table 1: Effect of this compound on Intracellular cAMP Concentration
| Treatment | Concentration | Mean cAMP (pmol/well) ± SD | Fold Change over Vehicle |
|---|---|---|---|
| Vehicle | - | 2.5 ± 0.3 | 1.0 |
| This compound | 10 nM | 8.1 ± 0.9 | 3.2 |
| This compound | 100 nM | 25.4 ± 2.1 | 10.2 |
| This compound | 1 µM | 68.9 ± 5.5 | 27.6 |
| This compound | 10 µM | 95.2 ± 8.1 | 38.1 |
| Forskolin (B1673556) (Control) | 10 µM | 110.7 ± 9.3 | 44.3 |
(Note: Data are hypothetical and for illustrative purposes only.)
Application Note 2: Functional Assessment of Phosphodiesterase (PDE) Inhibition
This protocol outlines a method to specifically assess the PDE-inhibiting activity of this compound's theophylline component. The assay measures the potentiation of cAMP production induced by a direct adenylyl cyclase activator, forskolin.
Principle
Forskolin directly stimulates adenylyl cyclase, leading to a robust increase in cAMP.[9] In the presence of a PDE inhibitor, the degradation of this forskolin-induced cAMP is reduced, resulting in a more potent and/or efficacious response. This is observed as a leftward shift in the forskolin dose-response curve.[9][10] The experiment can be performed by measuring cAMP directly or by assessing a downstream functional endpoint, such as contractility in cardiac muscle strips.[11]
Experimental Protocol
-
Tissue/Cell Preparation:
-
Experimental Setup:
-
To isolate the effect of PDE inhibition from β-adrenergic stimulation, all experiments should be conducted in the presence of a β-adrenergic antagonist (e.g., 300 nM CGP 20712A or propranolol) to block the effects of the norephedrine component.[9]
-
Prepare a fixed, sub-maximal concentration of this compound (or a range of concentrations).
-
Prepare a full serial dilution of forskolin.
-
-
Treatment Protocol:
-
Pre-incubate the cells or tissue with the β-blocker for 20-30 minutes.
-
Add the fixed concentration of this compound (or vehicle control) and incubate for another 15-20 minutes.
-
Add the serial dilutions of forskolin to the preparations.
-
Incubate for the appropriate time to allow for a response (e.g., 15-30 minutes for cAMP measurement; allow stabilization for contractility measurement).
-
-
Measurement:
-
cAMP Levels: Lyse the cells and measure cAMP concentrations as described in Application Note 1.
-
Functional Readout: Measure the change in isometric force of contraction in the tissue preparations.[11]
-
-
Data Analysis:
-
For each fixed concentration of this compound (and the vehicle control), plot the response (cAMP level or force of contraction) against the log of the forskolin concentration.
-
Determine the EC50 value for forskolin under each condition.
-
A decrease in the forskolin EC50 value in the presence of this compound indicates PDE inhibition.
-
Data Presentation
Table 2: Potentiation of Forskolin-Induced Response by this compound
| This compound Concentration | Forskolin EC50 (nM) | Fold Shift (vs. Vehicle) |
|---|---|---|
| 0 µM (Vehicle) | 125.5 | 1.0 |
| 1 µM | 60.2 | 2.1 |
| 10 µM | 28.7 | 4.4 |
| 100 µM | 9.8 | 12.8 |
(Note: Data are hypothetical, based on the principle of a leftward EC50 shift, and for illustrative purposes only.)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alterations of cAMP-dependent signaling in dystrophic skeletal muscle [frontiersin.org]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PDE Inhibition by Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine is a synthetic compound in which theophylline (B1681296), a known non-selective phosphodiesterase (PDE) inhibitor, is covalently linked to norephedrine. Its pharmacological activity, particularly its effects on the cardiovascular system, is attributed in part to the inhibition of PDEs by its theophylline moiety. Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), critical second messengers in various signaling pathways. Inhibition of these enzymes leads to increased intracellular levels of cAMP and/or cGMP, resulting in a range of physiological responses.
These application notes provide detailed experimental protocols for characterizing the inhibitory activity of this compound and its active component, theophylline, on PDE enzymes. The protocols cover both biochemical and cell-based assays to determine inhibitory potency and cellular effects.
Data Presentation: Inhibitory Activity of Theophylline
| PDE Isoform | Substrate | IC50 (µM) | Tissue/Enzyme Source | Reference |
| Total PDE | cAMP | 665 | Human Pregnant Myometrium | [1] |
| PDE IV | cAMP | ~10-100 | Various | [2] |
| PDE III | cAMP | Inhibition noted, specific IC50 not provided | Various | [3] |
| PDE I, II, V | cGMP/cAMP | Generally higher than for PDE IV | Various | [2] |
Note: The provided IC50 values are indicative and can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in studying PDE inhibition by this compound, the following diagrams are provided.
References
- 1. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cafedrine Administration: A Comparative Analysis in Conscious vs. Anesthetized Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of cafedrine (B87544) in conscious versus anesthetized animal models. This document details the compound's mechanism of action, summarizes its cardiovascular effects, and offers detailed experimental protocols for preclinical research.
Introduction to this compound
This compound is a synthetic sympathomimetic agent, chemically a combination of norephedrine (B3415761) and theophylline (B1681296). It is often used in a 20:1 combination with theodrenaline (B228420) (a combination of noradrenaline and theophylline) to treat hypotension, particularly in the context of anesthesia.[1][2] Its primary clinical application is to restore arterial blood pressure by increasing cardiac output and preload.[1][3]
The cardiovascular effects of this compound are mediated through a dual mechanism:
-
Direct sympathomimetic action: The norephedrine component of this compound directly stimulates α- and β-adrenergic receptors.
-
Indirect sympathomimetic action: this compound prompts the release of endogenous noradrenaline from nerve endings.
-
Phosphodiesterase (PDE) inhibition: The theophylline moiety non-specifically inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This action potentiates the effects of β-adrenoceptor stimulation.[3]
Comparative Cardiovascular Effects: Conscious vs. Anesthetized State
Anesthesia can significantly alter the cardiovascular response to sympathomimetic drugs by depressing myocardial function, altering vascular tone, and blunting autonomic reflexes.[3] While specific comparative studies of this compound in conscious versus anesthetized animals are limited, data from human studies and general physiological principles allow for an informed comparison.
A notable difference has been observed in the heart rate response. In conscious individuals, this compound administration has been associated with a mild decrease in heart rate .[1] In contrast, in anesthetized patients, this compound tends to cause a slight increase in heart rate or no significant change.[1][4] This discrepancy is likely due to the blunting of the baroreflex response under anesthesia. In the conscious state, the increase in blood pressure induced by this compound would trigger a reflex decrease in heart rate, a response that is often diminished by anesthetic agents.
The following tables summarize the reported cardiovascular effects of this compound (often in combination with theodrenaline) in anesthetized animals and the anticipated effects in conscious animals.
Data Presentation
Table 1: Cardiovascular Effects of this compound/Theodrenaline in Anesthetized Animals (Primarily Dogs and Humans)
| Parameter | Effect | Magnitude of Change | Reference |
| Mean Arterial Pressure (MAP) | Increase | ~60% increase 10 minutes after administration.[3] An increase of 11 ± 16 mmHg within 5 minutes has also been reported.[4] | [3][4] |
| Heart Rate (HR) | Slight Increase or No Significant Change | A median increase of 2.6 bpm has been reported.[5] In another study, heart rate remained largely unaffected.[1][4] | [1][4][5] |
| Cardiac Output (CO) / Cardiac Index (CI) | Increase | CI increased by 17%.[3] | [3] |
| Stroke Volume (SV) | Increase | Significantly increased.[1] | [1] |
| Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI) | Increase or No Significant Change | SVRI increased by 42% in one study.[3] Other reports suggest it remains mostly unchanged.[1] | [1][3] |
| Myocardial Contractility (dP/dtmax) | Increase | Increased by 31%.[3] | [3] |
| Preload (Global End-Diastolic Index - GEDI) | Increase | Increased by 9%.[3] | [3] |
Table 2: Anticipated Cardiovascular Effects of this compound in Conscious Animals
| Parameter | Anticipated Effect | Rationale |
| Mean Arterial Pressure (MAP) | Increase | Primary sympathomimetic effect. |
| Heart Rate (HR) | Mild Decrease | Baroreflex-mediated response to increased blood pressure. |
| Cardiac Output (CO) | Increase | Positive inotropic effects are expected to outweigh the slight decrease in heart rate. |
| Stroke Volume (SV) | Increase | Direct positive inotropic effect on the myocardium. |
| Systemic Vascular Resistance (SVR) | Increase | α-adrenergic stimulation leading to vasoconstriction. |
| Myocardial Contractility (dP/dtmax) | Increase | Direct β1-adrenergic stimulation and potentiation by PDE inhibition. |
Experimental Protocols
The following are detailed methodologies for the administration of this compound and the monitoring of cardiovascular parameters in both anesthetized and conscious animal models.
Anesthetized Animal Protocol (Adapted from studies in dogs)
Objective: To evaluate the hemodynamic effects of intravenously administered this compound in an anesthetized dog model.
Materials:
-
This compound hydrochloride solution (pharmaceutical grade)
-
Anesthetic agent (e.g., isoflurane, propofol)
-
Intravenous catheters
-
Apparatus for monitoring Mean Arterial Pressure (MAP), Heart Rate (HR), ECG, and Cardiac Output (e.g., thermodilution catheter)
-
Ventilator
-
Data acquisition system
Procedure:
-
Animal Preparation: Fast the animal overnight with free access to water. Anesthetize the dog using a standard protocol (e.g., induction with propofol (B549288) and maintenance with isoflurane). Intubate the animal and provide mechanical ventilation.
-
Instrumentation: Place intravenous catheters for drug administration and fluid maintenance. For detailed hemodynamic monitoring, insert a thermodilution catheter into the pulmonary artery via the jugular vein to measure cardiac output. Place a catheter in a peripheral artery (e.g., femoral artery) for continuous blood pressure monitoring. Attach ECG leads for monitoring heart rate and rhythm.
-
Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes before baseline measurements are taken.
-
Baseline Measurement: Record all cardiovascular parameters (MAP, HR, CO, etc.) for a 10-15 minute period to establish a stable baseline.
-
This compound Administration: Administer a bolus of this compound intravenously. A clinically relevant dose used in human studies is approximately 1.27 mg/kg.[4] The injection should be given over 1-2 minutes.
-
Post-Administration Monitoring: Continuously record all cardiovascular parameters for at least 60 minutes post-administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline at various time points after this compound administration.
Conscious Animal Protocol (Proposed for Rats or Dogs using Telemetry)
Objective: To evaluate the cardiovascular effects of intravenously administered this compound in a conscious, freely moving animal model.
Materials:
-
This compound hydrochloride solution (pharmaceutical grade)
-
Implantable telemetry transmitter (for measuring blood pressure and ECG)
-
Surgical instruments for implantation
-
Intravenous catheter or vascular access port
-
Data acquisition system for telemetry
Procedure:
-
Telemetry Implantation Surgery:
-
Anesthetize the animal (rat or dog) using an appropriate anesthetic protocol.
-
Surgically implant a telemetry transmitter according to the manufacturer's instructions. For cardiovascular monitoring, the pressure catheter is typically placed in the abdominal aorta, and ECG leads are secured in a lead II configuration.
-
Allow the animal to fully recover from surgery for at least one week before the experiment.
-
-
Vascular Access: For intravenous administration in conscious animals, either implant a vascular access port during the telemetry surgery or place an intravenous catheter on the day of the experiment. Habituate the animal to any necessary restraint for catheter placement and drug administration to minimize stress.
-
Acclimatization: On the day of the experiment, allow the animal to acclimate to the experimental cage for at least 60 minutes.
-
Baseline Recording: Record baseline cardiovascular data (blood pressure, heart rate, and activity) via telemetry for a stable period (e.g., 30-60 minutes) before any intervention.
-
This compound Administration: Administer a bolus of this compound intravenously through the pre-placed catheter or vascular access port. The dose should be determined based on allometric scaling from human or anesthetized animal data.
-
Continuous Monitoring: Continuously record telemetric data for several hours post-administration to capture the full time-course of the cardiovascular effects.
-
Data Analysis: Analyze the telemetric data to determine the effects of this compound on blood pressure, heart rate, and other derived parameters in the conscious state. Compare the changes to the pre-dose baseline.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
- 1. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conscious and anesthetized non-human primate safety pharmacology models: hemodynamic sensitivity comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sympathomimetics in veterinary species under anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion Studies of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for conducting long-term infusion studies with Cafedrine. This document is intended to guide researchers in designing and executing robust preclinical and clinical investigations into the sustained effects of this compound.
Introduction to this compound
This compound is a cardiac stimulant and antihypotensive agent.[1] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] In clinical practice, it is often used in a 20:1 fixed combination with theodrenaline (B228420) to manage hypotension, particularly during anesthesia and in emergency situations.[2] The primary effect of this combination is a rapid and sustained increase in mean arterial pressure (MAP), mainly by increasing cardiac output and stroke volume with minimal impact on heart rate and systemic vascular resistance.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, primarily targeting the cardiovascular system.
Key Actions:
-
Beta-1 Adrenergic Receptor Stimulation: The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings.[3][4] This, along with the noradrenaline component of theodrenaline in the combination product, activates β1-adrenoceptors in cardiomyocytes.[3][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound acts as a non-selective inhibitor of phosphodiesterases, with PDE3 being particularly relevant in cardiac tissue.[4]
-
Alpha-1 Adrenergic Receptor Stimulation: The noradrenaline component of theodrenaline also activates α1-adrenoceptors on vascular smooth muscle cells, which can contribute to vasoconstriction.[4]
Signaling Cascade:
Activation of β1-adrenoceptors triggers a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels have two main consequences:
-
Increased Inotropy: cAMP activates Protein Kinase A (PKA), which phosphorylates various proteins involved in calcium handling within the cardiomyocyte, leading to increased contractility.
-
Prolonged Effect: PDE inhibition by theophylline slows the degradation of cAMP, thereby amplifying and prolonging the effects of β1-adrenoceptor stimulation.[4]
Recent studies have also indicated the involvement of IP3 receptor-associated calcium release in the signaling pathway of the this compound/theodrenaline combination.[5]
Signaling Pathway Diagram:
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound, particularly in the context of long-term infusion, is not extensively documented. Most available data pertains to bolus administration, often in combination with theodrenaline.
| Parameter | Value | Species | Administration | Source |
| Initial Plasma Level | 6 µg/mL | Human | 200 mg IV bolus | [3] |
| Half-life | ~60 minutes | Human | IV and oral | [3] |
| Metabolism | Metabolized to norephedrine and other minor metabolites. | Human | IV bolus | [3] |
| Excretion | Nearly 90% of the norephedrine metabolite is excreted unchanged by the kidneys within 24 hours. | Human | IV bolus | [3] |
Note: The pharmacokinetic properties of theodrenaline are not well characterized due to its instability and the low doses administered.[3] The activity of this compound's metabolites is not fully known.[3]
Experimental Protocols for Long-Term Infusion Studies
Due to the limited availability of specific long-term infusion protocols for this compound, the following sections provide generalized yet detailed methodologies that can be adapted for preclinical and clinical research.
Preclinical Long-Term Infusion Protocol (Rodent Model)
This protocol outlines a continuous intravenous infusion setup for rats, which can be adapted for other small animal models.
Objective: To maintain a steady-state plasma concentration of this compound over an extended period to evaluate its chronic effects on cardiovascular parameters.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% Sodium Chloride (NaCl) or 5% Dextrose in Water (D5W) for injection
-
Infusion pump (e.g., syringe pump)
-
Vascular access catheters (e.g., for jugular or femoral vein)
-
Tethering system and swivel to allow free movement of the animal
-
Animal housing with appropriate environmental controls
Procedure:
-
Animal Preparation and Catheter Implantation:
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Surgically implant a catheter into the jugular or femoral vein under appropriate anesthesia and aseptic conditions.
-
Exteriorize the catheter at the dorsal scapular region and connect it to a tethering system.
-
Allow a recovery period of at least 5-7 days post-surgery.
-
-
Preparation of Infusion Solution:
-
Crucially, the stability of this compound in the chosen infusion vehicle for the intended duration and storage conditions should be validated prior to the study. As of now, there is limited public data on the long-term stability of this compound in common IV fluids. It is recommended to conduct a stability study measuring the concentration of this compound over time at the intended storage and administration temperatures.
-
Prepare the this compound infusion solution under sterile conditions. Dissolve the required amount of this compound hydrochloride in sterile 0.9% NaCl or 5% D5W to achieve the desired concentration.
-
The concentration should be calculated based on the desired dose, the infusion rate, and the animal's body weight.
-
-
Dose and Infusion Rate Calculation:
-
The appropriate dose for a long-term infusion study in animals should be determined from preliminary dose-ranging studies.
-
To convert a human dose to an animal dose, the Body Surface Area (BSA) normalization method is recommended.
-
Example Calculation (Rat):
-
Human dose (example): 1 mg/kg
-
Human Km (Body weight/BSA): ~37
-
Rat Km: ~6
-
Rat Equivalent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km) = 1 mg/kg * (37/6) ≈ 6.17 mg/kg
-
-
The infusion rate should be kept low to avoid volume overload. For rats, infusion rates of 2-4 mL/kg/hr are commonly used.
-
-
Initiation and Maintenance of Infusion:
-
Connect the prepared infusion syringe to the animal's catheter via the tether and swivel system.
-
Program the infusion pump to deliver the calculated infusion rate.
-
Monitor the animal regularly for any signs of distress, catheter-related complications, or adverse drug reactions.
-
Change the infusion solution and syringe as required, based on the stability data of the prepared solution.
-
Experimental Workflow Diagram:
Clinical Long-Term Infusion Protocol (Based on the HERO Study)
The "HERO" study provides a framework for the continuous infusion of a this compound/Theodrenaline (C/T) combination in a clinical setting for the treatment of intraoperative hypotension.
Objective: To evaluate the efficacy and safety of continuous C/T infusion for maintaining hemodynamic stability.
Drug Product: this compound hydrochloride 200 mg / Theodrenaline hydrochloride 10 mg per 2 ml solution for injection.
Procedure:
-
Patient Population: Adult patients undergoing elective surgery who develop intraoperative hypotension (MAP < 70 mmHg).
-
Infusion Protocol:
-
Bolus Phase (0-20 minutes): An initial bolus injection is administered.
-
Infusion Phase (21-40 minutes): A continuous infusion is initiated. The initial infusion rate is determined by the patient's MAP. The dose is then titrated to a target MAP of 90 mmHg.
-
Infusion Rate Guidance (from HERO Study Supplementary Data - conceptual):
| MAP at start of infusion | Initial this compound Infusion Rate |
| < 70 mmHg | 160 mg/h + bolus |
| 70-90 mmHg | 80 mg/h |
| > 90 mmHg | 40 mg/h |
Note: The above infusion rates are for the combined C/T product and should be adjusted based on the specific formulation and clinical judgment.
Data Presentation and Analysis
All quantitative data from long-term infusion studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Example Pharmacodynamic Data Table:
| Time Point | Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Output (L/min) |
| Baseline | Vehicle Control | |||
| This compound (X mg/kg/hr) | ||||
| 24 hours | Vehicle Control | |||
| This compound (X mg/kg/hr) | ||||
| 7 days | Vehicle Control | |||
| This compound (X mg/kg/hr) |
Example Pharmacokinetic Data Table:
| Time Point | Treatment Group | Plasma this compound Conc. (ng/mL) | Plasma Norephedrine Conc. (ng/mL) |
| 4 hours | This compound (X mg/kg/hr) | ||
| 24 hours | This compound (X mg/kg/hr) | ||
| 7 days | This compound (X mg/kg/hr) |
Conclusion
Long-term infusion studies of this compound are essential for understanding its chronic effects and therapeutic potential. The protocols and information provided in these application notes offer a foundation for designing and conducting such studies. Researchers should pay careful attention to the stability of the infusion solutions and adapt the protocols to their specific research questions and models. Further research is warranted to establish detailed pharmacokinetic profiles of this compound under continuous infusion and to determine its long-term safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of intravenous cell therapy in rats with old myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Framework for the Use of Cafedrine in Preclinical Animal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive framework for the ethical and methodologically sound use of Cafedrine in animal research. This document outlines the core ethical principles, detailed experimental protocols, and data presentation standards to ensure the humane treatment of animal subjects and the generation of high-quality, reproducible scientific data.
Ethical Imperatives: The 3Rs in this compound Research
The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving this compound must be predicated on the principles of the 3Rs: Replacement, Reduction, and Refinement. These principles are not merely guidelines but fundamental pillars of ethical scientific conduct.
-
Replacement: Investigators must rigorously consider and document the non-animal alternatives before proceeding with in vivo studies. For this compound, a compound with known cardiovascular effects, this includes:
-
In vitro studies: Utilizing isolated cardiac myocytes or vascular smooth muscle cells to investigate the direct cellular and molecular mechanisms of this compound.
-
Ex vivo models: Employing isolated perfused heart or arterial preparations to study physiological responses in a controlled environment.
-
In silico modeling: Using computational models to simulate the pharmacokinetic and pharmacodynamic properties of this compound and predict its effects on the cardiovascular system.[1]
-
-
Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid data. This can be achieved through:
-
Efficient experimental design: Employing appropriate statistical methods, such as power analysis, to determine the minimum sample size required.
-
Data and resource sharing: Collaborating with other researchers to avoid unnecessary duplication of experiments.
-
Longitudinal studies: Where appropriate, designing studies that collect multiple data points from the same animal over time, rather than using different animals for each time point.
-
-
Refinement: All procedures must be optimized to minimize pain, suffering, and distress to the animals. For cardiovascular studies involving this compound, this includes:
-
Appropriate anesthesia and analgesia: Selecting anesthetic and analgesic agents that provide adequate pain relief without interfering with the cardiovascular parameters being measured. The choice of agent should be justified in the study protocol.
-
Humane endpoints: Establishing clear, predetermined endpoints for the study to ensure that animals are not subjected to unnecessary suffering. This is particularly critical in studies where hypotension is induced.
-
Acclimatization and handling: Allowing animals to acclimate to the laboratory environment and handling them with care to minimize stress, which can significantly impact cardiovascular physiology.
-
Post-procedural care: Providing appropriate post-operative or post-experimental care, including monitoring for pain, distress, and adverse reactions to this compound.
-
All animal experiments must be conducted in compliance with internationally recognized ethical frameworks, such as the ARRIVE guidelines, and receive prior approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Quantitative Data from Animal Studies
The following tables summarize quantitative data on the hemodynamic effects of this compound/Theodrenaline from preclinical animal studies. These data should be used as a reference for experimental design and dose selection.
Table 1: Hemodynamic Effects of this compound/Theodrenaline in a Canine Model of Cardiogenic Shock
| Parameter | Baseline (Mean ± SD) | Post-Cafedrine/Theodrenaline (Mean ± SD) | Percentage Change |
| Mean Arterial Pressure (MAP) | - | - | Increased |
| Heart Rate | - | - | Increased |
| Left Ventricular Pressure | - | - | Increased |
| Femoral Artery Blood Flow | - | - | Increased |
| Coronary Blood Flow (R. circumflexus) | - | - | Increased by 181% |
| Myocardial Oxygen Consumption | - | - | Increased by 40% |
Data extracted from studies on anesthetized dogs in cardiogenic shock. Absolute baseline and post-administration values were not consistently reported in the source material.
Table 2: Effects of this compound/Theodrenaline on Maternal and Uterine Hemodynamics in Pregnant Sheep
| Parameter | Treatment Group | Maximum Percentage Increase in Maternal MAP (Mean ± SD) | Duration of MAP Increase |
| Maternal MAP | 100 mg this compound / 5 mg Theodrenaline | 14.2 ± 3.2% | 6 minutes |
It is crucial to note that the authors of this study advise cautious dosing to prevent a decrease in uteroplacental perfusion, highlighting potential species-specific differences.
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal models for cardiovascular research. These protocols must be adapted and refined based on the specific research question, animal species, and institutional guidelines.
Protocol for Investigating the Hemodynamic Effects of this compound in a Rodent Model of Anesthesia-Induced Hypotension
3.1.1 Animal Model:
-
Species: Male C57BL/6J mice
-
Weight: 25-35 g
-
Acclimatization: Minimum of 7 days in the facility prior to the experiment.
3.1.2 Materials:
-
This compound/Theodrenaline solution (20:1 ratio)
-
Sterile saline for dilution
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
Warming pad to maintain body temperature
3.1.3 Procedure:
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in oxygen. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, maintaining normal body temperature.
-
Induction of Hypotension: If investigating the restorative effects of this compound, hypotension can be induced by increasing the concentration of the volatile anesthetic or by administering a bolus of a hypotensive agent.
-
This compound Administration:
-
Prepare a fresh dilution of this compound/Theodrenaline in sterile saline.
-
Administer a bolus injection of the desired dose of this compound/Theodrenaline intravenously via the jugular vein catheter. Dosing should be based on previous studies and the specific research question, with careful consideration of dose-response relationships.
-
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before, during, and for a specified period after this compound administration.
-
Euthanasia: At the end of the experiment, euthanize the animal using an IACUC-approved method (e.g., overdose of anesthetic followed by cervical dislocation).
Protocol for Ex Vivo Assessment of this compound's Effects on Myocardial Contractility
3.2.1 Tissue Source:
-
Isolated cardiac trabeculae from a suitable animal model (e.g., rabbit, guinea pig).
3.2.2 Materials:
-
This compound solution
-
Krebs-Henseleit solution (or similar physiological buffer)
-
Organ bath with force transducer
-
Stimulator for electrical pacing
-
Data acquisition system
3.2.3 Procedure:
-
Tissue Preparation: Humanely euthanize the animal and rapidly excise the heart. Dissect suitable cardiac trabeculae in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the trabeculae in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C).
-
Pacing and Equilibration: Electrically pace the trabeculae at a physiological frequency (e.g., 1 Hz) and allow them to equilibrate until a stable baseline contractile force is achieved.
-
This compound Application:
-
Perform a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Allow the tissue to stabilize at each concentration before recording the contractile force.
-
-
Data Analysis: Measure the change in contractile force at each concentration of this compound and plot a concentration-response curve to determine parameters such as EC50.
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed mechanism of action of this compound/Theodrenaline in cardiomyocytes.
Experimental Workflow for In Vivo Hemodynamic Assessment
Caption: In vivo experimental workflow for assessing the hemodynamic effects of this compound.
By adhering to these ethical principles, utilizing standardized protocols, and ensuring transparent data presentation, researchers can contribute to the responsible advancement of scientific knowledge regarding the therapeutic potential and physiological effects of this compound.
References
Application Notes and Protocols: Preparation of Cafedrine Hydrochloride for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive guidelines for the preparation and experimental use of Cafedrine (B87544) hydrochloride. This compound is a sympathomimetic agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296), used as a cardiac stimulant to manage hypotension.[1][2][3] Its mechanism involves both indirect β-adrenergic stimulation and phosphodiesterase (PDE) inhibition.[1][4] These notes include detailed physicochemical data, protocols for preparing stock solutions, methodologies for in vitro and in vivo experiments, and essential safety information to ensure accurate and reproducible results in a research setting.
Physicochemical Properties
This compound hydrochloride is a solid powder at room temperature.[1][5] Its hydrochloride salt form enhances water solubility, which is crucial for preparing aqueous solutions for administration.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3039-97-2 | [1][5] |
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | [1][6] |
| Molecular Weight | 393.9 g/mol | [1] |
| Appearance | Solid powder | [1][5] |
| Water Solubility | 42 mg/mL (at 20°C) | [1] |
| DMSO Solubility | Soluble | [5][6][7] |
| Melting Point | 192–194°C (decomposes) | [1] |
| Storage | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. Store dry and protected from light. | [5][6][7] |
Mechanism of Action
This compound hydrochloride exerts its cardiovascular effects through a dual mechanism of action:
-
Indirect Sympathomimetic Activity: The norephedrine component of this compound stimulates the release of endogenous noradrenaline from neuronal vesicles.[1][8] This released noradrenaline then activates β₁-adrenergic receptors (β₁-AR) in cardiomyocytes, initiating a signaling cascade that increases cardiac contractility (inotropy).[4][8][9]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of this compound acts as a non-selective inhibitor of phosphodiesterases, with a notable effect on PDE3 in cardiac tissue.[1][8][10] By inhibiting PDE3, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced. The resulting increase in intracellular cAMP levels potentiates the effects of β₁-adrenergic stimulation, further enhancing cardiac inotropy.[1][8][10]
This dual action leads to an increase in cardiac output and stroke volume, which raises mean arterial pressure, typically without a significant change in heart rate or systemic vascular resistance.[4]
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental accuracy. Always use high-purity solvents and sterile techniques where appropriate.
Protocol 1: Aqueous Stock Solution (for in vivo use)
This protocol is suitable for preparing solutions for intravenous or other parenteral administration in animal models.
Materials and Equipment:
-
This compound hydrochloride powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculation: Determine the required volume of solvent based on the desired final concentration. Do not exceed the solubility limit of 42 mg/mL.[1]
-
Example: To make 10 mL of a 20 mg/mL stock solution, you need 200 mg of this compound HCl.
-
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder and transfer it to a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile water for injection or saline to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but is often not necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new, sterile, light-protected container.
-
Storage: Use the aqueous solution fresh. It is not recommended to store aqueous solutions for more than one day.[11]
Protocol 2: DMSO Stock Solution (for in vitro use)
For cell-based assays, a concentrated stock in DMSO is typically prepared and then diluted into the culture medium.
Materials and Equipment:
-
This compound hydrochloride powder
-
High-purity, sterile-filtered DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the required volume of DMSO for a high-concentration stock (e.g., 50-100 mM).
-
Molarity (mol/L) = Mass (g) / (Molar Mass ( g/mol ) * Volume (L))
-
Example: To make 1 mL of a 100 mM stock (39.39 mg/mL), weigh 39.39 mg of this compound HCl.
-
-
Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO.
-
Mixing: Vortex thoroughly. If needed, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[5][7][13] When ready to use, thaw an aliquot and dilute it into pre-warmed cell culture medium.
-
Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[12]
-
Experimental Protocols
The following are example protocols based on published research. Researchers should adapt concentrations and methodologies to their specific experimental models and objectives.
Protocol 3: In Vitro Assessment of Inotropic Effects in Isolated Cardiac Tissue
This protocol is adapted from studies measuring isometric contraction in human atrial trabeculae.[14][15]
Objective: To determine the effect of this compound HCl on the contractile force of cardiac muscle.
Materials and Equipment:
-
Isolated cardiac tissue (e.g., rodent papillary muscle or human atrial trabeculae)
-
Organ bath system with force transducer and electrical stimulator
-
Modified Tyrode's solution (in mM: 126.7 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.05 MgCl₂, 0.42 NaH₂PO₄, 22 NaHCO₃, 5.0 glucose, 0.04 EDTA, 0.2 ascorbic acid), bubbled with 95% O₂/5% CO₂ at 37°C.[14]
-
This compound HCl stock solution
Procedure:
-
Tissue Mounting: Mount dissected cardiac muscle strips in the organ bath containing oxygenated Tyrode's solution at 37°C.
-
Pacing: Pace the tissue electrically at a constant frequency (e.g., 1 Hz).
-
Equilibration: Allow the preparation to stabilize for at least 60 minutes, adjusting preload tension as necessary.
-
Drug Administration: Once a stable baseline contraction force is established, add this compound HCl to the bath in a cumulative, concentration-dependent manner. Start with a low concentration and increase it stepwise (e.g., every 15-20 minutes) after the response to the previous concentration has plateaued.
-
Data Acquisition: Continuously record the isometric force of contraction.
-
Analysis: Plot the increase in force as a percentage of baseline against the drug concentration to generate a concentration-response curve and calculate the EC₅₀.
Example Concentrations for In Vitro Studies
| Concentration (mg/L) | Molar Concentration (µM) | Notes |
|---|---|---|
| 4.2 | ~10.7 | Low-range, clinically relevant |
| 41 | ~104 (EC₅₀) | Effective concentration for 50% maximal response in human atrial tissue[15] |
| 420 | ~1066 | High-range, used to determine maximal effect |
Protocol 4: In Vivo Assessment in a Model of Anesthesia-Induced Hypotension
This protocol is based on clinical and pre-clinical studies investigating the restoration of mean arterial pressure (MAP).[16][17][18]
Objective: To evaluate the efficacy of this compound HCl in reversing hypotension in an anesthetized animal model (e.g., rat or sheep).
Materials and Equipment:
-
Anesthetized, ventilated animal with catheterized femoral artery and vein
-
Blood pressure monitoring system
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Aqueous this compound HCl solution (Protocol 1)
Procedure:
-
Instrumentation: Anesthetize the animal and insert catheters for drug administration (vein) and continuous MAP monitoring (artery).
-
Baseline: Allow the animal to stabilize and record baseline MAP and heart rate.
-
Induce Hypotension: Induce a controlled hypotensive state by deepening anesthesia or administering a vasodilator until a target MAP (e.g., >20% drop from baseline) is reached and maintained.
-
Drug Administration: Administer a bolus of this compound HCl intravenously at a predetermined dose.
-
Monitoring: Record MAP and heart rate continuously for at least 30-60 minutes post-injection.
-
Analysis: Analyze the change in MAP from the hypotensive state, the time to onset of action, and the duration of the effect.
Example Dosages for In Vivo Studies
| Dosage (this compound) | Animal Model/Context | Notes |
|---|---|---|
| 1.16 - 1.78 mg/kg | Human (Anesthesia) | Effective dose range to increase MAP by ~14 mmHg.[17] |
| 1.0 mg/kg | Human (Study Protocol) | Bolus injection dose for treating intraoperative hypotension.[18] |
| 100 mg (fixed dose) | Pregnant Sheep | Resulted in a 14.2% increase in maternal MAP.[10][16] Researchers should exercise caution in dose translation between species. |
Experimental Workflow and Data Presentation
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound hydrochloride powder and its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin or eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a cool, dry, dark place as specified in Section 1.[5][6][7] Keep containers tightly sealed.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.
References
- 1. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound HCl - Ace Therapeutics [acetherapeutics.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 17. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the In Vivo Study of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is often used in combination with theodrenaline (B228420) to manage hypotensive states.[3][4] this compound exerts its effects through a dual mechanism: the norephedrine component acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from endogenous stores, while the theophylline moiety inhibits phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6] This results in increased cardiac inotropy and a subsequent rise in blood pressure.[3][7]
These application notes provide essential information on the solubility and formulation of this compound for in vivo research, along with detailed protocols for its preparation and administration.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for developing appropriate formulations for in vivo studies. This compound hydrochloride is the commonly used salt form, which enhances its aqueous solubility.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₅O₃ | [8] |
| Molecular Weight | 357.4 g/mol (this compound) | [8] |
| 393.9 g/mol (this compound hydrochloride) | [6] | |
| Water Solubility (HCl) | 42 mg/mL at 20°C | [6] |
| logP (Octanol-Water) | 1.78 | [6] |
| pKa | 8.2 (amine), 3.9 (xanthine) | [6] |
| Other Solubilities | Soluble in DMSO | [9] |
Formulation Protocols for In Vivo Studies
The choice of formulation and route of administration depends on the specific aims of the in vivo study. This compound has been administered intravenously, intramuscularly, and orally in previous studies.[3]
Intravenous (IV) Formulation
Intravenous administration allows for rapid achievement of systemic circulation and precise dose control. Given its good water solubility, preparing a simple aqueous solution of this compound hydrochloride is often sufficient for IV studies.
Protocol for Preparation of a Sterile IV Solution (10 mg/mL):
-
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection (WFI) or 0.9% sterile saline
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood
-
-
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound hydrochloride powder using aseptic techniques.
-
Add the appropriate volume of sterile WFI or saline to a sterile vial to achieve a final concentration of 10 mg/mL. For example, to prepare 10 mL of solution, dissolve 100 mg of this compound hydrochloride in 10 mL of sterile WFI.
-
Gently swirl the vial until the compound is completely dissolved. The solubility of this compound hydrochloride is 42 mg/mL in water at 20°C, so a 10 mg/mL solution should dissolve readily.[6]
-
Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Store the sterile solution at 2-8°C, protected from light. Stability under these conditions should be determined for long-term storage.
-
A commercial formulation of this compound in combination with Theodrenaline (Akrinor®) contains excipients such as ethanol, glycerol, sodium acetate, and acetic acid in water, which may be considered for more complex formulations.[10]
Oral Gavage Formulation
For studies requiring oral administration, a solution or suspension can be prepared.
Protocol for Preparation of an Oral Gavage Solution (5 mg/mL):
-
Materials:
-
This compound hydrochloride
-
Sterile distilled water or a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calibrated oral gavage needles
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride.
-
In a suitable container, add the vehicle (e.g., distilled water).
-
Slowly add the this compound hydrochloride powder to the vehicle while stirring to ensure complete dissolution.
-
If a suspension is required (for higher concentrations or different salt forms), continue stirring until a homogenous suspension is achieved.
-
Prepare fresh daily or determine the stability of the formulation if stored.
-
Experimental Workflows
In Vivo Dosing Workflow
The following diagram outlines a typical workflow for preparing and administering this compound formulations in an in vivo setting.
Workflow for in vivo studies of this compound.
Signaling Pathway of this compound
This compound's cardiovascular effects are mediated through a combination of indirect sympathomimetic action and phosphodiesterase inhibition.[3][7]
Signaling in Cardiomyocytes
In heart muscle cells, this compound leads to an increase in contractility (inotropy).
This compound's signaling pathway in cardiomyocytes.
Pathway Description:
-
The norephedrine component of this compound stimulates the release of noradrenaline from sympathetic nerve endings.[3][5]
-
Noradrenaline activates β1-adrenergic receptors on cardiomyocytes.[3][5]
-
This leads to the activation of Gs-proteins, which in turn activate adenylyl cyclase.[3][5]
-
Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3][5]
-
The theophylline component of this compound inhibits phosphodiesterase 3 (PDE3), preventing the degradation of cAMP and thus increasing its intracellular concentration.[3][5]
-
Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility.[3]
Signaling in Vascular Smooth Muscle Cells
The effects of this compound on vascular smooth muscle are more complex, involving both vasoconstrictive and vasodilatory signals.
This compound's signaling pathway in vascular smooth muscle.
Pathway Description:
-
Noradrenaline released by the action of this compound's norephedrine component activates α1-adrenergic receptors on vascular smooth muscle cells.[3][5]
-
This activates Gq-proteins, which stimulate phospholipase C (PLC).[5]
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of calcium from the endoplasmic reticulum, leading to increased cytosolic calcium and vasoconstriction.[5]
-
Conversely, the theophylline component inhibits PDEs that degrade cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels can promote vasodilation, counteracting the α1-mediated vasoconstriction.[5] The net effect on vascular resistance can therefore be variable.[3]
Conclusion
These application notes provide a starting point for researchers designing in vivo studies with this compound. The provided protocols for intravenous and oral formulations can be adapted based on the specific experimental needs, animal model, and desired pharmacokinetic profile. A thorough understanding of this compound's mechanism of action is essential for interpreting experimental outcomes. Researchers should always perform pilot studies to determine the optimal dose and formulation for their specific model and research question.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 7. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | 58166-83-9 | Benchchem [benchchem.com]
- 10. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Cafedrine in Studies of Spinal Hypotension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cafedrine (B87544), primarily in a 20:1 combination with theodrenaline (B228420), for the management of hypotension induced by spinal anesthesia. The information is compiled from various clinical studies and reviews, offering insights into its mechanism of action, comparative efficacy, and established protocols for its use in research and clinical settings.
Introduction
Spinal anesthesia-induced hypotension (SAIH) is a common complication arising from sympathetic nerve blockade, leading to both arterial and venous vasodilation.[1][2] This can cause maternal nausea and vomiting and, more critically, reduce uteroplacental blood flow, potentially leading to fetal distress.[3] Timely and effective management of SAIH is crucial to prevent negative maternal and neonatal outcomes.[3]
This compound, in combination with theodrenaline (marketed as Akrinor®), is a well-established treatment for hypotensive states in Germany, frequently employed during regional anesthesia, particularly for cesarean sections.[1][4][5][6] This combination consists of this compound (a covalent compound of norephedrine (B3415761) and theophylline) and theodrenaline (a covalent compound of noradrenaline and theophylline).[4][5] Its use has been documented since 1963.[4][5][7]
Mechanism of Action
The hemodynamic effects of the this compound/theodrenaline combination are a result of its multifaceted action on the cardiovascular system, impacting preload, contractility, and afterload.[8]
-
Cardiac Effects (Increased Inotropy): The norephedrine component of this compound triggers the release of endogenous noradrenaline.[4][5][7] This, along with the noradrenaline from theodrenaline, stimulates β1-adrenoceptors in cardiomyocytes. This activation, mediated by Gs-proteins, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to increased cardiac inotropy (contractility).[4][5][7] The theophylline (B1681296) component further enhances this effect by inhibiting phosphodiesterase (PDE), particularly PDE3 in cardiac tissue, which slows the degradation of cAMP.[4][5][7]
-
Vascular Effects (Vasoconstriction): The noradrenaline component of theodrenaline also acts on α1-adrenoceptors in vascular smooth muscle cells, causing vasoconstriction and an increase in systemic vascular resistance.[4][5][7]
This combined action results in a rapid increase in mean arterial pressure, primarily by boosting stroke volume and cardiac output, with minimal changes to heart rate and systemic vascular resistance.[4][7]
Signaling Pathway Diagram
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key studies investigating the use of this compound/theodrenaline for spinal hypotension.
Table 1: Comparative Efficacy of this compound/Theodrenaline vs. Ephedrine (B3423809) (HYPOTENS Study)
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine | P-value | Citation(s) |
| Blood Pressure Stabilization | Faster and more pronounced | Effective | < 0.0001 | [3][9][10] |
| Incidence of Tachycardia (HR ≥ 100 bpm) | Lower | Higher | < 0.01 | [3][9][10] |
| Additional Boluses Required | Fewer | More | < 0.01 | [3][9][10] |
| Mean Initial Dose | 0.83 ± 0.43 mg/kg (70 ± 34 mg) | 0.19 ± 0.08 mg/kg (16 ± 7 mg) | - | [3][11] |
| Mean Total Cumulative Dose (15 min) | 1.36 ± 0.88 mg/kg (113.8 ± 70.7 mg) | 0.37 ± 0.25 mg/kg (31.1 ± 20.0 mg) | - | [3][11] |
| Mean Targeted SBP Increase | 25 ± 12 mmHg | 20 ± 10 mmHg | < 0.0001 | [3][11] |
| Neonatal Base Deficit | Lower | Greater | < 0.01 | [3][9][10] |
| Neonatal Lactate (B86563) Values | Lower | Greater | < 0.01 | [3][9][10] |
Data from the HYPOTENS study in patients undergoing cesarean section with spinal anesthesia.[3][9][11][12]
Table 2: Comparative Efficacy of this compound/Theodrenaline vs. Phenylephrine
| Parameter | This compound/Theodrenaline (Akrinor) | Phenylephrine | Citation(s) |
| Administration Strategy | Reactive bolus | Prophylactic infusion | [13][14] |
| Hypotension (SBP < 100 mmHg) at IMC Arrival | Less frequent | More frequent | [14] |
| Heart Rate | Higher | Lower | [13][14] |
| Rescue Medication Use | Less frequent | More frequent | [13][14] |
| Neonatal Acidosis (pH < 7.2) | Lower incidence | Significantly higher incidence | [13][14] |
| Mean Cumulative Dose (Akrinor) | 5.6 ± 3.8 mL* | - | [13] |
| Mean Max Infusion Rate (Phenylephrine) | - | 0.72 ± 0.33 µg/kg/min | [13] |
*this compound hydrochloride 20 mg/mL and theodrenaline hydrochloride 1 mg/mL.[13]
Experimental Protocols
The following protocols are based on methodologies reported in key clinical trials.
Protocol 1: Treatment of Spinal Anesthesia-Induced Hypotension during Cesarean Section (HYPOTENS Study Adaptation)
This protocol outlines a non-interventional, comparative study design.
Objective: To compare the effectiveness and safety of this compound/theodrenaline versus ephedrine for treating SAIH in parturients undergoing cesarean section.
Study Design: A national, multicenter, prospective, open-label, two-armed, non-interventional study.[9][12]
Patient Population: Women aged 18 years or older receiving spinal anesthesia for cesarean section.[9][12]
Intervention:
-
Patient Monitoring: Continuously monitor systolic blood pressure (SBP) and heart rate.
-
Definition of Hypotension: A drop in SBP below a predefined threshold (e.g., < 100 mmHg or a 20% decrease from baseline) as determined by the attending anesthesiologist.[13]
-
Drug Administration: Upon diagnosis of hypotension, administer an intravenous bolus of either:
-
This compound/Theodrenaline Arm: Initial bolus of this compound/theodrenaline (e.g., 70 mg of the this compound component).[3][11] The dose is at the discretion of the anesthesiologist.[9]
-
Ephedrine Arm: Initial bolus of ephedrine (e.g., 16 mg).[3][11] The dose is at the discretion of the anesthesiologist.[9]
-
-
Observation Period: Monitor the patient for at least 15 minutes following the initial dose.[3][9]
-
Additional Doses: Administer additional boluses as needed to maintain the target blood pressure. Record the number and dosage of all administrations.[9]
Outcome Measures:
-
Primary:
-
Secondary:
Experimental Workflow Diagram
Drug Preparation and Administration
-
This compound/Theodrenaline (Akrinor®): A standard 2 mL ampule contains 200 mg of this compound hydrochloride and 10 mg of theodrenaline hydrochloride.[3][9][13]
-
Dilution for IV Bolus: For intravenous application, one 2 mL ampule is often diluted to a total volume of 10 mL with 0.9% sodium chloride.[13][15]
-
Administration: Administered as an intravenous bolus. The timing and dose are determined by the clinical situation and the anesthesiologist's discretion.[9][13] In emergency situations, it can be administered undiluted.[13]
Conclusion
The combination of this compound and theodrenaline is an effective and widely used agent for the management of spinal anesthesia-induced hypotension, particularly in the obstetric population in Germany.[1][4][5] Clinical data suggests it provides rapid and effective blood pressure stabilization with a lower incidence of tachycardia compared to ephedrine.[3][9] Furthermore, it appears to have a favorable neonatal outcome profile, with lower instances of fetal acidosis compared to both ephedrine and phenylephrine.[9][13][14] The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals investigating vasopressor therapy for SAIH.
References
- 1. dovepress.com [dovepress.com]
- 2. Control of Spinal Anesthesia-Induced Hypotension in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressors for the Treatment and Prophylaxis of Spinal Induced Hypotension during Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 12. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 15. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
Application of Cafedrine in Cardiovascular Physiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent. Chemically, it is a covalent linkage of norephedrine (B3415761) and theophylline (B1681296). In clinical practice and research, it is most commonly used in a 20:1 fixed combination with theodrenaline (B228420) (a covalent linkage of noradrenaline and theophylline), commercially known as Akrinor®. This combination drug is utilized for the treatment of hypotensive states, particularly during anesthesia and in emergency medicine.[1][2]
The primary mechanism of action of this compound involves the norephedrine component, which stimulates the release of endogenous noradrenaline from nerve endings. This indirectly leads to the stimulation of adrenergic receptors. The theophylline component acts as a non-specific phosphodiesterase (PDE) inhibitor, which potentiates the effects of adrenergic stimulation.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular physiology research, with a focus on its hemodynamic effects and underlying mechanisms of action.
Mechanism of Action
This compound, in conjunction with theodrenaline, exerts its cardiovascular effects through a dual mechanism involving both direct and indirect sympathomimetic actions, further enhanced by phosphodiesterase inhibition.
-
Indirect Sympathomimetic Action of this compound: The norephedrine moiety of this compound triggers the release of stored noradrenaline from sympathetic nerve terminals.[3] This released noradrenaline then acts on adrenergic receptors on cardiomyocytes and vascular smooth muscle cells.
-
Adrenergic Receptor Stimulation: The released noradrenaline, along with the noradrenaline component of theodrenaline, stimulates:
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both this compound and theodrenaline is a non-specific inhibitor of PDEs.[2][3] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes, it enhances the intracellular signaling cascade initiated by β1-adrenoceptor activation, further increasing contractility.[3]
The overall hemodynamic effect is a rapid increase in mean arterial pressure (MAP), primarily driven by an increase in cardiac output and to a lesser extent, systemic vascular resistance.[1][4] Heart rate generally remains stable or shows a moderate decrease.[1][4]
Signaling Pathway in Cardiomyocytes
Quantitative Hemodynamic Effects
The following tables summarize the quantitative effects of this compound/theodrenaline on key hemodynamic parameters as reported in various studies.
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Anesthesia-Induced Hypotension
| Parameter | Study Population | Dosage (this compound/Theodrenaline) | Baseline Value (Mean ± SD) | Post-treatment Value/Change (Mean ± SD) | Citation(s) |
| Mean Arterial Pressure (MAP) | Patients undergoing major abdominal surgery | 60 mg / 3 mg | 63 ± 10 mmHg | ~60% increase at 10 min | [5][6] |
| Patients undergoing anesthesia | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | 63 ± 10 mmHg | ↑ 11 ± 16 mmHg within 5 min | [7][8] | |
| Cardiac Index (CI) | Patients undergoing major abdominal surgery | 60 mg / 3 mg | Not specified | ↑ 17% | [5][6] |
| Systemic Vascular Resistance Index (SVRI) | Patients undergoing major abdominal surgery | 60 mg / 3 mg | Not specified | ↑ 42% | [5][6] |
| Heart Rate (HR) | Patients undergoing anesthesia | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | 67 ± 19 bpm | 66 ± 18 bpm (no significant change) | [7][8] |
Table 2: Comparative Effects and Specific Conditions
| Parameter | Comparison/Condition | Dosage (this compound/Theodrenaline) | Observation | Citation(s) |
| Time to 10% MAP Increase | Female vs. Male Patients | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | 7.2 ± 4.6 min vs. 8.6 ± 6.3 min | [7][9] |
| Dosage for 14-16 mmHg MAP Increase | Healthy vs. Heart Failure Patients | Not specified | 1.16 ± 0.77 mg/kg vs. 1.78 ± 1.67 mg/kg (this compound) | [7][9] |
| MAP Increase | This compound alone (200 mg) | 200 mg | Delayed but longer-lasting increase, max effect at 20 min | [1][4] |
| MAP Increase | Theodrenaline alone | Not specified | Immediate 28% increase, effect decreases over 20 min | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Inotropic Effects on Isolated Human Atrial Trabeculae
This protocol is adapted from studies investigating the direct effects of this compound/theodrenaline on human myocardial contractility.[10][11]
1. Tissue Preparation:
-
Obtain right atrial appendages from patients undergoing cardiac surgery with informed consent and ethical approval.
-
Immediately place the tissue in a cardioplegic solution and transport it to the laboratory.
-
Dissect uniform, unbranched trabeculae (pectinate muscles) with a diameter of less than 1 mm in a dissection dish filled with cooled, oxygenated Tyrode's solution.
2. Experimental Setup:
-
Mount the trabeculae in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the trabecula to a force transducer and the other to a fixed hook.
-
Stimulate the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms (B15284909) and a voltage approximately 20% above the threshold.
-
Allow the preparation to equilibrate for at least 60 minutes, gradually stretching it to the length at which it develops maximal force of contraction.
3. Drug Application:
-
Prepare stock solutions of this compound (and Theodrenaline or the combination product Akrinor®) in the appropriate solvent (e.g., distilled water).
-
After establishing a stable baseline contraction, add cumulative concentrations of the drug(s) to the organ bath.
-
Allow the contractile force to reach a steady state at each concentration before adding the next.
4. Data Acquisition and Analysis:
-
Continuously record the isometric force of contraction using a suitable data acquisition system.
-
Measure the peak developed force at baseline and at each drug concentration.
-
Express the change in force as a percentage of the baseline value.
-
Construct concentration-response curves and calculate the EC50 value.
Experimental Workflow for In Vitro Studies
Protocol 2: In Vivo Assessment of Hemodynamic Effects in a Canine Model of Anesthesia-Induced Hypotension (Synthesized Protocol)
This protocol is a synthesized representation based on general methodologies for inducing hypotension in dogs and the clinical application of this compound/theodrenaline.
1. Animal Preparation and Anesthesia:
-
Use healthy adult mongrel dogs of either sex, weighing 15-20 kg.
-
Acclimatize the animals to the laboratory environment for at least one week.
-
Induce anesthesia with a suitable agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane) in oxygen.
-
Intubate the animals and provide mechanical ventilation to maintain normocapnia.
2. Instrumentation and Hemodynamic Monitoring:
-
Catheterize a femoral artery for continuous monitoring of arterial blood pressure (systolic, diastolic, and mean).
-
Place a Swan-Ganz catheter via a jugular vein into the pulmonary artery for the measurement of cardiac output (by thermodilution), pulmonary artery pressure, and central venous pressure.
-
Calculate systemic vascular resistance from MAP, CVP, and CO.
-
Record a standard limb lead ECG for heart rate and rhythm monitoring.
3. Induction of Hypotension:
-
After a stabilization period with stable baseline hemodynamic parameters, increase the concentration of the inhalant anesthetic (e.g., isoflurane (B1672236) to 3-4%) to induce a controlled hypotensive state (e.g., a target MAP of 50-60 mmHg).
-
Maintain this hypotensive state for a defined period (e.g., 15-20 minutes) to ensure stability before drug administration.
4. Drug Administration:
-
Administer a bolus of this compound or the this compound/theodrenaline combination intravenously at a clinically relevant dose (e.g., starting with a dose equivalent to the lower end of the human dose range, adjusted for body weight).
-
Alternatively, administer the drug as a continuous infusion.
5. Data Collection and Analysis:
-
Record all hemodynamic parameters continuously.
-
Collect data at baseline, during the hypotensive period, and at frequent intervals after drug administration (e.g., 1, 5, 10, 15, 30, and 60 minutes).
-
Analyze the changes in MAP, CO, SVR, HR, and other parameters from baseline and the hypotensive state.
-
Perform statistical analysis to determine the significance of the observed changes.
Logical Relationship of this compound's Dual Action
Conclusion
This compound, primarily through its combination with theodrenaline, is a valuable agent for restoring arterial blood pressure in hypotensive states. Its unique mechanism of increasing cardiac output with minimal effects on heart rate makes it a subject of interest in cardiovascular research. The provided application notes and protocols offer a framework for researchers to investigate the cardiovascular effects of this compound in both in vitro and in vivo models. Further research is warranted to fully elucidate the distinct pharmacological properties of this compound, separate from theodrenaline, and to explore its potential in other cardiovascular conditions.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of Human Atrial Trabeculae for Ex Vivo Analysis of Human Myocardial Function | Springer Nature Experiments [experiments.springernature.com]
- 6. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Experiments in Isolated Human Atrial Preparations [uni-due.de]
- 9. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 10. Long-Term Cultivation of Human Atrial Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Human Atrial Trabeculae for Ex Vivo Analysis of Human Myocardial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cafedrine's Vascular Effects: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vascular effects of Cafedrine, particularly in its common combination with Theodrenaline. This document details the compound's mechanism of action, summarizes its effects on various vascular beds, and provides detailed protocols for preclinical investigation.
Introduction
This compound is a cardiac stimulant and antihypotensive agent.[1] It is often used in a 20:1 combination with Theodrenaline to treat hypotensive states, particularly during anesthesia.[2][3][4] This combination, known as Akrinor®, leverages the synergistic effects of its components to increase mean arterial pressure (MAP) primarily by increasing cardiac preload, stroke volume, and cardiac output, while systemic vascular resistance and heart rate remain largely unchanged.[2][3][4] Understanding the nuanced effects of this compound on different vascular beds is crucial for its safe and effective therapeutic application and for the development of novel cardiovascular drugs.
Mechanism of Action
The vascular effects of the this compound/Theodrenaline combination are multifactorial, stemming from the distinct properties of its components:
-
This compound: This component is a chemical linkage of norephedrine (B3415761) and theophylline.
-
Norephedrine: Acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline.[5] It may also act as a partial agonist at α1-adrenoceptors.[5]
-
Theophylline: Is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation.[2]
-
-
Theodrenaline: This component is a chemical linkage of noradrenaline and theophylline.
The net effect on a specific vascular bed depends on the local expression and sensitivity of adrenergic receptors and the influence of the vasodilatory effect of theophylline.
Signaling Pathways in Vascular Smooth Muscle
The interaction of this compound/Theodrenaline with vascular smooth muscle cells involves complex signaling cascades that ultimately regulate contraction and relaxation. The primary pathways are depicted below.
Caption: this compound/Theodrenaline signaling in vascular smooth muscle.
Effects on Different Vascular Beds
The available data on the effects of this compound/Theodrenaline on specific vascular beds are summarized below. Much of the specific regional data comes from preclinical animal studies.
| Vascular Bed | Animal Model | Key Findings | Reference |
| Systemic | Human | Increased Mean Arterial Pressure (MAP) with minimal change in Systemic Vascular Resistance (SVR) and Heart Rate. | [2][3][4] |
| Coronary | Anesthetized Dogs | Increased coronary blood flow. | [7] |
| Isolated Porcine Coronary Artery | Relaxation of pre-contracted arteries. This effect was transformed into contraction after β-adrenoceptor blockade, which was preventable by an α1-adrenoceptor antagonist. | [7] | |
| Peripheral (Femoral) | Anesthetized Dogs | Increased blood flow in the femoral artery. | [7] |
| Renal | Rats | Theodrenaline alone showed an antidiuretic effect, while this compound and the 20:1 combination exhibited diuretic effects. A small increase in glomerular filtration rate was also noted. | [7] |
| Cerebral | - | Preclinical data suggests this compound/Theodrenaline causes less deterioration of cerebral perfusion compared to alpha-adrenergic agents. However, specific quantitative data is lacking. | [8][9] |
Experimental Protocols
The following are detailed protocols for investigating the vascular effects of this compound in preclinical models.
In Vivo Hemodynamic Studies in Anesthetized Rodents
This protocol outlines a method to assess the systemic and regional hemodynamic effects of this compound/Theodrenaline in an anesthetized rat or mouse model.
Caption: Workflow for in vivo hemodynamic studies.
Materials:
-
This compound and Theodrenaline (or Akrinor®)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Saline (vehicle)
-
Pressure transducer and data acquisition system
-
Catheters (for arterial and venous access)
-
(Optional) Regional blood flow monitoring equipment (e.g., laser Doppler flowmetry probes for renal or cerebral blood flow)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Baseline Recording: Allow the animal to stabilize for at least 30 minutes after surgery. Record baseline hemodynamic parameters, including Mean Arterial Pressure (MAP), systolic and diastolic blood pressure, and heart rate, for a continuous period of 15-30 minutes.
-
Drug Administration: Administer a bolus intravenous injection of the this compound/Theodrenaline solution or saline vehicle. A range of doses should be tested to establish a dose-response relationship.
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters for at least 60 minutes post-injection.
-
Regional Blood Flow (Optional): If equipment is available, place laser Doppler probes over the target organs (e.g., kidney, cerebral cortex) to measure changes in regional blood flow concurrently with systemic hemodynamics.
-
Data Analysis: Calculate the change in hemodynamic parameters from baseline at various time points after drug administration. Compare the effects of different doses of this compound/Theodrenaline to the vehicle control.
Isolated Blood Vessel Reactivity Studies (Organ Bath)
This protocol describes the investigation of the direct effects of this compound on vascular smooth muscle tone using an isolated organ bath system.
Caption: Workflow for isolated vessel studies.
Materials:
-
This compound and Theodrenaline
-
Isolated organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Vasoactive agents (e.g., phenylephrine (B352888) for pre-contraction, acetylcholine (B1216132) to test endothelial integrity)
-
Dissection tools
Procedure:
-
Vessel Isolation: Euthanize the animal and carefully dissect the desired blood vessel (e.g., thoracic aorta, mesenteric artery, coronary artery). Clean the vessel of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vessel rings in the organ bath chambers filled with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration and Viability: Allow the vessel rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Pre-contraction: After washout and return to baseline, induce a submaximal contraction with an α-adrenergic agonist like phenylephrine.
-
Drug Application: Once a stable plateau of contraction is reached, add this compound/Theodrenaline in a cumulative manner to the organ bath, allowing the response to stabilize between additions.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate EC50 values.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between different vascular beds and experimental conditions.
Table 1: Summary of Hemodynamic Effects of this compound/Theodrenaline (20:1) in a Canine Model
| Parameter | Baseline (Mean ± SD) | Post-infusion (Mean ± SD) | % Change |
| Mean Arterial Pressure (mmHg) | 85 ± 10 | 110 ± 12 | +29.4% |
| Heart Rate (beats/min) | 120 ± 15 | 115 ± 18 | -4.2% |
| Cardiac Output (L/min) | 2.5 ± 0.5 | 3.2 ± 0.6 | +28% |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 2720 ± 340 | 2734 ± 350 | +0.5% |
| Coronary Blood Flow (ml/min) | 50 ± 8 | 65 ± 10 | +30% |
| Femoral Artery Blood Flow (ml/min) | 100 ± 15 | 125 ± 20 | +25% |
| Renal Blood Flow (ml/min) | 150 ± 25 | 160 ± 28 | +6.7% |
Note: The data in this table is illustrative and based on findings reported in the literature. Actual results may vary depending on the experimental model and conditions.
Conclusion
This compound, particularly in combination with Theodrenaline, is an effective agent for increasing blood pressure with a generally favorable profile of maintaining systemic vascular resistance. Its effects on different vascular beds are complex and appear to be a balance between α-adrenergic vasoconstriction, β-adrenergic effects, and PDE inhibitor-mediated vasodilation. The provided protocols offer a framework for researchers to further investigate the nuanced vascular pharmacology of this compound and its components in various preclinical models. Such studies are essential for a more complete understanding of its therapeutic potential and for the development of new cardiovascular drugs.
References
- 1. Antagonism of the response of human isolated arteries to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of norepinephrine depletion on cerebral blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cerebrovascular response to norepinephrine: A scoping systematic review of the animal and human literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the response of human isolated arteries to noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine May Exacerbate Septic Acute Kidney Injury: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Assessing Cafedrine's Impact on Cardiac Preload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine, often used in a 20:1 combination with theodrenaline, is a sympathomimetic agent known to increase cardiac preload, stroke volume, and cardiac output.[1] Its primary mechanism of action involves the stimulation of β1-adrenoceptors in cardiomyocytes, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of inotropy. The theophylline (B1681296) component of this compound may also contribute to this effect through the inhibition of phosphodiesterases (PDEs), which degrades cAMP. Understanding the precise impact of this compound on cardiac preload is crucial for its clinical application and for the development of novel cardiovascular drugs.
These application notes provide detailed methodologies for assessing the effects of this compound on cardiac preload, encompassing both in vivo and in vitro experimental models.
Data Presentation: Quantitative Effects of this compound on Cardiac Preload
The following table summarizes the quantitative effects of a this compound/Theodrenaline combination on a key indicator of cardiac preload.
| Parameter | Measurement Technique | Study Population | Dosage | Baseline Value (Mean ± SD) | Post-dosing Value (Mean ± SD) | Percentage Change | Reference |
| Global End-Diastolic Volume Index (GEDI) | Transpulmonary Thermodilution | 20 patients undergoing elective major abdominal surgery with anesthesia-induced hypotension | 60 mg this compound / 3 mg Theodrenaline | Not specified | Not specified | +9% | [2][3] |
Signaling Pathway of this compound in Cardiomyocytes
The following diagram illustrates the proposed signaling cascade initiated by this compound in cardiac muscle cells, leading to an increase in cardiac contractility and influencing preload.
Experimental Protocols
In Vivo Assessment of Cardiac Preload
1. Protocol for Measuring Central Venous Pressure (CVP) in Response to this compound
-
Objective: To measure changes in CVP as an indicator of right ventricular preload following the administration of this compound.
-
Materials:
-
Central venous catheter (CVC)
-
Pressure transducer system or water manometer
-
Intravenous infusion set
-
Physiological saline
-
Pressure bag
-
ECG monitor
-
This compound solution for injection
-
-
Procedure:
-
Patient Preparation: Place the patient in a supine position. Ensure the CVC is correctly positioned in the superior vena cava near the right atrium.
-
Transducer Setup:
-
Level the pressure transducer to the phlebostatic axis (mid-axillary line at the fourth intercostal space).
-
Zero the transducer to atmospheric pressure.
-
Connect the CVC to the transducer via a fluid-filled, non-compliant tubing system.
-
-
Baseline Measurement: Record a stable baseline CVP reading at end-expiration for at least 5 minutes.
-
This compound Administration: Administer a bolus of this compound intravenously at the prescribed dose.
-
Serial CVP Measurements: Record CVP continuously or at frequent intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) following drug administration.
-
Data Analysis: Compare the post-administration CVP values to the baseline to determine the effect of this compound on right atrial pressure.
-
2. Protocol for Echocardiographic Assessment of Left Ventricular End-Diastolic Volume (LVEDV) in a Clinical Trial
-
Objective: To quantify changes in LVEDV, a direct measure of left ventricular preload, using two-dimensional (2D) echocardiography after this compound administration.
-
Materials:
-
Echocardiography machine with a 2D transducer
-
ECG monitoring
-
Acoustic gel
-
This compound solution for injection
-
-
Procedure:
-
Patient Positioning: Position the patient in the left lateral decubitus position to optimize acoustic windows.
-
Baseline Echocardiogram:
-
Acquire standard parasternal long-axis, parasternal short-axis, apical four-chamber, and apical two-chamber views.
-
Obtain high-quality images of the left ventricle at end-diastole, timed with the R-wave on the ECG.
-
Using the biplane method of disks (modified Simpson's rule), trace the endocardial border in the apical four-chamber and two-chamber views at end-diastole.
-
The software will calculate the LVEDV.
-
Repeat measurements over three to five cardiac cycles and average the results to minimize variability.
-
-
This compound Administration: Administer this compound intravenously at the specified dose.
-
Serial Echocardiograms: Repeat the echocardiographic image acquisition and LVEDV measurements at predefined time points post-administration (e.g., 5, 15, and 30 minutes).
-
Data Analysis: Compare the serial LVEDV measurements to the baseline value to assess the magnitude and time course of this compound's effect on left ventricular preload.
-
In Vitro Assessment of Preload-Related Effects
1. Protocol for Cardiomyocyte Stretching Assay to Simulate Preload
-
Objective: To model the effect of increased preload on cardiomyocyte contractility in the presence of this compound using an in vitro stretching system.
-
Materials:
-
Isolated adult ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium
-
Laminin-coated flexible silicone membranes or micro-posts
-
Cell stretching apparatus (e.g., Flexcell®, IonOptix C-Pace)
-
Microscope with a camera for imaging cell contraction
-
Calcium imaging system (optional, for simultaneous measurement of calcium transients)
-
This compound solution
-
-
Procedure:
-
Cell Seeding: Seed cardiomyocytes onto the flexible membranes or between micro-posts and allow them to attach and establish a rhythmic contraction pattern.
-
Baseline Assessment:
-
Record baseline contractile parameters (e.g., contraction amplitude, velocity, duration) of the cardiomyocytes under basal (un-stretched) conditions.
-
If available, record baseline intracellular calcium transients.
-
-
Application of Stretch (Simulated Preload):
-
Apply a defined static or cyclic stretch to the membranes or micro-posts to mimic an increase in preload. The degree of stretch should be physiologically relevant (e.g., 10-15% elongation).
-
Allow the cells to acclimate to the stretched condition.
-
-
This compound Treatment:
-
Add this compound to the cell culture medium at the desired concentration.
-
Incubate for a specified period.
-
-
Post-Treatment Assessment:
-
Record the contractile parameters and calcium transients of the stretched cardiomyocytes in the presence of this compound.
-
-
Data Analysis: Compare the contractile and calcium transient data between baseline, stretched, and this compound-treated stretched conditions to determine if this compound modulates the cardiomyocyte response to increased mechanical load.
-
Experimental Workflow Diagrams
References
Application Notes: Techniques for Measuring Stroke Volume Changes Induced by Cafedrine
Introduction
Cafedrine (B87544) is a cardiac stimulant used to treat hypotension, often in combination with theodrenaline (B228420).[1][2] Its primary effect is to increase mean arterial pressure by enhancing cardiac stroke volume and cardiac output.[3][4][5][6][7] These application notes provide an overview of the mechanism of action of this compound and detail various techniques to measure the resultant changes in stroke volume. This document is intended for researchers, scientists, and drug development professionals investigating the hemodynamic effects of this compound.
Mechanism of Action
This compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is frequently administered in a 20:1 fixed combination with theodrenaline (a conjugate of noradrenaline and theophylline), commercially known as Akrinor®.[3][4][7] The cardiovascular effects of this combination are mediated through several pathways:
-
Indirect Sympathomimetic Action: The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings.[3][4][8]
-
Direct β1-Adrenoceptor Stimulation: The released noradrenaline, along with the noradrenaline component of theodrenaline, directly activates β1-adrenoceptors in cardiomyocytes.[3][4] This activation, via Gs-proteins, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to a positive inotropic effect (increased myocardial contractility).[3][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both this compound and theodrenaline is a non-selective inhibitor of phosphodiesterases.[2][3] By inhibiting PDE3, the degradation of cAMP is slowed, further augmenting the increase in intracellular cAMP and enhancing the positive inotropic effect.[3]
This concerted action results in a significant increase in stroke volume, a key determinant of cardiac output.[3][4] Notably, the combination of this compound and theodrenaline typically leads to these effects with minimal changes in heart rate or systemic vascular resistance.[3][4][7]
Signaling Pathway of this compound in Cardiomyocytes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
Application Notes and Protocols for Studying Cafedrine in a Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine, a synthetic sympathomimetic agent, is a chemical linkage of norephedrine (B3415761) and theophylline.[1] Its mechanism of action involves stimulation of β1- and α-adrenoceptors, along with non-specific inhibition of phosphodiesterases (PDEs).[2][3] This dual action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), enhancing cardiac contractility and output.[2][3] The norephedrine component of this compound also triggers the release of endogenous noradrenaline, further potentiating its sympathomimetic effects.[2][4][5]
These application notes provide a detailed protocol for investigating the therapeutic potential of this compound in a well-established rodent model of heart failure induced by isoproterenol (B85558). This model recapitulates key aspects of heart failure driven by excessive β-adrenergic stimulation.[4] The protocols outlined below cover the induction of heart failure, administration of this compound, and comprehensive assessment of cardiac function.
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
I. Induction of Heart Failure (Isoproterenol-Induced Model)
This protocol is adapted from established methods for inducing cardiac hypertrophy and dysfunction in rodents.[6][7][8]
Materials:
-
Male Wistar rats (200-250 g)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a fresh solution of isoproterenol in sterile saline at a concentration of 8.5 mg/mL.
-
Induce heart failure by administering two subcutaneous injections of isoproterenol on consecutive days.
-
Day 1: 85 mg/kg isoproterenol
-
Day 2: 85 mg/kg isoproterenol
-
-
Monitor the animals closely for the first 48 hours post-injection, as this is a critical period for mortality.
-
Allow four weeks for the development of a stable heart failure phenotype, characterized by cardiac hypertrophy and reduced ejection fraction.
II. This compound Administration
Dosage for this compound in a heart failure model is extrapolated from clinical studies on hypotension, which indicate that patients with heart failure may require higher doses.[5][9] The following is a proposed starting point for dose-response studies.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Administration apparatus (e.g., intraperitoneal injection supplies or intravenous infusion pump)
Procedure:
-
Four weeks after the final isoproterenol injection, confirm the heart failure phenotype using echocardiography (see Protocol III).
-
Randomly assign animals to vehicle control and this compound treatment groups.
-
Prepare this compound solutions in sterile saline.
-
Administer this compound or vehicle daily for a predetermined study duration (e.g., 2-4 weeks).
-
Proposed Dose Ranges for Dose-Response Study (Intraperitoneal Injection):
-
Low dose: 1 mg/kg
-
Mid dose: 5 mg/kg
-
High dose: 10 mg/kg
-
-
-
Monitor animal weight and general health daily.
III. Assessment of Cardiac Function
Echocardiography is a non-invasive and widely used method to assess cardiac structure and function in rodent models.[10][11]
Materials:
-
High-frequency ultrasound system with a linear array transducer
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG monitoring
-
Ultrasound gel
Procedure:
-
Anesthetize the animal and place it in a supine position on a heating pad.
-
Remove thoracic fur to ensure optimal image quality.
-
Perform baseline echocardiography before initiating this compound treatment and at the end of the study.
-
Acquire M-mode, 2D, and Doppler images from parasternal long-axis and short-axis views.
-
Measure the following parameters:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)
-
Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Stroke Volume (SV)
-
Cardiac Output (CO)
-
IV. Histological and Molecular Analysis
At the end of the study, euthanize the animals and collect heart tissue for further analysis.
Procedures:
-
Histology:
-
Fix heart tissue in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section.
-
Perform Masson's trichrome staining to assess fibrosis.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate cardiomyocyte size and overall morphology.
-
-
Molecular Analysis (Western Blotting/qPCR):
-
Homogenize heart tissue to extract protein or RNA.
-
Analyze the expression of key markers of cardiac hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, collagen III).
-
Investigate changes in signaling pathway components (e.g., β1-adrenoceptor, adenylyl cyclase, PKA).
-
Experimental Workflow
Caption: Experimental workflow for studying this compound in a heart failure model.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Echocardiographic Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Baseline | ||||
| EF (%) | ||||
| FS (%) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) | ||||
| Heart Rate (bpm) | ||||
| End of Study | ||||
| EF (%) | ||||
| FS (%) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) | ||||
| Heart Rate (bpm) |
Table 2: Histological and Molecular Markers
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Histology | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Fibrotic Area (%) | ||||
| Molecular Markers (Relative Expression) | ||||
| ANP | ||||
| BNP | ||||
| Collagen I | ||||
| Collagen III |
Logical Relationship of this compound's Effects
Caption: Logical relationship of this compound's effects in heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ifj.edu.pl [ifj.edu.pl]
- 4. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The study of ISO induced heart failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Cafedrine Effectiveness
Disclaimer: The term "Cafedrine" is not found in standard scientific and medical literature. This guide has been developed under the assumption that the query refers to Caffeine (B1668208) , a widely researched central nervous system stimulant. The following information pertains exclusively to Caffeine.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the effects of Caffeine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Caffeine?
A1: Caffeine's primary effect is as a non-selective antagonist of adenosine (B11128) receptors, specifically the A1 and A2A subtypes.[1][2] By binding to these receptors, caffeine blocks the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal.[3][4] This blockade leads to an increase in neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in increased alertness and wakefulness.[1][3] At higher, often non-physiological concentrations, caffeine can also inhibit phosphodiesterase enzymes and mobilize intracellular calcium.[1][2]
Q2: Why am I observing significant inter-individual variability in response to the same dose of Caffeine?
A2: The variability in response to caffeine is largely influenced by genetic factors, particularly polymorphisms in the CYP1A2 gene.[5][6] This gene codes for the primary enzyme responsible for more than 90% of caffeine metabolism in the liver.[7][8] Individuals can be classified as "fast," "medium," or "slow" metabolizers based on their CYP1A2 genotype, which significantly alters caffeine's half-life and effects.[7][9] Other genes, such as ADORA2A which is related to caffeine sensitivity, can also play a role.[10]
Q3: Can tolerance develop to the effects of Caffeine?
A3: Yes, tolerance to many of Caffeine's effects can develop with chronic, regular use.[1][6] The body adapts by upregulating the number of adenosine receptors in the central nervous system. This adaptation means that a higher dose of caffeine is required to achieve the same level of receptor blockade and stimulant effect. Tolerance is more pronounced for effects on blood pressure, heart rate, and anxiety, while effects on alertness may be less affected.[1]
Q4: What are the typical symptoms of Caffeine withdrawal, and when do they begin?
A4: Abrupt cessation or significant reduction in daily caffeine intake can lead to a well-documented withdrawal syndrome.[11] Symptoms typically begin 12 to 24 hours after the last dose and can include headache, fatigue, drowsiness, irritability, difficulty concentrating, and nausea.[12][13] The headache is believed to be caused by a rebound vasodilation (widening of blood vessels) in the brain.[12][14]
Troubleshooting Experimental Inconsistencies
Issue 1: Inconsistent or No Effect on Cognitive Performance (e.g., Reaction Time)
-
Possible Cause 1: Subject Tolerance. Have the subjects abstained from all sources of caffeine for a sufficient washout period (minimum 48-72 hours) before the experiment? Chronic users may have a high tolerance, masking the acute effects of the experimental dose.[6]
-
Possible Cause 2: Genetic Variation. Are you accounting for genetic differences in metabolism? A standardized dose may be sub-optimal for a "fast" metabolizer or excessive for a "slow" metabolizer.[5][7] Consider genotyping subjects for the CYP1A2 polymorphism.
-
Possible Cause 3: Inadequate Dosage. Doses between 40-300 mg are generally required to see improvements in cognition.[15] A study using 125 mg found no statistical difference in reaction time, suggesting the dose may have been too low to elicit a significant effect.[16]
-
Possible Cause 4: Confounding Dietary Factors. Did subjects consume foods that could alter caffeine metabolism? For example, grapefruit juice can slow metabolism, while broccoli can speed it up.[6] Ensure a standardized diet or fasting period pre-experiment.
Issue 2: High Incidence of Adverse Effects (Jitters, Anxiety, Nausea)
-
Possible Cause 1: "Slow" Metabolizer Genotype. Subjects with two copies of the "slow" CYP1A2 gene variant metabolize caffeine at a slower rate, leading to higher plasma concentrations for a longer duration and an increased risk of negative effects.[7][10]
-
Possible Cause 2: Excessive Dosage. Doses exceeding 400-500 mg at one time can lead to caffeine intoxication, with symptoms including nervousness, restlessness, and palpitations.[1] Ensure dosage is calculated appropriately, often on a mg/kg basis.
-
Possible Cause 3: Interaction with Other Compounds. Is the subject taking other medications? Some drugs, including certain antidepressants, can inhibit CYP1A2 activity and slow caffeine clearance, increasing the risk of adverse effects.[6]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected results.
Data Presentation: Factors Affecting Caffeine Efficacy
Table 1: Genetic and Lifestyle Factors Influencing Caffeine Metabolism
| Factor | Influence on Caffeine Metabolism | Implication for Effectiveness | Citation(s) |
| CYP1A2 Genotype | "Fast" metabolizers clear caffeine up to 4x faster than "slow" metabolizers. | "Slow" metabolizers experience stronger, longer-lasting effects and have a higher risk of adverse events. | [5][7][9] |
| Smoking | Nearly doubles the rate of caffeine clearance due to enzyme induction. | Smokers may require higher doses to achieve the same stimulant effect. | [2][8] |
| Alcohol Consumption | Inhibits CYP1A2 activity, slowing caffeine clearance. | Concurrent use can prolong caffeine's effects and may increase sleep disruption. | [8] |
| Pregnancy | Metabolism is significantly reduced, especially in the third trimester. | Half-life is extended, increasing potential exposure to the fetus. Recommended intake is <200mg/day. | [8][17] |
| Liver Disease | Impaired liver function significantly reduces caffeine clearance. | Greatly increases the risk of toxicity; caffeine intake should be severely restricted. | [6][8] |
| Dietary Intake | Grapefruit juice slows clearance; cruciferous vegetables (e.g., broccoli) increase clearance. | Diet can be a significant, often overlooked, confounding variable in experiments. | [6] |
Table 2: Dose-Dependent Effects of Caffeine
| Dosage Range | Primary Observed Effects | Citation(s) |
| 40 - 300 mg | Improved vigilance, attention, mood, and reaction time. Enhanced cognitive performance, especially in tired individuals. | [15][18] |
| ~200 mg | Can improve physical performance (muscle strength and endurance) when taken within an hour of exercise. | [15] |
| > 400 mg (single dose) | Increased risk of anxiety, jitteriness, nervousness, and insomnia ("caffeine intoxication"). | [1][19] |
| Up to 400 mg (daily) | Generally considered safe for most healthy adults. | [17] |
| 750 - 1200 mg (daily) | Can lead to the development of complete tolerance to some autonomic effects. | [1] |
Experimental Protocols
Protocol: Assessing the Effect of Caffeine on Simple Reaction Time
This protocol outlines a randomized, double-blind, placebo-controlled crossover study to measure the effect of a single dose of caffeine on visual reaction time.
1. Subject Recruitment and Screening:
-
Recruit healthy adult participants (e.g., ages 18-40).
-
Screen for low-to-moderate habitual caffeine consumption (<150 mg/day) to minimize tolerance effects.
-
Exclude individuals with hypertension, heart conditions, anxiety disorders, or those taking medications known to interact with caffeine.[17]
2. Pre-Experimentation Phase (Washout):
-
Instruct all participants to abstain from all sources of caffeine (coffee, tea, soda, chocolate, energy drinks) for at least 72 hours prior to each testing session.[20]
-
Instruct participants to avoid alcohol and intense exercise for 24 hours prior and to have a consistent amount of sleep before each session.[20]
3. Experimental Design (Crossover):
-
The study will consist of two sessions, separated by at least one week to ensure complete washout.
-
In a randomized, counterbalanced order, each participant will receive the caffeine condition in one session and the placebo condition in the other.[20]
-
Both the participant and the experimenter administering the test should be blind to the condition.
4. Treatment Administration:
-
Caffeine Condition: Administer a capsule containing 3-6 mg/kg body weight of caffeine.[20]
-
Placebo Condition: Administer an identical-looking capsule containing a non-active substance (e.g., corn starch or dried milk).[20]
-
Participants should consume the capsule with a standardized volume of water.
5. Data Collection:
-
Baseline Measurement (T=0): Before administering the treatment, record a baseline reaction time.
-
Post-Ingestion Wait Period: Allow 45-60 minutes for caffeine absorption and for plasma concentrations to peak.[8]
-
Reaction Time Testing (T=60 min): Use a standardized computer-based tool (e.g., Human Benchmark Test, PsychoPy task) to measure simple visual reaction time.
6. Data Analysis:
-
For each participant, calculate the change in reaction time from baseline for both the caffeine and placebo conditions.
-
Use a paired-samples t-test to compare the change in reaction time between the two conditions to determine if caffeine produced a statistically significant effect.
Experimental Workflow Diagram
Caption: Crossover experimental design workflow.
Mandatory Visualizations: Signaling Pathways
Caffeine's Primary Signaling Pathway
Caption: Caffeine as an adenosine receptor antagonist.
References
- 1. Caffeine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mygenome.asia [mygenome.asia]
- 6. Factors Influencing Caffeineâs Impact on the Body Reviewed [coffeeandhealth.org]
- 7. dnalabs.ca [dnalabs.ca]
- 8. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]
- 9. Coffee Doesn’t Give You the Jitters, Alcohol Makes You Blush: Thank Your Genes | Pfizer [pfizer.com]
- 10. CYP1A2 and the Effects of Caffeine on the Body [parsleyhealth.com]
- 11. Caffeine Withdrawal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caffeine withdrawal: Symptoms and how to cope [medicalnewstoday.com]
- 13. Caffeine Withdrawal: Symptoms, Timeline, & Treatment [verywellmind.com]
- 14. Caffeine withdrawal, acute effects, tolerance, and absence of net beneficial effects of chronic administration: cerebral blood flow velocity, quantitative EEG and subjective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP1A2 Gene & Caffeine Metabolism: SNP Highlight [toolboxgenomics.com]
- 16. "EFFECTS OF CAFFEINE CONSUMPTION ON REACTION TIME IN UNDERGRADUATE STUD" by E Surratt, A Nordling et al. [digitalcommons.wku.edu]
- 17. The Effects of Caffeine on Your Body [healthline.com]
- 18. sword.mtu.ie [sword.mtu.ie]
- 19. londonjphysics.org [londonjphysics.org]
- 20. Effects of caffeine on reaction time are mediated by attentional rather than motor processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Interaction of Beta-Blockers with Cafedrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the interaction of beta-blockers with Cafedrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiac stimulant and antihypotensive agent.[1] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] Its clinical effects are primarily mediated through the stimulation of β1-adrenoceptors in cardiac muscle cells. This stimulation is initiated by the norephedrine component, which triggers the release of endogenous norepinephrine. This, in turn, activates the β1-adrenoceptors, leading to the activation of adenylyl cyclase via Gs-proteins. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), resulting in increased cardiac inotropy (contractility).[3][4] The theophylline component of this compound reinforces this action by non-selectively inhibiting phosphodiesterases (PDEs), enzymes that degrade cAMP.[3][4] By inhibiting PDEs (particularly PDE3 in cardiac tissue), theophylline increases the intracellular concentration of cAMP, further enhancing the β1-adrenoceptor-mediated effects.[3][4]
Q2: How do beta-blockers impact the action of this compound?
A2: Beta-blockers are antagonists of beta-adrenergic receptors. By blocking these receptors, they directly counteract the primary mechanism of this compound's action. The positive inotropic effect of this compound, which is dependent on β1-adrenoceptor stimulation, is therefore diminished in the presence of a beta-blocker.[4][5] Clinical studies have demonstrated that concomitant beta-blocker therapy can delay the onset and reduce the effectiveness of this compound in increasing mean arterial pressure (MAP).[6]
Q3: What are the expected quantitative effects of beta-blockers on this compound's hemodynamic response?
A3: The administration of beta-blockers alongside this compound has been shown to quantitatively alter its hemodynamic effects. In patients on beta-blocker therapy, the time to achieve a 10% increase in Mean Arterial Pressure (MAP) after this compound administration is significantly prolonged. One study reported this delay to be an average of 9.0 ± 7.0 minutes in patients with beta-blockade, compared to 7.3 ± 4.3 minutes in those without.[6]
| Parameter | No Beta-Blocker | With Beta-Blocker | p-value | Reference |
| Time to 10% MAP Increase (minutes) | 7.3 ± 4.3 | 9.0 ± 7.0 | 0.008 | [6] |
Q4: Are there any paradoxical effects observed when studying the interaction between beta-blockers and this compound?
A4: While the primary interaction is antagonistic at the β-adrenoceptor level, the complexity of the signaling pathways involved could potentially lead to unexpected observations. For instance, at very high, non-clinical concentrations, some beta-blockers have been observed to paradoxically increase cAMP levels in certain cell types through mechanisms independent of β-adrenoceptor blockade. However, within the context of typical experimental and clinical concentrations, the predominant effect of beta-blockers is the attenuation of this compound's action.
Troubleshooting Guides
In Vitro Experiments: cAMP Accumulation Assay
Issue 1: No significant increase in cAMP levels after this compound stimulation.
-
Potential Cause:
-
Cell line selection: The chosen cell line may not express sufficient levels of functional β1-adrenergic receptors.
-
This compound concentration: The concentration of this compound may be too low to elicit a measurable response.
-
Cell health: Poor cell viability or confluence can lead to a blunted response.
-
Assay reagents: Degradation of assay reagents, particularly ATP or the cAMP detection reagents.
-
-
Troubleshooting Steps:
-
Validate Receptor Expression: Confirm the expression of β1-adrenergic receptors in your chosen cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to have robust β1-adrenergic signaling, such as CHO-K1 cells stably expressing the human β1-adrenergic receptor.
-
Optimize this compound Concentration: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for stimulation.
-
Ensure Cell Quality: Maintain consistent cell culture conditions and ensure cells are healthy and within the optimal confluency range (typically 70-90%) at the time of the assay.
-
Check Reagents: Use fresh or properly stored assay reagents. Include a positive control, such as isoproterenol (B85558) (a direct β-agonist) or forskolin (B1673556) (a direct adenylyl cyclase activator), to verify the integrity of the assay system.
-
Issue 2: High variability in cAMP measurements between replicate wells.
-
Potential Cause:
-
Inconsistent cell seeding: Uneven cell distribution across the plate.
-
Pipetting errors: Inaccurate dispensing of cells, this compound, beta-blocker, or assay reagents.
-
Edge effects: Evaporation or temperature gradients at the edges of the microplate.
-
-
Troubleshooting Steps:
-
Improve Seeding Technique: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps.
-
Use Calibrated Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use a multichannel pipette for simultaneous additions where possible.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to create a humidified barrier.
-
In Vivo Experiments: Hemodynamic Monitoring
Issue 1: Attenuated or absent hemodynamic response to this compound in the control (no beta-blocker) group.
-
Potential Cause:
-
Anesthesia: The anesthetic agent used may be depressing the cardiovascular system, masking the effects of this compound.
-
Animal health: Underlying health issues in the animal model can affect cardiovascular responsiveness.
-
Drug administration: Incorrect dose or route of administration of this compound.
-
-
Troubleshooting Steps:
-
Anesthetic Selection: Choose an anesthetic with minimal cardiovascular depressant effects. Inhalant anesthetics like isoflurane, when used at the lowest effective concentration, are often preferred over injectable agents.
-
Animal Acclimatization and Health Screening: Ensure animals are properly acclimatized to the experimental environment and are free from any signs of illness.
-
Verify Dosing and Administration: Double-check dose calculations and ensure proper intravenous administration for a rapid and consistent effect.
-
Issue 2: Difficulty in maintaining a stable baseline blood pressure before drug administration.
-
Potential Cause:
-
Surgical stress: The surgical procedure for catheter implantation can cause fluctuations in blood pressure.
-
Animal stress: Improper handling or an inadequate period of acclimatization can lead to stress-induced blood pressure changes.
-
Anesthetic depth: Fluctuations in the depth of anesthesia.
-
-
Troubleshooting Steps:
-
Refine Surgical Technique: Minimize surgical time and tissue trauma. Allow for a sufficient stabilization period after surgery before starting the experimental protocol.
-
Handle Animals with Care: Use proper animal handling techniques to minimize stress. Allow animals to acclimatize to the experimental setup.
-
Monitor Anesthesia Depth: Continuously monitor the depth of anesthesia and adjust as necessary to maintain a stable plane.
-
Experimental Protocols
In Vitro: Antagonism of this compound-Induced cAMP Production by a Beta-Blocker
Objective: To quantify the inhibitory effect of a beta-blocker on this compound-induced cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
Cell line expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-AR)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Beta-blocker (e.g., Propranolol hydrochloride)
-
Positive control (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well microplates
-
Standard laboratory equipment (incubator, centrifuge, multichannel pipettes, plate reader)
Methodology:
-
Cell Culture: Culture the β1-AR expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into a microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Prepare a stock solution of the beta-blocker in a suitable vehicle.
-
Prepare serial dilutions of the beta-blocker.
-
Prepare a solution of this compound at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with the various concentrations of the beta-blocker (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.
-
Stimulate the cells by adding the pre-determined concentration of this compound to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the beta-blocker.
-
Determine the IC50 value of the beta-blocker (the concentration that inhibits 50% of the this compound-induced cAMP production) using non-linear regression analysis.
-
In Vivo: Assessing the Impact of a Beta-Blocker on this compound-Induced Hemodynamic Changes in a Rodent Model
Objective: To evaluate the effect of a beta-blocker on the pressor response to this compound in an anesthetized rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments for catheterization
-
Intravenous catheters
-
Pressure transducer and data acquisition system
-
This compound hydrochloride solution for injection
-
Beta-blocker solution for injection (e.g., Propranolol)
-
Heparinized saline
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery to achieve a steady baseline hemodynamic state.
-
-
Experimental Groups:
-
Group 1 (Control): Administer vehicle control followed by this compound.
-
Group 2 (Beta-Blocker): Administer the beta-blocker followed by this compound.
-
-
Drug Administration Protocol:
-
Record baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Systolic Blood Pressure - SBP, Diastolic Blood Pressure - DBP, Heart Rate - HR) for at least 15 minutes.
-
In Group 2, administer the beta-blocker intravenously at the desired dose.
-
After a pre-determined time for the beta-blocker to take effect (e.g., 15-20 minutes), administer a bolus dose of this compound intravenously to both groups.
-
Continuously record hemodynamic parameters for at least 60 minutes post-Cafedrine administration.
-
-
Data Analysis:
-
Calculate the change in MAP, SBP, DBP, and HR from the baseline for each animal.
-
Determine the peak response and the duration of action of this compound in both groups.
-
Compare the hemodynamic responses between the control and beta-blocker groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Generate dose-response curves if multiple doses of this compound are tested.
-
Visualizations
References
- 1. Propranolol dosage, plasma concentration, and beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Problems of administering drugs by continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gender-Specific Responses to Cafedrine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding gender differences in the response to Cafedrine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Are there established gender differences in the pharmacodynamic response to this compound?
A1: Yes, clinical data suggests that there are gender-related differences in the pharmacodynamic response to the combination product this compound/theodrenaline. Studies have indicated that the long-term effect on mean arterial pressure (MAP) is higher in women.[1] Additionally, women may experience a more rapid increase in MAP following administration. One study found that the time to achieve a 10% increase in MAP was significantly shorter in female patients compared to male patients.
Q2: What are the known pharmacokinetic differences of this compound between men and women?
A2: There is currently a lack of direct clinical studies specifically investigating the pharmacokinetic parameters of this compound (such as Cmax, AUC, clearance, and volume of distribution) with a primary focus on gender comparison. This compound is a combination of norephedrine (B3415761) and theophylline (B1681296). While data on norephedrine is scarce, studies on theophylline have shown gender-related differences. For instance, some research indicates that theophylline has a shorter half-life and higher clearance in women, which may be influenced by factors like smoking status.[2][3][4] These differences in theophylline's pharmacokinetics could potentially contribute to the observed gender differences in the overall response to this compound.
Q3: How might hormonal differences between genders influence the response to this compound?
A3: While direct evidence for this compound is limited, it is well-established that sex hormones can influence drug metabolism and response.[5] For instance, the activity of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can differ between men and women and can be influenced by hormonal fluctuations.[5] Given that theophylline, a component of this compound, is metabolized by CYP enzymes, hormonal differences could plausibly play a role in the observed gender-specific responses.
Q4: What is the underlying mechanism of action for this compound?
A4: this compound is part of a 20:1 combination with theodrenaline. The norephedrine component of this compound acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from nerve endings. This released norepinephrine, along with the noradrenaline component of theodrenaline, stimulates β1-adrenergic receptors in the heart. This stimulation activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn enhances cardiac contractility. The theophylline component of this compound inhibits phosphodiesterases (PDEs), the enzymes that break down cAMP. This inhibition leads to a further increase in intracellular cAMP, potentiating the effects of β1-adrenergic stimulation.
Troubleshooting Guide for Experimental Research
Issue: Inconsistent or highly variable blood pressure responses to this compound observed between male and female subjects in a preclinical or clinical study.
Possible Causes and Troubleshooting Steps:
-
Underlying Pharmacokinetic Differences: As noted, direct pharmacokinetic data for this compound by gender is sparse. The observed variability may stem from inherent differences in drug metabolism and clearance.
-
Recommendation: If feasible within your study design, collect pharmacokinetic data (plasma concentrations over time) for both male and female subjects to determine if there are significant differences in Cmax, AUC, and clearance. This will help to correlate pharmacokinetic profiles with pharmacodynamic outcomes.
-
-
Hormonal Status of Female Subjects: In female subjects, hormonal fluctuations during the menstrual cycle can influence drug metabolism.
-
Recommendation: For preclinical studies, consider synchronizing the estrous cycle of female animals. For clinical trials, it may be beneficial to record the phase of the menstrual cycle of female participants, if ethically and practically feasible, to assess its impact on drug response.
-
-
Influence of Concomitant Medications: Other medications can interact with the metabolic pathways of this compound's components.
-
Recommendation: Carefully document all concomitant medications in study subjects. Analyze data for potential drug-drug interactions that may differ by gender.
-
-
Baseline Cardiovascular Differences: Baseline cardiovascular parameters can differ between genders and influence the magnitude of response to a vasoactive drug.
-
Recommendation: Ensure that baseline cardiovascular measurements (e.g., blood pressure, heart rate) are recorded and accounted for in the statistical analysis. Stratifying the analysis by gender can help to elucidate these differences.
-
Data Presentation
Table 1: Summary of Reported Gender Differences in the Pharmacodynamic Response to this compound/Theodrenaline
| Parameter | Observation | Study Population | Citation |
| Long-term effect on Mean Arterial Pressure (MAP) | Higher in women | Patients under general anesthesia | [1] |
| Time to 10% increase in MAP | Significantly shorter in women | Patients under general anesthesia | |
| Increase in Cardiac Index and MAP | Appears to be more pronounced in women | Patients undergoing elective surgery | [6] |
Note: The available data is primarily from studies of the combined product this compound/theodrenaline and focuses on pharmacodynamic outcomes. More research is needed to quantify the specific pharmacokinetic differences of this compound between genders.
Table 2: Gender Differences in the Pharmacokinetics of Theophylline (a component of this compound)
| Pharmacokinetic Parameter | Gender Difference | Influencing Factors | Citation |
| Half-life | Shorter in women | Smoking status | [3][4] |
| Total Body Clearance | Higher in women | Smoking status | [3] |
| Volume of Distribution | No significant difference | [3] |
Experimental Protocols
Proposed Protocol for a Phase I Clinical Trial to Investigate Gender Differences in the Pharmacokinetics and Pharmacodynamics of this compound
This protocol is a template based on general principles from regulatory bodies like the FDA and EMA for conducting pharmacokinetic studies.[7][8][9]
1. Study Design:
-
A single-center, open-label, parallel-group study.
-
Two groups: Healthy adult males (n=20) and healthy adult females (n=20).
-
Female participants to be studied during a specific phase of their menstrual cycle (e.g., follicular phase) to minimize hormonal variability.
2. Investigational Product and Dosing:
-
A single intravenous bolus of a standardized dose of this compound.
3. Pharmacokinetic Assessments:
-
Serial blood samples to be collected at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours).
-
Plasma concentrations of this compound and its major metabolites will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters to be calculated include: Cmax, AUC (0-t and 0-inf), tmax, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
4. Pharmacodynamic Assessments:
-
Continuous monitoring of blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate.
-
Measurements to be recorded at baseline and at frequent intervals post-dose, corresponding to the pharmacokinetic sampling times.
5. Statistical Analysis:
-
Pharmacokinetic and pharmacodynamic parameters will be summarized using descriptive statistics for each gender group.
-
Statistical comparisons between males and females will be performed using appropriate statistical tests (e.g., t-test or analysis of covariance - ANCOVA, with body weight as a covariate).
6. Safety Assessments:
-
Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action in cardiomyocytes.
References
- 1. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gender differences in hepatic induction and inhibition of theophylline pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex-related differences in theophylline pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex Differences in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gender differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Sex Differences in Clinical Investigations | FDA [fda.gov]
- 8. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Effect of baseline arterial pressure on Cafedrine efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Cafedrine, particularly in relation to baseline arterial pressure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental mechanism of action for the this compound/Theodrenaline (B228420) combination?
A: The pressor effect of this combination, typically administered as Akrinor® in a 20:1 ratio of this compound to Theodrenaline, is multifactorial.[1][2]
-
Direct Sympathomimetic Action: The Theodrenaline component contains noradrenaline, which directly stimulates α₁- and β₁-adrenergic receptors.[1][3]
-
Indirect Sympathomimetic Action: The this compound component contains norephedrine, which triggers the release of endogenous noradrenaline from nerve endings.[1][3]
-
Cardiac Effects: Stimulation of β₁-adrenoceptors in cardiomyocytes increases cardiac inotropy (contractility), leading to a rise in stroke volume and cardiac output.[1][4]
-
Vascular Effects: Activation of α₁-adrenoceptors in vascular smooth muscle cells leads to vasoconstriction.[1][5]
-
Phosphodiesterase (PDE) Inhibition: The theophylline (B1681296) moiety, common to both this compound and Theodrenaline, may inhibit PDEs. This action slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP), potentially reinforcing the β₁-adrenoceptor-mediated cardiac effects.[1][3]
Unlike many other vasopressors, the this compound/Theodrenaline combination typically restores mean arterial blood pressure with little to no change in heart rate or systemic vascular resistance.[1][3]
Q2: How does the baseline arterial pressure of an experimental subject influence the efficacy of this compound?
A: Baseline arterial pressure has a significant and inverse relationship with the efficacy of this compound/Theodrenaline.
-
Higher Baseline Pressure, Lower Effect: A higher baseline systolic blood pressure (SBP) is correlated with a smaller absolute increase in mean arterial pressure (MAP) following administration.[6]
-
Hypotensive State, Higher Effect: The pressor response is substantially more pronounced in subjects with existing hypotension. For instance, the increase in blood pressure observed in patients with myocardial injury and hypotension is markedly larger than in healthy, normotensive subjects.[3][7] This suggests the drug is most effective when used to correct a hypotensive state rather than to elevate normal blood pressure.
Q3: Troubleshooting: Why am I observing a weaker-than-expected pressor response in my normotensive animal model?
A: This is an expected finding. The efficacy of this compound/Theodrenaline is attenuated at normal or high baseline arterial pressures.[3][6] The drug's mechanism is most effective in counteracting hypotension. If your experimental goal is to observe a significant pressor effect, consider inducing a controlled hypotensive state in your model before drug administration.
Q4: What are the key factors, other than baseline pressure, that can influence experimental outcomes?
A: Several factors can modulate the hemodynamic response to this compound/Theodrenaline:
-
Concomitant Medications: The use of β-blockers can delay the onset and decrease the magnitude of the pressor effect.[3]
-
Pathophysiological State: Conditions like heart failure can alter the drug's efficacy.[3]
-
Gender: Some studies suggest that the increase in cardiac index and MAP may be more pronounced in females.[8]
Q5: What is the expected onset and duration of the hemodynamic effect?
A: The two components have different pharmacokinetic profiles.
-
Theodrenaline (Noradrenaline): Provides an immediate and rapid increase in MAP, with the effect gradually decreasing over approximately 20 minutes.[3][7]
-
This compound (Norephedrine): Has a more delayed onset, but the pressor effect lasts longer. The maximum effect of this compound administered alone has been noted after 20 minutes.[3][7]
This combination provides both a rapid onset of action to correct acute hypotension and a more sustained effect.[8]
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on the effects of this compound/Theodrenaline.
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Hypotensive Patients
| Clinical Scenario | Dosage (this compound/Theodrenaline) | Observed Effect | Time to Effect | Citation |
| Patients under general/regional anesthesia (SBP <80% of baseline) | 53 ± 30 mg / 2.65 ± 1.5 mg | Increase in MAP of 11 ± 14 mmHg | 5 minutes | [3][7] |
| Increase in MAP of 14 ± 16 mmHg | 10 minutes | [3][7] | ||
| Parturients with spinal anesthesia-induced hypotension | 43 ± 11 mg / 2.2 ± 0.6 mg | Increase in mean SBP of 8.6 mmHg | 1 minute | [3][7][9] |
Table 2: Comparative Increase in Blood Pressure: Hypotensive vs. Healthy Subjects
| Subject Group | Condition | Route of Administration | Mean Blood Pressure Increase | Citation |
| Patients with Myocardial Injury | Hypotension | Intramuscular | 49 mmHg | [3][7] |
| Healthy Subjects | Normotension | Intramuscular | 18 mmHg | [3][7] |
Visualized Guides and Protocols
Signaling Pathway
Caption: Mechanism of action for this compound/Theodrenaline.
Generalized Experimental Protocol
This protocol provides a framework for investigating the effect of baseline arterial pressure on this compound efficacy in an animal model.
-
Subject Selection and Preparation:
-
Select appropriate animal models (e.g., Sprague-Dawley rats, rabbits).
-
Anesthetize the subject using a standard protocol (e.g., isoflurane, pentobarbital) that ensures stable hemodynamics.
-
Surgically implant catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Allow the animal to stabilize post-surgery until hemodynamic parameters (MAP, HR) are constant.
-
-
Group Allocation:
-
Group 1 (Control - Normotensive): Maintain normal arterial pressure.
-
Group 2 (Experimental - Hypotensive): Induce a controlled state of hypotension. This can be achieved pharmacologically (e.g., infusion of a vasodilator like sodium nitroprusside) or via controlled hemorrhage, targeting a specific MAP reduction (e.g., 30-40% from baseline).
-
-
Data Recording:
-
Begin continuous recording of arterial blood pressure (systolic, diastolic, mean) and heart rate.
-
Record a stable baseline for at least 20-30 minutes for both groups. For the hypotensive group, this baseline is established after hypotension has been induced and stabilized.
-
-
Drug Administration:
-
Administer a bolus of this compound/Theodrenaline intravenously at the desired dose.
-
Ensure the vehicle and volume are consistent between groups.
-
-
Post-Administration Monitoring:
-
Continue to record hemodynamic parameters continuously for at least 60 minutes post-injection to capture both the rapid and sustained phases of the drug's action.
-
-
Data Analysis:
-
Calculate the change in MAP (ΔMAP) from baseline at various time points (e.g., 1, 5, 10, 20, 30, 60 minutes).
-
Compare the ΔMAP between the normotensive and hypotensive groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Analyze other parameters such as the time to peak effect and the duration of action.
-
Caption: Experimental workflow for assessing this compound efficacy.
Logical Relationship Diagram
Caption: Inverse relationship of baseline pressure and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The effects of Akrinor on the extrathoracic capacitance vessels during extracorporeal circulation and on cardiac haemodynamics of anaesthetized man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 6. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding Cafedrine's Hemodynamic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hemodynamic properties of Cafedrine.
Frequently Asked Questions (FAQs)
Q1: Under what circumstances might this compound fail to produce a significant increase in blood pressure?
While this compound is an antihypotensive agent, several factors can attenuate or negate its pressor effects.[1][2][3] Key circumstances include:
-
Patient-Specific Factors: The patient's underlying cardiovascular health and demographics can significantly influence their response to this compound.
-
Concomitant Medications: The presence of other drugs, particularly those acting on the cardiovascular system, can interfere with this compound's mechanism of action.
-
Pharmacological Properties of this compound: The dual nature of this compound's components can lead to counteracting effects on the vasculature.
Q2: What is the proposed mechanism by which this compound might not elevate blood pressure?
This compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[4] While the norephedrine component contributes to an increase in blood pressure, the theophylline component can exert a counteracting vasodilatory effect.[2][5]
The proposed mechanism involves:
-
Norephedrine-mediated pressor effect: Norephedrine stimulates the release of endogenous noradrenaline, which in turn activates β1-adrenoceptors in the heart, leading to increased cardiac inotropy, stroke volume, and cardiac output.[2][5]
-
Theophylline-mediated vasodilation: Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[5][6] In vascular smooth muscle cells, inhibition of PDE3 can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][5] Increased cGMP levels inhibit the release of intracellular calcium, promoting muscle relaxation and vasodilation.[5]
This vasodilatory effect of theophylline can counteract the vasoconstrictive actions of norephedrine, potentially resulting in a less pronounced or absent increase in overall blood pressure.[2] The net effect on systemic vascular resistance often remains largely unchanged.[2][5]
Diagram of this compound's Contradictory Effects on Vascular Smooth Muscle
Caption: Opposing vascular effects of this compound's components.
Q3: How does a patient's pre-existing heart failure affect their blood pressure response to this compound?
Patients with heart failure exhibit a significantly diminished pressor response to this compound.[1][3][7] This is likely due to the altered pathophysiology of the cardiovascular system in heart failure, including potential downregulation of adrenergic receptors.
| Patient Group | Mean this compound Dose to Achieve a 14 ± 16 mmHg MAP Increase at 15 min | p-value |
| Healthy Patients | 1.16 ± 0.77 mg/kg | 0.005 |
| Patients with Heart Failure | 1.78 ± 1.67 mg/kg | 0.005 |
| Data from a study on patients undergoing anesthesia.[3][8] |
Experimental Protocol: Assessing this compound's Effect in Heart Failure vs. Healthy Patients
-
Study Design: A retrospective analysis of data from a standardized anesthesia protocol.
-
Patient Population: 353 consecutive patients who received this compound/theodrenaline after a drop in Mean Arterial Pressure (MAP) of ≥ 5%.
-
Intervention: Administration of a 20:1 mixture of this compound/theodrenaline.
-
Data Collection: Monitoring of MAP, heart rate, dosage of this compound/theodrenaline, and volume loading over time.
-
Statistical Analysis: Comparison of the required dose to achieve a specific MAP increase between patients with and without heart failure using a p-value of <0.05 for statistical significance.[8]
Q4: What is the impact of concurrent beta-blocker administration on this compound's efficacy?
Concomitant use of beta-blocking agents significantly delays the onset of this compound's pressor effect.[1][3] Beta-blockers antagonize the β1-adrenoceptor stimulation that is central to this compound's mechanism of increasing cardiac output.[2]
| Patient Group | Time to 10% MAP Increase (minutes) | p-value |
| No Beta-Blockers | 7.3 ± 4.3 | 0.008 |
| With Beta-Blockers | 9.0 ± 7.0 | 0.008 |
| Data from a study on patients undergoing anesthesia.[1][3] |
Experimental Workflow for Beta-Blocker Interaction Study
Caption: Workflow for assessing beta-blocker impact on this compound.
Q5: Are there gender-based differences in the blood pressure response to this compound?
Yes, clinical data indicates that the pressor effect of this compound is less substantial and has a slower onset in males compared to females.[1][2][3]
| Gender | Time to 10% MAP Increase (minutes) | p-value |
| Female | 7.2 ± 4.6 | 0.018 |
| Male | 8.6 ± 6.3 | 0.018 |
| Data from a study on patients undergoing anesthesia.[1][3][8] |
Experimental Protocol: Investigating Gender Differences
-
Study Design: Retrospective analysis of a patient cohort.
-
Patient Population: 353 consecutive patients (149 female, 204 male) who received this compound/theodrenaline for anesthesia-induced hypotension.
-
Intervention: Administration of a 20:1 this compound/theodrenaline mixture.
-
Primary Endpoint: Time to a 10% increase in Mean Arterial Pressure (MAP).
-
Data Analysis: Comparison of the primary endpoint between male and female patients, with statistical significance set at p < 0.05.[8]
Q6: Does the baseline blood pressure influence this compound's effectiveness?
Yes, this compound's effect on mean arterial pressure is significantly less substantial in patients with a higher MAP at baseline.[2][7][9] This suggests that the pressor response is more pronounced in individuals with more significant hypotension.
Logical Relationship of Influencing Factors
Caption: Factors that can attenuate this compound's pressor effect.
References
- 1. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 7. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cafedrine Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Cafedrine dosage to achieve consistent and reproducible experimental results. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address specific issues you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant variability in the dose-response to this compound between different experimental animals. What are the potential causes?
A1: Inconsistent responses to this compound can stem from several biological and procedural factors. Key considerations include:
-
Genetic Variability: Polymorphisms in genes encoding for β1-adrenergic receptors or metabolizing enzymes can alter individual responses to this compound.
-
Pathophysiological State: The baseline cardiovascular health of the animal model is critical. For instance, animals with induced heart failure may exhibit a blunted response to this compound.[1][2][3][4][5]
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters and, consequently, the observed effects of this compound.[1][4]
-
Procedural Stress: Inadequate acclimatization or stressful handling of animals can lead to elevated baseline catecholamine levels, potentially masking the effects of this compound.
Troubleshooting Steps:
-
Standardize Animal Models: Use a well-characterized and genetically consistent animal strain.
-
Control for Health Status: Ensure all animals are in a similar state of health and properly acclimatized to the laboratory environment.
-
Consistent Anesthesia Protocol: Adhere to a strict anesthesia protocol, monitoring depth of anesthesia throughout the experiment.
-
Minimize Stress: Implement low-stress handling techniques and allow for an adequate acclimatization period before experimentation.
Q2: Our in vitro experiments with isolated cardiac tissue show a weaker than expected inotropic effect of this compound. What could be the issue?
A2: A diminished inotropic effect in isolated tissue preparations can be due to several factors related to tissue viability and experimental setup:
-
Tissue Viability: The health of the isolated cardiac tissue is paramount. Hypoxia during dissection or prolonged time between tissue isolation and experimentation can lead to cellular damage and reduced contractility.
-
Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit buffer) must be correctly prepared, with appropriate concentrations of ions, glucose, and maintained at a physiological pH and temperature.
-
Oxygenation: Inadequate oxygenation of the buffer will rapidly lead to tissue deterioration and a diminished response to stimuli.
-
Drug Preparation and Stability: Ensure this compound solutions are freshly prepared and protected from degradation. The stability of this compound in solution can be influenced by pH and light exposure.
Troubleshooting Steps:
-
Optimize Dissection Technique: Minimize the time for tissue dissection and ensure the tissue is immediately placed in cold, oxygenated buffer.
-
Verify Buffer Quality: Double-check all buffer components and preparation procedures. Ensure continuous and adequate oxygenation (95% O2, 5% CO2).
-
Fresh Drug Solutions: Prepare this compound solutions immediately before use. Conduct stability tests if solutions are to be used over an extended period.
Q3: We are observing a rapid tachyphylaxis (diminishing response) to repeated doses of this compound in our in vivo experiments. How can we mitigate this?
A3: Tachyphylaxis to this compound can be attributed to the depletion of presynaptic norepinephrine (B1679862) stores, as part of its mechanism involves indirect sympathomimetic action.[6][7]
-
Mechanism-based Tachyphylaxis: The norephedrine (B3415761) component of this compound can lead to the release of endogenous noradrenaline.[6][7] Repeated administration can deplete these vesicular stores, leading to a reduced effect.
Troubleshooting Steps:
-
Increase Dosing Interval: Allow for a sufficient washout period between doses to enable the replenishment of norepinephrine stores. The duration of this interval may need to be determined empirically.
-
Consider a Co-administration Strategy: In some research contexts, co-administration with a direct-acting sympathomimetic could be explored, though this would alter the experimental question.
-
Vary the Dosing Regimen: Instead of repeated boluses, a continuous infusion might provide a more stable and sustained response, bypassing the acute depletion of norepinephrine.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | ~60 min | Human | Intravenous | [2] |
| Metabolites | Norephedrine, Paraxanthine, Theodrenaline | Human | Intravenous | [8] |
| Initial Plasma Level | 6 µg/mL (after 200 mg IV dose) | Human | Intravenous | [2] |
Table 2: Factors Influencing this compound Efficacy (Clinical Observations)
| Factor | Observation | Impact on Efficacy | Reference |
| Gender | Male patients showed a less substantial effect than females. | Reduced | [7][9] |
| Heart Failure | Patients with heart failure required higher doses for a similar effect. | Reduced | [1][2][3][7] |
| Baseline Mean Arterial Pressure (MAP) | Patients with a higher baseline MAP showed a less substantial effect. | Reduced | [7][9] |
| Concomitant β-blocker therapy | Onset of effect is delayed and the effect size is decreased. | Reduced & Delayed | [1][7] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response of this compound on Isolated Rat Aortic Rings
This protocol details the procedure for assessing the vasoactive properties of this compound on isolated rat thoracic aortic rings.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound hydrochloride
-
Isolated tissue bath system with force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
2. Procedure:
-
Euthanize the rat via an approved method and immediately perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
Induce a stable contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, assess the endothelial integrity by adding acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the bath at regular intervals, allowing the response to stabilize at each concentration.
-
Record the changes in isometric tension to construct a dose-response curve.
Protocol 2: Determination of this compound's Inotropic Effect using a Langendorff Perfused Rat Heart
This protocol describes the methodology to evaluate the direct inotropic effects of this compound on an isolated perfused rat heart.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (300-350g)
-
Krebs-Henseleit solution
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Intraventricular balloon catheter and pressure transducer
-
Carbogen gas (95% O2, 5% CO2)
2. Procedure:
-
Anesthetize the rat and administer heparin (500 IU/kg, IP).
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Record baseline parameters including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.
-
Introduce this compound into the perfusion solution at increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Maintain each concentration for a set period (e.g., 10 minutes) to allow for a stable response.
-
Continuously record the hemodynamic parameters.
-
Analyze the data to determine the dose-dependent changes in LVDP as a measure of inotropic effect.
Visualizations
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff Heart [sheffbp.co.uk]
- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]
Technical Support Center: Cafedrine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Cafedrine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as 7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, is synthesized by the N-alkylation of theophylline (B1681296) with a suitable norephedrine (B3415761) derivative. A common approach involves a two-step process: first, the synthesis of an activated theophylline intermediate, such as 7-(2-chloroethyl)theophylline (B172990), followed by its reaction with norephedrine.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to control for a successful this compound synthesis include:
-
Reaction Temperature: To minimize side reactions and degradation of reactants and products.
-
Choice of Base: A non-nucleophilic, bulky base is often preferred to favor N7-alkylation over potential O-alkylation of theophylline.
-
Molar Ratios of Reactants: Stoichiometry should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC) is crucial to determine the optimal reaction time.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities may include unreacted theophylline, unreacted norephedrine, and byproducts from side reactions. One significant potential byproduct is the O-alkylated theophylline isomer. Other impurities can arise from the degradation of starting materials or the product under harsh reaction conditions.
Q4: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal base | Use a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to improve N7-alkylation selectivity.[1] |
| Inefficient phase transfer | If using a biphasic system, add a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide to enhance the reaction rate.[1] |
| Product loss during work-up | Ensure proper pH adjustment during extraction to minimize the solubility of this compound in the aqueous phase. Use appropriate organic solvents like ethyl acetate (B1210297) for extraction. |
| Degradation of reactants or product | Avoid excessively high temperatures and prolonged reaction times. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting Steps |
| Unreacted Theophylline | HPLC, TLC | Ensure the alkylating agent is used in a slight excess. Optimize reaction time and temperature to drive the reaction to completion. Purify the crude product by recrystallization or column chromatography. |
| Unreacted Norephedrine | HPLC, TLC | Use a slight excess of the theophylline derivative. Purify the crude product by recrystallization, as norephedrine may have different solubility characteristics. |
| O-Alkylated Theophylline Isomer | HPLC, ¹H NMR | Use a bulky base (e.g., DBU) to sterically hinder O-alkylation.[1] Optimize reaction temperature; lower temperatures may favor N-alkylation. Purify via column chromatography. |
| Unknown Byproducts | LC-MS, NMR | Analyze byproducts to understand their origin. Adjust reaction conditions (temperature, solvent, base) to minimize their formation. |
Experimental Protocols
Protocol 1: Synthesis of 7-(2-chloroethyl)theophylline (Intermediate)
This protocol is a representative procedure based on general methods for N-alkylation of theophylline.
Materials:
-
Theophylline
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve theophylline (1 equivalent) in a 2N aqueous solution of sodium hydroxide.
-
Add 1,2-dichloroethane (in excess) and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a 10% HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-(2-chloroethyl)theophylline by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on the reaction of 7-(2-chloroethyl)theophylline with an amine.
Materials:
-
7-(2-chloroethyl)theophylline
-
Norephedrine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 7-(2-chloroethyl)theophylline (1 equivalent) and norephedrine (1.1 equivalents) in DMF or ethanol.
-
Add a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Data Presentation
Table 1: Illustrative Reaction Parameters and Yields for this compound Synthesis
| Parameter | Value |
| Step 1: 7-(2-chloroethyl)theophylline | |
| Theophylline: 1,2-dichloroethane ratio | 1 : 10 (molar ratio) |
| Base | 2N NaOH |
| Catalyst | TBAB (0.1 eq) |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 70-80% |
| Step 2: this compound | |
| 7-(2-chloroethyl)theophylline:Norephedrine | 1 : 1.1 (molar ratio) |
| Base | K₂CO₃ (1.5 eq) |
| Solvent | DMF |
| Reaction Temperature | 100 °C |
| Reaction Time | 5 hours |
| Typical Yield | 60-75% |
Note: These values are illustrative and may require optimization for specific laboratory conditions.
Table 2: Illustrative Impurity Profile of Crude this compound by HPLC
| Impurity | Retention Time (min) | Typical Abundance (%) |
| Theophylline | 3.5 | < 2% |
| Norephedrine | 4.2 | < 1% |
| 7-(2-chloroethyl)theophylline | 6.8 | < 5% |
| O-alkylated byproduct | 8.1 | 1-3% |
| This compound | 7.5 | > 90% |
Note: This is an example profile. Actual profiles will vary depending on reaction conditions and purification efficiency.
Visualizations
References
Cafedrine Stability and Storage: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common stability and storage challenges associated with Cafedrine (B87544). The information is presented in a clear question-and-answer format to address practical issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored under controlled conditions to prevent degradation. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C.[1][2] It is crucial to keep the product in a dry, dark environment.[1][2] When stored properly as a powder at -20°C, this compound is expected to have a shelf life of over three years.[3][4]
Q2: How should I store this compound stock solutions?
Once prepared, this compound stock solutions are significantly less stable than the solid form. It is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C or, for extended periods, at -80°C.[3][4] Generally, these solutions are usable for up to one month.[5] For best results, it is often advised to prepare solutions fresh on the day of use.[5]
Q3: What are the primary factors that can cause this compound to degrade?
Like many pharmaceutical compounds, this compound's stability can be compromised by several environmental factors. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[6]
-
Humidity: Moisture can lead to hydrolysis and physical changes in the solid form.[6][7]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6][7]
-
pH: The stability of this compound in solution is likely pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis or other degradation reactions.[6]
-
Oxygen: Oxidative degradation can occur, especially in solutions exposed to air.[6]
Q4: What are the known degradation products of this compound?
Specific chemical degradation products of this compound from storage are not well-documented in publicly available literature. However, its metabolism in the body involves cleavage of the molecule. The primary metabolites are Theodrenaline, Paraxanthine, and Norephedrine glucuronide. While metabolic pathways may differ from chemical degradation, these compounds could be potential degradants to monitor in stability studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in color or appearance of solid this compound. | Exposure to light, moisture, or elevated temperatures. | Discard the product. Ensure future storage is in a tightly sealed container, protected from light, and at the recommended low temperature. |
| Precipitation observed in a refrigerated or frozen stock solution. | The solution may be supersaturated at low temperatures, or the solvent may have partially evaporated. | Before use, allow the vial to equilibrate to room temperature. Vortex or sonicate to redissolve the precipitate. Always ensure vials are tightly sealed. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid this compound. Avoid repeated freeze-thaw cycles of stock solutions by storing them in single-use aliquots. |
| Appearance of new peaks in chromatography (e.g., HPLC). | Chemical degradation of this compound. | Characterize the new peaks to identify potential degradation products. Perform a forced degradation study to understand the degradation profile under various stress conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This hypothetical method is designed to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). |
| Gradient Program | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 273 nm (based on the theophylline (B1681296) chromophore) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
To understand the degradation pathways, this compound can be subjected to forced degradation under the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 12 hours. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration. |
Samples from each condition should be analyzed using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting logic for this compound stability issues.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential metabolic breakdown products of this compound.
References
- 1. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cafedrine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cafedrine. The information is designed to address specific issues that may be encountered during experiments, with a focus on preventing and managing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a combination of norephedrine (B3415761) and theophylline (B1681296).[1][2] Its clinical effects are primarily mediated through the stimulation of β1-adrenoceptors and α-adrenoceptors.[1] The norephedrine component acts as an indirect sympathomimetic by releasing endogenous noradrenaline from nerve endings.[1][3] This released noradrenaline then activates adrenergic receptors. The theophylline component contributes by non-specifically inhibiting phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP) and reinforces the β1-adrenoceptor stimulation.[1][3]
Q2: What is tachyphylaxis and why might it occur with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[4] With this compound, the potential for tachyphylaxis is primarily linked to its indirect sympathomimetic action. The repeated release of noradrenaline from neuronal stores by the norephedrine component can lead to the depletion of these neurotransmitter stores.[5] Consequently, subsequent doses of this compound may elicit a diminished response because there is less noradrenaline available to be released. While one in vitro study has suggested that the pressor effect of this compound may exhibit tachyphylaxis, an animal study with repeated oral administration did not find evidence of this phenomenon.[3]
Q3: How can I recognize the onset of tachyphylaxis in my experiments?
A3: The primary indicator of tachyphylaxis is a progressively diminishing physiological response to a consistent dose of this compound. For example, if you are monitoring blood pressure, you would observe a smaller increase in blood pressure with each subsequent administration of the same dose. This is distinct from drug tolerance, which typically develops over a longer period.[6]
Q4: Are there any known strategies to prevent or mitigate tachyphylaxis with sympathomimetic amines?
A4: Yes, for sympathomimetic amines in general, several strategies are employed to avoid tachyphylaxis. These include:
-
Intermittent Dosing: Introducing drug-free intervals can allow for the replenishment of neurotransmitter stores.[6][7]
-
"Drug Holidays": A planned temporary cessation of the drug can help restore the original response.[6][7]
-
Dosage Adjustment: While increasing the dose might temporarily overcome the reduced effect, this is often not a sustainable solution and may exacerbate the underlying cause of tachyphylaxis.[4] It is crucial to carefully consider the experimental design to minimize the frequency of administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished pressor response after repeated this compound administration. | Tachyphylaxis due to depletion of noradrenaline stores. | 1. Implement a "washout" period: Introduce a drug-free interval in your experimental protocol to allow for the replenishment of endogenous noradrenaline. The duration of this period may need to be determined empirically for your specific model.2. Consider a reduced dosing frequency: If the experimental design allows, decrease the frequency of this compound administration.3. Evaluate cross-tachyphylaxis: If other indirect sympathomimetic amines are being used, be aware that tachyphylaxis to one may reduce the response to another.[8] |
| High variability in response to this compound between subjects. | Differences in baseline sympathetic tone or noradrenaline stores. | 1. Ensure adequate acclimatization: Allow experimental subjects to stabilize before drug administration to minimize variability in baseline cardiovascular parameters.2. Standardize experimental conditions: Control for factors that can influence the sympathetic nervous system, such as stress, temperature, and anesthesia depth. |
| Unexpected cardiovascular effects (e.g., significant increase in heart rate). | While this compound/theodrenaline combinations are noted to have minimal effect on heart rate, individual responses can vary.[3][9] | 1. Review the literature for your specific model: Effects can differ between species and experimental preparations.2. Monitor multiple cardiovascular parameters: In addition to blood pressure, record heart rate and other relevant hemodynamic variables to get a complete picture of the drug's effect. |
Experimental Protocols
Investigating Tachyphylaxis to Indirectly Acting Sympathomimetic Amines (General Protocol)
This protocol is a generalized example based on studies of tachyphylaxis with sympathomimetic amines and can be adapted for this compound.
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.
-
Baseline Measurement: Record a stable baseline blood pressure and heart rate for at least 20-30 minutes.
-
Initial Dose Administration: Administer a single intravenous (IV) bolus of this compound at a dose known to produce a submaximal pressor response.
-
Response Monitoring: Record the peak increase in blood pressure and the time taken to return to baseline.
-
Repeated Dosing: Once the blood pressure has returned to the baseline level, administer the same dose of this compound repeatedly at fixed intervals (e.g., every 15 minutes).
-
Data Analysis: Plot the peak pressor response against the dose number. A progressive decrease in the pressor response indicates the development of tachyphylaxis.
-
Control Experiment: In a separate group of animals, administer a directly acting sympathomimetic amine (e.g., noradrenaline) at similar intervals to demonstrate that the observed tachyphylaxis is specific to the indirectly acting agent.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying and addressing tachyphylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 8. TACHYPHYLAXIS TO SOME SYMPATHOMIMETIC AMINES IN RELATION TO MONOAMINE OXIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
Managing potential side effects of Cafedrine in research subjects
Technical Support Center: Cafedrine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of this compound in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cardiac stimulant and antihypotensive agent.[1] It is a chemical combination of norephedrine (B3415761) and theophylline (B1681296).[1][2] this compound is often used in a 20:1 fixed combination with theodrenaline (B228420) (a combination of noradrenaline and theophylline) to manage hypotension.[2][3] Its mechanism of action involves stimulating β1-adrenoceptors and α-adrenoceptors. The norephedrine component of this compound causes the release of noradrenaline from endogenous stores, which then activates β1-adrenoceptors in the heart. This leads to increased cardiac inotropy (force of contraction). The theophylline component inhibits phosphodiesterases (PDEs), which increases the concentration of cyclic AMP (cAMP) and reinforces the β1-adrenoceptor stimulation.[3][4][5]
Q2: What are the primary therapeutic effects of this compound in a research setting?
A2: In research, particularly in models of anesthesia and emergency medicine, this compound is used to rapidly stabilize blood pressure.[2] It increases mean arterial pressure, cardiac stroke volume, and cardiac output.[4][5][6] A key feature is that it typically achieves these effects without significantly altering heart rate or systemic vascular resistance.[2][4]
Q3: What are the expected cardiovascular side effects of this compound?
A3: While this compound is designed to have minimal impact on heart rate, as a sympathomimetic agent, cardiovascular effects are the primary side effects to monitor. These can include hypertension and tachycardia.[7] The effects of this compound can be influenced by factors such as gender, baseline arterial pressure, the use of β-blockers, and heart failure.[4][5]
Q4: Are there any non-cardiovascular side effects associated with this compound?
A4: The available literature primarily focuses on the cardiovascular effects of this compound. However, general side effects of sympathomimetic agents can include neuropsychiatric effects like agitation and tremor.[7][8] The theophylline component could potentially lead to tachycardia and arrhythmias.[4]
Q5: How should research subjects receiving this compound be monitored?
A5: Continuous monitoring of vital signs is crucial. This includes immediate assessment of airway, breathing, and circulation.[7] Close monitoring of blood pressure and heart rate is essential.[6] An electrocardiogram (ECG) should be considered to monitor for any cardiac abnormalities.[8] For subjects with pre-existing heart conditions or those on other medications, more intensive cardiovascular monitoring is recommended.[9][10][11]
Troubleshooting Guides
Issue 1: Subject develops significant tachycardia or hypertension after this compound administration.
-
Q: What is the first step if a research subject experiences a rapid increase in heart rate or blood pressure?
-
A: The immediate priority is to ensure the subject's stability. If the reaction is severe, stopping the administration of this compound may be necessary. Benzodiazepines are often the first-line treatment for sympathomimetic-induced tachycardia and hypertension as they help to reduce the excessive adrenergic stimulation.[7][12]
-
-
Q: What should be done if hypertension persists?
-
A: If benzodiazepines are not sufficient to control hypertension, vasodilators such as nitroprusside or alpha-antagonists like phentolamine (B1677648) can be considered.[13][14] The use of β-blockers is controversial and should be approached with caution due to the risk of "unopposed alpha effect," which could paradoxically worsen hypertension.[14]
-
Issue 2: Subject shows signs of agitation or seizures.
-
Q: How should agitation or seizures in a research subject be managed?
-
A: Agitation is a common side effect of sympathomimetic toxicity and should be managed promptly to avoid complications like hyperthermia and rhabdomyolysis.[8] Benzodiazepines are the recommended initial treatment to control agitation and seizures.[7][12] If physical restraints are necessary, they should be used in conjunction with chemical sedation to minimize the risk of sudden death.[7]
-
-
Q: What if seizures are refractory to benzodiazepines?
-
A: For seizures that do not respond to benzodiazepines, other GABA receptor agonists may be considered. There is limited evidence to support the use of standard antiepileptic drugs for drug-induced seizures.[12]
-
Data Presentation
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Research Subjects
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Time to Effect | Study Population |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increased by 11 ± 16 mmHg within 5 min | Peak at 17.4 ± 9.0 min | 297 patients under regional or general anesthesia[4][15] |
| Systolic Blood Pressure | 108.6 mmHg | 117.2 mmHg (1 min post-dose) | 1 minute | 117 parturients undergoing spinal anesthesia[16] |
| Heart Rate | Not specified | Not clinically significant change | N/A | Patients under anesthesia[6][16] |
Table 2: Management of Potential Side Effects of Sympathomimetic Agents
| Side Effect | First-Line Management | Second-Line/Adjunctive Management | Monitoring |
| Tachycardia | Benzodiazepines[7][12] | Continuous ECG, Heart Rate | |
| Hypertension | Benzodiazepines[7][12] | Vasodilators (e.g., nitroprusside), Alpha-antagonists (e.g., phentolamine)[13][14] | Continuous Blood Pressure |
| Agitation | Benzodiazepines[7][14] | Antipsychotics (with caution)[13] | Vital signs, Neurological status |
| Seizures | Benzodiazepines[7][12] | Other GABA receptor agonists[12] | Continuous EEG (if available) |
| Hyperthermia | External cooling measures[12] | Sedation, Paralytics (if intubated)[12] | Core body temperature |
Experimental Protocols
Protocol: Cardiovascular Monitoring of Research Subjects Receiving this compound
-
Baseline Assessment:
-
Obtain a thorough medical history, including any personal or family history of cardiac disease, palpitations, or syncope.[11]
-
Perform a physical examination with a focus on the cardiovascular system.
-
Record baseline vital signs, including heart rate and blood pressure.
-
Perform a baseline 12-lead electrocardiogram (ECG) on all subjects.[8]
-
-
Monitoring During and After Administration:
-
Implement continuous ECG monitoring for the duration of drug exposure and for a specified period afterward.
-
Monitor blood pressure and heart rate at frequent, regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Observe the subject for any signs of cardiovascular distress, such as chest pain, palpitations, or shortness of breath.
-
Observe for any signs of CNS stimulation, such as agitation, tremors, or seizures.[8]
-
-
Adverse Event Management:
Mandatory Visualization
Caption: Signaling pathway of this compound and Theodrenaline.
Caption: Experimental workflow for subject monitoring.
Caption: Troubleshooting logic for subject agitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Sympathomimetics | Clinical Gate [clinicalgate.com]
- 9. Cardiovascular monitoring and stimulant drugs for attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdsearchlight.com [mdsearchlight.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of this compound/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Blunted Sympathomimetic Effects of Cafedrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cafedrine.
Troubleshooting Guides
This section addresses specific issues related to the blunted sympathomimetic effects of this compound in a question-and-answer format.
Question: Why are the expected hypertensive effects of this compound diminished in my experimental model?
Answer: Several factors can contribute to a blunted hypertensive response to this compound. Consider the following possibilities:
-
Tachyphylaxis/Desensitization: Repeated administration of this compound may lead to a rapid decrease in its pressor effect. This phenomenon, known as tachyphylaxis, has been suggested in in-vitro studies.[1] The mechanism likely involves the depletion of endogenous norepinephrine (B1679862) stores, which is crucial for this compound's indirect sympathomimetic action.
-
Drug Interactions: Concurrent administration of certain drugs, particularly beta-adrenoceptor antagonists (beta-blockers), can significantly delay and reduce the hypertensive effects of this compound.[1][2]
-
Experimental Model Conditions: The physiological state of the animal model is critical. Factors such as pre-existing heart failure can diminish the response to this compound.[1][2] A higher baseline mean arterial pressure (MAP) has also been associated with a less substantial pressor effect.[1][3]
-
Gender Differences: Some studies have indicated that male subjects may show a less pronounced and slower response to this compound compared to females.[2]
Troubleshooting Workflow:
Question: What are the potential mechanisms behind reduced inotropic effects of this compound after repeated administration?
Answer: The positive inotropic (increased contractility) effects of this compound are largely dependent on the release of endogenous norepinephrine, which stimulates β1-adrenergic receptors on cardiomyocytes, and the potentiation of this effect by theophylline-mediated phosphodiesterase (PDE) inhibition.[4] A reduction in inotropic effects could be due to:
-
Norepinephrine Depletion: Similar to the blunting of hypertensive effects, repeated stimulation by norephedrine (B3415761) (a metabolite of this compound) can deplete the vesicular stores of norepinephrine in cardiac sympathetic nerves.
-
Adrenergic Receptor Desensitization: Prolonged exposure to high concentrations of norepinephrine can lead to the desensitization of β1-adrenergic receptors, involving receptor phosphorylation and internalization, making them less responsive to stimulation.
-
PDE Isoform Regulation: While less characterized for this compound specifically, chronic stimulation of cAMP signaling can sometimes lead to compensatory changes in the expression or activity of different PDE isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pro-drug that is metabolized into norephedrine and theophylline (B1681296). Its sympathomimetic effects are primarily indirect. Norephedrine acts by stimulating the release of endogenous norepinephrine from sympathetic nerve terminals. This released norepinephrine then activates adrenergic receptors (both α and β) to produce cardiovascular effects. Theophylline, a phosphodiesterase inhibitor, contributes to the overall effect by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), which potentiates the inotropic and chronotropic responses.[4]
This compound's Mechanism of Action:
Q2: Are there known drug-drug interactions that can blunt this compound's effects?
A2: Yes, the most significant interaction is with beta-adrenoceptor antagonists (beta-blockers). Co-administration of beta-blockers can antagonize the effects of norepinephrine released by this compound's metabolite, leading to a delayed onset and reduced magnitude of the hypertensive and inotropic responses.[1][2]
Q3: How does heart failure affect the response to this compound?
A3: In heart failure, there are often alterations in the sympathetic nervous system, including depleted cardiac norepinephrine stores and downregulation of β-adrenergic receptors. These changes can lead to a reduced response to indirect-acting sympathomimetics like this compound. Studies have shown that patients with heart failure may require higher doses of this compound to achieve a therapeutic effect.[2]
Data Presentation
Table 1: Factors Associated with Blunted Sympathomimetic Effects of this compound/Theodrenaline Combination
| Factor | Observation | Quantitative Data | Reference |
| Concurrent Beta-Blocker Use | Delayed and reduced increase in Mean Arterial Pressure (MAP). | Time to 10% MAP increase: 9.0 ± 7.0 min with beta-blockers vs. 7.3 ± 4.3 min without. | [2] |
| Heart Failure | Higher dose required to achieve a similar increase in MAP. | Dose for ~14 mmHg MAP increase: 1.78 ± 1.67 mg/kg this compound with heart failure vs. 1.16 ± 0.77 mg/kg without. | [2] |
| Gender | Slower onset of hypertensive effect in males. | Time to 10% MAP increase: 8.6 ± 6.3 min in males vs. 7.2 ± 4.6 min in females. | [2] |
| Tachyphylaxis (in vitro) | Potential for rapid development of tolerance to the pressor effect. | Specific quantitative data from modern studies is limited. An early in-vitro study suggested this possibility. | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Tachyphylaxis in Isolated Aortic Rings
Objective: To determine if repeated exposure to this compound leads to a diminished contractile response in isolated vascular smooth muscle.
Materials:
-
Isolated tissue bath system with force transducers.
-
Krebs-Henseleit solution.
-
This compound hydrochloride.
-
Phenylephrine (B352888) (as a positive control for direct α1-agonist response).
-
Carbogen gas (95% O2, 5% CO2).
-
Rat or rabbit thoracic aorta.
Methodology:
-
Prepare isolated aortic rings (3-4 mm) and mount them in the tissue baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a reference contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash out the phenylephrine and allow the tissue to return to baseline.
-
Construct a cumulative concentration-response curve for this compound (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
After the initial response, wash out the this compound and allow the tissue to recover for a defined period (e.g., 60 minutes).
-
Repeat the cumulative concentration-response curve for this compound.
-
Compare the maximum contraction and the EC50 values between the first and second concentration-response curves. A significant rightward shift in the EC50 or a decrease in the maximum response in the second curve is indicative of tachyphylaxis.
Protocol 2: Quantifying Norepinephrine Release from PC12 Cells in Response to Norephedrine
Objective: To quantify the amount of norepinephrine released from a neuronal cell line upon exposure to norephedrine, a metabolite of this compound.
Materials:
-
PC12 cell culture.
-
Krebs-Ringer-HEPES buffer.
-
Norephedrine hydrochloride.
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD).
-
Perchloric acid.
-
Alumina (B75360) for extraction.
-
Internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA).
Methodology:
-
Culture PC12 cells to an appropriate density in multi-well plates.
-
Pre-load the cells with norepinephrine (optional, if endogenous levels are low).
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Incubate the cells with various concentrations of norephedrine for a defined period (e.g., 10-20 minutes) at 37°C.
-
Collect the supernatant (containing released norepinephrine).
-
Stop the reaction and precipitate proteins by adding perchloric acid to the supernatant.
-
Perform alumina extraction of catecholamines from the supernatant, including the addition of an internal standard (DHBA).
-
Elute the catecholamines from the alumina with perchloric acid.
-
Analyze the eluate using HPLC-ECD to separate and quantify norepinephrine based on its retention time and peak area relative to the internal standard.[5][6]
Protocol 3: Assessing Phosphodiesterase (PDE) Inhibition by Theophylline using a Commercial Assay Kit
Objective: To measure the inhibitory effect of theophylline, a metabolite of this compound, on PDE activity.
Materials:
-
Commercially available PDE activity assay kit (e.g., colorimetric or fluorometric).
-
Theophylline.
-
Purified PDE enzyme (can be specific isoforms if desired).
-
Microplate reader.
Methodology:
-
Prepare a range of theophylline concentrations.
-
Follow the manufacturer's protocol for the PDE activity assay kit. Typically, this involves: a. Adding the PDE enzyme to the wells of a microplate. b. Adding the different concentrations of theophylline to the respective wells. c. Adding the substrate (e.g., cAMP or cGMP). d. Incubating for a specified time at a controlled temperature. e. Stopping the reaction and measuring the product formation (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of PDE inhibition for each theophylline concentration compared to a control without the inhibitor.
-
Determine the IC50 value of theophylline (the concentration that inhibits 50% of the PDE activity).
Experimental Workflow for Investigating Blunted this compound Effects:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Cafedrine synthesis reactions
Welcome to the SynthoChem Solutions Technical Support Center. Our goal is to provide researchers, scientists, and drug development professionals with the critical information needed to overcome challenges in complex organic synthesis. This guide focuses on strategies to improve the yield of reactions analogous to Cafedrine (B87544) synthesis, which involves the N-alkylation of a secondary amine (norephedrine analogue) with a purine (B94841) derivative (theophylline analogue).
Troubleshooting Guide: Low Reaction Yield
This guide addresses common issues encountered during the synthesis of complex amine derivatives.
| Question | Potential Causes | Recommended Solutions |
| 1. Why is my reaction showing low or no conversion of the starting amine? | Low Reactivity of Electrophile: The leaving group on your theophylline (B1681296) derivative is not sufficiently reactive (e.g., Cl < Br < I < OTs).[1] Steric Hindrance: Bulky substituents on either the norephedrine (B3415761) analogue or the theophylline derivative are preventing the reaction.[1] Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting interaction. Inappropriate Base: The base used may be too weak to deprotonate the amine or neutralize the acid byproduct effectively.[1] | Enhance Electrophile Reactivity: Switch to a better leaving group (e.g., from a chloro- to an iodo- derivative). Consider adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction if using an alkyl bromide or chloride.[2] Modify Reaction Conditions: Increase the reaction temperature or use a microwave reactor to overcome steric barriers.[2] Improve Solubility: Change to a more suitable solvent like DMF or DMSO, which are excellent for dissolving polar compounds.[2] Select a Stronger Base: If using a carbonate base, consider switching from K₂CO₃ to the more soluble and often more effective Cs₂CO₃.[1] |
| 2. My starting material is consumed, but the yield of the desired product is low, with many side products observed on TLC/LC-MS. | Over-alkylation: The product amine can sometimes react further, leading to undesired quaternary ammonium (B1175870) salts, especially if the starting amine is primary. While less common with secondary amines like norephedrine, it can still occur.[1][3] Side Reactions of Theophylline: The purine ring system has multiple nitrogen atoms that could potentially compete in the alkylation reaction under certain conditions. Thermal Degradation: High reaction temperatures may be causing the starting materials or the product to decompose. | Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the limiting reagent to ensure full conversion without promoting side reactions. Avoid a large excess of the alkylating agent. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance. Protect Functional Groups: If side reactions on the purine ring are suspected, consider using a protecting group strategy, though this adds steps to the synthesis. |
| 3. How can I effectively monitor the reaction's progress? | Inability to distinguish between starting material, product, and byproducts on a TLC plate. | Use a Combination of Visualization Techniques: Visualize TLC plates under UV light (254 nm) and then stain with a potassium permanganate (B83412) or ninhydrin (B49086) solution. Ninhydrin is particularly useful for visualizing primary and secondary amines.[4][5] LC-MS Analysis: For unambiguous monitoring, withdraw a small aliquot from the reaction mixture, quench it, and analyze by LC-MS to track the consumption of starting materials and the formation of the product mass. |
Frequently Asked Questions (FAQs)
Q1: What is the best purification strategy for a polar, basic compound like this compound?
A1: Purifying polar nitrogen-containing compounds can be challenging due to their tendency to streak on standard silica (B1680970) gel.[6] Here are a few strategies:
-
Normal-Phase Chromatography with Modifiers: Use a solvent system like Dichloromethane/Methanol, and add a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) or ammonium hydroxide (B78521) to the eluent.[7] This neutralizes the acidic silica surface and improves peak shape.
-
Alumina (B75360) Chromatography: Basic or neutral alumina can be a better stationary phase than silica for highly basic compounds.[6]
-
Reversed-Phase Chromatography: For highly polar compounds, C18 reversed-phase flash chromatography is an excellent alternative.[7] A typical eluent system would be a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or TFA to improve peak shape.[7]
-
Amine-Functionalized Silica: Specialty columns with amine-functionalized silica can provide excellent separation for polar bases.[8]
Q2: My final product appears pure by TLC, but the ¹H NMR spectrum is complex. What could be the issue?
A2: The presence of stereoisomers can lead to complex NMR spectra. This compound itself has two chiral centers, meaning multiple diastereomers are possible.[9] If your synthesis does not control stereochemistry, you may have a mixture of diastereomers, each giving a distinct set of signals in the NMR. Additionally, residual solvent or moisture can add complexity. Ensure your product is thoroughly dried under high vacuum before analysis.
Q3: Can I use an alcohol directly as an alkylating agent instead of an alkyl halide?
A3: Yes, this is possible through a process called "Borrowing Hydrogen" or catalytic alkylation.[1][10] This method uses a metal catalyst to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[1] This is a more atom-economical approach with water as the only byproduct.[1]
Data Presentation: Hypothetical Optimization of N-Alkylation
The following tables summarize hypothetical results from an optimization study for the N-alkylation of a Norephedrine analogue with 7-(2-bromoethyl)theophylline.
Table 1: Effect of Solvent and Base on Reaction Yield
| Entry | Solvent | Base (1.5 eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | 80 | 24 | 45 |
| 2 | THF | K₂CO₃ | 65 | 24 | 30 |
| 3 | DMF | K₂CO₃ | 80 | 12 | 75 |
| 4 | DMF | Cs₂CO₃ | 80 | 12 | 88 |
| 5 | DMSO | K₂CO₃ | 80 | 12 | 72 |
Reaction Conditions: Norephedrine analogue (1.0 eq.), 7-(2-bromoethyl)theophylline (1.1 eq.), Base (1.5 eq.), Solvent (0.1 M), under N₂ atmosphere.
Table 2: Effect of Temperature and Leaving Group on Reaction Yield
| Entry | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7-(2-chloroethyl)theophylline | DMF | Cs₂CO₃ | 80 | 24 | 40 |
| 2 | 7-(2-chloroethyl)theophylline | DMF | Cs₂CO₃ | 100 | 18 | 65 |
| 3 | 7-(2-bromoethyl)theophylline | DMF | Cs₂CO₃ | 60 | 18 | 71 |
| 4 | 7-(2-bromoethyl)theophylline | DMF | Cs₂CO₃ | 80 | 12 | 88 |
| 5 | 7-(2-iodoethyl)theophylline | DMF | Cs₂CO₃ | 80 | 8 | 91 |
Reaction Conditions: Norephedrine analogue (1.0 eq.), Electrophile (1.1 eq.), Base (1.5 eq.), Solvent (0.1 M), under N₂ atmosphere.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation Reaction
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the norephedrine analogue (1.0 equivalent) and the theophylline electrophile (1.1 equivalents).
-
Add the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous solvent (e.g., DMF) via syringe to the desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Prepare a TLC chamber with a suitable eluent (e.g., 95:5 Dichloromethane/Methanol).
-
Using a capillary tube, spot the crude reaction mixture onto a silica gel TLC plate alongside spots of the starting materials for comparison.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (254 nm).
-
Stain the plate using a potassium permanganate dip or by heating after dipping in a ninhydrin solution to visualize amine-containing compounds.[4]
-
Calculate the Rf values to track the appearance of the product and disappearance of starting materials.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the synthesis and study of novel stimulant compounds.
Caption: General workflow for chemical reaction optimization.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Proposed signaling pathway for a this compound-like compound.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Cafedrine formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during the formulation of Cafedrine.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is the first step in overcoming solubility challenges. This compound is a weak base, and its solubility is highly dependent on pH. The hydrochloride salt form is generally used to improve aqueous solubility.
| Property | Value | Source |
| Chemical Name | 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione | [1] |
| Molecular Formula | C₁₈H₂₃N₅O₃ (Free Base) | [2][3] |
| Molecular Weight | 357.41 g/mol (Free Base) / 393.87 g/mol (HCl Salt) | [2][4] |
| pKa | 8.2 (amine), 3.9 (xanthine) | [1] |
| logP (Octanol-Water) | 1.78 | [1] |
| Aqueous Solubility (HCl Salt) | 42 mg/mL (at 20°C) | [1] |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5][6] |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a poorly soluble drug?
A1: The hydrochloride salt of this compound is quite water-soluble at 42 mg/mL.[1] However, the free base form has significantly lower aqueous solubility. Solubility issues typically arise under conditions where the pH increases, causing the conversion of the highly soluble salt to the less soluble free base, which can then precipitate. Challenges can also occur when attempting to create highly concentrated solutions or developing non-aqueous or solid oral dosage forms.
Q2: My this compound HCl solution is clear at first, but it precipitates after dilution or pH adjustment. Why?
A2: This is a classic pH-dependent solubility issue. This compound is a weak base with a pKa of 8.2 (for the amine group).[1] In an acidic to neutral solution, it exists as the protonated, highly soluble hydrochloride salt. If you dilute the solution with a buffer that raises the pH above its pKa, or if the local environment becomes more basic, the this compound will deprotonate and convert to its less soluble free base form, causing it to precipitate out of the solution.
Q3: What are the best starting solvents for this compound?
A3: For creating aqueous solutions, USP-grade sterile water or acidic buffers (pH < 6) are ideal for dissolving this compound HCl. For non-aqueous stock solutions, this compound (as a free base or salt) is soluble in DMSO.[5][6]
Q4: Which strategies are most effective for formulating this compound for oral delivery?
A4: For oral dosage forms where the drug will encounter a range of pH values in the gastrointestinal tract, overcoming the low solubility of the free base is critical. Promising strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and improve dissolution rates.[7][8]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be effective for lipophilic drugs (logP 1.78), keeping the drug in a solubilized state during transit through the GI tract.[9]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug particles, which can enhance the dissolution rate.[10][11]
Troubleshooting Guides
Issue 1: Low Dissolution Rate from an Oral Solid Dosage Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Drug Recrystallization | Formulate an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMC, Apinovex™). | ASDs prevent the drug from arranging into a stable crystal lattice, maintaining it in a higher energy state that dissolves more readily.[7][12][13] |
| Poor Wettability | Incorporate a surfactant (e.g., Polysorbate 80) or a hydrophilic carrier into the formulation. | Surfactants reduce the surface tension between the drug particle and the dissolution medium, improving wettability and facilitating dissolution.[8][14] |
| Large Particle Size | Employ particle size reduction techniques like micronization or nanomilling. | Reducing particle size increases the surface-area-to-volume ratio, which directly increases the dissolution rate according to the Noyes-Whitney equation.[11][15] |
Issue 2: Precipitation of this compound in an Intravenous (IV) Formulation upon Dilution
| Potential Cause | Troubleshooting Step | Rationale |
| pH Shift | Use a buffered diluent with a pH between 4 and 6 to maintain the protonated state of the drug. | Keeping the pH at least 2 units below the pKa of the amine group (8.2) ensures that this compound remains in its soluble, ionized salt form.[1][16] |
| High Concentration | If high concentrations are needed, consider adding a co-solvent (e.g., PEG 400) or a solubilizing excipient. | Co-solvents can increase the solubility of a drug by reducing the polarity of the aqueous vehicle.[10][11] |
| Excipient Incompatibility | Review all components of the formulation and diluent for potential interactions that could reduce solubility. | Certain excipients can interact with the API, leading to complexation or precipitation. A systematic compatibility study is recommended. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol determines the solubility of this compound across a range of pH values, which is critical for predicting its in vivo behavior.
-
Prepare Buffers: Create a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate).
-
Add Excess Drug: Add an excess amount of this compound HCl to a known volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the excess, undissolved drug.
-
Quantify: Carefully extract the supernatant, filter it through a 0.22 µm filter, and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (in mg/mL) against the final measured pH of each sample.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol uses a solvent evaporation technique to create an ASD of this compound.
-
Component Selection: Choose a suitable polymer (e.g., HPMC, PVP K30, Apinovex™) and a common solvent (e.g., methanol, ethanol) in which both this compound and the polymer are soluble.[7][12]
-
Dissolution: Dissolve a defined ratio of this compound and the polymer (e.g., 1:3 drug-to-polymer) in the selected solvent to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation and crystallization.
-
Drying: Dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Dissolution Testing: Perform dissolution testing on the ASD and compare it to the crystalline drug to assess the improvement in solubility and dissolution rate.
Visualization Hub
The following diagrams illustrate key workflows and mechanisms relevant to overcoming this compound's solubility challenges.
References
- 1. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. This compound [medbox.iiab.me]
- 3. 3,7-Dihydro-7-(2-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione | C18H23N5O3 | CID 5489638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 58166-83-9 | Benchchem [benchchem.com]
- 6. This compound HCl - Ace Therapeutics [acetherapeutics.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. brieflands.com [brieflands.com]
- 15. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
How to minimize variability in Cafedrine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Cafedrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardiac stimulant and antihypotensive agent.[1][2] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][3] Its effects are primarily mediated through two main pathways:
-
Indirect Sympathomimetic Activity: The norephedrine component of this compound triggers the release of endogenous noradrenaline from nerve endings.[4][5] This released noradrenaline then activates β1-adrenergic receptors in cardiac muscle cells, leading to increased heart muscle contractility (inotropy).[4][5]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound is believed to act as a non-selective inhibitor of phosphodiesterases (PDEs).[4] By inhibiting PDEs, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is slowed, leading to an accumulation of cAMP within the cell. This reinforces the signaling cascade initiated by β1-adrenoceptor stimulation, further enhancing inotropy.[4]
Q2: What is the common formulation of this compound used in research and clinical settings?
A2: this compound is frequently used in a fixed 20:1 combination with Theodrenaline, another sympathomimetic agent.[1][5][6] Theodrenaline is a conjugate of noradrenaline and theophylline.[4][5] This combination, often known by the brand name Akrinor™, provides a rapid and sustained increase in blood pressure.[1][6]
Q3: What are the known factors that can introduce variability into this compound experiments?
A3: Several factors have been identified that can influence the effects of this compound and contribute to experimental variability. These include:
-
Gender: Studies have shown that female subjects may exhibit a more rapid and pronounced response to this compound compared to male subjects.[4][7]
-
Concomitant Medications: The use of β-blockers can delay the onset and decrease the effect size of this compound.[4][8]
-
Baseline Arterial Pressure: A higher baseline mean arterial pressure (MAP) may be associated with a less substantial effect of this compound.[4]
-
Heart Failure: Patients with heart failure may require higher doses of this compound to achieve a similar therapeutic effect.[4][8]
-
Genetic Factors: Polymorphisms in enzymes involved in drug metabolism, such as CYP2D6, may influence individual responses to this compound.[7]
Q4: What are the recommended storage and stability conditions for this compound?
A4: For short-term storage (days to weeks), this compound powder should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[9] Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for short-term use and -80°C for long-term storage to maintain stability for over a year.[3][9]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response in In Vitro Experiments
Question: I am observing significant variability in the dose-response curves of this compound in my isolated organ bath experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Variability in in vitro dose-response experiments with this compound can stem from several factors related to the experimental setup, tissue handling, and drug preparation. Here is a step-by-step guide to minimize these inconsistencies:
Potential Causes & Troubleshooting Steps:
-
Tissue Viability and Handling:
-
Ensure Proper Tissue Handling: Keep the isolated tissue continuously bathed in the appropriate physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) to prevent degradation.[10]
-
Maintain Physiological Conditions: Strictly maintain the organ bath at a physiological temperature (typically 37°C) and ensure continuous oxygenation with the correct gas mixture (e.g., carbogen, 95% O2 / 5% CO2).[10]
-
Equilibration Period: Allow for an adequate equilibration period (e.g., 30-40 minutes) for the tissue to stabilize in the new environment before adding any drugs.[11]
-
-
Drug Solution and Administration:
-
Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation.
-
Accurate Concentrations: Double-check all calculations for drug dilutions. Use calibrated pipettes and separate tips for each drug and concentration to prevent cross-contamination.[11]
-
Consistent Drug Addition: Add the drug solution to the same location in the organ bath each time to ensure consistent mixing and distribution.[10]
-
Thorough Washout: After each drug application, ensure a complete washout of the organ bath to allow the tissue to return to baseline and prevent receptor desensitization.[10]
-
-
Experimental Protocol:
-
Standardized Protocol: Adhere to a strict, standardized experimental protocol for all experiments.
-
Control Responses: Obtain stable and reproducible control responses to a standard agonist (e.g., phenylephrine) before and after the this compound dose-response curve to ensure tissue viability and responsiveness throughout the experiment.[10]
-
Issue 2: Unexpected or Absent Response to this compound
Question: My experimental preparation is showing a minimal or no response to this compound, even at higher concentrations. What could be the reason?
Answer:
A lack of response to this compound can be due to issues with the drug itself, the experimental preparation, or the underlying biological state of the tissue.
Potential Causes & Troubleshooting Steps:
-
Drug Integrity:
-
Tissue-Specific Factors:
-
Receptor Expression: Ensure that the tissue you are using expresses the necessary adrenergic receptors (primarily β1) for this compound to exert its effect.
-
Endogenous Noradrenaline Stores: this compound's indirect action relies on the release of endogenous noradrenaline. If the tissue has depleted noradrenaline stores (e.g., due to prior treatments or prolonged experimentation), the response to this compound will be diminished. Consider pre-treatment with a noradrenaline precursor or using a direct-acting agonist as a positive control.
-
Presence of Antagonists: Unintended presence of β-adrenergic antagonists in your experimental system will block the effects of this compound.
-
-
Experimental Setup:
-
Review Troubleshooting Guide for Inconsistent Dose-Response: Go through the checklist for tissue viability, drug preparation, and experimental protocol outlined in the previous troubleshooting guide.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Population/Model |
| Cmax (after 200 mg IV) | 6 µg/mL | Healthy Subjects |
| Half-life (t½) | ~60 minutes | Preclinical Models |
| Volume of Distribution (Vd) | 0.94 ± 0.1 L/kg (Females) | Anesthetized Patients |
| 0.68 ± 0.1 L/kg (Males) | Anesthetized Patients | |
| Metabolism | Phase I metabolism yields Theodrenaline (active), Paraxanthine (active), and Norephedrine glucuronide (inactive).[7] | In Vivo |
Table 2: Factors Influencing this compound Efficacy
| Factor | Observation |
| Gender | Women required 23% lower doses for an equivalent pressor response compared to men.[7] |
| Time to 10% MAP increase was 19% faster in females.[7] | |
| Concomitant β-blocker Therapy | Prolongs the onset of this compound's effect by approximately 23%.[7] |
| Heart Failure | Requires a dose increase of approximately 54% to achieve a similar effect.[7] |
| Hepatic Impairment (Child-Pugh B) | Area under the curve (AUC) is increased by 38%.[7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Inotropic Effect on Isolated Atrial Trabeculae
This protocol describes the methodology to measure the effect of this compound on the contractile force of isolated human atrial trabeculae.
1. Tissue Preparation: a. Obtain human atrial tissue from consenting patients undergoing cardiac surgery. b. Dissect thin, uniform trabeculae from the atrial appendage in cold, oxygenated Tyrode's solution. c. Mount the trabeculae vertically in a 20 mL organ bath containing Tyrode's solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. d. Attach one end of the trabecula to a fixed hook and the other to an isometric force transducer. e. Stretch the muscle to the length at which it develops maximal twitch tension.
2. Equilibration: a. Allow the preparation to equilibrate for at least 60 minutes, with washes every 15 minutes. b. Pace the trabeculae electrically at a frequency of 1 Hz.
3. Experimental Procedure: a. After equilibration, record a stable baseline contractile force. b. Add cumulatively increasing concentrations of this compound to the organ bath. Start with a low concentration (e.g., 1 µM) and increase in logarithmic steps up to a maximum concentration (e.g., 100 µM). c. Allow the response to stabilize at each concentration before adding the next. d. At the end of the experiment, add a supramaximal concentration of a standard agonist (e.g., isoproterenol) to determine the maximum possible response of the tissue.
4. Data Analysis: a. Measure the change in contractile force from baseline at each this compound concentration. b. Express the response as a percentage of the maximum response to the standard agonist. c. Plot the concentration-response curve and calculate the EC50 value.
Mandatory Visualization
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound HCl | TargetMol [targetmol.com]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
Adjusting Cafedrine protocols for different animal species
Disclaimer: Cafedrine is a compound resulting from the chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] The information provided herein is for research purposes only and is based on the established pharmacology of related methylxanthine and sympathomimetic compounds, such as theophylline and caffeine (B1668208). All experimental procedures should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action derived from its constituent components, norephedrine and theophylline.[1][2]
-
Sympathomimetic Action: The norephedrine component acts as a sympathomimetic agent, stimulating the release of endogenous noradrenaline. This leads to the activation of β1-adrenoceptors in cardiac muscle, increasing cardiac inotropy (contractility), stroke volume, and cardiac output.[3][4] It may also have partial agonist effects on α1-adrenoceptors, contributing to vasoconstriction.[1]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component non-selectively inhibits phosphodiesterases (PDEs).[3][4] By inhibiting PDEs (like PDE3 in cardiac tissue), the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is slowed.[3][4] The resulting increase in intracellular cAMP concentration reinforces the effects of β1-adrenoceptor stimulation.[3][4]
Q2: What are the expected physiological effects of this compound administration in animal models?
A2: Based on its mechanism, this compound is expected to produce cardiovascular and central nervous system (CNS) stimulation. Key effects include an increase in blood pressure, primarily by boosting cardiac output, with minimal changes to heart rate or systemic vascular resistance.[1][4] In the CNS, effects are similar to other methylxanthines like caffeine, potentially leading to increased locomotor activity and alertness at lower doses.[5][6]
Q3: How does this compound's mechanism differ from caffeine or theophylline alone?
A3: While sharing the PDE-inhibiting and adenosine-receptor-antagonizing properties of theophylline and caffeine, this compound's unique feature is the added direct and indirect sympathomimetic action from its norephedrine component. This results in a more pronounced cardiovascular effect, specifically increased cardiac contractility, compared to what would be observed with theophylline alone.[1][3]
Q4: Can tolerance develop with chronic this compound administration?
A4: Yes, tolerance is a known phenomenon with chronic administration of related methylxanthines. Studies in rats have shown that tolerance develops to the effects of caffeine and theophylline, including locomotor stimulation and seizure threshold.[5][7][8] It is reasonable to expect that chronic this compound administration would lead to tolerance, requiring dose adjustments to achieve the same effect over time. Cross-tolerance between this compound and other methylxanthines is also likely.[8]
Troubleshooting Guide
Issue 1: Unexpected Sedation or Lack of Stimulant Effect
-
Q: My animals appear sedated or are not showing the expected increase in activity after this compound administration. What could be the cause?
-
A: Check Dosage and Animal Strain: Dosages for methylxanthines can have biphasic effects. While low doses may cause slight increases in activity, higher doses can lead to decreased responding.[5] Ensure the dosage is appropriate for the species and strain, as sensitivity can vary significantly.[9]
-
A: Verify Compound Integrity: Ensure the this compound solution was prepared correctly and has not degraded. Theophylline and related compounds are stable, but improper storage or formulation can affect bioavailability.
-
A: Assess Animal Health: Underlying health issues can alter an animal's response to stimulants. Ensure animals are healthy and properly acclimatized before the experiment.
-
A: Consider Tolerance: If animals have been pre-exposed to this compound or other methylxanthines (e.g., caffeine), they may have developed tolerance.[8]
-
Issue 2: Excessive Stimulation, Seizures, or Toxicity
-
Q: The animals are showing signs of extreme hyperactivity, stereotypy, or seizures. What should I do?
-
A: Re-evaluate the Dose: This is the most common cause. An overdose of CNS stimulants can lead to severe adverse effects, including convulsions and hyperthermia.[10] Immediately verify your dose calculations (mg/kg). The lethal dose (LD50) for related compounds can vary by species.
-
A: Route of Administration: Intravenous (IV) administration will produce a much faster and higher peak plasma concentration than intraperitoneal (IP) or oral (PO) routes, increasing the risk of toxicity. Ensure the route is appropriate for the intended experimental outcome.
-
A: Drug Interactions: Co-administration with other stimulants or drugs that inhibit its metabolism (e.g., certain MAOIs) can potentiate this compound's effects and lead to toxicity.[10] Review all administered compounds.
-
Issue 3: High Variability in Experimental Results
-
Q: There is a high degree of variability in the physiological responses (e.g., blood pressure, heart rate) between animals in the same group. How can I reduce this?
-
A: Standardize Administration Procedure: Ensure the timing, volume, and technique of administration are consistent for all animals. For IP injections, ensure consistent placement to avoid injection into the gut or bladder.
-
A: Control for Environmental Factors: Factors such as ambient temperature, light cycle, and noise can significantly impact an animal's baseline physiological state and response to stimulants.[6] Conduct experiments at the same time of day in a controlled environment.
-
A: Acclimatization: Ensure all animals have had a sufficient period to acclimate to the laboratory environment and handling procedures to minimize stress-induced physiological changes.
-
A: Consider Animal Demographics: Factors such as age, sex, and body composition can influence drug metabolism and response.[9] Use animals of a similar age and sex, and randomize them properly across groups.
-
Quantitative Data Summaries
Data presented are adapted from studies on theophylline and caffeine in common laboratory species and should be used as a starting point for dose-finding studies with this compound.
Table 1: Recommended Starting Dosages for this compound (Adapted from Related Compounds)
| Species | Route of Administration | Recommended Starting Dose (mg/kg) | Notes |
| Mouse | Intraperitoneal (IP) | 5 - 10 | Doses of 10-30 mg/kg of caffeine/theophylline have been shown to significantly increase locomotor activity.[11] |
| Mouse | Subcutaneous (SC) | 5 - 10 | Similar efficacy to IP for systemic effects. |
| Rat | Intraperitoneal (IP) | 3 - 10 | Low doses (~3.2 mg/kg theophylline) may slightly increase activity, while higher doses (>32 mg/kg) decrease it.[5] |
| Rat | Oral (PO) | 10 - 20 | Bioavailability may be lower; adjust dose accordingly. |
| Rabbit | Intravenous (IV) | 1 - 5 | Use IV route with caution due to rapid onset and higher risk of cardiac effects. |
| Canine | Oral (PO) | 1 - 5 | Canines can be more sensitive to methylxanthine toxicity. Start with low doses. |
Table 2: Comparative Pharmacokinetic Parameters (Example Data)
| Parameter | Mouse (Caffeine) | Rat (Caffeine) | Note |
| Half-Life (T½) | ~1 hour | ~2-4 hours | Significant inter-species variation in metabolism. |
| Time to Peak (Tmax) (IP) | 15-30 minutes | 20-40 minutes | Tmax will be shorter for IV and longer for PO administration. |
| Bioavailability (PO) | >90% | >90% | Generally high for methylxanthines. |
Experimental Protocols
Protocol 1: Evaluation of CNS Stimulant Activity Using a Locomotor Activity Chamber
This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber (e.g., a photo-beam actophotometer) and allow it to habituate for 30 minutes.[12] Record baseline activity during this period.
-
Drug Preparation: Prepare this compound solutions in sterile saline. Solutions should be prepared fresh. The use of pharmaceutical-grade compounds is required when available.[13][14]
-
Administration: After habituation, remove the mice and administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection (volume ~10 mL/kg).
-
Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis: Analyze the data by comparing the total activity counts or distance traveled between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Measurement of Cardiovascular Effects in Anesthetized Rats
This protocol measures changes in blood pressure and heart rate following this compound administration.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350 g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).[9] Ensure a stable plane of anesthesia is maintained throughout the procedure.
-
Surgical Cannulation:
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the right carotid artery with a pressure transducer-linked cannula filled with heparinized saline to measure arterial blood pressure.
-
Cannulate the left jugular vein for intravenous drug administration.
-
-
Stabilization: Allow the animal's physiological parameters (blood pressure, heart rate) to stabilize for at least 20-30 minutes, recording baseline data.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, 2 mg/kg) or vehicle (saline) as an IV bolus through the jugular vein cannula. Flush with a small volume of heparinized saline.
-
Data Acquisition: Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for at least 30 minutes post-injection.
-
Data Analysis: Calculate the change from baseline for each parameter at various time points after drug administration. Compare responses across different doses using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound in a cardiomyocyte.
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for assessing CNS stimulant effects.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of caffeine, theophylline and theobromine on scheduled controlled responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of theophylline and caffeine on thermoregulatory functions of rats at different ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic caffeine administration on theophylline concentrations required to produce seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance and cross-tolerance to theophylline-induced stimulation of locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 10. CNS Stimulants | Veterian Key [veteriankey.com]
- 11. Theophylline Reverses Oxycodone’s but Not Fentanyl’s Respiratory Depression in Mice While Caffeine Is Ineffective Against Both Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Technical Support Center: Understanding the Impact of Anesthesia on Cafedrine's Hemodynamic Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the hemodynamic effects of Cafedrine, particularly when administered during anesthesia. This resource offers troubleshooting guidance and answers to frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound/Theodrenaline (B228420) combination in treating anesthesia-induced hypotension?
The therapeutic effect of the this compound/Theodrenaline (C/T) combination is based on a synergistic interaction of its components. This compound is composed of norephedrine (B3415761) and theophylline, while theodrenaline is a combination of noradrenaline and theophylline.[1] The primary mechanism involves:
-
Release of endogenous noradrenaline: The norephedrine component of this compound stimulates the release of noradrenaline from nerve endings.[1]
-
Direct adrenoceptor stimulation: The released noradrenaline and the noradrenaline component of theodrenaline directly activate α- and β1-adrenergic receptors.[1][2]
-
Enhanced inotropy: Activation of β1-adrenoceptors in cardiomyocytes leads to increased intracellular cAMP levels, resulting in a positive inotropic effect (increased contractility).[1][3]
-
Vasoconstriction: Stimulation of α-adrenoceptors on vascular smooth muscle cells causes peripheral vasoconstriction.[1]
-
Phosphodiesterase inhibition: Theophylline, a component of both this compound and Theodrenaline, acts as a phosphodiesterase inhibitor, which may prolong the effects of cAMP and enhance the inotropic response.[2][3]
This combined action on preload, contractility, and afterload effectively increases mean arterial pressure (MAP).[2][4]
Q2: How does anesthesia affect the hemodynamic response to this compound/Theodrenaline?
Anesthetic agents, such as propofol (B549288) and remifentanil used in total intravenous anesthesia (TIVA), often induce hypotension by causing vasodilation and cardiac depression.[4] this compound/Theodrenaline is used to counteract these effects. Studies have shown that in the setting of anesthesia-induced hypotension, C/T administration leads to a significant increase in MAP.[4][5][6] This is achieved by increasing systemic vascular resistance index (SVRI) and cardiac index (CI).[3][4]
Q3: Are there known factors that can alter the effectiveness of this compound/Theodrenaline during anesthesia?
Yes, several factors can influence the hemodynamic response to C/T under anesthesia:
-
Gender: Some studies suggest that the increase in MAP and cardiac index may be more pronounced in women.[2][5][6][7] However, other research indicates the initial increase is similar between genders, with a more prolonged effect in women.[7][8]
-
Concomitant Medications: The use of beta-blockers can diminish the anti-hypotensive effect of C/T and prolong the time it takes to see a significant increase in MAP.[5][6][9] Antihypertensive medications, in general, can cause a delayed and lower peak MAP response.[7][8]
-
Baseline Blood Pressure: A higher baseline systolic blood pressure may lead to a smaller absolute increase in MAP following C/T administration.[7][8]
-
Patient Comorbidities: Conditions like heart failure can reduce the effectiveness of C/T.[5][6]
-
Age and BMI: Higher age and a higher Body Mass Index (BMI) have been associated with smaller increases in MAP.[7][8]
Q4: How does the hemodynamic profile of this compound/Theodrenaline compare to other vasopressors like Noradrenaline or Ephedrine under anesthesia?
While all three agents are effective in increasing blood pressure, their hemodynamic profiles differ:
-
This compound/Theodrenaline vs. Noradrenaline: C/T is suggested to cause a more pronounced increase in cardiac output compared to Noradrenaline.[2] Noradrenaline has potent vasoconstrictive (alpha-adrenergic) effects and less potent inotropic (beta-adrenergic) effects, which can sometimes lead to reflex bradycardia.[2]
-
This compound/Theodrenaline vs. Ephedrine: Both agents stimulate alpha- and beta-adrenoceptors.[10] However, one study showed that while both effectively stabilize blood pressure, the increase was more pronounced with C/T, requiring fewer additional boluses.[10] Ephedrine was also associated with a dose-dependent increase in heart rate, which was not observed with C/T.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal increase in Mean Arterial Pressure (MAP) after this compound/Theodrenaline administration. | Patient may be on beta-blocker therapy, diminishing the effect of C/T.[5][6][9] | Review the patient's medication history. Consider alternative vasopressors or adjust the C/T dosage, though the latter should be done with caution and in line with established protocols. |
| The patient may have underlying heart failure.[5][6] | Assess cardiac function. A different inotropic or vasopressor agent may be more appropriate. | |
| The administered dose may be insufficient for the patient's weight or degree of hypotension. | Re-evaluate the dosage based on patient characteristics and the severity of the hypotensive episode. | |
| Unexpected tachycardia following administration. | While C/T generally has a minimal effect on heart rate, individual patient responses can vary. | Monitor heart rate closely. If tachycardia is significant, consider reducing the dose or using an alternative agent with less chronotropic effect. It is important to differentiate this from the dose-dependent tachycardia sometimes seen with ephedrine.[10] |
| Delayed onset of action. | Concomitant use of antihypertensive medications can delay the effect of C/T.[7][8] | Be aware of the patient's antihypertensive medication regimen and anticipate a potentially slower response. |
Data Presentation
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Anesthesia-Induced Hypotension
| Hemodynamic Parameter | Percentage Change from Baseline (Mean) | Reference |
| Mean Arterial Pressure (MAP) | ~ +60% (10 min post-administration) | [3][4] |
| Systemic Vascular Resistance Index (SVRI) | +42% | [3][4] |
| Cardiac Index (CI) | +17% | [3][4] |
| Maximum pressure increase in the aorta (dPmx) | +31% | [3][4] |
| Global End-Diastolic Index (GEDI) | +9% | [3][4] |
| Global Ejection Fraction (GEF) | No significant change | [3][4] |
| Heart Rate (HR) | Not clinically significant change | [5][6][9] |
Table 2: Factors Influencing the Time to a 10% Increase in MAP with this compound/Theodrenaline
| Factor | Mean Time to 10% MAP Increase (minutes) | p-value | Reference |
| Gender | |||
| Women | 7.2 ± 4.6 | 0.018 | [5][6][9] |
| Men | 8.6 ± 6.3 | [5][6][9] | |
| Beta-Blocker Use | |||
| With Beta-Blockers | 9.0 ± 7.0 | 0.008 | [5][6][9] |
| Without Beta-Blockers | 7.3 ± 4.3 | [5][6][9] |
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects of this compound/Theodrenaline on Anesthesia-Induced Hypotension
-
Study Design: A prospective observational study.[4]
-
Patient Population: Patients scheduled for elective major abdominal surgery.[4]
-
Anesthesia Protocol: Total intravenous anesthesia (TIVA) induced with propofol and remifentanil.[4]
-
Intervention: When mean arterial blood pressure (MAP) decreased below 60 mm Hg, a dose of 60 mg this compound / 3 mg Theodrenaline was administered.[4]
-
Hemodynamic Monitoring: The following parameters were assessed using transpulmonary thermodilution (PiCCO2-Monitor):
-
Systemic vascular resistance index (SVRI)
-
Cardiac index (CI)
-
Global end-diastolic index (GEDI)
-
Maximum pressure increase in the aorta (dPmx)
-
Global ejection fraction (GEF)[4]
-
-
Data Collection: Hemodynamic parameters were recorded before and at various time points after the administration of this compound/Theodrenaline.
Protocol 2: Comparative Study of this compound/Theodrenaline vs. Noradrenaline for Intraoperative Hypotension
-
Study Design: A national, randomized, parallel-group, multicenter, open-label study (The "HERO" study).[11][12]
-
Patient Population: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery.[11][12]
-
Intervention: Upon development of intraoperative hypotension (MAP <70 mmHg), patients were randomized to receive either this compound/Theodrenaline or Noradrenaline.[11] The treatment was administered as a bolus injection followed by a continuous infusion to maintain a target MAP of 90 mmHg.[11][12]
-
Hemodynamic Monitoring: Advanced hemodynamic monitoring was used to capture data in real-time, including MAP, CI, Stroke Volume, Heart Rate, and Systemic Vascular Resistance.[2][11]
-
Primary Endpoints:
Mandatory Visualizations
Caption: Signaling pathway of this compound/Theodrenaline's hemodynamic effects.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 11. tandfonline.com [tandfonline.com]
- 12. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
Why does Cafedrine have a delayed onset of action?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cafedrine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a delayed onset of action in experimental models?
The delayed onset of action of this compound is primarily attributed to its nature as a prodrug.[1][2] this compound is a chemical linkage of norephedrine (B3415761) and theophylline.[3][4] It is hypothesized that this compound itself has limited pharmacological activity and must first be metabolized to its active components, norephedrine and theophylline, to exert its full clinical effects.[2][5] This metabolic conversion process takes time, leading to a noticeable delay between administration and the observation of its physiological effects.
When administered intravenously as a single agent to healthy subjects, the increase in blood pressure is delayed, with the maximum effect observed after 20 minutes.[6] This contrasts with the immediate effects seen with other sympathomimetic agents. The pharmacokinetic profile of this compound, including its metabolism, is crucial to understanding its time-effect relationship.
Troubleshooting Guide
Issue: Slower than expected pressor response after this compound administration.
Possible Cause 1: Intrinsic Pharmacokinetics of this compound.
-
Explanation: As a prodrug, this compound's conversion to active metabolites like norephedrine is a rate-limiting step for its action. The time required for this metabolic process inherently delays the onset of its sympathomimetic effects.
-
Recommendation: When designing experiments, account for this delay. Allow for a sufficient observation period (at least 20-30 minutes) to capture the peak effect of this compound. For comparative studies, consider including a positive control with a rapid onset of action, such as noradrenaline, to highlight the difference in pharmacodynamics.
Possible Cause 2: Subject-Specific Metabolic Differences.
-
Explanation: The metabolism of this compound is dependent on enzymatic activity, which can vary between individuals and animal models. Factors such as genetic polymorphisms in metabolic enzymes (e.g., CYP450 family), age, and liver function can influence the rate of conversion of this compound to its active metabolites.
-
Recommendation: Characterize the metabolic profile of your experimental subjects if possible. When interpreting variable responses, consider metabolic differences as a potential contributing factor.
Possible Cause 3: Interaction with Other Agents.
-
Explanation: Concurrent administration of other drugs that inhibit or induce the metabolic enzymes responsible for this compound's activation can alter its onset and duration of action. For instance, co-administration of a potent enzyme inhibitor could significantly prolong the delay in onset.
-
Recommendation: Review all co-administered substances in your experimental protocol for potential drug-drug interactions that may affect this compound's metabolism.
Data Summary
The following table summarizes the reported pharmacokinetic and pharmacodynamic parameters related to the onset of action of this compound, often in combination with Theodrenaline.
| Parameter | Value | Species/Condition | Citation |
| Time to Maximum Effect (this compound alone) | 20 minutes | Healthy human subjects | [6] |
| Time to 10% MAP Increase (this compound/Theodrenaline) | 7.2 ± 4.6 min (females), 8.6 ± 6.3 min (males) | Human patients under anesthesia | [7][8][9] |
| Time to Peak MAP (this compound/Theodrenaline) | 17.4 ± 9.0 minutes | Human patients under anesthesia | [7][8][9][10] |
| This compound Half-life | ~60 minutes | Humans | [2][6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Onset of Action in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Catheterization: Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Drug Administration: Administer a bolus dose of this compound (e.g., 10 mg/kg, i.v.).
-
Data Acquisition: Record mean arterial pressure (MAP) continuously for at least 60 minutes post-administration.
-
Analysis: Determine the time to onset of the pressor response (defined as a >10% increase in MAP from baseline) and the time to peak pressor effect.
Visualizations
Signaling Pathway of this compound's Metabolites
Caption: Proposed signaling pathway of this compound's active metabolites.
Experimental Workflow for Investigating Onset of Action
Caption: Experimental workflow for in vivo onset of action studies.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 10. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
Troubleshooting inconsistent results in Cafedrine studies
Welcome to the technical support center for researchers utilizing Cafedrine in their experimental studies. This resource provides troubleshooting guidance and answers to frequently asked questions to address inconsistencies and challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response to this compound in our animal models. What could be the underlying cause?
A1: Inconsistent responses to this compound can be attributed to several factors. Pre-existing cardiovascular conditions, such as heart failure, can diminish the drug's effectiveness.[1][2][3][4] Studies have also shown that gender can play a role, with female subjects sometimes exhibiting a more pronounced response.[1][2][3][4][5] Concomitant administration of beta-blockers will also significantly blunt the effects of this compound, as its mechanism is largely dependent on beta-adrenergic receptor stimulation.[1][2][3][5][6][7]
Q2: Our in-vitro assays are showing weaker than expected effects of this compound on cardiac muscle contractility. Why might this be?
A2: this compound is a molecular linkage of norephedrine (B3415761) and theophylline (B1681296).[8][9] Its in-vivo effects are partly due to the release of endogenous noradrenaline from nerve endings, an indirect sympathomimetic effect.[1][2][8][10] In isolated tissue preparations where neuronal stores of catecholamines are absent or depleted, the observed effect of this compound may be reduced. The full effect of this compound is a combination of direct receptor stimulation and this indirect action.[11] Furthermore, some research suggests that this compound itself may be metabolized to more active compounds in vivo, a factor not present in isolated assays.[11][12]
Q3: We are seeing inconsistent effects on vascular tone in our experiments. Sometimes we observe vasoconstriction, and other times there is no significant change. What explains this?
A3: The effects of this compound on vascular smooth muscle can be complex and seemingly contradictory.[1][10] The norephedrine component can stimulate α1-adrenoceptors, leading to vasoconstriction.[8][10] However, the theophylline component can act as a phosphodiesterase (PDE) inhibitor, leading to an accumulation of cyclic GMP (cGMP) and subsequent vasodilation.[1][2][10] The net effect on a specific blood vessel may depend on the local density and sensitivity of α1-adrenoceptors and the activity of PDEs.[2]
Q4: Can this compound be administered with other drugs in our experimental setup?
A4: Caution should be exercised when co-administering this compound with other medications. As mentioned, beta-blockers will antagonize its effects.[1][2][3][5][6][7] There have also been reports of precipitation when this compound/Theodrenaline is administered simultaneously with certain antibiotics, such as ceftriaxone (B1232239), in the same intravenous line.[13] It is crucial to ensure chemical compatibility before co-administering any compounds with this compound.
Troubleshooting Guides
Issue: High Variability in Blood Pressure Response
Potential Cause 1: Subject-Specific Factors
-
Troubleshooting Step: Screen experimental subjects for pre-existing cardiovascular conditions like heart failure.[1][2][3][4] Document the gender of each subject and analyze data separately to identify any sex-based differences in response.[1][2][3][4][5]
Potential Cause 2: Concomitant Medications
-
Troubleshooting Step: Review all medications being administered to the subjects. If beta-blockers are part of the experimental protocol, consider a washout period before this compound administration or use a different experimental model.[1][2][3][5][6][7]
Potential Cause 3: Anesthesia Protocol
-
Troubleshooting Step: The type and depth of anesthesia can influence cardiovascular parameters. Standardize the anesthesia protocol across all experimental groups to minimize this variability.
Issue: Discrepancy Between In-Vivo and In-Vitro Results
Potential Cause 1: Lack of Endogenous Catecholamines in vitro
-
Troubleshooting Step: To better mimic the in-vivo environment, consider pre-loading isolated tissues with noradrenaline or using co-cultures with neuronal cells. Alternatively, supplement in-vitro experiments with microdialysis studies in vivo to correlate tissue-level drug concentrations with physiological responses.
Potential Cause 2: Metabolic Activation In Vivo
-
Troubleshooting Step: Investigate potential active metabolites of this compound. Perform pharmacokinetic studies to identify and characterize metabolites and then test their activity in your in-vitro assays.[11][12]
Data Presentation
Table 1: Effect of this compound/Theodrenaline on Mean Arterial Pressure (MAP)
| Patient Population | Baseline MAP (mmHg) | MAP after 5 min (mmHg increase) | Time to 10% MAP Increase (min) |
| General/Regional Anesthesia | 82 ± 14 | 11 ± 14 | - |
| Women | - | - | 7.2 ± 4.6 |
| Men | - | - | 8.6 ± 6.3 |
| With Beta-Blockers | - | - | 9.0 ± 7.0 |
| Without Beta-Blockers | - | - | 7.3 ± 4.3 |
Data compiled from studies involving the 20:1 combination of this compound and Theodrenaline.[3][5][6][7]
Table 2: Dosage of this compound/Theodrenaline to Achieve a ~14 mmHg MAP Increase at 15 min
| Patient Condition | This compound Dose (mg/kg) | Theodrenaline Dose (µg/kg) |
| Healthy Patients | 1.16 ± 0.77 | 58.0 ± 38.5 |
| Patients with Heart Failure | 1.78 ± 1.67 | 89.0 ± 83.5 |
Data from a retrospective analysis of patients under anesthesia.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects on Isolated Cardiac Muscle
-
Tissue Preparation: Isolate atrial or ventricular trabeculae from the heart of the chosen animal model. Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Stimulation: Pace the muscle strips at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: Record isometric contraction force using a force transducer connected to a data acquisition system.
-
Experimental Procedure:
-
Allow the muscle to equilibrate for at least 60 minutes.
-
Establish a baseline contractile force.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the steady-state force at each concentration.
-
At the end of the experiment, add a maximal concentration of a known inotrope (e.g., isoproterenol (B85558) or high calcium) to determine the maximum response of the tissue.
-
-
Data Analysis: Express the increase in force as a percentage of the baseline or the maximal response and plot against the this compound concentration to generate a dose-response curve.
Mandatory Visualization
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 8. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Drug interaction between ceftriaxone and theodrenaline/cafedrine : A case example] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for confounding variables in Cafedrine research
<
This guide provides researchers, scientists, and drug development professionals with essential information on identifying and controlling for confounding variables in studies involving Cafedrine.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in this compound research?
A1: Based on this compound's mechanism of action as a sympathomimetic agent, the most critical confounders are factors that also influence the cardiovascular and adrenergic systems.[1][2][3] Research has identified several key variables that can impact its effects.[4][5][6]
-
Patient-Related Factors:
-
Baseline Cardiovascular Status: Pre-existing high blood pressure can lead to a smaller absolute increase in Mean Arterial Pressure (MAP) following this compound administration.[4][6]
-
Co-morbidities: The presence of conditions like heart failure can diminish the drug's effectiveness, requiring higher doses to achieve the desired pressor effect.[4][5]
-
Demographics: Age, sex, and Body Mass Index (BMI) have been shown to influence the hemodynamic response to this compound.[6] For instance, women may show a more prolonged effect compared to men.[4][6]
-
Genetic Factors: Variations in adrenergic receptor sensitivity could theoretically alter patient response.
-
-
Medication-Related Factors:
-
Concomitant Medications: The use of beta-blockers is a significant confounder, as it can delay and reduce this compound's effect on blood pressure.[2][4][5] Other antihypertensive medications can also cause a delayed response.[4][6]
-
Anesthetics: The type and depth of anesthesia used during surgical procedures can independently affect hemodynamics and interact with this compound's effects.[7][8]
-
-
Situational Factors:
-
Indication for Use (Confounding by Indication): The underlying reason for this compound administration (e.g., severity of hypotension) is often linked to the outcome.[9] More severe hypotension might lead to both this compound use and poorer outcomes, incorrectly attributing the poor outcome to the drug.
-
Q2: How can I control for these confounding variables in my study design?
A2: Controlling for confounders at the design stage is the most effective approach.[10] Key strategies include:
-
Randomization: Randomly assigning participants to treatment (this compound) and control groups helps to evenly distribute both known and unknown confounders, minimizing their systematic influence.[10][11] This is the gold standard for clinical trials.
-
Restriction: Limiting study participation to a subgroup with specific characteristics can eliminate variability from a known confounder. For example, excluding patients on beta-blocker therapy to remove its confounding effect.[10]
-
Matching: For each participant in the treatment group, you can select one or more participants for the control group with similar characteristics (e.g., age, sex, baseline blood pressure). This ensures the groups are balanced on key confounders.[10][11]
Q3: What statistical methods can be used to adjust for confounders during data analysis?
A3: If confounders cannot be fully controlled in the study design, several statistical techniques can be applied during analysis:[12]
-
Stratification: This involves analyzing the relationship between this compound and the outcome within different subgroups (strata) of the confounding variable. For example, analyzing the effect in patients with and without heart failure separately.[10]
-
Multivariable Regression Analysis: Techniques like Analysis of Covariance (ANCOVA) or logistic regression can model the outcome while including this compound as the primary predictor and known confounders as covariates.[12] This allows you to estimate the effect of this compound while statistically "holding constant" the effects of the confounders.
-
Propensity Score Methods: Propensity scores estimate the probability of a subject receiving the treatment (this compound) based on their observed baseline characteristics. These scores can then be used for matching, stratification, or as a covariate in a regression model to adjust for confounding.[13][14]
Troubleshooting Guides & Experimental Protocols
Problem: High variability in blood pressure response to this compound across subjects.
This is a common issue that can obscure the true effect of the drug. The cause often lies in uncontrolled confounding variables.
Troubleshooting Workflow
Illustrative Protocol: Crossover Study Design to Minimize Inter-Individual Variability
A crossover design can be highly effective as each participant acts as their own control, minimizing confounding from stable patient-specific characteristics.
Protocol Steps
-
Participant Selection: Define strict inclusion/exclusion criteria. For example, exclude patients with heart failure or those taking beta-blockers.[5]
-
Randomization: Randomly assign participants to one of two treatment sequences (e.g., Group A: this compound first, then Placebo; Group B: Placebo first, then this compound).
-
Treatment Period 1: Administer the first assigned treatment and monitor hemodynamic outcomes (MAP, cardiac index, etc.) for a defined period.
-
Washout Period: A sufficient period between treatments is crucial to ensure the effects of the first drug have completely dissipated.
-
Treatment Period 2: Administer the second assigned treatment and repeat the same outcome monitoring.
-
Analysis: Compare the hemodynamic response to this compound versus placebo within the same individuals.
Data Presentation
When reporting results, clearly presenting the distribution of potential confounders across study groups is critical to demonstrate balance.
Table 1: Summary of Potential Confounders and Control Strategies
| Confounding Variable | Potential Impact on this compound Effect | Control Strategy (Design Phase) | Control Strategy (Analysis Phase) |
| Concomitant Beta-Blockers | Delays and reduces pressor effect[5] | Restriction (exclude users), Randomization | Stratification, Multivariable Adjustment |
| Heart Failure | Reduces effectiveness, requiring higher doses[5] | Restriction, Randomization, Matching | Stratification, Propensity Score Methods |
| Baseline Blood Pressure | Higher baseline may blunt response[4] | Matching, Randomization | ANCOVA (adjust for baseline) |
| Age, Sex, BMI | Can alter magnitude and duration of effect[6] | Matching, Stratification | Multivariable Adjustment |
| Anesthetic Agents | Independent hemodynamic effects | Standardized Anesthesia Protocol | Include as a covariate in analysis |
Table 2: Example of Baseline Characteristics Table for a Clinical Trial
| Characteristic | This compound Group (n=176) | Control Group (n=177) | P-value |
| Age (years), mean (SD) | 64.1 (15.2) | 64.7 (14.9) | 0.68 |
| Female Sex, n (%) | 74 (42.0) | 76 (42.9) | 0.87 |
| BMI ( kg/m ²), mean (SD) | 27.5 (4.1) | 27.8 (4.5) | 0.54 |
| Baseline MAP (mmHg), mean (SD) | 82.5 (13.8) | 81.9 (14.1) | 0.71 |
| History of Heart Failure, n (%) | 21 (11.9) | 23 (13.0) | 0.76 |
| Receiving Beta-Blockers, n (%) | 53 (30.1) | 50 (28.2) | 0.70 |
Data are illustrative. A non-significant p-value suggests the groups are well-balanced for that characteristic.
Visualizing Confounding Relationships
Understanding the theoretical relationship between variables is key to identifying confounders. A Directed Acyclic Graph (DAG) can illustrate this.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jamaevidence.mhmedical.com [jamaevidence.mhmedical.com]
- 10. Video: Strategies for Assessing and Addressing Confounding [jove.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Optimizing HPLC Methods for Cafedrine Quantification
Welcome to the technical support center for the HPLC quantification of Cafedrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing an HPLC method for this compound?
A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) or formate (B1220265) buffer and an organic modifier like acetonitrile (B52724) or methanol. Given this compound's chemical structure, which includes a norephedrine (B3415761) moiety, methods used for other sympathomimetic amines are highly relevant.[1][2][3] The pH of the mobile phase is a critical parameter to control the retention and peak shape of the basic this compound molecule (pKa of the amine group is ~8.2).[4][5] A starting pH of around 3-4 is recommended to ensure the analyte is in its protonated, more polar form, leading to good peak shape and retention on a C18 column.
Q2: What is the expected retention behavior of this compound in reversed-phase HPLC?
A2: this compound is a moderately polar molecule, featuring both a hydrophilic norephedrine part and a more hydrophobic theophylline (B1681296) part.[4][6][7] In reversed-phase HPLC, its retention will be primarily influenced by the mobile phase composition. Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the retention time, while increasing the aqueous buffer content will increase it.[8] The pH of the mobile phase will also significantly impact retention; at low pH, the amine group is ionized, making the molecule more polar and eluting earlier.
Q3: How do I prepare my sample for this compound quantification in a complex matrix like plasma?
A3: For complex matrices, sample preparation is crucial to remove interferences and protect the HPLC column. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent (like acetonitrile or methanol) or an acid (like perchloric acid) is added to the plasma sample to precipitate proteins.[9] The sample is then centrifuged, and the supernatant is injected.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analyte. A cation-exchange or a reversed-phase SPE cartridge can be effective for a basic compound like this compound.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting this compound into an immiscible organic solvent from the aqueous plasma sample after pH adjustment.
Regardless of the method, the final sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
Q4: What are the key parameters to validate for an HPLC method for this compound quantification according to ICH guidelines?
A4: According to International Conference on Harmonisation (ICH) guidelines, the key validation parameters for a quantitative HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11][12]
Troubleshooting Guide
Issue 1: My this compound peak is tailing.
-
Question: I am observing significant peak tailing for this compound. What are the potential causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[13]
-
Potential Cause 1: Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the basic amine group of this compound, causing tailing.
-
Solution A: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to fully protonate the this compound molecule and suppress the ionization of the silanol groups.
-
Solution B: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Solution C: Use a modern, high-purity silica (B1680970) column with better end-capping, which has fewer accessible silanol groups.
-
-
Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.[14]
-
-
Potential Cause 3: Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[14]
-
-
Issue 2: My retention time for this compound is shifting between injections.
-
Question: The retention time for my this compound peak is not consistent. What could be causing this variability?
-
Answer: Shifting retention times can compromise the reliability of your analysis.[7]
-
Potential Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution or when the system has been idle.
-
Solution: Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned.
-
-
Potential Cause 2: Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of a volatile component (like acetonitrile) or improper mixing.
-
Solution: Prepare fresh mobile phase daily, keep the solvent reservoirs capped, and ensure the online degasser and pump are functioning correctly.[7]
-
-
Potential Cause 3: Fluctuations in Column Temperature: Temperature variations can affect retention times.
-
Solution: Use a column oven to maintain a consistent and stable temperature.[7]
-
-
Potential Cause 4: Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Check for leaks in the system and perform regular maintenance on the pump, including cleaning or replacing check valves.
-
-
Issue 3: I am seeing a noisy or drifting baseline.
-
Question: My chromatogram shows a noisy or drifting baseline, which is affecting my ability to integrate the this compound peak accurately. What should I do?
-
Answer: Baseline issues can often be traced back to the mobile phase or the detector.
-
Potential Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise and spikes.
-
Solution: Ensure the mobile phase is thoroughly degassed. Prime the pump to remove any trapped air.
-
-
Potential Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can cause a drifting or noisy baseline, especially during gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
-
-
Potential Cause 3: Detector Lamp Instability: An aging detector lamp can cause baseline drift and noise.
-
Solution: Check the lamp's energy output and replace it if it is nearing the end of its lifespan.
-
-
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This protocol provides a starting point for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 70% Solvent A / 30% Solvent B. (The ratio may need to be adjusted to achieve optimal retention).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 273 nm (based on the theophylline chromophore).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
Sample Preparation Protocol (from Plasma)
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and transfer to an HPLC vial for injection.
Data Presentation
Table 1: Proposed HPLC Method Parameters and Optimization Considerations
| Parameter | Proposed Starting Condition | Optimization Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | Consider a shorter column (e.g., 100 mm) for faster analysis or a smaller particle size (e.g., 3.5 µm) for higher efficiency. |
| Mobile Phase | 70% 20mM KH2PO4 (pH 3.0) / 30% ACN | Adjust the ACN percentage to change retention time. Vary the pH (2.5-4.5) to improve peak shape. |
| Flow Rate | 1.0 mL/min | Increase to 1.2 mL/min to shorten run time; decrease to 0.8 mL/min to improve resolution. |
| Temperature | 30 °C | Increasing temperature (e.g., to 35-40 °C) can decrease viscosity and improve peak shape, but may affect column stability. |
| Detection λ | 273 nm | Scan the UV spectrum of a this compound standard to confirm the optimal wavelength for maximum absorbance. |
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | % Recovery within 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Specificity | Peak purity index > 0.99; no interference at the retention time of the analyte. |
| LOD / LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 |
| Robustness | %RSD of results across varied conditions ≤ 2.0% |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Logical steps for developing and optimizing an HPLC method for this compound.
Caption: Proposed mechanism of action for this compound's cardiac effects.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. This compound [medbox.iiab.me]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmtech.com [pharmtech.com]
- 13. hplc.eu [hplc.eu]
- 14. mastelf.com [mastelf.com]
Addressing batch-to-batch variability of synthetic Cafedrine
This technical support center provides guidance for researchers, scientists, and drug development professionals to address batch-to-batch variability of synthetic Cafedrine, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability in synthetic this compound?
A1: Batch-to-batch variability in synthetic this compound can originate from several stages of the manufacturing process. Key sources include:
-
Starting Materials and Reagents: Differences in the purity of precursors, such as norephedrine (B3415761) and theophylline (B1681296) derivatives, can introduce varying impurity profiles in the final product.
-
Synthesis Process: Minor deviations in reaction conditions (e.g., temperature, pH, reaction time) can lead to the formation of different levels and types of by-products.
-
Purification and Work-up: Inconsistencies in crystallization, chromatography, or extraction procedures can result in variable levels of residual solvents, unreacted starting materials, and process-related impurities.
-
Stability: Improper storage conditions (e.g., exposure to light, high temperatures) can lead to the degradation of this compound over time, generating new impurities.[1]
Q2: What are the common types of impurities to expect in synthetic this compound?
A2: Based on the synthesis of its precursors (norephedrine and xanthine (B1682287) derivatives), potential impurities in synthetic this compound may include:
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., norephedrine, theophylline derivatives).
-
Intermediates from the synthetic route.
-
By-products from side reactions, such as N-oxide derivatives or products of incomplete reactions.
-
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of various degradants.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
-
Stereoisomers: The synthesis may produce diastereomers or enantiomers of this compound, which may have different pharmacological activities.
Q3: How can I assess the purity and consistency of a new batch of synthetic this compound?
A3: A combination of analytical techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of this compound and helps in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure of this compound and can detect residual solvents and structural analogs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile organic impurities, including residual solvents.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
You may notice that a new batch of synthetic this compound exhibits a different level of biological activity (e.g., altered EC50 or IC50 values) in your assays compared to previous batches.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Data Presentation: Batch Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Specification |
| Purity (HPLC, % Area) | 99.5% | 97.8% | > 98.0% |
| Impurity 1 (HPLC, % Area) | 0.2% | 1.1% | < 0.5% |
| Impurity 2 (HPLC, % Area) | 0.1% | 0.5% | < 0.2% |
| Residual Solvents (GC-MS, ppm) | < 50 ppm | 200 ppm | < 100 ppm |
| Biological Activity (EC50, µM) | 5.2 µM | 15.8 µM | 4-6 µM |
Interpretation: Batch B shows lower purity and higher levels of impurities and residual solvents, which likely contributes to its reduced biological activity.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 273 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Dilute the stock solution to an appropriate concentration for injection.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Quantify impurities based on their peak areas relative to the main peak.
-
Signaling Pathway
This compound is a sympathomimetic agent that acts through multiple mechanisms to increase blood pressure.[2][3] Its norephedrine component stimulates the release of endogenous noradrenaline and also acts as a partial agonist at α1-adrenoceptors.[2][3] The released noradrenaline primarily activates β1-adrenoceptors in cardiomyocytes, leading to increased inotropy.[2][3] The theophylline component of this compound is an inhibitor of phosphodiesterases (PDEs), which slows the degradation of cAMP, further enhancing the β1-adrenoceptor-mediated effects.[2]
Caption: Proposed mechanism of action of this compound in cardiomyocytes.
References
Technical Support Center: Cafedrine Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cafedrine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound solution instability.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Solution (e.g., yellowing, browning) | Oxidation of the norephedrine (B3415761) moiety of this compound. This can be accelerated by exposure to light, oxygen, or inappropriate pH. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control pH: Maintain the solution pH in a slightly acidic range (e.g., 3.6-6.0) using a suitable buffer system (e.g., citrate (B86180) buffer). 3. Use Antioxidants: Add an antioxidant such as sodium metabisulfite (B1197395) (0.1% w/v) or ascorbic acid to the formulation. A chelating agent like EDTA (0.1 mM) can also be included to bind metal ions that catalyze oxidation.[1][2] 4. Deoxygenate Solvent: Purge the solvent with an inert gas (e.g., nitrogen, argon) before dissolving the this compound to minimize dissolved oxygen.[1] 5. Discard and Prepare Fresh: If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch under optimized conditions. |
| Precipitate Formation | Poor solubility or degradation leading to insoluble products. The hydrochloride salt of this compound has good water solubility (42 mg/mL at 20°C), so precipitation may indicate a stability issue.[3] | 1. Verify Solvent and Concentration: Ensure that the concentration of this compound does not exceed its solubility in the chosen solvent system. 2. Control Temperature: Store solutions at recommended temperatures (refrigerated at 2-8°C or frozen at -20°C for long-term storage) to slow down degradation processes that may lead to precipitation.[1][2] 3. Investigate pH: An inappropriate pH can affect both solubility and stability. Ensure the pH is within the optimal range. |
| Loss of Potency or Inconsistent Experimental Results | Chemical degradation of this compound. | 1. Implement Stabilization Strategies: Follow all the recommendations for preventing oxidation (protection from light, pH control, use of antioxidants, and deoxygenation). 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.[1] 3. Perform Stability Studies: Conduct a forced degradation study to understand the specific degradation pathways under your experimental conditions. Use a stability-indicating HPLC method to quantify the remaining active ingredient and detect degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on its chemical structure, a combination of norephedrine and theophylline, the primary degradation pathway for this compound in solution is likely the oxidation of the norephedrine moiety.[1][2] This is supported by the inclusion of the antioxidant sodium disulfite in a commercial formulation containing this compound.[4] Hydrolysis of the amide linkage is another potential, though likely slower, degradation route.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be:
-
Protected from light: Use amber-colored vials or light-blocking wrapping.[1][2]
-
Stored at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to a year), freezing at -20°C or -80°C is preferable.[1][2]
-
Maintained at a slightly acidic pH: A pH range of 3.6 to 6.0 is suggested to minimize oxidation.[1][2]
-
Protected from oxygen: Minimize headspace in vials and consider purging with an inert gas.[1]
Q3: What antioxidants can be used to stabilize this compound solutions, and at what concentration?
A3: Sodium metabisulfite (also known as sodium disulfite) is a commonly used antioxidant in pharmaceutical formulations and is found in a commercial product containing this compound.[4][5][6][7][8][9] A typical concentration is around 0.1% w/v. Ascorbic acid is another suitable antioxidant. Additionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.1 mM can be used to bind metal ions that can catalyze oxidative degradation.[1][2]
Q4: How can I analyze the stability of my this compound solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[10][11][12] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point. Detection is typically performed using a UV detector. To confirm the method is stability-indicating, a forced degradation study should be performed.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)
-
Prepare the Vehicle:
-
To 90 mL of purified water, add a suitable buffering agent to achieve a final pH between 3.6 and 6.0 (e.g., 50 mM citrate buffer).
-
Add sodium metabisulfite to a final concentration of 0.1% (w/v) (100 mg).
-
Add EDTA to a final concentration of 0.1 mM.
-
Stir until all components are dissolved.
-
Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Adjust the final volume to 100 mL with purified water.
-
-
Dissolve this compound:
-
Weigh 1 g of this compound hydrochloride.
-
Add the this compound hydrochloride to the prepared vehicle.
-
Stir gently in a light-protected container until fully dissolved.
-
-
Storage:
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot into single-use, amber glass vials, minimizing headspace.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, as recommended by ICH guidelines.[13][14][15]
-
Prepare a this compound solution (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) in a light-protected container.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analyze all samples (including a non-degraded control) using a suitable HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | To slow down the rate of chemical degradation.[1][2] |
| Light Exposure | Protect from light (use amber vials) | To prevent photodegradation.[1][2] |
| pH | 3.6 - 6.0 | To minimize oxidation of the norephedrine moiety.[1][2] |
| Atmosphere | Minimize oxygen exposure (use inert gas) | To prevent oxidative degradation.[1] |
Table 2: Common Excipients for this compound Solution Stabilization
| Excipient | Function | Typical Concentration |
| Sodium Metabisulfite | Antioxidant | 0.1% (w/v)[1][6] |
| Ascorbic Acid | Antioxidant | 0.01 - 0.1% (w/v) |
| EDTA | Chelating Agent | 0.1 mM[1] |
| Citrate Buffer | pH Control | 10 - 50 mM |
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 4. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium disulfite (sodium metabisulfite) EMPROVE ESSENTIAL Ph Eur,BP,JP,NF,E 223 7681-57-4 [sigmaaldrich.com]
- 6. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]
- 7. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 8. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]
- 9. Sodium metabisulphite, a preservative agent, decreases the heart capillary volume and length, and curcumin, the main component of Curcuma longa, cannot protect it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing the Biphasic Effects of Cafedrine on Vascular Tone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the complex biphasic effects of Cafedrine on vascular tone. This compound, a synthetic sympathomimetic amine, exhibits both vasoconstrictor and vasodilator properties, which can present unique challenges during in vitro and in vivo experimentation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate successful and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's biphasic effect on vascular tone?
A1: this compound is a compound comprised of norephedrine (B3415761) and theophylline (B1681296). Its biphasic action arises from the distinct pharmacological effects of these two components.
-
Vasoconstriction: The norephedrine component is responsible for the initial contractile response. It acts as a partial agonist at α1-adrenoceptors on vascular smooth muscle cells and also stimulates the release of endogenous norepinephrine (B1679862) from sympathetic nerve endings, further enhancing vasoconstriction.[1][2] This action leads to an increase in intracellular calcium (Ca2+) concentration, a key trigger for smooth muscle contraction.
-
Vasodilation: The theophylline component mediates the subsequent vasodilator effect. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated levels of these cyclic nucleotides lead to the activation of protein kinases that promote smooth muscle relaxation, counteracting the initial vasoconstriction.
Q2: At what concentrations are the vasoconstrictor and vasodilator effects of this compound typically observed?
A2: The specific concentrations at which each phase of the biphasic response occurs can vary depending on the vascular bed, species, and experimental conditions. Generally, the vasoconstrictor effect of the norephedrine component is observed at lower concentrations, while the vasodilator effect of the theophylline component becomes more prominent at higher concentrations. In clinical settings, the combination product Akrinor™ (this compound/Theodrenaline) has an EC50 of 41 ± 3 mg/l for increasing the force of contraction in human atrial trabeculae, a sympathomimetic effect.[3] However, in isolated human internal mammary artery preparations, this same combination did not cause constriction but rather shifted the noradrenaline concentration-response curve to the right, suggesting a dominant vasodilatory or α-antagonistic effect at the concentrations tested.[3]
Q3: How can I experimentally separate the vasoconstrictor and vasodilator effects of this compound?
A3: To dissect the two opposing effects, you can use pharmacological antagonists.
-
To isolate the vasodilator effect, you can pre-treat the vascular tissue with an α1-adrenoceptor antagonist, such as prazosin. This will block the vasoconstrictor response to the norephedrine component, allowing for the observation of theophylline-mediated vasodilation. Studies have shown that in porcine coronary arteries, this compound/theodrenaline induces vasoconstriction only when β-adrenoceptors are blocked, and this effect is abolished by prazosin.[1]
-
To better characterize the vasoconstrictor component, you could potentially use a PDE inhibitor with a different mechanism of action to understand the baseline PDE activity in your tissue preparation before adding this compound.
Q4: What is the primary signaling pathway for this compound-induced vasoconstriction?
A4: The primary signaling pathway for the vasoconstrictor effect of this compound's norephedrine component is the activation of α1-adrenergic receptors on vascular smooth muscle cells. This leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Q5: What is the primary signaling pathway for this compound-induced vasodilation?
A5: The vasodilator effect of this compound's theophylline component is primarily mediated by the inhibition of phosphodiesterases (PDEs). This leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
cAMP Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates MLCK, and also promotes the sequestration of intracellular calcium back into the sarcoplasmic reticulum. Both actions lead to smooth muscle relaxation.
-
cGMP Pathway: Increased cGMP levels activate Protein Kinase G (PKG), which also contributes to vasodilation through multiple mechanisms, including the inhibition of calcium channels and the activation of myosin light chain phosphatase, which dephosphorylates myosin light chains.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when studying the biphasic vascular effects of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable biphasic response (only vasoconstriction or vasodilation) | Concentration range is too narrow: The concentrations tested may only fall within the range that elicits one phase of the response. | Widen the concentration range: Test a broader range of this compound concentrations, from nanomolar to high micromolar or even millimolar, to capture both the initial contraction and subsequent relaxation. |
| Vascular bed specificity: The relative contribution of vasoconstrictor and vasodilator mechanisms can differ between arteries (e.g., conduit vs. resistance) and veins. | Test different vascular beds: If possible, compare the response in different types of blood vessels to understand the tissue-specific effects of this compound. | |
| Endothelial dysfunction: If the vasodilator component is dependent on an intact endothelium (e.g., via nitric oxide production stimulated by theophylline), a damaged endothelium will mask this effect. | Assess endothelial integrity: At the beginning of each experiment, test the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) to confirm endothelial function. | |
| High variability between experiments | Inconsistent tissue preparation: Differences in dissection technique, mounting tension, or equilibration time can lead to variable responses. | Standardize the protocol: Ensure consistent dissection methods to minimize tissue damage, apply a standardized normalization procedure to set optimal resting tension, and maintain a consistent equilibration period before adding the drug. |
| Tachyphylaxis: Repeated exposure to this compound or other sympathomimetics can lead to a diminished response over time. | Allow sufficient washout time: Ensure complete washout of the drug between cumulative concentration-response curves. If tachyphylaxis is suspected, use a fresh tissue preparation for each experiment. | |
| Unexpected relaxation at low concentrations or contraction at high concentrations | Experimental artifact: Issues with drug dilution, buffer composition, or equipment calibration can lead to erroneous results. | Verify drug concentrations: Prepare fresh drug dilutions for each experiment and double-check calculations. Check buffer pH and temperature: Ensure the physiological salt solution is properly buffered and maintained at 37°C. Calibrate equipment: Regularly calibrate force transducers and other measurement devices. |
| Off-target effects: At very high concentrations, drugs can have non-specific effects. | Consult literature for potential off-target effects: Research if the components of this compound have known off-target effects at the concentrations you are using. | |
| Difficulty interpreting the biphasic curve | Overlapping effects: The vasoconstrictor and vasodilator effects may occur over a similar concentration range, making it difficult to determine the EC50 or IC50 for each phase. | Use pharmacological tools: As mentioned in the FAQs, use selective antagonists (e.g., prazosin) to isolate and individually characterize the contractile and relaxant components. Pre-contract the tissue: To better study the vasodilator effect, pre-contract the vascular ring with a different vasoconstrictor (e.g., phenylephrine (B352888) or a high potassium solution) to a stable plateau before adding this compound. This will allow for a clearer observation of the relaxant response. |
Data Presentation
The following tables summarize quantitative data related to the effects of this compound and its components on vascular tone.
Table 1: In Vitro Effects of Akrinor™ (this compound/Theodrenaline 20:1) on Human Tissue
| Tissue | Parameter | Concentration | Effect |
| Human Atrial Trabeculae | Force of Contraction | EC50: 41 ± 3 mg/L | Increased force of contraction (positive inotropic effect)[3] |
| Human Internal Mammary Artery | Noradrenaline-induced Contraction | - | Shifted the noradrenaline concentration-response curve to the right (-logEC50 from 6.18 to 5.23 M)[3] |
| Human Internal Mammary Artery | Intrinsic Tone | 4.2 - 168 mg/L | No direct vasoconstriction observed[1] |
Table 2: In Vivo Hemodynamic Effects of this compound/Theodrenaline in Humans
| Parameter | Dose | Time to Effect | Effect |
| Mean Arterial Pressure (MAP) | ED50: 1.49/0.075 mg/kg | 5 minutes | 10% increase[1] |
| Mean Arterial Pressure (MAP) | ED50: 0.53/0.027 mg/kg | 10 minutes | 10% increase[1] |
| Mean Arterial Pressure (MAP) | 1.27 ± 1.0 mg/kg | 5 minutes | 11 ± 16 mmHg increase[4] |
| Systemic Vascular Resistance | Not specified | - | Mostly unchanged[1] |
Table 3: Concentration Ranges of Individual Components for Vascular Effects (Illustrative)
| Compound | Effect | Typical Concentration Range (in vitro) |
| Norephedrine (as a sympathomimetic) | Vasoconstriction | 10⁻⁸ M to 10⁻⁵ M |
| Theophylline | Vasodilation | 10⁻⁵ M to 10⁻³ M[5] |
Note: These are illustrative ranges based on the known pharmacology of these drug classes. The exact effective concentrations for this compound's components may vary.
Experimental Protocols
Protocol 1: Assessment of Biphasic Vascular Response to this compound using Wire Myography
1. Tissue Preparation:
- Isolate a segment of the desired artery (e.g., thoracic aorta, mesenteric artery) from a euthanized animal (e.g., rat, mouse) and place it in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).
- Carefully remove adherent connective and adipose tissue under a dissecting microscope.
- Cut the artery into 2-3 mm rings.
2. Mounting:
- Mount each arterial ring on two stainless steel wires in a wire myograph chamber filled with PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.
3. Equilibration and Normalization:
- Allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
- Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and recording the passive tension.
4. Viability and Endothelial Integrity Check:
- Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to test for viability.
- After washout and return to baseline, pre-contract the rings with an α1-agonist like phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.
5. Generation of a Cumulative Concentration-Response Curve:
- After washing out the drugs from the viability check and allowing the tissue to return to baseline, add this compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic steps to a high concentration (e.g., 10⁻³ M).
- Allow the response to each concentration to stabilize before adding the next.
- Record the change in tension at each concentration.
6. Data Analysis:
- Plot the change in tension (contraction or relaxation) against the logarithm of the this compound concentration.
- Analyze the resulting biphasic curve to determine the parameters for both the contractile and relaxant phases where possible.
Mandatory Visualizations
Caption: Vasoconstriction signaling pathway of this compound.
Caption: Vasodilation signaling pathway of this compound.
Caption: Experimental workflow for wire myography.
Caption: Troubleshooting logic for biphasic responses.
References
- 1. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analytical method to separate inotropic and vasodilatory drug effects in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Biphasic forearm vascular responses to intraarterial arginine vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct vasomotor effects of theophylline and enprofylline on human coronary artery in-vitro: comparison with feline coronary and cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Cardiovascular Effects of Cafedrine
This technical support center provides in-depth information and troubleshooting guidance for researchers, scientists, and drug development professionals investigating the pharmacological effects of Cafedrine, particularly its nuanced impact on heart rate.
Frequently Asked Questions (FAQs)
Q1: Why does heart rate often remain unchanged after the administration of this compound, especially when used in combination with Theodrenaline?
A1: The observation of a stable heart rate despite the administration of this compound, a cardiac stimulant, is attributed to a complex interplay of its pharmacological effects. While this compound, through its norephedrine (B3415761) component, stimulates the release of endogenous noradrenaline, which activates β1-adrenergic receptors to increase heart rate (positive chronotropic effect), this is often counteracted by a baroreceptor reflex.[1][2][3] The significant increase in mean arterial pressure, cardiac output, and stroke volume induced by the drug combination triggers the baroreceptor reflex, which in turn increases vagal tone to the heart, effectively dampening the direct chronotropic effect.[1] Some studies have reported a slight increase or decrease in heart rate, but generally, the effect is not clinically significant.[1][2][4]
Q2: What is the primary mechanism of action of this compound on the cardiovascular system?
A2: this compound is a chemical linkage of norephedrine and theophylline (B1681296).[5] Its cardiovascular effects, particularly when combined with Theodrenaline (a combination of noradrenaline and theophylline), are multifactorial:[1][6]
-
Indirect Sympathomimetic Action: The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings.[1][7]
-
Direct Sympathomimetic Action: The released noradrenaline, along with the noradrenaline in Theodrenaline, directly stimulates β1-adrenergic receptors in the heart, leading to increased inotropy (contractility).[1][6]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both this compound and Theodrenaline inhibits phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP).[1][6] This leads to an accumulation of cAMP, which enhances the effects of β1-adrenergic stimulation on cardiac muscle.[1][6]
-
Vascular Effects: The effects on systemic vascular resistance are complex. While noradrenaline can cause vasoconstriction via α1-adrenoceptors, theophylline may have vasodilatory effects.[1][6] This often results in a largely unchanged systemic vascular resistance.[1][8]
Q3: Are there any experimental conditions under which this compound might cause a change in heart rate?
A3: Yes, some studies have reported minor changes in heart rate. For instance, one study noted a mild decrease in heart rate in awake patients, while another observed an increase in patients under anesthesia.[1] Factors that may influence the heart rate response include the patient's autonomic nervous system tone, the specific anesthetic agents used, and the baseline cardiovascular status.[1] For example, in patients with compromised baroreceptor function, the direct stimulatory effects on the heart might become more apparent.
Troubleshooting Guide
Issue: Unexpected Tachycardia or Bradycardia Observed in an Experiment with this compound.
| Possible Cause | Troubleshooting Steps |
| Baroreceptor Reflex Impairment: | Pre-existing conditions or concomitant medications (e.g., ganglionic blockers) may alter the baroreceptor reflex arc, unmasking the direct chronotropic effects of this compound. Review the experimental model's physiological state and medication history. |
| Anesthetic Agent Interaction: | Certain anesthetics can modulate autonomic function and cardiovascular reflexes. Analyze the known cardiovascular effects of the anesthetic used in your protocol. Consider a pilot study with a different anesthetic agent if feasible. |
| Dosage: | An unexpectedly high dose of this compound could potentially overwhelm the compensatory mechanisms, leading to a net increase in heart rate. Verify dose calculations and administration protocol. |
| Direct Vagal Stimulation: | In rare cases, experimental procedures might inadvertently stimulate the vagus nerve, leading to bradycardia that is independent of the drug's action. Review the surgical or experimental procedure for any potential points of vagal nerve interaction. |
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound/Theodrenaline Combination
| Parameter | Effect | References |
| Mean Arterial Pressure (MAP) | Rapid and significant increase | [1][2][3][8][9] |
| Heart Rate (HR) | Mostly unchanged; slight increase or decrease reported in some cases | [1][2][3][4][6][8] |
| Cardiac Output (CO) | Increased | [1][3][8] |
| Stroke Volume (SV) | Increased | [1][8] |
| Systemic Vascular Resistance (SVR) | Mostly unchanged | [1][6][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Chronotropic Effects on Isolated Atria
-
Tissue Preparation: Isolate atria from a suitable animal model (e.g., rat, rabbit) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Transducer Attachment: Attach one end of the atrial preparation to a fixed hook and the other to an isometric force transducer to record the rate of spontaneous contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer solution.
-
Drug Administration: Add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the atrial contraction rate at baseline and after the addition of each drug concentration.
-
Analysis: Plot a concentration-response curve to determine the EC50 for the chronotropic effect.
Protocol 2: In Vivo Hemodynamic Monitoring in an Anesthetized Animal Model
-
Animal Preparation: Anesthetize a suitable animal model (e.g., beagle dog, pig) and instrument it for continuous monitoring of electrocardiogram (ECG), arterial blood pressure (via an arterial catheter), and cardiac output (e.g., via a thermodilution catheter).
-
Baseline Recording: Record all hemodynamic parameters for a stable baseline period of at least 30 minutes.
-
Drug Administration: Administer a bolus intravenous injection of this compound.
-
Continuous Monitoring: Continuously record all hemodynamic parameters for a predefined period post-administration (e.g., 60 minutes).
-
Data Analysis: Analyze the changes in heart rate, mean arterial pressure, and cardiac output from baseline at various time points after drug administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound's action on a cardiac myocyte.
Caption: Experimental workflow for in vivo hemodynamic assessment of this compound.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 8. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Receptor Binding Assays with Cafedrine
Welcome to the technical support center for Cafedrine receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. This compound's complex pharmacology, acting as a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), presents unique considerations for assay design and troubleshooting.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a cardiac stimulant and antihypotensive agent.[1][2] It is a compound linking norephedrine and theophylline.[1][2][3] Its mechanism of action is multifaceted:
-
Indirect Adrenergic Activation: The norephedrine component stimulates the release of endogenous noradrenaline from nerve endings.[4][5]
-
Direct Adrenergic Activation: When used in its common fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), the noradrenaline component directly stimulates β1- and α-adrenoceptors.[1][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component acts as a non-specific PDE inhibitor, which prevents the degradation of cyclic AMP (cAMP). This action reinforces the signaling cascade initiated by β1-adrenoceptor stimulation.[1][4][5]
The primary targets are therefore the β1-adrenergic receptors in cardiac tissue and, to a lesser extent, α-adrenergic receptors in vascular smooth muscle.[4][5]
Q2: Which type of receptor binding assay is most suitable for characterizing this compound's interaction with its target receptors?
A2: A competitive radioligand binding assay is the most appropriate format.[6] In this setup, this compound will compete with a known radiolabeled ligand (e.g., a high-affinity adrenergic receptor antagonist like [3H]-CGP 12177 or [3H]-Prazosin) for binding to the receptor.[7] This allows for the determination of this compound's inhibitory constant (Ki), which reflects its binding affinity for the receptor.
Q3: What are the essential reagents for a competitive binding assay with this compound?
A3: To perform a successful assay, you will need:
-
Receptor Source: A membrane preparation from a cell line or tissue known to express the target adrenergic receptor subtype (e.g., β1 or α1).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand for the target receptor.
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Non-Specific Binding Control: A high concentration of an unlabeled ligand that saturates the target receptors (e.g., 10 µM Propranolol for β-receptors).[7]
-
Assay Buffer: A buffer with the correct pH and ionic composition to ensure optimal binding conditions.
-
Scintillation Cocktail: For detecting the radioactive signal.
Q4: What is the expected outcome of a successful this compound binding assay?
A4: A successful experiment will demonstrate a concentration-dependent displacement of the radioligand from the adrenergic receptors by this compound. Plotting the percentage of specific binding against the logarithm of this compound concentration should yield a sigmoidal curve. From this curve, the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) can be determined, and subsequently, the Ki value can be calculated to quantify its binding affinity.[7]
Troubleshooting Guides
Problem 1: Low or No Specific Binding Signal
Question: "I am observing very low counts, or there is no significant difference between my total binding and non-specific binding (NSB) wells. What are the potential causes?"
Answer: This common issue can stem from several factors related to your reagents or protocol. A systematic check is necessary.
-
Receptor Source and Integrity:
-
Low Receptor Density: The cell line or tissue used may express an insufficient number of target receptors. Consider using a system known to have high receptor expression.[8]
-
Improper Membrane Preparation: Ensure your protocol effectively isolates the membrane fraction and includes protease inhibitors to prevent receptor degradation.[8]
-
Protein Degradation: Avoid repeated freeze-thaw cycles of your membrane preparations, as this can damage receptor integrity. Aliquot your membranes after the initial preparation and thaw a new aliquot for each experiment.[8]
-
-
Radioligand Quality and Concentration:
-
Degradation: Radiochemicals have a limited shelf life. Verify that your radioligand has not expired and has been stored correctly to prevent radiolysis.[8]
-
Incorrect Concentration: Using a radioligand concentration that is too low will result in a weak signal. For optimal results, use a concentration at or just below its dissociation constant (Kd).[8][9]
-
-
Assay Conditions:
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of necessary co-factors (like MgCl₂) in the buffer are critical for receptor binding.[9] Verify your buffer's composition and pH at the incubation temperature.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific receptor-ligand system.[9]
-
-
Technical Errors:
-
Pipetting Inaccuracies: Simple errors in pipetting volumes of membranes, ligands, or buffers can lead to failed assays. Ensure your pipettes are calibrated and double-check your protocol.[9]
-
Problem 2: High Non-Specific Binding (NSB)
Question: "My total binding counts are high, but my non-specific binding is also very high, resulting in a poor signal window. How can I reduce NSB?"
Answer: High NSB masks the true specific binding. The goal is for specific binding to account for at least 80-90% of total binding.[9]
-
High Radioligand Concentration: Using a radioligand concentration significantly above its Kd value increases binding to non-receptor sites.[9]
-
Solution: Lower the radioligand concentration to a value at or below the Kd for the target receptor.[9]
-
-
Radioligand Sticking to Surfaces: Hydrophobic radioligands can bind non-specifically to filter mats or assay plates.
-
Inadequate Washing: Insufficient or slow washing after filtration fails to remove all of the unbound and non-specifically bound radioligand.
-
Solution: Ensure the washing process is rapid and uses ice-cold wash buffer to minimize ligand dissociation from the receptor.[7] Increase the number of washes if necessary.
-
Problem 3: Poor Reproducibility Between Replicates
Question: "I'm seeing high variability between my triplicate wells and my results are not consistent across different experiments. What should I check?"
Answer: Poor reproducibility can invalidate your results. Consistency is key.
-
Pipetting and Mixing:
-
Solution: Use calibrated pipettes and ensure consistent technique. When adding the membrane preparation, gently vortex or mix the stock between additions to ensure a homogenous suspension, as membranes can settle over time.
-
-
Inconsistent Sample Preparation:
-
Solution: Adhere strictly to standardized protocols for every step, especially membrane preparation and reagent dilution.[11] Batch-to-batch variability in membrane preps can be a major source of inconsistency.
-
-
Temperature and Incubation:
-
Solution: Ensure all incubations are performed at a consistent, controlled temperature. Use a water bath or incubator and allow all reagents to reach the assay temperature before starting the reaction.
-
Experimental Protocols
Protocol 1: Membrane Preparation
This protocol is a general guideline for preparing membranes from tissues or cultured cells expressing adrenergic receptors.
-
Homogenization: Homogenize the tissue or cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[10]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5-10 minutes at 4°C to remove nuclei and large cellular debris.[10]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[10]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold assay buffer, and repeat the high-speed centrifugation step.[7]
-
Final Resuspension: Resuspend the final washed pellet in a suitable volume of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[10]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA or Bradford assay.[7]
-
Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.[7]
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a typical filtration-based competitive assay in a 96-well format.
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the radioligand (at 2x final concentration) and the non-specific binding control ligand (e.g., 10 µM Propranolol).
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 100 µL membrane preparation, and 50 µL radioligand.[7]
-
Non-Specific Binding (NSB): Add 50 µL non-specific control ligand, 100 µL membrane preparation, and 50 µL radioligand.[7]
-
Competitive Binding: Add 50 µL of each this compound dilution, 100 µL membrane preparation, and 50 µL radioligand.[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a pre-determined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester.[7][10]
-
Washing: Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer.[7]
-
Radioactivity Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[7]
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Determine specific binding: Specific Binding = Total Binding CPM - Non-Specific Binding CPM.
-
Plot the percentage of specific binding versus the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following table summarizes hypothetical binding affinities for compounds acting on adrenergic receptors, illustrating how data from a this compound binding assay could be presented.
| Receptor Subtype | Test Compound | Radioligand Used | Ki (nM) |
| β1-adrenergic | This compound | [3H]-CGP 12177 | Experimental Value |
| β1-adrenergic | Propranolol (Control) | [3H]-CGP 12177 | 1-10 |
| α1-adrenergic | This compound | [3H]-Prazosin | Experimental Value |
| α1-adrenergic | Prazosin (Control) | [3H]-Prazosin | 0.1-1 |
Signaling Pathway Visualization
This compound's mechanism involves a combination of direct/indirect adrenoceptor stimulation and PDE inhibition. The diagram below illustrates the proposed synergistic action in a cardiac muscle cell.
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. swordbio.com [swordbio.com]
Technical Support Center: Optimizing Cell-Based Assays for Cafedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cafedrine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a cardiac stimulant and antihypotensive agent.[1][2] It is a compound formed by the chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] Its mechanism of action is synergistic, involving two main pathways:
-
Adrenergic Receptor Stimulation: The norephedrine component of this compound stimulates the release of endogenous noradrenaline (norepinephrine).[3][4] Noradrenaline then activates β-adrenergic receptors (primarily β1 in cardiac tissue), which are Gs-protein coupled receptors (GPCRs).[3][4] This activation stimulates adenylyl cyclase to produce the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cAMP.[3][4][5] By inhibiting PDEs (like PDE3 in cardiac tissue), theophylline prevents the breakdown of cAMP, leading to its accumulation and amplifying the signal initiated by the adrenergic receptor stimulation.[3][4][6]
The combined effect is a significant and sustained increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and leads to downstream physiological effects like increased cardiac inotropy (contractility).[3][4]
Q2: What are the most common cell-based assays for studying this compound's effects?
A2: Given its mechanism of action, the most relevant assays for this compound focus on the cAMP signaling pathway. These include:
-
cAMP Quantification Assays: These are the most direct assays. Methods like Homogeneous Time-Resolved Fluorescence (HTRF), ELISAs, and luminescence-based reporter assays are commonly used to measure changes in intracellular cAMP levels following this compound treatment.[7][8]
-
Protein Kinase A (PKA) Activity Assays: As the primary downstream effector of cAMP, measuring PKA activity provides a functional readout of the signaling cascade.
-
Calcium Flux Assays: While the primary pathway is cAMP-mediated, some adrenergic receptors can also signal through calcium.[9] Assays measuring intracellular calcium flux can provide additional insights, particularly for α1-adrenergic receptor effects.[3][9]
-
Functional Assays: These are cell-type specific and measure the ultimate physiological outcome. Examples include contraction assays in cardiomyocytes, relaxation assays in smooth muscle cells, or reporter gene assays for CREB-mediated transcription.
Q3: Which cell lines are suitable for this compound assays?
A3: The choice of cell line is critical and depends on the expression of the target receptors. Suitable cell lines include:
-
Cardiomyocyte cell lines (e.g., AC16, H9c2): These are highly relevant for studying the cardiac effects of this compound as they endogenously express β1-adrenergic receptors.
-
CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells: These are commonly used for recombinant expression of specific adrenergic receptor subtypes (e.g., β1, β2, α1).[10] This allows for the dissection of this compound's effects on individual receptors in a controlled environment.
-
Airway or vascular smooth muscle cells: These are useful for investigating the effects of this compound on relaxation and vascular tone.
It is crucial to confirm the expression of the target adrenergic receptor in your chosen cell line before starting experiments.[11]
Q4: What is the typical concentration range for this compound in in-vitro assays?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on literature, median effective concentrations (EC50) for a 20:1 mixture of this compound/Theodrenaline have been observed in the low micromolar range (e.g., 0.46 µM).[3][12] For this compound alone, the EC50 can be much higher (e.g., 408 µM).[3][12] It is strongly recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 1 mM) to determine the optimal range for your specific experimental system.[13]
Signaling Pathway and Workflow Diagrams
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for a cAMP HTRF assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal/Response to this compound | 1. Low Receptor Expression: The cell line may not express sufficient levels of the target adrenergic receptor.[11] | - Confirm receptor expression using qPCR, Western blot, or flow cytometry. - Consider using a cell line with higher endogenous expression or a stably transfected cell line.[10] |
| 2. Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response.[13] | - Perform a full dose-response curve, typically from 1 nM to 1 mM, to identify the optimal concentration range.[13] | |
| 3. High Endogenous PDE Activity: High levels of phosphodiesterase activity can rapidly degrade any newly synthesized cAMP. | - Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer. This is highly recommended to amplify the signal.[11] | |
| 4. Poor Cell Health: Unhealthy or senescent cells will not respond robustly. Use of high-passage number cells can lead to altered cellular characteristics.[11] | - Ensure cells are healthy, have high viability (>90%), and are in the exponential growth phase.[11] - Use cells within a low passage number.[11] | |
| 5. Incorrect Assay Buffer or Incubation Time: The buffer may not be suitable for the cells, or the stimulation time may be too short or too long (leading to receptor desensitization). | - Optimize the stimulation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).[11] - For long incubations, use a complete cell culture medium instead of a simple buffer to maintain cell health.[11] | |
| High Background Signal or High Variability | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to well-to-well variability. | - Ensure a homogenous single-cell suspension before plating. - Optimize cell seeding density to find a number that gives a good signal-to-background ratio.[11] |
| 2. Reagent Issues: Reagents may be degraded or improperly prepared. | - Prepare fresh reagents, especially standards and agonists, for each experiment.[11] - Avoid multiple freeze-thaw cycles of stock solutions.[11] | |
| 3. "Edge Effect": Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. | - To minimize this, ensure proper humidity in the incubator and consider leaving the outer wells empty or filling them with sterile PBS or media.[13] | |
| 4. Compound Interference: this compound itself might interfere with the assay detection method (e.g., autofluorescence). | - Run a cell-free control where you add this compound and the assay reagents to the culture medium without any cells. A signal in the absence of cells indicates direct interference.[13] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for a 96-Well Plate
Optimizing cell density is crucial to ensure cells are in an exponential growth phase and produce a robust, reproducible signal.[13][14]
-
Cell Preparation: Harvest cells that are in their logarithmic growth phase (typically 60-80% confluency).[11][15] Create a single-cell suspension in the appropriate culture medium.
-
Seeding: In a 96-well plate, create a serial dilution of cells to seed a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in triplicate.[13] Include "no-cell" control wells containing only medium.
-
Incubation: Incubate the plate for the intended duration of your drug treatment assay (e.g., overnight for adherent cells).
-
Stimulation & Assay: Treat the cells with a known agonist (like Isoproterenol for β-adrenergic receptors) at a high concentration (e.g., EC80-EC100) and run your primary assay (e.g., cAMP HTRF).
-
Analysis: Determine the cell density that provides the best signal-to-background ratio and falls within the linear range of the assay.
Protocol 2: cAMP HTRF Assay for this compound Dose-Response
This protocol outlines a typical competitive immunoassay using HTRF technology.[7][16]
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at the predetermined optimal density and allow them to adhere overnight (if applicable).
-
Reagent Preparation: Prepare this compound serial dilutions in stimulation buffer. Also prepare the HTRF reagents (Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's instructions.[16][17]
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add stimulation buffer, which may contain a PDE inhibitor like IBMX, to all wells.
-
Add the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., Isoproterenol or Forskolin).
-
Incubate the plate for the optimized stimulation time (e.g., 30 minutes) at room temperature.[17]
-
-
Cell Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
An increase in intracellular cAMP produced by the cells will compete with the d2-labeled cAMP, leading to a decrease in the HTRF signal.[8]
-
Use a cAMP standard curve to convert the signal ratio to cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Cell-based and virtual fragment screening for adrenergic α2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 15. revvity.com [revvity.com]
- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Accounting for Cafedrine's Partial Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimentally accounting for the partial agonist activity of Cafedrine, particularly at the α1-adrenergic receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when studying this compound's partial agonism.
Q1: We are not observing a significant response with this compound in our α1-adrenoceptor functional assay. Is the compound inactive?
A1: Not necessarily. This compound is a partial agonist, meaning it has lower intrinsic efficacy than a full agonist like norepinephrine. Several factors could contribute to a low-level response:
-
Low Receptor Reserve: The cellular system you are using may have a low density of α1-adrenoceptors. Partial agonists are highly sensitive to the receptor number. In systems with low receptor reserve, the response to a partial agonist may be minimal or undetectable.
-
Troubleshooting:
-
Use a cell line engineered to overexpress the human α1A, α1B, or α1D-adrenoceptor subtype.
-
If using primary cells or tissues, select those known to have high α1-adrenoceptor expression.
-
-
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the subtle response elicited by a partial agonist.
-
Troubleshooting:
-
Optimize the concentration of signaling molecules in your assay (e.g., for a calcium mobilization assay, ensure optimal dye loading and incubation times).
-
Increase the signal amplification of your detection method.
-
-
-
Presence of Endogenous Agonists: If your cell culture medium contains catecholamines, they may already be stimulating the receptors, masking the effect of the partial agonist.
-
Troubleshooting:
-
Use serum-free medium for a period before and during the experiment.
-
Consider adding an antagonist to the medium to wash out any residual agonist before starting your experiment.
-
-
Q2: In the presence of a full agonist like norepinephrine, this compound appears to act as an antagonist. Why is this?
A2: This is a hallmark characteristic of a partial agonist. Because this compound binds to the α1-adrenoceptor but activates it to a lesser degree than a full agonist, it will compete with the full agonist for receptor binding sites. When both are present, this compound can displace the full agonist, leading to a net decrease in the overall receptor activation and a reduction in the observed response. This is often referred to as "functional antagonism."
Q3: How can we accurately quantify the intrinsic efficacy of this compound?
A3: Quantifying intrinsic efficacy (ε) requires comparing the maximal response of this compound (Emax) to the maximal response of a full agonist in the same assay system. The operational model of agonism, developed by Black and Leff, is a robust method for this.
-
Experimental Approach:
-
Generate full concentration-response curves for both this compound and a reference full agonist (e.g., norepinephrine) in a functional assay (e.g., calcium mobilization).
-
The intrinsic efficacy (ε) of this compound is the ratio of its maximal response to the maximal response of the full agonist.
-
ε = Emax (this compound) / Emax (Norepinephrine)
-
-
Q4: We are observing high variability in our potency (EC50) measurements for this compound between experiments. What could be the cause?
A4: High variability in EC50 values for a partial agonist can be due to several factors:
-
Inconsistent Cell Conditions:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range, as receptor expression levels can change with excessive passaging.
-
Cell Density: Ensure consistent cell seeding density, as this can affect receptor expression and the overall health of the cell monolayer.
-
-
Assay Reagent Variability:
-
Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment.
-
Lot-to-Lot Variability: If using commercial assay kits, be mindful of potential lot-to-lot differences.
-
-
Fluctuations in Receptor Expression: Even with stable cell lines, minor fluctuations in receptor expression can occur, which will have a more pronounced effect on the potency of a partial agonist compared to a full agonist.
Quantitative Data Summary
The following tables summarize the expected pharmacological parameters for this compound in comparison to a full agonist (Norepinephrine) and a competitive antagonist (Prazosin) at the α1A-adrenoceptor. Note: The values for this compound are illustrative placeholders to guide researchers in their data analysis, as precise, publicly available data is limited.
Table 1: Comparative Binding Affinities at the Human α1A-Adrenoceptor
| Compound | Radioligand | Kᵢ (nM) - Illustrative |
| This compound | [³H]-Prazosin | 150 |
| Norepinephrine | [³H]-Prazosin | 50 |
| Prazosin | [³H]-Prazosin | 0.2 |
Table 2: Comparative Functional Potency and Efficacy at the Human α1A-Adrenoceptor (Calcium Mobilization Assay)
| Compound | EC₅₀ (nM) - Illustrative | Eₘₐₓ (% of Norepinephrine) | Intrinsic Efficacy (ε) |
| This compound | 250 | 40% | 0.4 |
| Norepinephrine | 10 | 100% | 1.0 |
| Prazosin | No Agonist Activity | 0% | 0 |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound's Binding Affinity (Kᵢ)
This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of this compound for the α1A-adrenoceptor.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenoceptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]-Prazosin (a high-affinity α1-adrenoceptor antagonist)
-
Unlabeled ligands: this compound, Norepinephrine, Prazosin
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-α1A cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled Prazosin (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of [³H]-Prazosin at a concentration close to its Kd (e.g., 0.5 nM).
-
50 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay to Determine this compound's Functional Potency (EC₅₀) and Efficacy (ε)
This protocol measures the increase in intracellular calcium concentration following α1A-adrenoceptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor
-
Cell culture reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound, Norepinephrine
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the α1A-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution to each well and incubate for 60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and Norepinephrine in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the different concentrations of this compound or Norepinephrine to the wells.
-
Immediately begin recording the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Normalize the data, setting the baseline to 0% and the maximal response to Norepinephrine as 100%.
-
Plot the normalized response against the log concentration of this compound and Norepinephrine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for each compound.
-
Calculate the intrinsic efficacy (ε) of this compound as described in the FAQs.
-
Visualizations
Signaling Pathway
Caption: Alpha-1 adrenoceptor signaling pathway activated by this compound.
Experimental Workflows
Caption: Workflow for this compound's pharmacological characterization.
Challenges in studying theodrenaline's contribution to the mix
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the contribution of theodrenaline (B228420) to a complex mixture.
Disclaimer: Theodrenaline is a specific molecule created by a chemical linkage of norepinephrine (B1679862) (noradrenaline) and theophylline (B1681296).[1] It is often studied in combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline).[2][3] This guide addresses the unique challenges arising from its dual-action nature as both a sympathomimetic and a phosphodiesterase (PDE) inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for theodrenaline?
A1: Theodrenaline has a dual mechanism of action. The norepinephrine component acts as an agonist at both alpha- and beta-adrenergic receptors.[4][5] The theophylline component acts as a non-specific phosphodiesterase (PDE) inhibitor.[3][6] This combined action leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) through two synergistic pathways: increased production via adenylyl cyclase activation (by the norepinephrine part) and decreased degradation (by the theophylline part).[3][6]
Q2: My in-vitro results show a weaker than expected PDE inhibition. Why might this be?
A2: The PDE-inhibiting effect of theodrenaline's theophylline moiety can be less potent compared to other dedicated PDE inhibitors.[] In some experimental systems, particularly at clinically relevant concentrations, the primary observed effect is a robust increase in contractility via β-adrenoceptor stimulation, with significant PDE inhibition only noted at very high, potentially non-physiological, concentrations.[8][9] Ensure your assay is sensitive enough to detect subtle PDE inhibition and consider using a broad-spectrum PDE inhibitor like IBMX as a positive control.
Q3: How can I analytically separate theodrenaline from other catecholamines or methylxanthines in my sample matrix?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most effective method.[10][11][12] Due to the polar nature of the catecholamine moiety and the distinct structure of the methylxanthine, a reversed-phase C18 column is typically effective.[13][14] An acidic mobile phase (e.g., using orthophosphoric acid or trifluoroacetic acid) is often required to ensure good peak shape for the amine component.[15][16] Gradient elution may be necessary to achieve optimal separation from other components in a complex biological matrix.[15]
Q4: I am observing significant variability in my cardiovascular response assays (e.g., blood pressure, heart rate). What are the common causes?
A4: Variability can stem from several factors:
-
Oxidation: The catecholamine portion of theodrenaline is prone to oxidation, which can be identified by a pink or brown discoloration of your stock solution.[17] Always use freshly prepared solutions or store aliquots at -20°C or -80°C with an antioxidant like ascorbic acid.[17]
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of theodrenaline can lead to the downregulation or desensitization of adrenergic receptors, reducing the observed response over time.
-
Synergistic/Antagonistic Effects: Theodrenaline's effects can be complex. For example, in vascular smooth muscle, the norepinephrine component causes vasoconstriction via α1-adrenoceptors, while the PDE inhibition from the theophylline component can promote vasodilation.[3][6] The net effect can depend on the specific vascular bed and experimental conditions.
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Guide 1: Inconsistent Bioassay Potency (EC50/IC50)
| Symptom | Possible Cause | Troubleshooting Step |
| Potency (EC50) varies significantly between experiments. | Ligand Degradation: The catecholamine moiety is susceptible to oxidation by light, air, and pH changes.[17] | 1. Prepare fresh stock solutions for each experiment in a buffer containing an antioxidant (e.g., 0.1 mM ascorbic acid).[17]2. Use amber vials or tubes to protect from light.3. Aliquot stock solutions for single use to avoid freeze-thaw cycles.[17] |
| Unexpectedly low potency in cell-based assays. | Low Receptor Expression: The cell line used may have low expression levels of the target adrenergic receptors. | 1. Confirm receptor expression levels using qPCR, Western blot, or radioligand binding.2. Consider using a cell line known to express high levels of adrenergic receptors (e.g., HEK293 cells transfected with the receptor of interest). |
| IC50 for PDE inhibition is higher than literature values. | Assay Conditions: PDE inhibitor potency can be highly dependent on substrate (cAMP/cGMP) concentration. | 1. Verify that the substrate concentration in your assay is at or below the Km for the enzyme.2. Ensure the reaction is in the linear range.3. Run a positive control with a known inhibitor (e.g., IBMX) to validate the assay setup.[18] |
Guide 2: Poor Chromatographic Resolution or Peak Shape
| Symptom | Possible Cause | Troubleshooting Step |
| Peak tailing for theodrenaline. | Secondary Silanol (B1196071) Interactions: The basic amine group on theodrenaline can interact with residual silanol groups on the HPLC column packing. | 1. Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to ensure the amine is fully protonated.2. Use a column with end-capping or a modern packing material designed for basic compounds. |
| Poor separation from endogenous catecholamines or metabolites. | Insufficient Selectivity: The mobile phase composition is not optimized for separating structurally similar compounds. | 1. Optimize the mobile phase. Try varying the organic solvent (acetonitrile vs. methanol) or the buffer concentration.[13][16]2. Implement a gradient elution method to improve resolution between early- and late-eluting peaks.[15] |
| Drifting retention times. | Column Equilibration/Temperature: The column is not fully equilibrated, or the lab temperature is fluctuating. | 1. Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before injection.2. Use a column oven to maintain a stable temperature. |
Section 3: Quantitative Data Summary
The following tables summarize key pharmacological parameters for components related to theodrenaline's mechanism of action. These values are illustrative and can vary based on experimental conditions.
Table 1: Adrenergic Receptor Binding Affinities (Ki) & Potency (EC50)
| Compound | Receptor | Ki (nM) | EC50 (cAMP Accumulation, nM) |
| Norepinephrine | α1-Adrenergic | ~50 | N/A (Gq-coupled) |
| α2-Adrenergic | ~40 | N/A (Gi-coupled) | |
| β1-Adrenergic | ~800 | ~50 | |
| β2-Adrenergic | ~1200 | ~30 | |
| Isoproterenol (Control) | β1-Adrenergic | ~20 | ~5 |
| β2-Adrenergic | ~15 | ~2 |
Table 2: Phosphodiesterase (PDE) Inhibitory Potency (IC50)
| Compound | PDE Isoform | IC50 (µM) |
| Theophylline | Non-selective | 100 - 500 |
| IBMX (Control) | Non-selective | 2 - 50 |
| Rolipram (Control) | PDE4 Selective | 0.1 - 1 |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Adenylyl Cyclase Activity Assay (Membrane Prep)
This protocol measures the ability of theodrenaline's norepinephrine component to stimulate cAMP production.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor of interest (e.g., HEK-293).[19]
-
Reaction Setup: In a 96-well plate, combine the following on ice: cell membranes (20-50 µg protein), assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂), an ATP regenerating system, and a PDE inhibitor (like 100 µM IBMX) to prevent cAMP degradation.[19][20]
-
Compound Addition: Add varying concentrations of theodrenaline or a control agonist (e.g., isoproterenol).
-
Initiate Reaction: Start the reaction by adding a substrate mix containing ATP and, if using a radioisotope method, [α-³²P]ATP.[20]
-
Incubation: Incubate the plate at 30°C for 10-20 minutes, ensuring the reaction remains in the linear range.[20]
-
Termination: Stop the reaction by adding a solution like 0.1 M HCl or by heating.[19]
-
Quantification: Measure the cAMP produced using a suitable detection method, such as a competitive binding ELISA, a luminescence-based kit, or by separating and quantifying [³²P]cAMP via column chromatography.[20][21]
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol measures the ability of theodrenaline's theophylline component to inhibit cAMP/cGMP degradation.
Methodology:
-
Reagent Preparation: Prepare assay buffer, the recombinant PDE enzyme of interest, and the fluorescently labeled substrate (e.g., FAM-cAMP).[22][23]
-
Compound Plating: In a 384-well plate, dispense serial dilutions of theodrenaline or a control inhibitor (e.g., IBMX).[22]
-
Enzyme Addition: Add the diluted PDE enzyme solution to all wells except the "no enzyme" control. Pre-incubate for 15 minutes at room temperature.[22]
-
Initiate Reaction: Add the fluorescent substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.[22]
-
Detection: Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed substrate, causing a change in fluorescence polarization (FP).[22][23]
-
Read Plate: Read the fluorescence polarization on a suitable microplate reader. Calculate the percent inhibition and determine the IC50 value.
Logical Diagram: Troubleshooting Analytical & Pharmacological Overlap
This diagram outlines a decision-making process to deconvolve the dual actions of theodrenaline.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 5. Theodrenaline for Multitargeted Cancer Research [benchchem.com]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theodrenaline | cardiac stimulant | CAS# 13460-98-5 | InvivoChem [invivochem.com]
- 9. Theodrenaline | CAS#:13460-98-5 | Chemsrc [chemsrc.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 14. rjptonline.org [rjptonline.org]
- 15. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. benchchem.com [benchchem.com]
- 18. content.abcam.com [content.abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Cafedrine/Theodrenaline (20:1)
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the fixed 20:1 ratio of Cafedrine and Theodrenaline.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for the fixed 20:1 ratio of this compound to Theodrenaline?
The 20:1 ratio of this compound to Theodrenaline is based on early preclinical studies in dogs and rats. These studies concluded that this specific ratio provides an optimal balance for achieving both a rapid onset and a long-lasting hypertensive effect.[1][2][3] Theodrenaline, a combination of noradrenaline and theophylline, produces a rapid increase in mean arterial pressure (MAP), while this compound, composed of norephedrine (B3415761) and theophylline, contributes a more delayed but sustained effect.[1][2] This synergistic interaction is key to the therapeutic efficacy of the combination product, which is marketed under names such as Akrinor®.[1][2][3]
Q2: What are the primary mechanisms of action for the this compound/Theodrenaline combination?
The combination exerts its effects through multiple mechanisms:
-
Direct and Indirect Sympathomimetic Action: Theodrenaline directly stimulates α- and β-adrenergic receptors due to its noradrenaline component.[4][5] this compound's norephedrine component acts as an indirect sympathomimetic by prompting the release of endogenous noradrenaline from nerve endings.[1][3]
-
Positive Inotropy: The activation of β1-adrenoceptors in cardiac muscle cells leads to an increase in cardiac contractility (positive inotropic effect), stroke volume, and cardiac output.[1][2][3]
-
Phosphodiesterase (PDE) Inhibition: Both molecules contain theophylline, a non-selective PDE inhibitor.[1][2][3][4][5] By inhibiting PDE, the degradation of second messengers like cAMP and cGMP is reduced, which can enhance the inotropic effect and potentially influence vascular tone.[1][2][3]
Q3: What are the known pharmacokinetic properties of this combination?
The pharmacokinetics of the this compound/Theodrenaline combination have not been extensively studied.[1][3] Due to the instability and low dosage of Theodrenaline, its pharmacokinetic profile has not been well characterized. For this compound, intravenous administration of 200 mg results in an initial plasma level of 6 μg/mL.[1][3][6] this compound is metabolized to norephedrine and other minor metabolites.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced or Delayed Hypertensive Effect | Concomitant β-blocker therapy: β-blockers can antagonize the effects of this compound/Theodrenaline, leading to a delayed onset and diminished pressor response.[1][2][7] | Consider alternative vasopressors or adjust the dosage with careful monitoring. Document the use of β-blockers in the experimental records. |
| Pre-existing heart failure: Patients with heart failure may exhibit a less substantial increase in MAP.[1][3][7] | Higher doses may be required to achieve the target blood pressure.[7] Titrate the dose carefully and monitor cardiac function. | |
| Higher baseline Mean Arterial Pressure (MAP): The pressor effect is less pronounced in subjects with a higher starting MAP.[1][3] | This is an expected physiological response. Document the baseline MAP and interpret the results accordingly. | |
| Variability in Response Between Subjects | Gender differences: Some studies suggest that female patients may show a more substantial response to the drug combination.[1][7][8] | Stratify data analysis by gender to identify any significant differences in your experimental population. |
| Unexpected Cardiovascular Effects (e.g., significant heart rate change) | Underlying patient conditions or interacting medications: While the combination typically has a minimal effect on heart rate, individual responses can vary.[1][3] | Thoroughly review the subject's medical history and concomitant medications for any potential interactions. Monitor vital signs closely. |
Data Presentation
Table 1: Pharmacodynamic Effects of Intravenous this compound/Theodrenaline (20:1)
| Parameter | Observation | References |
| Onset of Action | Rapid increase in MAP. | [1][2][3] |
| Duration of Action | Long-lasting hypertensive effect. | [1][2][3] |
| Mean Arterial Pressure (MAP) | Significant increase. For example, a 43.0% increase after 100/5 mg this compound/Theodrenaline.[1] An increase of 11 ± 16 mmHg within 5 minutes has also been reported.[7][9] | [1][7][9] |
| Cardiac Output | Increased. | [1][2][3] |
| Stroke Volume | Increased. | [1][2][3] |
| Systemic Vascular Resistance | Remains largely unchanged. | [1][2][3] |
| Heart Rate | Remains largely unchanged. | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Myocardial Contractility
-
Tissue Preparation: Obtain human atrial trabeculae from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.
-
Experimental Setup: Mount the trabeculae in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Stimulation: Electrically stimulate the muscle strips at a frequency of 1 Hz.
-
Drug Application: After a stabilization period, add cumulative concentrations of the this compound/Theodrenaline mixture to the organ bath.
-
Data Acquisition: Record the isometric force of contraction.
-
Analysis: Construct concentration-response curves to determine the EC50 value.
This protocol is based on methodologies described in studies investigating the inotropic effects of the drug combination.[4]
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound/Theodrenaline in cardiomyocytes.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 6. Introduction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
Technical Support Center: Improving Experimental Models for Hypotension
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with experimental models of hypotension.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in Blood Pressure Readings within the Same Experimental Group.
Q: My blood pressure readings are highly variable between animals in the same treatment group. What could be the cause, and how can I improve consistency?
A: High variability is a common challenge that can mask true experimental effects. Several factors can contribute to this issue:
-
Anesthesia: The depth and type of anesthetic can significantly impact blood pressure.[1] Inhalant anesthetics like isoflurane (B1672236) can cause dose-dependent vasodilation and hypotension.[1] Injectable anesthetics such as ketamine-xylazine combinations can also lower blood pressure.[2]
-
Solution: Use a consistent and precisely controlled anesthetic protocol. For inhalant anesthesia, a precision vaporizer is crucial.[1] For injectable anesthetics, ensure accurate dosing based on the animal's body weight. Consider using anesthetic combinations that offer better cardiovascular stability.[2]
-
-
Animal Handling and Stress: Stress from handling and restraint can cause significant fluctuations in heart rate and blood pressure.[3]
-
Solution: Acclimate animals to the experimental environment and handling procedures for a sufficient period before the experiment.[4] Handle animals gently and consistently. For conscious animal studies, consider using telemetry implants for blood pressure monitoring to minimize handling stress.
-
-
Surgical Technique: In models involving surgery, such as cecal ligation and puncture (CLP) or cannulation for blood pressure monitoring, variations in surgical technique can lead to inconsistent outcomes.
-
Solution: Standardize the surgical procedure meticulously. This includes the size and location of incisions, the degree of ligation in CLP, and the placement of catheters. Ensure all researchers involved are trained to perform the procedures identically.
-
-
Fluid Balance: Dehydration or inconsistent fluid administration can affect intravascular volume and, consequently, blood pressure.[5]
-
Solution: Ensure animals are adequately hydrated before the experiment. Administer fluids consistently throughout the experiment, especially in surgical models or when blood samples are taken. Warmed fluids can also help maintain body temperature.[6]
-
-
Body Temperature: Hypothermia is a common complication in anesthetized rodents and can lead to cardiovascular depression.[6]
-
Solution: Monitor and maintain the animal's core body temperature within the normal physiological range (typically 37°C) using a heating pad and a rectal probe.[6]
-
Issue 2: Failure to Achieve the Target Level of Hypotension.
Q: I'm not observing the expected drop in blood pressure in my hypotension model. What are the possible reasons?
A: This issue can arise from several factors related to the model induction and the animals themselves:
-
Lipopolysaccharide (LPS) Model:
-
Incorrect LPS Dose: The hypotensive response to LPS is dose-dependent.[7] An insufficient dose may not induce a significant drop in blood pressure. Conversely, too high a dose can lead to rapid and severe shock with high mortality, making it difficult to study therapeutic interventions.
-
Solution: Perform a dose-response study to determine the optimal LPS concentration for your specific animal strain and experimental conditions to achieve a consistent and sublethal hypotensive response.[8]
-
-
LPS Potency and Preparation: The potency of LPS can vary between batches and suppliers. Improper storage or reconstitution can also reduce its effectiveness.
-
Solution: Use LPS from a reliable source and follow the manufacturer's instructions for storage and preparation. Consider testing the activity of each new batch.
-
-
-
Hemorrhagic Shock Model:
-
Insufficient Blood Withdrawal: The degree of hypotension is directly related to the volume of blood removed.[9]
-
Solution: Ensure the calculated blood volume to be withdrawn is accurate for the animal's weight and hematocrit. Use a reliable method for blood withdrawal, such as a syringe pump, to control the rate and volume precisely.
-
-
Compensatory Mechanisms: The body has robust compensatory mechanisms to maintain blood pressure during hemorrhage, including baroreceptor reflexes and the release of vasoconstrictors.[9][10] These mechanisms can counteract the induced hypotension, especially in cases of slow or minor blood loss.
-
Solution: The rate of hemorrhage can influence the compensatory response. A more rapid withdrawal of blood is more likely to overwhelm these mechanisms and induce significant hypotension.
-
-
-
Cecal Ligation and Puncture (CLP) Model:
-
Inadequate Sepsis Severity: The severity of sepsis and subsequent hypotension in the CLP model depends on the extent of cecal ligation and the size and number of punctures.[11]
-
Solution: Adjust the surgical parameters to increase the severity of the septic insult. A larger portion of the cecum can be ligated, or a larger gauge needle can be used to create the punctures. However, be mindful that increasing severity will also likely increase mortality.[11]
-
-
Issue 3: Unexpectedly High Mortality Rate.
Q: My animals are dying at a much higher rate than expected in my hypotension model. How can I reduce mortality while still inducing hypotension?
A: High mortality can be a significant issue, particularly in models of severe shock. Here are some strategies to mitigate this:
-
Model Severity: The intensity of the hypotensive insult is a primary determinant of mortality.
-
Fluid Resuscitation: Inadequate fluid replacement, especially in hemorrhagic shock and sepsis models, can lead to irreversible shock and death.[9]
-
Solution: Implement a fluid resuscitation protocol. The type, volume, and timing of fluid administration should be carefully considered and standardized. Warmed crystalloid or colloid solutions are commonly used.
-
-
Analgesia and Anesthesia: Pain and distress from surgical procedures can exacerbate the physiological stress of shock. Additionally, some anesthetic agents can have significant cardiorespiratory depressant effects.[2]
-
Solution: Provide adequate analgesia before, during, and after painful procedures. Choose an anesthetic regimen with a good safety profile and minimal cardiovascular side effects.
-
-
Supportive Care: Maintaining physiological homeostasis is critical for survival.
-
Solution: As mentioned previously, maintain the animal's body temperature.[6] In some cases, respiratory support may be necessary. Closely monitor the animals post-procedure and provide appropriate care.
-
Frequently Asked Questions (FAQs)
Q1: Which experimental model of hypotension is most relevant to human clinical conditions?
A1: The choice of model depends on the specific clinical condition being studied:
-
Septic Shock: The Cecal Ligation and Puncture (CLP) model is considered the "gold standard" for sepsis research as it closely mimics the polymicrobial infection and complex inflammatory response seen in human sepsis.[11] The LPS model is useful for studying the acute inflammatory response to endotoxin, a key component of gram-negative bacteria, but it does not fully replicate the complexities of clinical sepsis.[11]
-
Hemorrhagic Shock: Models involving controlled blood withdrawal are directly translatable to trauma and surgical blood loss.[9] These models allow for the study of compensatory physiological responses and the effects of fluid resuscitation.
-
Cardiogenic Shock: Pharmacologically induced models using agents like dobutamine (B195870) can be used to simulate cardiac dysfunction and resulting hypotension.
Q2: What are the key parameters to monitor in an experimental model of hypotension?
A2: Continuous monitoring of mean arterial pressure (MAP) is essential. Other important parameters include:
-
Heart rate[12]
-
Body temperature[12]
-
Respiratory rate
-
Blood gases and lactate (B86563) levels (as indicators of tissue perfusion and metabolic acidosis)[10]
-
Cytokine levels (e.g., TNF-α, IL-6) in inflammatory models[13]
-
Markers of organ damage (e.g., creatinine (B1669602) for kidney function, ALT/AST for liver function)[11]
Q3: How can I improve the reproducibility of my hypotension experiments?
A3: Improving reproducibility is critical for the validity of your research.[14] Key strategies include:
-
Standardization: Standardize all aspects of your experimental protocol, including animal strain, age, and sex; housing conditions; surgical procedures; drug dosages and administration routes; and data collection methods.[15]
-
Blinding and Randomization: Implement blinding (masking of treatment groups from the experimenter) and randomization to reduce bias.[15]
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect, which can help avoid false-negative results from underpowered studies.
-
Detailed Reporting: Follow reporting guidelines such as the ARRIVE guidelines to ensure that your methods and results are described in sufficient detail for others to replicate your study.[15]
Data Presentation
Table 1: Comparison of Common Experimental Hypotension Models in Rodents
| Model | Induction Method | Key Pathophysiological Features | Typical Onset of Hypotension | Common Species | Advantages | Disadvantages |
| Endotoxin-Induced (LPS) | Intraperitoneal or intravenous injection of lipopolysaccharide | Systemic inflammation, cytokine storm, nitric oxide production, vasodilation[16] | 30 minutes to several hours, dose-dependent[7] | Mouse, Rat | Technically simple, highly reproducible, good for studying acute inflammation | Does not fully mimic the complexity of clinical sepsis, response can vary with LPS batch |
| Cecal Ligation and Puncture (CLP) | Surgical ligation and needle puncture of the cecum | Polymicrobial infection, bacteremia, sustained inflammatory response, organ dysfunction[11] | Several hours post-surgery[11] | Mouse, Rat | Considered the "gold standard" for sepsis research, clinically relevant | Technically challenging, higher variability, can have high mortality |
| Hemorrhagic Shock | Controlled withdrawal of a percentage of total blood volume | Hypovolemia, decreased cardiac output, activation of compensatory neurohumoral responses[9][10] | Immediate upon blood withdrawal | Mouse, Rat, Rabbit, Swine | Highly controllable, allows for study of resuscitation, clinically relevant for trauma | Can be invasive, requires careful monitoring of blood volume and pressure |
| Pharmacologically-Induced | Administration of vasodilators (e.g., isoflurane) or cardio-suppressants (e.g., high-dose beta-blockers) | Varies with the drug used (e.g., vasodilation, decreased cardiac contractility) | Rapid, dose-dependent | Mouse, Rat | Reversible, allows for precise control of blood pressure | May not fully replicate the complex pathophysiology of clinical shock syndromes |
Experimental Protocols
Protocol 1: Endotoxin-Induced Hypotension (LPS Model) in Mice
-
Animal Preparation: Use 8-10 week old male C57BL/6 mice. Acclimate the animals for at least one week before the experiment.
-
LPS Preparation: Reconstitute E. coli lipopolysaccharide (serotype 055:B5) in sterile, pyrogen-free saline to the desired concentration. A common dose to induce hypotension is 10-20 mg/kg.[17]
-
Induction: Administer the LPS solution via intraperitoneal (IP) injection. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate using a catheterized carotid artery connected to a pressure transducer or via telemetry. Monitor body temperature and maintain at 37°C.
-
Data Collection: Record hemodynamic parameters at baseline and at regular intervals post-injection (e.g., every 15-30 minutes) for up to 6 hours.[17]
Protocol 2: Cecal Ligation and Puncture (CLP) Model in Mice
-
Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (5% for induction, 1-3% for maintenance).[1] Administer a pre-operative analgesic (e.g., buprenorphine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The length of the ligated cecum determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
-
Post-operative Care:
-
Administer warmed subcutaneous fluids (e.g., 1 ml of sterile saline) for resuscitation.
-
Provide post-operative analgesia as required.
-
Monitor the animal closely for signs of distress and maintain body temperature.
-
-
Monitoring: Monitor blood pressure, heart rate, and temperature. The onset of hypotension typically occurs several hours after the procedure.[11]
Protocol 3: Hemorrhagic Shock Model in Rats
-
Anesthesia and Cannulation: Anesthetize the rat (e.g., with isoflurane) and surgically place catheters in the femoral artery (for blood withdrawal and blood pressure monitoring) and femoral vein (for fluid resuscitation).
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 30 minutes.
-
Hemorrhage: Withdraw a predetermined percentage of the estimated total blood volume (e.g., 30-40%) from the arterial catheter at a controlled rate using a syringe pump.
-
Hypotensive Period: Maintain the target MAP (e.g., 30-40 mmHg) for a specified period (e.g., 60 minutes).
-
Resuscitation (Optional): Infuse warmed saline or other resuscitation fluids through the venous catheter to restore blood volume.
-
Monitoring: Continuously monitor MAP, heart rate, and body temperature throughout the experiment.
Mandatory Visualization
Caption: Compensatory mechanisms in hemorrhagic shock.
Caption: Simplified signaling pathway in endotoxin-induced hypotension.
Caption: Troubleshooting workflow for hypotension models.
References
- 1. kentscientific.com [kentscientific.com]
- 2. eu-opensci.org [eu-opensci.org]
- 3. [PDF] Prediction of acute hypotension episodes using Logistic Regression model and Support Vector Machine: A comparative study | Semantic Scholar [semanticscholar.org]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Frontiers | Time Course of Hemodynamic Responses to Different Doses of Lipopolysaccharide in Unanesthetized Male Rats [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CV Physiology | Hemorrhagic Shock [cvphysiology.com]
- 10. Hemorrhagic Shock - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT Drives Mortality in Sepsis Induced by Cecal Ligation and Puncture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Research Reporting in Shock: Room for Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Septic shock - Wikipedia [en.wikipedia.org]
- 17. ahajournals.org [ahajournals.org]
Technical Support Center: Understanding the Contradictory Effects of Cafedrine on Smooth Muscle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigations of Cafedrine's effects on smooth muscle.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, particularly in isolated organ bath setups.
Problem 1: High Variability in Smooth Muscle Response to this compound
-
Question: My smooth muscle preparations show significant variability in their response to this compound, with some tissues contracting, others relaxing, and some showing a biphasic response. What could be the cause?
-
Answer: This is a common challenge due to this compound's dual mechanism of action. The net effect depends on the balance between α1-adrenergic receptor-mediated contraction (from the norephedrine (B3415761) component) and phosphodiesterase 3 (PDE3) inhibition-mediated relaxation (from the theophylline (B1681296) component).[1]
-
Troubleshooting Steps:
-
Tissue Heterogeneity: The density and sensitivity of α1-adrenoceptors and the expression of PDE3 can vary significantly between different smooth muscle types (e.g., vascular vs. bronchial) and even within the same tissue. Ensure you are using a consistent source and section of the smooth muscle.
-
Receptor Desensitization: Prolonged exposure to adrenergic agonists can lead to receptor desensitization or downregulation, altering the response to subsequent doses of this compound.[2][3] Implement a strict and consistent washout period between drug administrations.
-
Endogenous Catecholamines: The norephedrine component of this compound can stimulate the release of endogenous norepinephrine (B1679862), which can potentiate the contractile response.[1] This release can be variable. Consider using a catecholamine uptake inhibitor (e.g., cocaine) or a depleting agent (e.g., reserpine) in control experiments to assess this contribution.
-
Experimental Conditions: Ensure consistent experimental parameters such as temperature, pH, and oxygenation of the physiological salt solution (PSS), as these can influence enzyme activity and receptor function.
-
-
Problem 2: Unexpected Potentiation or Inhibition of this compound's Effect
-
Question: I'm observing an unexpectedly strong or weak response to this compound when co-administered with other drugs. Why is this happening?
-
Answer: Drug-drug interactions at the receptor or signaling pathway level can significantly alter the effects of this compound.
-
Troubleshooting Steps:
-
Adrenergic Agents: Co-administration with other α-agonists will likely enhance the contractile component, while α-antagonists (e.g., prazosin) will block it, unmasking the relaxant effect. Conversely, β-agonists could potentiate relaxation via cAMP-mediated pathways.
-
Phosphodiesterase Inhibitors: Other PDE inhibitors will potentiate the relaxant effect of the theophylline component by further increasing cyclic nucleotide levels.
-
Calcium Channel Blockers: These will antagonize the contractile response, which is dependent on calcium influx.
-
Check Vehicle Effects: Always run vehicle controls to ensure that the solvent for your other drugs is not independently affecting the smooth muscle preparation.
-
-
Problem 3: Difficulty in Obtaining a Clear Dose-Response Curve
-
Question: I am unable to generate a consistent sigmoidal dose-response curve for either contraction or relaxation with this compound. What can I do?
-
Answer: The dual effects of this compound can make it challenging to isolate a single dose-response relationship.
-
Troubleshooting Steps:
-
Selective Antagonism: To study the contractile component, pre-incubate the tissue with a PDE inhibitor (e.g., milrinone) to counteract the relaxant effect. To study the relaxant component, pre-incubate with an α1-antagonist (e.g., prazosin). This will allow you to generate separate dose-response curves for each action.
-
Cumulative vs. Single Dosing: If using a cumulative dosing protocol, the tissue may not have enough time to reach a stable response before the next dose is added, especially with a drug having opposing effects. Consider using a single-dose protocol with thorough washouts between each dose and tissue preparation.
-
Logarithmic Dose Increments: Ensure you are using appropriate logarithmic or semi-logarithmic dose increments to adequately capture the full range of the dose-response curve.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's contradictory effects on smooth muscle?
A1: this compound is a conjugate of norephedrine and theophylline. Its contradictory effects arise from the distinct actions of these two components:
-
Contraction: The norephedrine component can act as a partial agonist at α1-adrenergic receptors on smooth muscle cells, leading to the activation of the Gq-protein pathway, subsequent increase in intracellular calcium, and muscle contraction. It can also stimulate the release of endogenous norepinephrine, further enhancing this effect.[1]
-
Relaxation: The theophylline component is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), leading to cGMP accumulation.[1] Increased cGMP activates protein kinase G (PKG), which in turn promotes smooth muscle relaxation through various mechanisms, including decreased intracellular calcium.[4]
Q2: How does the effect of this compound differ between vascular and airway smooth muscle?
A2: The predominant effect of this compound can differ based on the tissue type due to variations in receptor and enzyme expression.
-
Vascular Smooth Muscle: Typically has a high density of α1-adrenergic receptors, making the contractile (vasoconstrictive) effect more prominent.
-
Airway (Bronchial) Smooth Muscle: The relaxant effect is often more pronounced due to the significant role of cyclic nucleotides (cAMP and cGMP) in mediating bronchodilation.[5]
Q3: Is this compound a direct or indirect-acting sympathomimetic?
A3: this compound exhibits a mixed action. It has a direct component through the partial agonism of its norephedrine moiety on α1-adrenoceptors and an indirect component by stimulating the release of endogenous norepinephrine.[1]
Q4: What is the role of the endothelium in the vascular effects of this compound?
A4: The endothelium can play a role in the vasodilatory effect of the theophylline component. Theophylline can stimulate the release of nitric oxide (NO) from endothelial cells, which then diffuses to the smooth muscle cells and activates guanylate cyclase, leading to increased cGMP and relaxation.[6]
Q5: Why is this compound often administered with Theodrenaline?
A5: this compound is often used in a fixed combination with Theodrenaline (a conjugate of noradrenaline and theophylline). The noradrenaline component of Theodrenaline is a more potent full agonist at α1-adrenoceptors than the norephedrine in this compound, leading to a more pronounced and rapid vasoconstrictor effect. This combination is designed to provide a rapid onset of action (from Theodrenaline) and a more sustained effect (from this compound).
Data Presentation
Table 1: Pharmacological Parameters of this compound's Components and Related Agonists on Smooth Muscle
| Compound | Action | Receptor/Enzyme | EC50 / Ki | Tissue Type | Reference |
| Norephedrine | Contraction | α1-Adrenoceptor | - | - | [1] |
| (Partial Agonist) | |||||
| Theophylline | Relaxation | PDE3 (inhibition) | - | Tracheal Smooth Muscle | [5] |
| Norepinephrine | Contraction | α1-Adrenoceptor | ~0.3 µM (mRNA reg.) | Rabbit Aortic Smooth Muscle Cells | [3] |
| Akrinor™ | Contraction | β1-Adrenoceptor | 41 ± 3 mg/l | Human Atrial Trabeculae | [7] |
| (this compound/Theodrenaline) | (Positive Inotropy) | ||||
| No Contraction | α1-Adrenoceptor | - | Human Internal Mammary Artery | [7] |
Experimental Protocols
Key Experiment: Isolated Organ Bath Assay to Determine the Effects of this compound on Vascular Smooth Muscle Rings
This protocol describes the methodology to assess the contractile and relaxant effects of this compound on isolated arterial rings.
1. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Physiological Salt Solution (PSS).
-
Gently remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
2. Mounting the Tissue:
-
Mount each aortic ring in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
For endothelium-intact rings, assess endothelial integrity by observing relaxation in response to acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with an α-agonist like phenylephrine (B352888).
4. Experimental Procedure:
-
To assess the contractile response:
- After washout of the viability test agents and re-equilibration, add cumulative concentrations of this compound to the organ bath in a semi-logarithmic manner.
- Record the increase in tension until a plateau is reached.
-
To assess the relaxant response:
- Induce a stable submaximal contraction with an α1-agonist (e.g., phenylephrine or norepinephrine).
- Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
- Record the percentage of relaxation relative to the pre-contracted tension.
5. Data Analysis:
-
Construct dose-response curves by plotting the change in tension (for contraction) or the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response) for both contraction and relaxation.
Mandatory Visualizations
Caption: Signaling pathway for this compound-induced smooth muscle contraction.
Caption: Signaling pathway for this compound-induced smooth muscle relaxation.
Caption: Workflow for studying this compound's effects in an isolated organ bath.
Caption: Logical relationship of this compound's dual effects on smooth muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline-induced endothelium-dependent vasodilation is mediated by increased nitric oxide release and phosphodiesterase inhibition in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to refine the protocol for isolated organ bath experiments
Welcome to the Technical Support Center for Isolated Organ Bath Experiments. This resource is designed for researchers, scientists, and drug development professionals to refine protocols and troubleshoot common issues encountered during their work.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.
Issue 1: No or Weak Tissue Response to Agonists
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Poor Tissue Viability | Ensure rapid dissection with minimal handling and immediate transfer to chilled, oxygenated physiological salt solution (PSS).[1] Verify the PSS composition and pH. For some tissues, storage at 4°C in PSS can maintain viability for hours to days.[1] | pH of PSS: 7.4[2] Temperature of chilled PSS: 4°C[1] |
| Incorrect Agonist Concentration | Prepare fresh drug dilutions for each experiment. Verify calculations for serial dilutions. Ensure the final bath concentration is appropriate for the target receptor and tissue type by consulting literature.[3] | Drug Stock Concentration: Typically 1,000x the final desired concentration in the bath.[3] |
| Receptor Desensitization | Allow for an adequate equilibration period before starting the experiment and sufficient washout time between drug applications.[2] Avoid excessively high concentrations of agonists. | Equilibration Time: At least 15-40 minutes, with occasional washing.[2] Washout: Use at least twice the bath volume.[2] |
| Endothelial Damage (for endothelium-dependent responses) | Handle tissues, especially blood vessels, with extreme care to avoid damaging the endothelial layer. Use fine, non-damaging tools.[4] | Acetylcholine (ACh) relaxation: A healthy endothelium should elicit a robust relaxation response to ACh after pre-contraction.[4] |
Issue 2: Spontaneous or Irregular Contractions
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Inadequate Oxygenation | Ensure continuous and adequate aeration with the correct gas mixture (typically carbogen (B8564812): 95% O2, 5% CO2).[5][6] Check that the gas diffuser is not blocked and produces fine bubbles.[5] | Gas Flow Rate: Adjust to provide adequate mixing without physically disturbing the tissue.[2][3] |
| Temperature Fluctuations | Use a water-jacketed organ bath with a reliable heater and circulator to maintain a constant temperature.[1][5] | Bath Temperature: Typically 37°C for mammalian tissues.[7] |
| Mechanical Instability | Ensure the tissue is securely mounted and that the thread or wire connecting to the transducer is not touching the bath walls and is vertically aligned with the transducer.[1][2] | Baseline Tension: Should be stable after the equilibration period. |
| Vibrations | Isolate the setup from external vibrations. Ensure the bubbling from the aerator does not cause excessive movement or "boiling" at the surface.[5] | Recording Trace: The baseline should be smooth and free of regular, high-frequency noise. |
Issue 3: Drifting Baseline
| Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| Incomplete Equilibration | Allow the tissue to equilibrate under the applied resting tension for a sufficient period before starting the experiment.[5] Tissues may relax and require re-adjustment of the baseline tension.[3] | Equilibration Period: Generally 20-60 minutes.[5] |
| Tissue Fatigue or Death | If the baseline consistently drifts downwards and responses diminish over time, the tissue may be losing viability. Ensure continuous oxygenation and nutrient supply from the PSS.[3] | Responsiveness to KCl: A periodic challenge with a high concentration of KCl can be used to check for tissue viability.[3] |
| Leaks in the System | Check for slow leaks from the organ bath, which can change the bath volume and drug concentrations. | Bath Volume: Mark the desired volume on the chamber and ensure it remains constant.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal physiological salt solution (PSS) to use?
A1: The choice of PSS depends on the tissue being studied. Krebs-Henseleit, Tyrode's, and Ringer's solutions are commonly used.[5][6] A key component for many tissues is a bicarbonate buffer system, which requires aeration with carbogen (95% O2, 5% CO2) to maintain a stable pH of around 7.4.[4][5]
Q2: How do I determine the optimal resting tension for my tissue?
A2: The optimal resting tension, where the tissue develops maximal force in response to a stimulus, must be determined empirically for each tissue type. This is done by incrementally increasing the passive tension and challenging the tissue with a maximal stimulus (e.g., a high concentration of KCl) at each increment until the optimal tension is found.[3]
Q3: Why is carbogen (95% O2, 5% CO2) used for aeration instead of 100% O2 or air?
A3: The high percentage of oxygen (95%) is necessary to ensure adequate oxygenation of the tissue in the absence of oxygen carriers like hemoglobin.[2][5] The 5% CO2 is crucial for maintaining the pH of bicarbonate-based buffers, such as Krebs solution, at a physiological level (around 7.4).[2][4]
Q4: How can I minimize variability between different tissue preparations?
A4: To reduce variability, standardize the dissection procedure, ensuring tissue strips or rings are of a consistent size.[8] Maintain identical experimental conditions (temperature, PSS, gas flow, resting tension) for all tissues. Also, allowing each tissue to serve as its own control can strengthen experimental design.[3] Normalizing contraction data to a parameter like tissue weight or cross-sectional area can also be considered, though the best method for normalization may vary between tissue types.[8]
Q5: My recording is noisy. What are the common causes and solutions?
A5: Noise in the recording can be due to electrical interference or mechanical instability. Ensure all equipment is properly grounded. Mechanical noise can arise from vibrations; make sure the silk or wire connecting the tissue to the transducer is not in the direct path of the carbogen bubbles and that the bubbling is not excessively vigorous.[5]
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Solution (1 Liter)
-
Add the following salts to approximately 800 mL of double-distilled water while stirring:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Once all salts are dissolved, add 2.5 mL of a 1 M CaCl₂ solution (final concentration 2.5 mM). Note: Add CaCl₂ last to prevent precipitation.
-
Bring the final volume to 1 Liter with double-distilled water.
-
Aerate the solution with carbogen (95% O2, 5% CO2) for at least 15 minutes before use to stabilize the pH at ~7.4.
-
Continuously aerate the solution in the reservoir throughout the experiment.
Protocol 2: General Procedure for an Isolated Aortic Ring Experiment
-
Tissue Dissection: Humanely euthanize the animal (e.g., rat) and carefully dissect the thoracic aorta. Immediately place it in a petri dish filled with cold, carbogen-aerated Krebs-Henseleit solution.
-
Preparation: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount each aortic ring on two L-shaped stainless steel hooks or wires. One hook is fixed at the bottom of the organ bath chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Fill the organ bath with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Allow the tissue to equilibrate for 45-60 minutes under a predetermined optimal resting tension (e.g., 1.0 g). Wash the tissue with fresh PSS every 15-20 minutes during this period.[2][3]
-
Viability Check: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to check for viability and obtain a reference contraction.[3] Wash out the KCl and allow the tissue to return to baseline.
-
Experimentation: Pre-contract the aortic ring with an agonist like phenylephrine (B352888) (e.g., 1 µM). Once a stable plateau is reached, add the test compound (e.g., a vasodilator) in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Data Acquisition: Record the isometric tension throughout the experiment using a data acquisition system.
Visualizations
Caption: Figure 1. General Experimental Workflow for Isolated Organ Bath Studies.
Caption: Figure 2. Troubleshooting Logic for Weak or No Tissue Response.
References
- 1. radnoti.com [radnoti.com]
- 2. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.adinstruments.com [cdn.adinstruments.com]
- 6. Organ bath - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reproducibility of Cafedrine Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving Cafedrine. Given that this compound is a combination of norephedrine (B3415761) and theophylline (B1681296), this guide draws upon established principles for sympathomimetic amines and methylxanthines to address potential challenges.[1]
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during this compound research.
General Experimental Issues
Q1: We are observing high variability in our experimental results between different batches of this compound. What could be the cause?
A1: High variability can stem from several factors related to the compound itself and the experimental setup.
-
Compound Stability and Storage: this compound, like many amine-containing compounds, can be susceptible to oxidation, which may be accelerated by exposure to air and light.[2] Ensure that your this compound supply is stored under appropriate conditions, which is typically in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[2][3]
-
Solubility: this compound hydrochloride has good water solubility, facilitating its use in aqueous buffers for in vitro experiments.[4] However, if you are using the free base or a different salt form, ensure complete dissolution in your vehicle (e.g., DMSO) before further dilution in aqueous media.[3] Precipitates can lead to inaccurate dosing.
-
pH of Experimental Solutions: The charge state of amines is pH-dependent. Ensure that the pH of your buffers is consistent across experiments, as changes in pH could potentially affect the interaction of this compound with its targets.
Q2: How should we prepare this compound solutions for in vitro experiments?
A2: For this compound hydrochloride, sterile physiological buffers are typically suitable. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low (usually <0.1%) and consistent across all experimental and control groups, as the solvent itself can have biological effects. Always prepare fresh dilutions for each experiment to avoid degradation.[5]
In Vitro Cell-Based Assays
Q3: We are not observing the expected increase in intracellular cAMP levels in our cell-based assay after applying this compound. What are some potential issues?
A3: A lack of response in a cAMP assay can be due to several factors.
-
Cell Line Suitability: Ensure your chosen cell line expresses the relevant β-adrenergic receptors. The primary mechanism of this compound involves β1-adrenoceptor stimulation.[6][7]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization. Consider optimizing incubation times and compound concentrations.[5]
-
Phosphodiesterase (PDE) Activity: The theophylline component of this compound inhibits PDEs.[6][7] If the basal PDE activity in your cells is very low, the effect of theophylline may be less pronounced.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected changes. High background signal can also mask the effect. Optimizing cell number and reducing serum concentrations during the assay can help lower background.[5]
Q4: We are seeing inconsistent results in our cell viability/cytotoxicity assays when using this compound.
A4: Inconsistent cytotoxicity results can be due to several factors.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.[5]
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the culture medium, leading to inconsistent actual concentrations exposed to the cells. Visually inspect for precipitates and consider performing a solubility test in your specific cell culture medium.
-
Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and response to treatments, leading to unreliable results.[5]
Ex Vivo Tissue and Organ Bath Experiments
Q5: In our isolated heart/papillary muscle preparation, the positive inotropic effect of this compound is less than expected or highly variable.
A5: Several factors can influence contractility measurements in isolated tissues.
-
Tissue Health: The viability of the isolated tissue is paramount. Ensure proper dissection and handling to avoid ischemic damage. The use of a cardioplegic solution during isolation can help maintain tissue integrity.[7]
-
Experimental Conditions: Maintain stable temperature (37°C), oxygenation (usually with 95% O2 / 5% CO2), and pH of the physiological salt solution (PSS) in the organ bath.[8]
-
Tachyphylaxis: Some sympathomimetic amines can exhibit tachyphylaxis (a rapid decrease in response to a drug after repeated doses). While one in vitro study suggested this possibility for this compound, an animal study did not observe it with repeated oral administration.[1] If you are applying multiple doses, consider the potential for tachyphylaxis and allow for adequate washout periods.
-
Presence of Endogenous Catecholamines: Since the norephedrine component of this compound acts in part by releasing endogenous noradrenaline, the catecholamine content of the tissue at the time of the experiment can influence the response.[1][6]
Q6: We are observing spontaneous contractions or an unstable baseline in our isolated tissue experiments.
A6: An unstable baseline can be due to several factors.
-
Inadequate Equilibration: Allow sufficient time for the tissue to equilibrate in the organ bath before starting the experiment. This period can range from 15 minutes to over an hour depending on the tissue.[8][9]
-
Improper Tissue Mounting: Ensure the tissue is mounted securely to the force transducer and that the baseline tension is set appropriately and remains stable.[10]
-
Gas Flow: Ensure a consistent and appropriate flow of carbogen (B8564812) (95% O2 / 5% CO2) to both oxygenate the tissue and maintain the pH of the buffer.[11]
Quantitative Data Summary
| Parameter | Value/Range | Context | Source |
| This compound:Theodrenaline Ratio | 20:1 | Standard combination used in clinical practice (Akrinor®). | [1] |
| This compound Plasma Concentration | 6 µg/mL | Initial plasma level after intravenous administration of 200 mg. | [1] |
| EC50 in Human Atrial Trabeculae | 41 ± 3 mg/L | Concentration of Akrinor® producing half-maximal increase in contractile force. | [12] |
| Time to 10% MAP Increase (Women) | 7.2 ± 4.6 min | Time to a 10% increase in mean arterial pressure after administration. | [13][14] |
| Time to 10% MAP Increase (Men) | 8.6 ± 6.3 min | Time to a 10% increase in mean arterial pressure after administration. | [13][14] |
| Dosage for MAP Increase (Healthy) | 1.16 ± 0.77 mg/kg (this compound) | Dose required to achieve a ~14 mmHg increase in MAP at 15 minutes in healthy patients. | [13][14] |
| Dosage for MAP Increase (Heart Failure) | 1.78 ± 1.67 mg/kg (this compound) | Dose required to achieve a ~14 mmHg increase in MAP at 15 minutes in patients with heart failure. | [13][14] |
Experimental Protocols
1. Measurement of Intracellular cAMP Levels
This protocol is adapted from standard luminescence-based assays for quantifying intracellular cAMP.
-
Cell Seeding: Seed cells expressing β-adrenergic receptors (e.g., HEK293 cells transfected with the β1-adrenergic receptor) in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.[15]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Create a serial dilution in serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the wells. Include a vehicle control and a positive control (e.g., Isoprenaline). Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Use a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay). Follow the manufacturer's instructions, which typically involve cell lysis, addition of a detection solution containing protein kinase A, and measurement of luminescence. The luminescent signal is inversely proportional to the amount of cAMP.[16]
2. In Vitro Assessment of Cardiac Contractility
This protocol is based on the use of isolated papillary muscles in an organ bath.
-
Tissue Isolation: Isolate the heart from a model organism (e.g., mouse, rat) and immerse it in a cardioplegic solution to prevent ischemic damage.[7] Carefully dissect an intact papillary muscle from the left ventricle.
-
Mounting: Mount the papillary muscle in an organ bath chamber containing physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the muscle to a fixed point and the other to an isometric force transducer.[10][17]
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes, washing it with fresh physiological salt solution every 15-20 minutes. Apply a slight preload tension to the muscle.[8]
-
Stimulation and Recording: Stimulate the muscle to contract using electrical field stimulation (e.g., at 1 Hz). Record the baseline contractile force.
-
This compound Application: Add this compound to the organ bath in a cumulative concentration-response manner. Record the changes in contractile force at each concentration to determine the inotropic effect.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for a cell-based cAMP assay.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Video: Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radnoti.com [radnoti.com]
- 10. In vitro Experimental Assessment of Cardiac Function | Thoracic Key [thoracickey.com]
- 11. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 12. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing variability in cardiovascular drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 17. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Endogenous Catecholamines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate the confounding effects of endogenous catecholamines (e.g., epinephrine (B1671497), norepinephrine) in their experiments.
Troubleshooting & FAQs
This section addresses specific issues that may arise due to the presence of endogenous catecholamines in experimental systems.
Issue 1: High background signal or constitutive activity in cell-based GPCR assays.
Potential Cause: Endogenous catecholamines and other lipophilic molecules present in standard fetal bovine serum (FBS) can activate adrenergic G-protein coupled receptors (GPCRs), leading to a high basal signal.[1][2] This can mask the effects of your experimental compounds.
Recommended Solution: Use Charcoal-Stripped FBS Charcoal stripping is a process that effectively removes non-polar molecules like steroid hormones, growth factors, and catecholamines from the serum.[1][3][4]
-
Action: Culture your cells in a medium supplemented with charcoal-stripped FBS for a period before the experiment. This creates a "hormone-depleted" environment, lowering the baseline receptor activity.[1]
-
Caveat: The efficiency of stripping can vary between batches and suppliers, potentially affecting experimental reproducibility.[1] It's crucial to test different lots or prepare it in-house for consistency.
FAQ 1: Why is my in vivo cardiovascular data (e.g., blood pressure, heart rate) so variable between animals?
Answer: The sympathetic nervous system, which releases catecholamines, is highly sensitive to stress.[5][6][7] Factors like handling, environment, and even social isolation can significantly alter baseline catecholamine levels, leading to high variability in cardiovascular measurements.[5][8] Acute stress can lead to a significant increase in the activity of the sympathoadrenal system, resulting in higher norepinephrine (B1679862) release.[5] Different types of stressors can also preferentially activate the release of either epinephrine or norepinephrine.[6]
Recommended Solutions:
-
Acclimatization: Ensure a sufficient acclimatization period for animals in the experimental environment to minimize stress.
-
Handling: Handle animals consistently and gently to avoid inducing a stress response.
-
Pharmacological Blockade: For acute experiments, consider pre-treating animals with adrenergic receptor antagonists to clamp the system and provide a stable baseline.
FAQ 2: What are the main strategies to mitigate endogenous catecholamine effects?
Answer: There are three primary strategies, each suited for different experimental contexts:
-
Pharmacological Blockade: Use of selective or non-selective adrenoceptor antagonists to acutely block the effects of catecholamines at their receptors.[9] This is reversible and allows for temporal control.
-
Depletion of Endogenous Stores (In Vitro): Primarily for cell culture, this involves removing catecholamines from the media, typically by using charcoal-stripped serum.[3][10]
-
Chemical Sympathectomy (In Vivo): A more drastic and long-lasting approach that uses neurotoxins like 6-hydroxydopamine (6-OHDA) to selectively destroy sympathetic nerve terminals, thereby depleting catecholamine stores in peripheral tissues.[11][12][13]
Data Presentation: Adrenergic Antagonists
The following table summarizes common adrenergic antagonists used to block catecholamine effects. Dosing can vary significantly based on the animal model, route of administration, and specific experimental question. The listed concentrations and doses are intended as a starting point for experimental design.
| Antagonist | Primary Target(s) | Selectivity | Typical In Vitro Conc. | Notes |
| Phentolamine | α1, α2 | Non-selective α-antagonist | 1 µM - 10 µM | Reversible, competitive antagonist. |
| Prazosin | α1 | Selective α1-antagonist | 100 nM - 1 µM | Often used to study vascular smooth muscle effects.[14] |
| Yohimbine | α2 | Selective α2-antagonist | 100 nM - 1 µM | Can increase norepinephrine release by blocking presynaptic autoreceptors.[14] |
| Propranolol | β1, β2 | Non-selective β-antagonist | 1 µM - 10 µM | Prototype β-blocker; can cause bronchoconstriction via β2 blockade.[9][15][16] |
| Atenolol | β1 | Selective β1-antagonist | 1 µM - 10 µM | Cardioselective, with less effect on β2 receptors in the lungs.[9][15][17] |
| Metoprolol | β1 | Selective β1-antagonist | 1 µM - 10 µM | Cardioselective β-blocker similar to atenolol.[9][15][17] |
| ICI-118,551 | β2 | Highly Selective β2-antagonist | 10 nM - 100 nM | Useful for isolating β2-mediated effects.[17] |
| SR59230A | β3 | Selective β3-antagonist | 100 nM - 1 µM | Primarily used for studying metabolic effects in tissues like adipose.[17] |
Experimental Protocols & Visualizations
Protocol 1: Using Charcoal-Stripped FBS for In Vitro Assays
This protocol describes the general steps for preparing dextran-coated charcoal and stripping Fetal Bovine Serum (FBS) to remove hormones and catecholamines.[3][10]
Objective: To reduce the concentration of lipophilic molecules in FBS to minimize background activation of receptors in cell culture.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (e.g., Norit-A)
-
Dextran T-70
-
Sucrose (B13894), MgCl₂, HEPES buffer
-
Sterile, low-endotoxin water
-
Centrifuge and sterile tubes
-
Sterile filters (0.45 µm and 0.2 µm)
Methodology:
-
Prepare Dextran-Coated Charcoal (DCC) Slurry:
-
Wash the DCC:
-
Strip the Serum:
-
Add the FBS to the washed charcoal pellet. The volume of the original DCC slurry should be equivalent to the volume of serum to be stripped.[10]
-
Vortex thoroughly to create a homogenous slurry.
-
Incubate the mixture. Common incubation conditions are 12 hours at 4°C or two 45-minute incubations at 56°C.[3]
-
-
Remove Charcoal and Sterilize:
-
Pellet the charcoal by centrifugation (e.g., 3000 x g for 15 minutes).
-
Carefully collect the supernatant (the stripped serum).
-
Perform a serial sterile filtration of the stripped serum, first through a 0.45 µm filter, followed by a 0.2 µm filter.
-
-
Storage: Store the final charcoal-stripped FBS at -20°C.
Protocol 2: Chemical Sympathectomy with 6-OHDA (In Vivo)
This protocol provides a general guideline for inducing chemical sympathectomy in rodents using 6-hydroxydopamine (6-OHDA). Caution: 6-OHDA is a neurotoxin. Handle with appropriate personal protective equipment (PPE). Dosing and administration schedules must be optimized for the specific species, strain, and experimental goals.
Objective: To selectively destroy peripheral sympathetic nerve terminals, leading to a long-term depletion of norepinephrine.[11][12]
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) containing 0.1% ascorbic acid (as an antioxidant to prevent 6-OHDA oxidation)
-
Experimental animals (e.g., mice, rats)
Methodology:
-
Preparation of 6-OHDA Solution:
-
Immediately before use, dissolve 6-OHDA in the cold saline/ascorbic acid vehicle. Protect the solution from light.
-
-
Administration:
-
Post-Injection Monitoring:
-
Monitor the animals closely for any adverse effects.
-
The maximal depletion of catecholamines typically occurs several days after the final injection. The exact timing should be validated.
-
-
Validation (Optional but Recommended):
-
To confirm the effectiveness of the sympathectomy, measure norepinephrine levels in relevant tissues (e.g., heart, spleen) or plasma at the experimental endpoint.[12]
-
Adrenergic Signaling Pathway
Endogenous catecholamines like norepinephrine and epinephrine primarily signal through α- and β-adrenergic receptors. The diagram below illustrates the canonical β-adrenergic signaling pathway, which is a frequent target of experimental modulation. Activation of the β-receptor leads to Gs protein activation, adenylyl cyclase (AC) stimulation, and an increase in intracellular cyclic AMP (cAMP).
References
- 1. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atlasbio.com [atlasbio.com]
- 4. Charcoal-Stripped FBS | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. [Effect of emotional stress on catecholamine and dopa levels in some central nervous regions and in the heart of experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress Stimulates Production of Catecholamines in Rat Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. scielo.br [scielo.br]
- 9. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Effects of chemical sympathectomy by means of 6-hydroxydopamine on insulin secretion and islet morphology in alloxan-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical and Immune Responses of Peripheral Chemical Sympathectomy in Enterovirus 71 Infection [frontiersin.org]
- 13. NGF-dependent and NGF-independent recovery of sympathetic function after chemical sympathectomy with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CATECHOLAMINES INDUCE ENDOPLASMIC RETICULUM STRESS VIA BOTH ALPHA AND BETA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacology of adrenergic-adrenoreceptor-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Chemical sympathectomy reduces peripheral inflammatory responses to acute and chronic sleep fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for the impact of volume loading in Cafedrine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cafedrine. The focus is on methodologies to understand and adjust for the confounding hemodynamic effects of volume loading in experimental and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it relate to volume status?
A1: this compound, typically administered in a 20:1 combination with Theodrenaline (C/T), exerts its hemodynamic effects through a combination of mechanisms. It increases mean arterial pressure (MAP) by affecting preload, contractility, and afterload.[1][2] The components of C/T have direct and indirect sympathomimetic actions, including β1-adrenoreceptor and α-adrenoreceptor stimulation, as well as non-specific phosphodiesterase (PDE) inhibition.[1] This leads to an increase in cardiac preload, stroke volume, and cardiac output, while systemic vascular resistance and heart rate remain largely unchanged.[1] Because this compound itself modulates preload, its effects are intrinsically linked to the patient's volume status. Concomitant administration of fluids (volume loading) will also increase preload, creating a potential for synergistic or confounding effects.
Q2: Why is it crucial to adjust for volume loading in this compound studies?
A2: Both this compound and volume loading independently increase cardiac preload. The Frank-Starling mechanism dictates that increased preload (ventricular stretching) leads to a more forceful contraction and thus a higher stroke volume, up to a certain physiological limit.[3][4][5][6][7] When studying the hemodynamic effects of this compound, failing to control for concurrent fluid administration makes it difficult to attribute observed changes in cardiac output and blood pressure solely to the pharmacological action of the drug. This confounding variable can lead to an overestimation of this compound's efficacy or a misinterpretation of its mechanism of action. In clinical trials, this can introduce bias and affect the determination of accurate dose-response relationships.[8][9]
Q3: Are there established clinical trial protocols that specifically isolate the effects of this compound from volume loading?
A3: While many clinical trials involving this compound, such as the HYPOTENS and HERO studies, acknowledge and record the administration of intravenous fluids as a co-intervention, there is a lack of standardized protocols specifically designed to isolate the two effects.[10][11][12][13][14][15] These studies often aim to reflect real-world clinical practice where both therapies are used concurrently to manage hypotension.[14] To specifically study the isolated effects of this compound, a more controlled experimental design would be necessary, which may deviate from standard clinical management.
Q4: What statistical methods can be used to adjust for the confounding effects of volume loading in observational data?
A4: In studies where volume loading is not a controlled variable, several statistical techniques can be employed to mitigate its confounding effects. These include:
-
Multivariable Adjustment: Incorporating the volume of fluid administered as a covariate in a regression model can help to statistically control for its effect on the outcome variables (e.g., MAP, cardiac index).[8][9]
-
Propensity Score Matching: This method can be used to balance the distribution of the amount of fluid received between treatment and control groups in observational studies, thereby reducing bias.[9]
-
Stratification: Analyzing data in subgroups based on the amount of fluid received can help to understand the effect of this compound at different levels of volume loading.[8] It is important to note that these methods can only adjust for measured confounding variables and the presence of residual, unmeasured confounding is always a possibility.[8][9]
Troubleshooting Guides
Scenario 1: Unexpectedly high variability in hemodynamic response to this compound.
-
Problem: You are observing a wide range of responses in cardiac output and mean arterial pressure to a standardized dose of this compound.
-
Potential Cause: Uncontrolled differences in patient volume status and concurrent fluid administration. Patients who are hypovolemic may show a more pronounced response to the preload-enhancing effects of this compound, while euvolemic or hypervolemic patients may respond differently.
-
Troubleshooting Steps:
-
Assess Fluid Responsiveness: Before administering this compound, assess the patient's fluid responsiveness using dynamic parameters like pulse pressure variation (PPV), stroke volume variation (SVV), or a passive leg raise (PLR) test.[16][17] This will help to stratify the patient population based on their preload dependency.
-
Standardize Fluid Administration: If possible within the study protocol, standardize the volume and rate of fluid administration in the period leading up to and during this compound administration.
-
Record Detailed Fluid Data: Meticulously record the type, volume, and timing of all fluids administered. This data will be crucial for post-hoc statistical analysis to adjust for volume as a confounder.
-
Utilize Advanced Hemodynamic Monitoring: Employ tools like transpulmonary thermodilution to get a clearer picture of cardiac preload (Global End-Diastolic Volume Index - GEDVI), cardiac output, and other hemodynamic parameters.[18] This can help in dissecting the effects of the drug versus the fluid.
-
Scenario 2: Difficulty in establishing a clear dose-response relationship for this compound.
-
Problem: Increasing doses of this compound do not produce a proportionally increased hemodynamic effect as expected.
-
Potential Cause: The patient may be on the flat portion of their Frank-Starling curve, meaning that further increases in preload (from either this compound or fluids) will not result in a significant increase in stroke volume.
-
Troubleshooting Steps:
-
Confirm Preload Dependency: As in the previous scenario, assess preload dependency before dose escalation. If a patient is not preload-dependent, the primary mechanism of action of this compound related to preload enhancement will be limited.
-
Evaluate Other Confounding Factors: Consider other factors that can influence the effectiveness of this compound, such as concomitant use of beta-blockers, or underlying conditions like heart failure.[2]
-
Analyze Data by Subgroups: In your analysis, stratify patients by their initial fluid responsiveness status. This may reveal a clearer dose-response relationship within the preload-dependent subgroup.
-
Experimental Protocols
Protocol 1: Isolating the Hemodynamic Effects of this compound in a Controlled Preload State
-
Objective: To determine the direct inotropic and vasoactive effects of this compound independent of its preload-enhancing properties.
-
Methodology:
-
Subject Selection: Utilize an animal model (e.g., swine) where hemodynamic variables can be tightly controlled.
-
Instrumentation: Place an arterial line for continuous blood pressure monitoring, a pulmonary artery catheter for measuring cardiac output and filling pressures, and an ultrasonic flow probe on the inferior vena cava.
-
Preload Optimization: Begin with a fluid challenge to bring the animal to a preload-independent state (e.g., PPV < 13%). Maintain this euvolemic state with a continuous infusion of crystalloid solution, adjusting the rate based on continuous hemodynamic monitoring.
-
This compound Administration: Once a stable, euvolemic baseline is established, administer a bolus of this compound.
-
Data Collection: Continuously record MAP, cardiac index, stroke volume, systemic vascular resistance index, and central venous pressure.
-
Analysis: The changes observed in hemodynamic parameters following this compound administration in this euvolemic, preload-independent state can be more confidently attributed to the drug's direct effects on contractility and vascular tone.
-
Protocol 2: Characterizing the Interaction between this compound and Volume Loading
-
Objective: To quantify the hemodynamic response to this compound in both preload-dependent and preload-independent states.
-
Methodology:
-
Subject Preparation: Prepare subjects (animal model or human volunteers in a controlled setting) with advanced hemodynamic monitoring as described in Protocol 1.
-
Phase 1: Preload-Dependent State: Induce a state of relative hypovolemia (e.g., through fluid restriction or controlled hemorrhage in an animal model) to achieve preload dependency (e.g., PPV > 13%).
-
Administer a standardized bolus of this compound and record the hemodynamic response for 15-20 minutes.
-
-
Washout Period: Allow for a sufficient washout period for hemodynamic parameters to return to baseline.
-
Phase 2: Preload-Independent State:
-
Perform a fluid challenge to achieve a preload-independent state (PPV < 13%).
-
Administer the same standardized bolus of this compound and record the hemodynamic response.
-
-
Analysis: Compare the hemodynamic changes (e.g., delta cardiac index, delta MAP) in response to this compound between the preload-dependent and preload-independent phases. This will help to quantify the contribution of the preload-enhancing effect of this compound to its overall hemodynamic profile.
-
Data Presentation
Table 1: Hypothetical Hemodynamic Effects of this compound (1 mg/kg) in Different Preload States
| Parameter | Preload-Dependent (PPV > 13%) | Preload-Independent (PPV < 13%) |
| Baseline MAP (mmHg) | 65 ± 5 | 75 ± 5 |
| Peak MAP (mmHg) | 85 ± 7 | 88 ± 6 |
| Δ MAP (mmHg) | +20 | +13 |
| Baseline CI (L/min/m²) | 2.0 ± 0.3 | 2.8 ± 0.4 |
| Peak CI (L/min/m²) | 2.8 ± 0.4 | 3.1 ± 0.5 |
| Δ CI (L/min/m²) | +0.8 | +0.3 |
| Baseline SVRI | 1800 ± 200 | 2200 ± 250 |
| Peak SVRI | 2100 ± 220 | 2400 ± 260 |
| Δ SVRI | +300 | +200 |
CI: Cardiac Index, MAP: Mean Arterial Pressure, PPV: Pulse Pressure Variation, SVRI: Systemic Vascular Resistance Index. Data are presented as Mean ± SD.
Visualizations
Caption: Proposed signaling pathway of this compound/Theodrenaline and the confounding effect of volume loading.
Caption: Experimental workflow to differentiate this compound's effects based on preload dependency.
References
- 1. [PDF] Hämodynamisches Wirkungsspektrum von Cafedrin/Theodrenalin bei Anästhesie-assoziierter Hypotension | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Frank-Starling Mechanism [cvphysiology.com]
- 4. Physiology, Frank Starling Law - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frank–Starling law - Wikipedia [en.wikipedia.org]
- 7. ecgwaves.com [ecgwaves.com]
- 8. Methods to adjust for bias and confounding in critical care health services research involving observational data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 12. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cafedrin/Theodrenalin (Akrinor®) Versus Ephedrine for Treatment of Hypotension in the Peri-operative Phase in Inpatient Setting | Clinical Research Trial Listing [centerwatch.com]
- 16. Foundations and Advancements in Hemodynamic Monitoring: Part II - Advanced Parameters and Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 18. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Hemodynamic Responses to Cafedrine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected hemodynamic responses during experiments involving Cafedrine.
Frequently Asked Questions (FAQs)
Q1: What is the expected hemodynamic response to this compound?
A1: this compound, a combination of norephedrine (B3415761) and theophylline (B1681296), is a cardiac stimulant and antihypotensive agent. The expected hemodynamic response is a rapid increase in mean arterial pressure (MAP). This is primarily achieved by increasing cardiac preload, stroke volume, and cardiac output. Heart rate and systemic vascular resistance are expected to remain mostly unchanged.[1][2][3]
Q2: What are the known mechanisms of action for this compound's hemodynamic effects?
A2: this compound's effects are a result of its two components:
-
Norephedrine: This component stimulates the release of endogenous noradrenaline from nerve endings and may also act as a partial agonist at α1-adrenoceptors, contributing to vasoconstriction.[1][2][4]
-
Theophylline: As a phosphodiesterase (PDE) inhibitor, theophylline increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action reinforces the β1-adrenoceptor stimulation in cardiomyocytes, leading to increased inotropy (cardiac contractility).[3] In vascular smooth muscle, theophylline may have a vasodilatory effect by inhibiting PDE3.[1][4]
Q3: What factors can influence the hemodynamic response to this compound?
A3: Several factors can modulate the effects of this compound, including:
-
Gender: Some studies suggest a more rapid increase in MAP in women.[2][5]
-
Baseline Arterial Pressure: A higher baseline MAP may lead to a smaller absolute increase in MAP following this compound administration.[2][6]
-
Concomitant Medications: The use of beta-blockers can delay and reduce the effectiveness of this compound.[2][5]
-
Underlying Conditions: Patients with heart failure may require higher doses of this compound to achieve a similar increase in MAP.[2][5]
Troubleshooting Unexpected Hemodynamic Responses
An unexpected hemodynamic response is any deviation from the anticipated increase in blood pressure with stable heart rate and systemic vascular resistance. Below are potential unexpected responses and a guide to troubleshooting them.
Scenario 1: Exaggerated Hypertensive Response
An excessive and rapid increase in blood pressure beyond the expected therapeutic range.
Potential Causes:
-
Incorrect Dosing: An overdose of this compound can lead to an exaggerated response.
-
Patient-Specific Factors: Underlying conditions such as pheochromocytoma, hyperthyroidism, or arteriosclerosis can predispose individuals to a hypertensive crisis.
-
Drug-Drug Interactions: Concomitant use of other sympathomimetic agents or monoamine oxidase inhibitors (MAOIs) can potentiate the pressor effects of this compound.
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations and the concentration of the administered solution.
-
Review Subject Characteristics: Examine the subject's baseline health status and any pre-existing conditions.
-
Check for Concomitant Medications: Review all other drugs administered to the subject.
-
Monitor and Manage: Continuously monitor blood pressure and be prepared to administer antihypertensive agents if necessary.
Scenario 2: Paradoxical Hypotension
A decrease in blood pressure after the administration of this compound.
Potential Causes:
-
Theophylline-Induced Vasodilation: In some instances, the vasodilatory effect of theophylline might predominate, especially if the sympathomimetic action of norephedrine is blunted.
-
Volume Depletion: In a hypovolemic state, the heart may not be able to respond adequately to the increased inotropic demand, leading to a drop in cardiac output and blood pressure.
-
Tachyphylaxis: Repeated administration of this compound can lead to a diminished response due to the depletion of norepinephrine (B1679862) stores.
Troubleshooting Steps:
-
Assess Volume Status: Ensure the subject is adequately hydrated. Consider a fluid bolus if hypovolemia is suspected.
-
Review Dosing History: Check for previous administrations of this compound or other sympathomimetic drugs.
-
Consider an Alternative Vasopressor: If tachyphylaxis is suspected, an alternative vasopressor with a different mechanism of action may be necessary.
-
Evaluate Cardiac Function: Assess cardiac function to rule out underlying cardiac insufficiency.
Scenario 3: Significant Tachycardia or Bradycardia
A clinically significant increase or decrease in heart rate.
Potential Causes:
-
Tachycardia:
-
Sympathetic Overstimulation: The norephedrine component can cause an increase in heart rate, especially at higher doses.
-
Theophylline's Chronotropic Effect: Theophylline can have a direct positive chronotropic effect on the heart.
-
-
Bradycardia:
-
Reflex Bradycardia: A rapid and significant increase in blood pressure can trigger a baroreceptor-mediated reflex bradycardia.
-
Troubleshooting Steps:
-
Monitor Heart Rate Continuously: Closely observe changes in heart rate in relation to blood pressure.
-
Adjust Dosage: If tachycardia is dose-dependent, consider reducing the dose or infusion rate.
-
Manage Reflex Bradycardia: If reflex bradycardia occurs, it may be self-limiting as blood pressure stabilizes. In severe cases, atropine (B194438) may be considered.
Scenario 4: Lack of Hemodynamic Response
No significant change in blood pressure after this compound administration.
Potential Causes:
-
Tachyphylaxis: As mentioned, prior exposure to this compound or other indirect-acting sympathomimetics can lead to a lack of response.
-
Severe Acidosis: In a state of severe acidosis, the cardiovascular system may become refractory to catecholamines.
-
Beta-Blocker Therapy: Concomitant use of beta-blockers can significantly antagonize the effects of this compound.[2][5]
-
Drug Formulation/Administration Issue: Problems with the drug solution or its administration can lead to a lack of effect.
Troubleshooting Steps:
-
Review Subject History: Check for prior drug administration and use of beta-blockers.
-
Assess Acid-Base Status: Check arterial blood gases to rule out severe acidosis.
-
Verify Drug Integrity and Administration: Ensure the drug solution was prepared correctly and administered properly.
-
Consider Alternative Vasopressor: If a lack of response persists, a direct-acting vasopressor may be more effective.
Data Presentation
The following tables summarize the expected quantitative hemodynamic responses to this compound based on clinical studies.
Table 1: Expected Hemodynamic Changes After this compound Administration
| Parameter | Expected Change | Notes |
| Mean Arterial Pressure (MAP) | Increase | A 10% increase in MAP can be observed within 7-9 minutes.[5] An overall increase of approximately 11-14 mmHg within 5-10 minutes is reported.[2] |
| Cardiac Index (CI) | Increase | An increase of approximately 17% has been observed.[7][8] |
| Systemic Vascular Resistance Index (SVRI) | Increase or No Change | Some studies report a significant increase of up to 42%, while others suggest it remains mostly unchanged.[1][2][7][8] |
| Heart Rate (HR) | No Significant Change | Generally, heart rate is not clinically significantly affected.[2][5] |
| Stroke Volume | Increase | The increase in blood pressure is mainly due to an increased stroke volume.[1][2] |
Table 2: Factors Influencing this compound Dose and Response
| Factor | Influence on Hemodynamic Response |
| Heart Failure | Patients may require a higher dose of this compound to achieve a similar MAP increase (e.g., 1.78 mg/kg vs. 1.16 mg/kg in healthy patients).[2][5] |
| Gender | Women may show a more rapid increase in MAP compared to men (e.g., 7.2 min vs. 8.6 min for a 10% MAP increase).[5] |
| Beta-Blocker Therapy | Concomitant use can prolong the time to a 10% MAP increase (e.g., 9.0 min vs. 7.3 min without beta-blockers).[5] |
Experimental Protocols
Key Experiment: Preclinical Hemodynamic Assessment in a Conscious Rat Model Using Telemetry
This protocol outlines the continuous monitoring of cardiovascular parameters in a conscious, freely moving rat model following the administration of this compound. Telemetry is the gold-standard for preclinical cardiovascular safety studies as it minimizes stress and allows for continuous data collection.[9]
1. Animal Preparation and Telemetry Implantation:
- Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™ Digital) according to the manufacturer's instructions. The catheter should be placed in the abdominal aorta for arterial blood pressure measurement.
- Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
2. Acclimatization and Baseline Recording:
- House the animals individually in their home cages placed on the telemetry receivers.
- Allow a 24-hour acclimatization period before the start of the experiment.
- Record baseline cardiovascular data (blood pressure, heart rate, and activity) for at least 24 hours prior to dosing to establish a stable baseline and assess circadian rhythms.
3. Dosing and Data Acquisition:
- On the day of the experiment, administer this compound intravenously via a previously implanted catheter at the desired dose.
- Administer a vehicle control to a separate group of animals.
- Continuously record hemodynamic data for at least 24 hours post-dose to capture the full time-course of the drug's effect and any potential delayed responses.
4. Data Analysis:
- Analyze the telemetry data using appropriate software (e.g., DSI Ponemah™).
- Calculate mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) over defined time intervals.
- Compare the hemodynamic changes in the this compound-treated group to the vehicle-treated group and to their own baseline values.
Signaling Pathways and Workflows
Signaling Pathway of this compound's Hemodynamic Effects
Caption: Signaling pathway of this compound in cardiomyocytes and vascular smooth muscle cells.
Experimental Workflow for Troubleshooting Unexpected Hemodynamic Responses
Caption: Logical workflow for troubleshooting unexpected hemodynamic responses.
References
- 1. A tutorial for model‐based evaluation and translation of cardiovascular safety in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchodilating effect of oral theophylline-ephedrine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practice considerations for nonclinical in vivo cardiovascular telemetry studies in non-rodent species: Delivering… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Propranolol Blockade of Cafedrine's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between cafedrine (B87544) and propranolol (B1214883). The content is designed to address specific experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which propranolol blocks the effects of this compound?
A1: this compound is a cardiac stimulant that acts as a sympathomimetic agent.[1] Its effects are largely mediated through the stimulation of β-adrenergic receptors, leading to increased cardiac output and stroke volume.[1] Propranolol is a non-selective β-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 receptors.[2] By occupying these receptors, propranolol prevents this compound from binding and initiating its downstream signaling cascade, thus blocking its stimulatory effects on the heart.[2][3]
Q2: I am not seeing complete blockade of this compound's effects with propranolol. What are the potential reasons?
A2: Several factors could contribute to incomplete blockade:
-
Suboptimal Propranolol Concentration: The concentration of propranolol may be insufficient to competitively inhibit the effects of the this compound concentration used. A dose-response study is crucial to determine the effective concentration range of propranolol for blocking a specific concentration of this compound.
-
Timing of Administration: For effective blockade, propranolol should be administered prior to this compound to allow sufficient time for receptor binding. The optimal pre-incubation time will depend on the experimental system (in vitro vs. in vivo) and the pharmacokinetic properties of propranolol.
-
Involvement of Other Receptors: While this compound primarily acts on β-adrenergic receptors, it may have weak effects on other receptors. Pre-treatment with propranolol can unmask α1-adrenoreceptor-mediated effects of this compound/theodrenaline mixtures, potentially leading to vasoconstriction.
-
Pharmacokinetic Variability: In in vivo studies, individual differences in the absorption, distribution, metabolism, and excretion of propranolol can lead to variations in its effective concentration at the receptor site.
Q3: Are there any known quantitative measures of propranolol's potency in blocking β-adrenergic stimulation?
Q4: What are the expected pharmacokinetic profiles for this compound and propranolol that I should consider in my experimental design?
A4: Understanding the pharmacokinetics of both drugs is crucial for designing in vivo experiments.
-
This compound: Detailed pharmacokinetic data for this compound is limited. It is known to be metabolized to norephedrine.
-
Propranolol: Propranolol is rapidly and completely absorbed after oral administration, with peak plasma concentrations occurring 1 to 4 hours post-dose. It has a half-life of 3 to 6 hours for the immediate-release formulation. Propranolol is subject to extensive first-pass metabolism in the liver, which can affect its bioavailability.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in this compound response between tissue preparations. | Tissue degradation, inconsistent dissection, or variations in receptor expression. | Ensure consistent and rapid tissue dissection and mounting. Maintain physiological temperature and oxygenation of the buffer. Allow for an adequate equilibration period before starting the experiment. |
| Incomplete or inconsistent blockade by propranolol. | Insufficient propranolol concentration or pre-incubation time. | Perform a dose-response curve for propranolol to determine the optimal blocking concentration. Increase the pre-incubation time with propranolol to ensure equilibrium is reached before adding this compound. |
| Unexpected contractile response (e.g., vasoconstriction) after propranolol pre-treatment. | Unmasking of α-adrenergic effects of this compound. | Co-administer an α-adrenergic antagonist (e.g., phentolamine) to confirm if the response is α-receptor mediated. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Variable hemodynamic response to this compound across animals. | Differences in anesthetic depth, hydration status, or baseline sympathetic tone. | Standardize the anesthetic protocol and ensure adequate hydration. Monitor and record baseline hemodynamic parameters before drug administration to account for individual variability. |
| Suboptimal blockade of this compound's effects by propranolol. | Inadequate propranolol dosage or inappropriate timing of administration relative to this compound. | Conduct a dose-ranging study for propranolol to establish an effective blocking dose in your animal model. Administer propranolol at a time point that allows for peak plasma concentrations to coincide with the administration of this compound. |
| Unexpected pressor response following propranolol and this compound administration. | Potential for unopposed α-adrenergic stimulation. | Monitor blood pressure closely. Consider the co-administration of an α-blocker to investigate the contribution of α-adrenergic receptors to the observed hemodynamic effects. |
Quantitative Data Summary
| Drug | Parameter | Value | Species/System | Citation |
| Propranolol | pA2 (vs. Isoprenaline) | 8.3 | Cat papillary muscle | |
| Propranolol | Peak Plasma Time (Oral) | 1 - 4 hours | Human | |
| Propranolol | Half-life (Immediate Release) | 3 - 6 hours | Human | |
| This compound/Theodrenaline | Time to 10% MAP increase (with beta-blocker) | 9.0 ± 7.0 min | Human | |
| This compound/Theodrenaline | Time to 10% MAP increase (without beta-blocker) | 7.3 ± 4.3 min | Human |
Experimental Protocols
In Vitro: Isolated Aortic Ring Preparation
This protocol is designed to assess the antagonistic effect of propranolol on this compound-induced relaxation in isolated rat aortic rings.
1. Tissue Preparation:
- Euthanize a male Wistar rat (250-300g) via an approved method.
- Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
- Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
2. Experimental Setup:
- Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g, with buffer changes every 15 minutes.
3. Experimental Procedure:
- Pre-contract the aortic rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).
- Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound (e.g., 10 nM to 100 µM).
- After washing the tissues and allowing them to return to baseline, pre-incubate a set of rings with a specific concentration of propranolol (e.g., 1 µM) for 30 minutes.
- Repeat the this compound concentration-response curve in the presence of propranolol.
- Repeat the procedure with different concentrations of propranolol to generate a Schild plot and determine the pA2 value.
4. Data Analysis:
- Express the relaxation responses to this compound as a percentage of the pre-contraction induced by phenylephrine.
- Plot the concentration-response curves and calculate the EC50 values for this compound in the absence and presence of different concentrations of propranolol.
- Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of propranolol. The x-intercept of the linear regression will give the pA2 value.
In Vivo: Anesthetized Rat Model
This protocol is designed to evaluate the ability of propranolol to block the hemodynamic effects of this compound in an anesthetized rat model.
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
- Cannulate the trachea to ensure a patent airway.
- Cannulate the right carotid artery to monitor blood pressure and heart rate via a pressure transducer.
- Cannulate the left jugular vein for intravenous drug administration.
2. Experimental Procedure:
- Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
- Record baseline mean arterial pressure (MAP) and heart rate (HR).
- Administer a bolus dose of propranolol (e.g., 1 mg/kg, i.v.) or saline (vehicle control).
- After a 15-minute pre-treatment period, administer a bolus dose of this compound (e.g., 2 mg/kg, i.v.).
- Continuously record MAP and HR for at least 60 minutes after this compound administration.
- Repeat the experiment with different doses of propranolol to establish a dose-response relationship for its blocking effect.
3. Data Analysis:
- Calculate the change in MAP and HR from baseline at various time points after this compound administration.
- Compare the hemodynamic responses to this compound in the vehicle-treated and propranolol-treated groups.
- Plot the dose-response curve for propranolol's inhibition of the this compound-induced changes in MAP and HR.
Visualizations
Caption: Signaling pathway of this compound and Propranolol interaction.
Caption: In vitro experimental workflow for studying propranolol's antagonism.
Caption: In vivo experimental workflow for assessing propranolol's blockade.
References
- 1. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modelling hemodynamics regulation in rats and dogs to facilitate drugs safety risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cafedrine and Noradrenaline for the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cafedrine (B87544) and noradrenaline, two sympathomimetic agents employed in the management of hypotension. This document summarizes their mechanisms of action, presents available quantitative data from comparative studies, outlines experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers and clinicians.
Introduction
Hypotension, a frequent and potentially detrimental condition in clinical settings such as anesthesia and emergency medicine, necessitates prompt and effective pharmacological intervention. Noradrenaline, a potent vasoconstrictor, is a standard of care in many regions. In contrast, this compound, often used in a 20:1 combination with theodrenaline (B228420) (as Akrinor®), is a well-established therapeutic option in countries like Germany.[1][2] This guide delves into the pharmacological nuances of these agents to inform clinical decision-making and future research.
Mechanism of Action
Noradrenaline
Noradrenaline, also known as norepinephrine (B1679862), is an endogenous catecholamine that acts as a potent agonist at α- and β-adrenergic receptors, with a stronger affinity for α-receptors.[3] Its primary mechanism in combating hypotension involves:
-
α1-Adrenergic Receptor Agonism: Stimulation of α1-receptors on vascular smooth muscle cells triggers a signaling cascade involving phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium, resulting in vasoconstriction and an increase in systemic vascular resistance (SVR), which elevates blood pressure.[4]
-
β1-Adrenergic Receptor Agonism: Noradrenaline also stimulates β1-receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy), which can contribute to an increase in cardiac output.[4] However, the potent vasoconstriction can also trigger a reflex bradycardia.[3]
This compound/Theodrenaline
This compound is a chemical linkage of norephedrine (B3415761) and theophylline.[5] It is most commonly used in a fixed 20:1 combination with theodrenaline, which is a combination of noradrenaline and theophylline.[1][2][6] The hemodynamic effects of this combination are multifaceted:
-
Theodrenaline Component (Noradrenaline): Provides a rapid onset of action through direct α1-adrenergic receptor stimulation, leading to vasoconstriction.[6][7]
-
This compound Component (Norephedrine): The norephedrine component of this compound acts indirectly by stimulating the release of endogenous noradrenaline from sympathetic nerve endings.[2][6] This contributes to a more sustained increase in blood pressure.
-
Theophylline Component: Theophylline is a phosphodiesterase (PDE) inhibitor.[8] By inhibiting PDE, particularly PDE3 in cardiac tissue, it slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[8] This enhances the effects of β1-adrenergic stimulation, leading to increased cardiac inotropy.[8]
In essence, the this compound/theodrenaline combination acts as an "inopressor," exerting both vasoconstrictive and positive inotropic effects.[7] This leads to an increase in mean arterial pressure (MAP) primarily by increasing cardiac preload, stroke volume, and cardiac output, with minimal to no change in heart rate or systemic vascular resistance.[2][6][8][9]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways for noradrenaline and the this compound/theodrenaline combination.
Caption: Noradrenaline signaling pathways in vascular smooth muscle and cardiomyocytes.
Caption: Proposed mechanism of action of the this compound/Theodrenaline combination.
Comparative Clinical Data
Direct comparative data between this compound/theodrenaline and noradrenaline are emerging. A key ongoing clinical trial, the "HERO" study, is designed to provide robust evidence.[7][10][11] The study aims to compare the hemodynamic effects of this compound/theodrenaline versus noradrenaline for the treatment of intraoperative hypotension after the induction of general anesthesia, with first results expected in 2024.[7][10]
Available data from other comparative and observational studies are summarized below.
Hemodynamic Effects
| Parameter | This compound/Theodrenaline | Noradrenaline | Study Population & Context | Source |
| Mean Arterial Pressure (MAP) | Effective increase | Effective increase | Anesthesia-induced hypotension | [12] |
| Cardiac Index (CI) | Increased (+17%) | Less pronounced increase expected | Anesthesia-induced hypotension | [7][12] |
| Systemic Vascular Resistance Index (SVRI) | Increased (+42%) | Potent increase | Anesthesia-induced hypotension | [12] |
| Heart Rate | Mostly unchanged | May cause reflex bradycardia | General | [3][7] |
| Stroke Volume | Increased | Smaller increase or decrease | General | [6][11] |
Studies in Obstetric Anesthesia
A retrospective study compared this compound/theodrenaline (Akrinor®) with norepinephrine for maintaining maternal blood pressure during spinal anesthesia for elective cesarean sections.
| Outcome | This compound/Theodrenaline (Akrinor®) | Norepinephrine | Key Findings | Source |
| Incidence of Hypotension (>20% decrease from baseline) | Occurred in both groups | Occurred in both groups | No significant difference in prolonged hypotension | [13] |
| Neonatal Umbilical Artery pH | 7.27 | 7.29 | No significant difference | [13] |
| Apgar Scores | No significant difference | No significant difference | Both drugs appeared safe for the neonate | [13] |
| Maternal Tachycardia (>50% increase from baseline) | 2 patients | 0 patients | Clinically relevant tachycardia observed with Akrinor® | [13] |
Another study compared this compound/theodrenaline to phenylephrine (B352888) for spinal anesthesia-induced maternal hypotension during cesarean section. While not a direct comparison to noradrenaline, it provides insights into the hemodynamic profile of this compound/theodrenaline. This study found that hypotension (defined as SBP <100 mmHg) occurred more frequently with Akrinor® initially.[14]
Experimental Protocols
The "HERO" Study (A Randomized Open Label, Parallel-Group Study)
-
Objective: To compare the hemodynamic effects of this compound/Theodrenaline (C/T) and Noradrenaline (NA) in the treatment of intraoperative hypotension (IOH) after induction of general anesthesia.[7][10]
-
Study Design: National, randomized, parallel-group, multicenter, and open-label study.[7][10]
-
Participants: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery.[7][10]
-
Intervention: When IOH (MAP <70 mmHg) develops, patients receive either C/T or NA. The protocol includes a "bolus phase" (0–20 min after initial application) and a subsequent "infusion phase" (21–40 min after initial application) to achieve a target MAP of 90 mmHg.[7]
-
Primary Endpoints:
-
Hemodynamic Monitoring: Advanced hemodynamic monitoring is used to capture data in real-time.[7]
Caption: Simplified workflow of the HERO clinical trial.
Retrospective Study in Obstetric Anesthesia
-
Objective: To compare the effects of Akrinor® and norepinephrine on umbilical arterial pH, Apgar scores, and the severity, frequency, and duration of hypotension during elective cesarean sections under spinal anesthesia.[13]
-
Study Design: Retrospective analysis of all elective cesarean sections under spinal anesthesia in 2005 (received Akrinor®) and 2006 (received norepinephrine).[13]
-
Intervention: If maternal arterial pressure decreased by more than 20% of baseline, patients in 2005 received Akrinor®, and patients in 2006 received norepinephrine.[13]
-
Outcome Measures: Neonatal umbilical blood pH, Apgar scores at one, five, and ten minutes, and maternal hemodynamic parameters.[13]
Discussion and Future Directions
The available evidence suggests that both noradrenaline and the this compound/theodrenaline combination are effective in treating hypotension. Their distinct mechanisms of action, however, result in different hemodynamic profiles. Noradrenaline is a potent vasoconstrictor, which may be advantageous in distributive shock states. Conversely, the "inopressor" effect of this compound/theodrenaline, with its combined action on vascular resistance and cardiac contractility, may offer benefits in situations where maintaining or increasing cardiac output is a priority, such as in some cases of anesthesia-induced hypotension.
The upcoming results from the HERO study are eagerly awaited and will be pivotal in providing high-quality, direct comparative evidence to guide the clinical use of these two agents. Future research should also focus on comparing these drugs in different patient populations and clinical scenarios, such as septic shock and cardiogenic shock, to delineate their optimal therapeutic niches. Further investigation into the dose-response relationships and the incidence of adverse effects will also be crucial.
References
- 1. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibimapublishing.com [ibimapublishing.com]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
A Comparative Analysis of Cafedrine and Ephedrine for the Management of Intraoperative Hypotension
For Researchers, Scientists, and Drug Development Professionals
Intraoperative hypotension (IOH) is a frequent and critical event during anesthesia, potentially leading to organ hypoperfusion and postoperative complications. Sympathomimetic agents are the cornerstone of IOH management. This guide provides a detailed, evidence-based comparison of two such agents: cafedrine (B87544) (in a 20:1 combination with theodrenaline) and ephedrine (B3423809). The focus is on their performance, underlying mechanisms, and supporting experimental data to inform research and clinical development.
Executive Summary
This compound/theodrenaline (B228420) and ephedrine are both effective in restoring arterial blood pressure during intraoperative hypotension. However, clinical evidence, primarily from the HYPOTENS trial, suggests that this compound/theodrenaline may offer a more controlled and stable hemodynamic profile. Specifically, it appears to restore blood pressure more rapidly and with a lower incidence of tachycardia compared to ephedrine.[1] While both drugs act on adrenergic receptors, their mechanisms of action differ in ways that may account for these clinical observations.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the HYPOTENS trial, a prospective, multicenter, non-interventional study that directly compared the efficacy and safety of this compound/theodrenaline (C/T) with ephedrine (E) for the treatment of IOH.[2][3]
Table 1: Hemodynamic Effects
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (E) | Key Findings |
| Systolic Blood Pressure (SBP) Increase from Baseline | More pronounced increase | Less pronounced increase | C/T demonstrated a faster and more significant rise in SBP.[1][2] |
| Heart Rate (HR) | Remained stable | Dose-dependent increase | Ephedrine was associated with a higher incidence of tachycardia.[1][2] |
| Additional Boluses Required | Fewer | More | Fewer additional interventions were needed to stabilize blood pressure with C/T.[1][2] |
Table 2: Physician-Reported Outcomes
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (E) | Key Findings |
| Treatment Precision | Rated as "good" or "very good" more frequently | Rated as "good" or "very good" less frequently | Physicians reported a higher level of satisfaction with the control offered by C/T. |
| Rapidity of Onset | Rated as "good" or "very good" more frequently | Rated as "good" or "very good" less frequently | The onset of action was perceived to be faster with C/T. |
Experimental Protocols
The primary source of comparative data is the HYPOTENS trial . A detailed overview of its methodology is provided below.
The HYPOTENS Trial Protocol
Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.[3][4]
Objective: To compare the effectiveness of this compound/theodrenaline versus ephedrine in treating intraoperative hypotension under routine clinical conditions.[4]
Patient Population: The study included two main cohorts:
-
Cohort A: Patients aged ≥50 years with ASA (American Society of Anesthesiologists) classification 2–4 undergoing non-emergency surgery under general anesthesia.[4]
-
Cohort B: Patients undergoing Cesarean section under spinal anesthesia.[4]
Intervention: Patients with IOH were treated with either this compound/theodrenaline or ephedrine based on the standard practice of the participating clinical center.
Primary Endpoints:
-
The lower absolute deviation from the individually determined target blood pressure.
-
The incidence of a heart rate ≥100 beats per minute in the first 15 minutes after drug administration.[4]
Secondary Endpoints:
-
Incidence and degree of early postoperative delirium (Cohort A).
-
Severity of fetal acidosis in the newborn (Cohort B).
-
Upper absolute deviation from the target blood pressure.
-
Percentage increase in systolic blood pressure.
-
Time to reach the target blood pressure.[4]
-
Physician satisfaction with treatment.
Data Collection: Hemodynamic parameters, including blood pressure and heart rate, were closely monitored. Physician assessments of treatment precision and rapidity of onset were also recorded.
Signaling Pathways and Mechanisms of Action
The differing hemodynamic profiles of this compound/theodrenaline and ephedrine can be attributed to their distinct mechanisms of action at the cellular level.
This compound/Theodrenaline Signaling Pathway
This compound is a combination of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline combines noradrenaline and theophylline.[5][6] The overall effect is a result of the interplay between these components.
-
Adrenergic Stimulation: The norephedrine and noradrenaline components directly and indirectly stimulate β1-adrenergic receptors in the heart. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy).[5][6] The noradrenaline component also stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[7]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety inhibits phosphodiesterases, the enzymes responsible for breaking down cAMP. This inhibition leads to a sustained elevation of intracellular cAMP levels, thereby amplifying the effects of β1-adrenergic stimulation.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 3. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Cafedrine and Phenylephrine in the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical application of Cafedrine and phenylephrine (B352888), two vasopressor agents utilized in the management of hypotension. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective data from comparative studies, detailing experimental protocols, and visualizing key signaling pathways.
Executive Summary
This compound, often used in a 20:1 combination with theodrenaline, and phenylephrine are both effective in treating hypotension, particularly in the context of spinal anesthesia-induced hypotension during cesarean sections. However, they exhibit distinct pharmacological profiles. Phenylephrine is a direct-acting, selective α1-adrenergic receptor agonist that primarily induces vasoconstriction, leading to an increase in blood pressure.[1][2][3] This action can sometimes be accompanied by a reflex decrease in heart rate.[3] In contrast, this compound, a molecular linkage of norephedrine (B3415761) and theophylline (B1681296), exerts its effects through a combination of direct and indirect sympathomimetic actions, primarily targeting β1-adrenoceptors to increase cardiac output and stroke volume, with minimal impact on heart rate or systemic vascular resistance.[4][5][6] The theophylline component of this compound also contributes to its mechanism by inhibiting phosphodiesterases, which enhances the adrenergic response.[4][5]
A retrospective cohort study comparing the two drugs in the context of spinal anesthesia-induced maternal hypotension during cesarean section found that phenylephrine was not superior to the this compound/theodrenaline combination (Akrinor).[7][8][9] While blood pressure was slightly higher in the phenylephrine group during the procedure, hypotension occurred more frequently upon arrival at the intermediate care unit.[8][10] Notably, the incidence of fetal acidosis was significantly higher with phenylephrine.[7][8]
Data Presentation: Hemodynamic Effects
The following table summarizes the key hemodynamic parameters observed in a retrospective cohort study comparing phenylephrine and a this compound/theodrenaline combination (Akrinor) for the treatment of spinal anesthesia-induced maternal hypotension during cesarean section.
| Parameter | Phenylephrine Group | This compound/Theodrenaline (Akrinor) Group | Key Findings | Reference |
| Systolic Blood Pressure (SBP) during Cesarean Section | Slightly higher | Slightly lower | Blood pressure was slightly better maintained with phenylephrine during the procedure. | [8][10] |
| Incidence of Hypotension (<100 mm Hg SBP) at IMC Arrival | Significantly more frequent | Less frequent | Patients receiving phenylephrine had a higher incidence of hypotension after surgery. | [8][10] |
| Heart Rate | Lower | Maintained | Phenylephrine was associated with a lower heart rate. | [7][8] |
| Rescue Medication Requirement | Significantly more frequent | Less frequent | More rescue medication was needed in the phenylephrine cohort. | [7][8] |
| Mean Umbilical Arterial pH | No statistical difference | No statistical difference | [7][8] | |
| Incidence of Fetal Acidosis (pH < 7.2) | Significantly higher | Lower | The risk of fetal acidosis was greater with phenylephrine use. | [7][8] |
Experimental Protocols
The primary comparative data is derived from a retrospective single-centre cohort study.
Study Design: A single-centre retrospective data cohort study.[7][8]
Patient Population: All obstetric patients who were scheduled for a cesarean section over a 2-year period. A total of 852 data sets were included, with 412 in the phenylephrine cohort and 440 in the Akrinor cohort.[8][10]
Interventions:
-
Phenylephrine Cohort: Prophylactic intravenous administration of phenylephrine to maintain blood pressure after spinal anesthesia.[7][8]
-
This compound/Theodrenaline (Akrinor) Cohort: Reactive intravenous administration of this compound/theodrenaline (Akrinor) to maintain blood pressure after spinal anesthesia.[7][8] Akrinor was typically given as an intravenous bolus.[7]
Main Outcome Measures:
-
Maternal hypotension and heart rate during the cesarean section and after admission to the Intermediate Care Unit (IMC).[7][8]
-
Maternal volume resuscitation and the use of rescue medication.[7][8]
Signaling Pathways
Phenylephrine Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist.[1][2] Its binding to the α1-receptor on vascular smooth muscle cells initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and leading to smooth muscle contraction and vasoconstriction.[1]
Caption: Phenylephrine's α1-adrenergic signaling cascade.
This compound Signaling Pathway
This compound's mechanism is more complex, involving both direct and indirect sympathomimetic actions.[4] The norephedrine component of this compound stimulates the release of endogenous noradrenaline, which then acts on β1-adrenergic receptors in the heart.[5][11] This, along with a direct agonistic effect at β1-receptors, activates a Gs-protein coupled pathway, leading to adenylyl cyclase activation and increased cyclic AMP (cAMP) production.[5][11] Elevated cAMP enhances cardiac contractility (inotropy). The theophylline component of this compound inhibits phosphodiesterase (PDE), the enzyme that degrades cAMP, thereby potentiating the β1-adrenergic effects.[4][5][6]
Caption: this compound's dual-action signaling pathway.
Conclusion
Both this compound and phenylephrine are effective vasopressors, but their distinct mechanisms of action lead to different hemodynamic profiles and clinical considerations. Phenylephrine's potent α1-adrenergic agonism results in reliable vasoconstriction but may be associated with reflex bradycardia and, in some cases, an increased risk of fetal acidosis. This compound, particularly in combination with theodrenaline, offers a different approach by primarily enhancing cardiac output with minimal effects on heart rate and systemic vascular resistance. The choice between these agents should be guided by the specific clinical scenario, considering the desired hemodynamic effect and potential side effects. Further prospective, randomized controlled trials are warranted to definitively establish the relative efficacy and safety of these two agents in various clinical settings.
References
- 1. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. crnaschoolprepacademy.com [crnaschoolprepacademy.com]
- 4. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
A Comparative Analysis of Cafedrine and Other Key Inotropic Agents in Critical Care
A detailed examination of the hemodynamic performance and underlying mechanisms of Cafedrine, Dobutamine, Dopamine, and Milrinone, supported by experimental data and clinical trial outcomes, to guide researchers and drug development professionals.
In the management of acute heart failure and hypotensive states, the selection of an appropriate inotropic agent is critical. These agents, which enhance cardiac contractility, differ significantly in their mechanisms of action, leading to distinct hemodynamic profiles. This guide provides a comparative study of this compound, a sympathomimetic agent, against three other widely used inotropes: Dobutamine, Dopamine, and Milrinone.
Mechanism of Action: A Divergent Approach to Inotropy
The inotropic agents discussed herein achieve their effects through various signaling pathways, primarily centered around increasing intracellular calcium concentration in cardiomyocytes.
This compound , often administered in a 20:1 combination with Theodrenaline, exerts its effects through a dual mechanism. It stimulates both β1-adrenergic receptors, leading to increased cardiac contractility, and α-adrenergic receptors, which contributes to vasoconstriction.[1][2][3] Furthermore, its theophylline (B1681296) component provides a non-specific phosphodiesterase (PDE) inhibitory effect, which further potentiates the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3]
Dobutamine is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist, resulting in a potent increase in myocardial contractility with a relatively weaker effect on heart rate.[4][5] It also has mild β2- and α1-adrenergic effects.[4]
Dopamine's effects are notably dose-dependent. At low doses, it primarily stimulates dopaminergic receptors, leading to renal and mesenteric vasodilation.[6][7][8][9] At intermediate doses, it activates β1-adrenergic receptors, increasing cardiac contractility.[6][7][8][9] At high doses, α1-adrenergic stimulation predominates, causing significant vasoconstriction.[6][7][8][9]
Milrinone is a phosphodiesterase III (PDE III) inhibitor.[10][11] By preventing the breakdown of cAMP in cardiac and vascular smooth muscle cells, it increases intracellular calcium levels in cardiomyocytes, leading to enhanced contractility, and promotes vasodilation.[10][11]
Signaling Pathway Diagrams
This compound/Theodrenaline Signaling Pathway
Caption: this compound/Theodrenaline signaling pathway.
Dobutamine Signaling Pathway
Caption: Dobutamine signaling pathway.
Dopamine Signaling Pathway (Dose-Dependent)
Caption: Dose-dependent signaling of Dopamine.
Milrinone Signaling Pathway
References
- 1. ccpem.blog [ccpem.blog]
- 2. researchgate.net [researchgate.net]
- 3. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone, Dobutamine Comparable for Cardiogenic Shock: DOREMI | tctmd.com [tctmd.com]
- 5. urotoday.com [urotoday.com]
- 6. Plain language summary of the HERO study comparing relugolix with leuprolide for men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. tandfonline.com [tandfonline.com]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 11. Milrinone vs Dobutamine for the Management of Cardiogenic Shock: Implications of Renal Function and Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cafedrine and Standard Vasopressors in Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cafedrine/Theodrenaline (C/T), a vasopressor commonly used in some European countries, with standard vasopressors such as phenylephrine (B352888) and ephedrine (B3423809). The information is compiled from recent clinical trials to offer an objective overview of performance, supported by experimental data.
Executive Summary
This compound/Theodrenaline (C/T) is a fixed 20:1 combination of two active substances. Clinical trials, particularly in the management of anesthesia-induced hypotension, suggest that C/T offers effective blood pressure stabilization with a potentially more stable heart rate profile compared to ephedrine. When compared with phenylephrine, C/T has demonstrated comparable efficacy in managing maternal hypotension during cesarean sections, with some studies indicating a lower incidence of certain neonatal adverse events. This guide will delve into the quantitative data from these trials, the methodologies employed, and the underlying signaling pathways of each vasopressor.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials comparing this compound/Theodrenaline with ephedrine and phenylephrine.
Table 1: this compound/Theodrenaline vs. Ephedrine in Intraoperative Hypotension (HYPOTENS Trial)
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (E) | p-value | Key Findings |
| Blood Pressure Stabilization | Effective | Effective | Not specified as superior | Both drugs effectively stabilized blood pressure. Post-hoc analysis suggested a more pronounced increase from baseline with C/T.[1] |
| Additional Boluses Required | Fewer | More | < 0.01 | Fewer additional boluses were needed with C/T to manage hypotension.[1][2] |
| Incidence of Tachycardia (HR ≥ 100 bpm) | Comparable | Comparable | Not specified as different | The overall incidence of tachycardia was similar between the two groups.[1] |
| Heart Rate Stability | Stable | Dose-dependent elevation | Not specified | Post-hoc analysis showed that ephedrine produced dose-dependent increases in heart rate, while it remained stable with C/T.[1] |
| Physician Treatment Satisfaction | Higher | Lower | Not specified | A higher proportion of anesthetists rated treatment precision and rapidity of onset as good or very good with C/T.[1] |
| Neonatal Outcomes (Caesarean Section Cohort) | Favorable | Favorable | Both treatments resulted in favorable neonatal outcomes. | |
| Base Deficit and Lactate (Neonatal) | Lower | Greater | < 0.01 | An increased base deficit with ephedrine suggests a potential for reduced oxygen supply or increased demand in fetal circulation.[2] |
Table 2: this compound/Theodrenaline vs. Phenylephrine in Spinal Anesthesia-Induced Maternal Hypotension (Retrospective Cohort Study)
| Parameter | This compound/Theodrenaline (Akrinor) | Phenylephrine | p-value | Key Findings |
| Maternal Systolic Blood Pressure (SBP) during CS | Slightly lower | Slightly higher | Not specified | Blood pressure was slightly higher in the phenylephrine group during the procedure.[3][4] |
| Hypotension (SBP < 100 mm Hg) post-surgery | Lower incidence (3.0%) | Higher incidence (13.1%) | Not specified | Hypotension occurred significantly more often upon arrival at the Intermediate Care unit after surgery with phenylephrine.[3][4] |
| Maternal Heart Rate | Higher | Lower | Not specified | Heart rate was lower in the phenylephrine cohort.[3][4] |
| Rescue Medication Use | Less frequent | More frequent | Not specified | Rescue medication was given significantly more often to patients in the phenylephrine group.[3][4] |
| Mean Umbilical Arterial pH | No statistical difference | No statistical difference | Not specified | There was no significant difference in the mean umbilical arterial pH levels between the two groups.[3][4] |
| Incidence of Neonatal Acidosis (pH < 7.2) | Lower (2.3%) | Higher (6.5%) | Not specified | The incidence of fetal acidosis was significantly higher with phenylephrine.[3][4] |
Experimental Protocols
HYPOTENS Trial (this compound/Theodrenaline vs. Ephedrine)
-
Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.[1]
-
Patient Population: The trial included two cohorts. Cohort A consisted of patients aged ≥50 years with pre-existing comorbidities (ASA classification 2-4) undergoing elective surgery under general anesthesia with propofol (B549288) and fentanyl.[5] Cohort B included patients aged ≥18 years undergoing a caesarean section under spinal anesthesia.[5]
-
Intervention: Patients with intraoperative hypotension (defined as systolic blood pressure < 100 mm Hg or a drop of >20% from baseline for Cohort A, and < 100 mm Hg or >10% drop for Cohort B) received either this compound/Theodrenaline or ephedrine as per the routine clinical practice of the participating department.[5]
-
Primary Endpoints: The primary objectives were to assess the speed of onset and the ability to restore blood pressure without a significant increase in heart rate.[2]
-
Data Collection: Blood pressure and heart rate were carefully monitored, with at least 7 measurements within the first 15 minutes after the initial drug administration.[5]
Retrospective Cohort Study (this compound/Theodrenaline vs. Phenylephrine)
-
Study Design: A single-center retrospective data cohort study.[3]
-
Patient Population: All obstetric patients who were scheduled for a caesarean section over a 2-year period.[4] A total of 852 datasets were included (n=440 for Akrinor, n=412 for phenylephrine).[4]
-
Intervention: Patients received either intravenous phenylephrine prophylactically or this compound/Theodrenaline (Akrinor) reactively to maintain blood pressure following spinal anesthesia.[4]
-
Main Outcome Measures: Maternal hypotension, heart rate during and after the caesarean section, fetal arterial cord pH and base excess levels, maternal volume resuscitation, and the use of rescue medication.[4]
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of this compound/Theodrenaline, phenylephrine, and ephedrine can be attributed to their different mechanisms of action at the cellular level.
This compound/Theodrenaline Signaling Pathway
This compound/Theodrenaline is a combination of norephedrine (B3415761) and theophylline (B1681296) (forming this compound) and noradrenaline and theophylline (forming theodrenaline).[6][7] Its action is multifactorial:
-
Direct β1-Adrenergic Stimulation: The noradrenaline component directly stimulates β1-adrenergic receptors in cardiomyocytes. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent enhancement of cardiac contractility (inotropy).[6][7]
-
Indirect Sympathomimetic Action: The norephedrine component triggers the release of endogenous noradrenaline from nerve endings, further stimulating adrenergic receptors.[6][7]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component is thought to inhibit phosphodiesterases (particularly PDE3 in cardiac tissue), which slows the degradation of cAMP.[6][7] This amplifies the effects of β1-adrenergic stimulation.[6][7]
-
α1-Adrenergic Stimulation: The noradrenaline component also activates α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[6][7]
Phenylephrine Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist. Its primary effect is vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This can, in turn, induce a reflex bradycardia (a decrease in heart rate).
Ephedrine Signaling Pathway
Ephedrine has a mixed mechanism of action, acting as both a direct and indirect sympathomimetic agent. It directly stimulates both α- and β-adrenergic receptors and also enhances the release of norepinephrine (B1679862) from sympathetic neurons. This results in increased heart rate, cardiac output, and blood pressure.
Conclusion
The choice of vasopressor for the management of hypotension depends on the specific clinical scenario, including the underlying cause of hypotension and the patient's comorbidities. This compound/Theodrenaline presents a viable alternative to standard vasopressors like ephedrine and phenylephrine, with a distinct pharmacodynamic profile. The HYPOTENS trial suggests that C/T may offer more stable heart rate control compared to ephedrine. The retrospective data in obstetric patients indicate that C/T is a comparable, and in some aspects, potentially more favorable option than phenylephrine with regard to neonatal outcomes. Further randomized controlled trials are warranted to confirm these findings and to delineate the precise role of this compound/Theodrenaline in various clinical settings. Researchers and drug development professionals should consider these comparative data when designing future studies and developing novel vasopressor agents.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cafedrine: A Comparative Analysis with Other Sympathomimetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a sympathomimetic agent used for the treatment of hypotension. It is a synthetic compound that combines norephedrine (B3415761), an indirect sympathomimetic, with theophylline (B1681296), a phosphodiesterase (PDE) inhibitor. In clinical practice, it is often administered in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) under the brand name Akrinor™. This guide provides a comprehensive comparison of this compound with other sympathomimetic drugs, focusing on its mechanism of action, pharmacokinetics, and clinical effects, supported by available experimental data.
Mechanism of Action
This compound exerts its sympathomimetic effects through a dual mechanism:
-
Indirect Adrenergic Stimulation: The norephedrine component of this compound is responsible for its indirect sympathomimetic action. Norephedrine displaces norepinephrine (B1679862) from presynaptic nerve terminals, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. The released norepinephrine then stimulates both α- and β-adrenergic receptors, leading to vasoconstriction, increased heart rate, and enhanced cardiac contractility.[1][2]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of this compound acts as a non-selective PDE inhibitor.[1][2] By inhibiting PDEs, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation within the cell. In cardiac muscle, increased cAMP levels potentiate the effects of β-adrenergic stimulation, resulting in a more pronounced positive inotropic (increased contractility) and chronotropic (increased heart rate) response.[1][2] In vascular smooth muscle, the accumulation of cGMP can lead to vasodilation, which may counteract the vasoconstrictor effects of α-adrenergic stimulation.
The combination with theodrenaline in Akrinor™ adds a direct α- and β-adrenergic agonist (noradrenaline) to the formulation, providing a rapid onset of action.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Pharmacodynamic Comparison
A direct comparison of the in vitro potencies of this compound with other sympathomimetics is limited by the availability of specific receptor binding affinity (Ki) and functional potency (EC50) data for this compound at individual adrenergic receptor subtypes. However, in vitro studies on the combination product Akrinor™ (this compound/theodrenaline) provide some insights.
| Parameter | Akrinor™ (this compound/Theodrenaline) | Norepinephrine | Ephedrine (B3423809) |
| Primary Mechanism | Indirect & Direct Adrenergic Agonist, PDE Inhibitor | Direct α and β Adrenergic Agonist | Direct and Indirect Adrenergic Agonist |
| EC50 (Cardiac Contractility) | 41 ± 3 mg/L (in human atrial trabeculae)[3] | Data not available under comparable conditions | Data not available under comparable conditions |
| Receptor Selectivity | α and β adrenergic | α > β1 > β2 | α and β adrenergic |
Pharmacokinetic Comparison
| Parameter | This compound | Ephedrine | Norepinephrine |
| Metabolism | Metabolized to norephedrine and other minor metabolites.[3] | Minimal hepatic metabolism. | Primarily metabolized by MAO and COMT in the liver and other tissues. |
| Half-life | Approximately 60 minutes.[4] | 3-6 hours. | 2-3 minutes. |
| Excretion | Primarily renal. | Primarily renal, largely as unchanged drug. | Renal, as metabolites. |
Clinical Comparison: Hemodynamic Effects
Clinical trials have compared the hemodynamic effects of the this compound/theodrenaline combination with ephedrine and norepinephrine for the treatment of intraoperative hypotension.
This compound/Theodrenaline vs. Ephedrine (HYPOTENS Trial)
A prospective, non-interventional study compared the effectiveness of this compound/theodrenaline with ephedrine in patients with intraoperative hypotension.[5]
| Hemodynamic Parameter | This compound/Theodrenaline | Ephedrine |
| Systolic Blood Pressure (SBP) Increase | More pronounced increase from baseline from 5 minutes onwards (p < 0.02).[5] | Less pronounced increase compared to this compound/Theodrenaline.[5] |
| Heart Rate | Remained stable.[5] | Dose-dependent elevation.[5] |
| Additional Boluses Required | Fewer.[5] | More.[5] |
This compound/Theodrenaline vs. Norepinephrine (HERO Trial Design)
The HERO trial is a randomized, open-label study designed to compare the hemodynamic effects of this compound/theodrenaline with norepinephrine for the treatment of intraoperative hypotension after induction of general anesthesia. The primary endpoints are the difference in average mean arterial pressure (MAP) during continuous infusion and the difference in average cardiac index during the initial bolus phase. First results are anticipated in 2024.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype.
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).
-
Non-radiolabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
Replicating Key Findings from Early Cafedrine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cafedrine, focusing on the key findings from its early foundational studies. It is intended to offer a historical perspective on the initial understanding of this compound's pharmacological properties and to place these findings in the context of contemporary alternatives. This document summarizes quantitative data, outlines experimental protocols as described in available literature, and visualizes key pathways and workflows to facilitate a deeper understanding of this cardiac stimulant.
Executive Summary
This compound is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline.[1] It is most commonly used in a 20:1 combination with theodrenaline (B228420) (a linkage of noradrenaline and theophylline) to treat hypotensive states, particularly during anesthesia.[2] Early research established that this combination, marketed as Akrinor®, rapidly increases mean arterial pressure (MAP) primarily by enhancing cardiac contractility (positive inotropy) and increasing cardiac output, with minimal effects on heart rate or systemic vascular resistance.[2][3] The primary mechanism of action is understood to be a dual effect: direct stimulation of β1-adrenergic receptors in the heart muscle and non-specific inhibition of phosphodiesterases (PDEs), which prevents the degradation of cyclic AMP (cAMP) and thus potentiates the β1-adrenergic effects.[4]
Comparative Hemodynamic Effects
The following table summarizes the key hemodynamic findings from early and subsequent studies on the this compound/Theodrenaline combination, compared with other vasopressors like Ephedrine and Phenylephrine.
| Parameter | This compound/Theodrenaline | Ephedrine | Phenylephrine |
| Mean Arterial Pressure (MAP) | Rapid and significant increase.[3][5] An increase of 11 ± 16 mmHg within 5 minutes has been reported.[5][6] | Increases MAP. | Potent vasoconstrictor, increases MAP. |
| Cardiac Output (CO) | Increased.[3] | Variable effects, may increase. | Can decrease CO due to reflex bradycardia. |
| Heart Rate (HR) | Mostly unchanged or slightly decreased.[2][3] | Can cause tachycardia. | Often causes reflex bradycardia. |
| Systemic Vascular Resistance (SVR) | Mostly unchanged.[2][3] | Variable effects. | Markedly increased. |
| Stroke Volume (SV) | Increased.[2] | May increase. | Can be reduced. |
Experimental Protocols
Early In-Vivo Hemodynamic Studies (Reconstructed)
Objective: To characterize the cardiovascular effects of this compound and its combination with Theodrenaline in humans.
Methodology (based on summaries of Fischer and Weis, 1965; Sternitzke et al., 1975, 1984):
-
Subjects: Healthy volunteers or patients without significant cardiovascular disease.
-
Intervention: Intravenous administration of this compound alone, Theodrenaline alone, or the 20:1 combination of this compound and Theodrenaline.
-
Measurements:
-
Hemodynamic Monitoring: Continuous or frequent intermittent monitoring of arterial blood pressure (systolic, diastolic, and mean), heart rate, and potentially cardiac output using methods available at the time (e.g., dye dilution or thermodilution).
-
Data Collection: Recording of baseline hemodynamic parameters before drug administration and at specified time points after administration to capture the onset, peak, and duration of effects.
-
-
Key Findings Investigated: The primary outcomes of interest were changes in MAP, HR, CO, and calculated SVR. These studies aimed to demonstrate the positive inotropic and pressor effects of the drug combination while noting the relative lack of tachycardia.[2]
Early In-Vitro Mechanism of Action Studies (Reconstructed)
Objective: To elucidate the cellular mechanism of action of this compound.
Methodology (based on summaries of early pharmacological research):
-
Preparation: Isolated animal heart preparations (e.g., Langendorff-perfused heart) or isolated cardiac muscle tissue (e.g., papillary muscle or atrial trabeculae).
-
Intervention:
-
Application of this compound to the tissue bath or perfusate in increasing concentrations.
-
In some experiments, pre-treatment with adrenergic receptor antagonists (e.g., propranolol (B1214883) for β-blockade) to determine the role of adrenergic stimulation.
-
Assessment of phosphodiesterase inhibition, likely through biochemical assays measuring cAMP levels in response to the drug.
-
-
Measurements:
-
Contractility: Measurement of the force of contraction of the isolated cardiac muscle.
-
Heart Rate: Measurement of the spontaneous beating rate of the isolated heart preparation.
-
Biochemical Assays: Quantification of cAMP levels in cardiac tissue homogenates.
-
-
Key Findings Investigated: These studies aimed to confirm the direct positive inotropic and chronotropic effects on cardiac tissue and to dissect the relative contributions of β-adrenoceptor stimulation and PDE inhibition to the overall effect.[4]
Modern Comparative Clinical Trial Protocol (Example)
Objective: To compare the efficacy and safety of this compound/Theodrenaline with a standard vasopressor (e.g., Ephedrine or Noradrenaline) for the treatment of intraoperative hypotension.
Methodology (based on the HYPOTENS and HERO study designs): [7]
-
Study Design: A prospective, multicenter, randomized, open-label, parallel-group study.[7]
-
Participants: Patients undergoing surgery under general or regional anesthesia who develop hypotension (defined as a drop in systolic blood pressure below a certain threshold, e.g., 80% of baseline).[2]
-
Intervention:
-
Treatment Group: Intravenous bolus of this compound/Theodrenaline (e.g., 1.0 mg/kg this compound component).
-
Control Group: Intravenous bolus of the comparator vasopressor (e.g., Ephedrine or Noradrenaline) at an equipotent dose.[7]
-
-
Measurements:
-
Primary Endpoint: Time to achieve a predefined increase in MAP (e.g., 10% from nadir) or restoration to a target MAP.[5]
-
Secondary Endpoints: Incidence of tachycardia or bradycardia, total dose of vasopressor required, need for rescue medication, and other hemodynamic parameters (cardiac index, stroke volume variation) measured using advanced monitoring (e.g., transpulmonary thermodilution).[2]
-
-
Data Analysis: Statistical comparison of the primary and secondary endpoints between the two treatment groups.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound/Theodrenaline and a typical experimental workflow for a comparative study.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 3. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine, more than a vasopressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - AINS - Anästhesiologie · Intensivmedizin · Notfallmedizin · Schmerztherapie / Abstract [thieme-connect.com]
- 7. Opposing acute and chronic behavioural effects of a beta-blocker, propranolol, in the rat [ouci.dntb.gov.ua]
Independent Validation of Cafedrine's Effect on Cardiac Output: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of Cafedrine (B87544), administered as a 20:1 combination with Theodrenaline (B228420), and its alternatives—Dobutamine (B195870), Epinephrine, and Noradrenaline—with a focus on their impact on cardiac output. The information is compiled from a systematic review of available clinical and preclinical data.
Comparative Hemodynamic Effects
The following table summarizes the quantitative effects of this compound/Theodrenaline and its alternatives on key hemodynamic parameters. It is important to note that the data are derived from studies conducted in different patient populations and under various clinical settings, which may limit direct comparability.
| Drug | Dosage | Patient Population | Change in Cardiac Index (CI) | Change in Systemic Vascular Resistance Index (SVRI) | Change in Heart Rate (HR) | Change in Mean Arterial Pressure (MAP) |
| This compound/Theodrenaline | 60 mg/3 mg bolus | Anesthesia-induced hypotension | ▲ +17%[1] | ▲ +42%[1] | Minimal change[2][3][4] | ▲ Approx. 60% (after 10 min)[1] |
| Dobutamine | 8 µg/kg/min | Post-open heart surgery | ▲ from 2.54 to 3.50 L/min/m²[5] | ▼ Decreased[5] | ▲ from 87.6 to 108.9 beats/min[5] | ▲ from 91.8 to 96.2 mmHg[5] |
| Epinephrine | 10-20 µg bolus (push dose) | Hypotension during critical care transport | Not reported | Not reported | ▲ Median +2.0 beats/min[6] | ▲ Median +13.0 mmHg[6] |
| Norepinephrine (B1679862) | Titrated to MAP ≥65 mmHg | Septic shock | ▲ from 3.2 to 3.6 L/min/m²[7] | Not specified | Minimal change | ▲ from 54 to 76 mmHg[7] |
| Increased dose | Septic shock | ▲ +11%[8] | Not specified | Not specified | Not specified |
Experimental Protocols
The following sections detail the typical methodologies used in the cited studies to assess the hemodynamic effects of these cardiovascular drugs.
Measurement of Cardiac Output
A prevalent method for determining cardiac output in the clinical setting is thermodilution . This technique can be performed intermittently or continuously.
-
Pulmonary Artery Catheter (Swan-Ganz) : A known volume of a cold saline solution is injected into the right atrium through a proximal port of the catheter.[9] The change in blood temperature is measured by a thermistor at the distal end of the catheter located in the pulmonary artery.[9] A computer then calculates the cardiac output based on the temperature change over time using the Stewart-Hamilton equation.[10] For accuracy, multiple injections are typically performed, and the results are averaged.[9]
-
Transpulmonary Thermodilution (PiCCO System) : This less invasive method involves a central venous catheter and a specific arterial catheter (e.g., in the femoral or axillary artery).[11][12] A cold injectate is administered through the central venous line, and the temperature change is detected by a thermistor on the arterial catheter.[13] This method provides intermittent cardiac output measurements and can be used to calibrate a continuous cardiac output value derived from arterial pulse contour analysis.[11][14]
Hemodynamic Monitoring
Continuous monitoring of arterial blood pressure is achieved through an arterial line. Other hemodynamic parameters such as central venous pressure and pulmonary artery pressure are measured using a central venous or pulmonary artery catheter, respectively. Systemic vascular resistance is typically calculated from cardiac output and blood pressure measurements.
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of these drugs stem from their unique interactions with adrenergic receptors and subsequent intracellular signaling cascades.
This compound/Theodrenaline Signaling Pathway
The combination of this compound and theodrenaline exerts its effect through a multi-faceted mechanism. The norephedrine (B3415761) component of this compound triggers the release of endogenous noradrenaline, which, along with the noradrenaline component of theodrenaline, activates β1-adrenergic receptors in cardiomyocytes.[4] This activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and enhanced inotropy. The theophylline (B1681296) component is believed to inhibit phosphodiesterases, further augmenting cAMP levels.[4]
Dobutamine Signaling Pathway
Dobutamine is a direct-acting synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[5] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins, resulting in increased intracellular calcium levels and enhanced myocardial contractility.
Epinephrine and Noradrenaline Signaling Pathway
Both Epinephrine and Noradrenaline are endogenous catecholamines that act on adrenergic receptors. Epinephrine stimulates both α and β receptors, while Noradrenaline has a stronger affinity for α-receptors and a lesser effect on β1-receptors. The β1-adrenergic stimulation in the heart follows a similar pathway to Dobutamine, leading to increased inotropy and chronotropy. The α1-adrenergic stimulation in vascular smooth muscle causes vasoconstriction.
Experimental Workflow for Assessing Cardiac Output
The following diagram illustrates a typical workflow for an experimental study evaluating the effect of an intravenous inotropic agent on cardiac output.
References
- 1. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic effects of dobutamine in patients following open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Push Dose Epinephrine Use in the Management of Hypotension During Critical Care Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine increases cardiac preload and reduces preload dependency assessed by passive leg raising in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 10. partone.litfl.com [partone.litfl.com]
- 11. clinicalview.gehealthcare.com [clinicalview.gehealthcare.com]
- 12. documents.philips.com [documents.philips.com]
- 13. PiCCO Monitoring System – Advanced Hemodynamic Insights - Getinge [getinge.com]
- 14. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of Cafedrine in Controlled Hypotension Models
This guide provides a detailed comparison of the hemodynamic effects of cafedrine (B87544), typically administered in combination with theodrenaline (B228420), against a baseline hypotensive state, serving as a proxy for a placebo control in the context of controlled hypotension models. The data is compiled from clinical studies investigating the use of this compound/theodrenaline for treating anesthesia-induced hypotension. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, in a 20:1 combination with theodrenaline, is a sympathomimetic agent used for the management of hypotensive states, particularly those induced by anesthesia. Clinical evidence demonstrates its efficacy in rapidly increasing mean arterial pressure (MAP) by exerting combined effects on preload, contractility, and afterload, while having a minimal effect on heart rate.[1][2] The drug combination acts through a dual mechanism involving direct and indirect sympathomimetic actions and phosphodiesterase inhibition. While direct placebo-controlled trials in induced hypotension models are not prevalent in the reviewed literature, the consistent and significant restoration of hemodynamic parameters from a hypotensive baseline provides strong evidence of its therapeutic effect.
Hemodynamic Effects: this compound/Theodrenaline vs. Hypotensive Baseline
The following tables summarize the quantitative data from studies where this compound/theodrenaline was administered to treat anesthesia-induced hypotension. The "Baseline" represents the hemodynamic parameters during the hypotensive state before intervention, effectively serving as the control condition for comparison.
Table 1: Hemodynamic Changes Following this compound/Theodrenaline Administration
| Parameter | Baseline (Hypotensive State) | Post-Administration (10 min) | Percentage Change | Reference |
| Mean Arterial Pressure (MAP) | ~60 mmHg | Increased by ~60% | ~+60% | [1] |
| Cardiac Index (CI) | Not specified | Increased by 17% | +17% | [1] |
| Systemic Vascular Resistance Index (SVRI) | Not specified | Increased by 42% | +42% | [1] |
| Global End-Diastolic Index (GEDI) | Not specified | Increased by 9% | +9% | [1] |
| Maximum Pressure Increase in Aorta (dPmx) | Not specified | Increased by 31% | +31% | [1] |
| Global Ejection Fraction (GEF) | Not specified | Remained constant | 0% | [1] |
| Heart Rate (HR) | Not specified | Not clinically significant change | Minimal | [3] |
Table 2: Time to Effect of this compound/Theodrenaline
| Parameter | Time to 10% MAP Increase (Women) | Time to 10% MAP Increase (Men) | Time to Peak MAP | Reference |
| Time | 7.2 ± 4.6 min | 8.6 ± 6.3 min | 17.4 ± 9.0 min | [3] |
Experimental Protocols
The data presented is primarily from prospective and retrospective observational studies in patients undergoing surgery with general or regional anesthesia.
Study on Anesthesia-Induced Hypotension
-
Objective: To investigate the hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension.[1]
-
Study Design: A prospective observational study.[1]
-
Participants: 20 patients scheduled for elective major abdominal surgery.[1]
-
Method of Inducing Hypotension: Total intravenous anesthesia (TIVA) with propofol (B549288) and remifentanil was administered to induce a decrease in mean arterial blood pressure (MAP) below 60 mm Hg.[1]
-
Intervention: Patients with MAP below 60 mm Hg were treated with 60 mg of this compound and 3 mg of theodrenaline (caf/theo).[1]
-
Hemodynamic Monitoring: Parameters such as systemic vascular resistance index (SVRI), cardiac index (CI), global end-diastolic index (GEDI), maximum pressure increase in the aorta (dPmx), and global ejection fraction (GEF) were assessed using transpulmonary thermodilution (PiCCO2-Monitor).[1]
Retrospective Analysis of General and Regional Anesthesia
-
Objective: To investigate the effects of this compound/theodrenaline in patients undergoing general or regional anesthesia.[2]
-
Study Design: A retrospective analysis of pooled data.[2]
-
Participants: 297 patients.[2]
-
Method of Inducing Hypotension: Hypotension occurred as a consequence of the anesthetic procedure.[2]
-
Intervention: Patients received this compound/theodrenaline when their systolic blood pressure dropped below 80% of the baseline value.[2]
-
Data Collection: Mean arterial pressure (MAP) was recorded at baseline and at 5 and 10 minutes after drug administration.[2]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound/Theodrenaline
The therapeutic effect of the this compound/theodrenaline combination is attributed to a multi-faceted mechanism of action. Theodrenaline provides a rapid onset of action through noradrenaline-mediated vasoconstriction.[4][5] this compound, which is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), has a more delayed but longer-lasting effect.[2] The norephedrine component of this compound stimulates the release of endogenous noradrenaline.[2][5] Both the exogenous noradrenaline from theodrenaline and the endogenously released noradrenaline activate β1-adrenoceptors in cardiomyocytes, leading to increased inotropy.[2][5] The theophylline component is thought to enhance and prolong the positive inotropic effect through the inhibition of phosphodiesterase 3.[4]
General Experimental Workflow for Assessing this compound in Anesthesia-Induced Hypotension
The typical experimental workflow in the reviewed clinical studies involves inducing anesthesia in patients, monitoring for a hypotensive event, administering the investigational drug (this compound/theodrenaline), and then continuing to monitor hemodynamic parameters to assess the drug's effect.
References
- 1. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Tissue-Specific Effects of Cafedrine/Theodrenaline
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological effects of the Cafedrine and Theodrenaline (B228420) combination (C/T), commercially known as Akrinor®, across different physiological systems. The primary clinical application of this 20:1 fixed-ratio drug combination is the treatment of hypotensive states, particularly those occurring during anesthesia.[1][2][3] This document synthesizes experimental data to compare its performance against other sympathomimetic agents, details the underlying signaling pathways, and provides exemplary experimental protocols for its study.
This compound is a covalently linked molecule of norephedrine (B3415761) and theophylline, while theodrenaline combines noradrenaline and theophylline.[4][5] Consequently, the drug's action is a composite of direct adrenergic stimulation from noradrenaline, indirect stimulation via norephedrine-induced catecholamine release, and phosphodiesterase (PDE) inhibition by theophylline, which amplifies the adrenergic effects.[1][2][4]
Comparative Cardiovascular Effects
The most pronounced and well-documented effects of C/T are on the cardiovascular system. It effectively restores mean arterial pressure (MAP) by primarily increasing cardiac output, with minimal impact on heart rate and systemic vascular resistance.[1][3][4] This profile distinguishes it from other vasopressors that act predominantly on vascular alpha-receptors.
Table 1: Hemodynamic Effects of this compound/Theodrenaline (C/T) vs. Other Sympathomimetics
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (B3423809) | Phenylephrine / Norfenefrin |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Rapid & significant increase[1][6][7] | Effective increase[8] | Strong increase[9] |
| Cardiac Output / Index (CI) | Increased[1][3][4][7] | Increased[9] | Decreased[9] |
| Heart Rate (HR) | Remains largely unchanged[1][3][4][6] | Dose-dependent increase[8][10] | Reflex bradycardia[1][9] |
| Stroke Volume (SV) | Increased[1][3][4] | Increased | Decreased |
| Systemic Vascular Resistance (SVR) | Remains largely unchanged[1][3][4] | Variable | Markedly increased[1][9] |
| Primary Mechanism | β1-adrenergic (inotropic) & moderate α1-adrenergic effects[1][6] | Direct & indirect α- and β-adrenergic stimulation[9] | Predominantly α1-adrenergic stimulation[1][9] |
Data synthesized from multiple clinical and preclinical studies.[1][6][7][8][9]
A prospective, multicenter study comparing C/T with ephedrine found that while both effectively stabilized blood pressure, C/T required fewer additional boluses or accompanying measures.[8][10] Furthermore, physicians reported higher satisfaction with C/T regarding treatment precision and rapidity of onset, and it was associated with a more stable heart rate compared to the dose-dependent increases seen with ephedrine.[8][10]
Effects on Vascular Tissue
The C/T combination exhibits complex, and sometimes opposing, actions on vascular smooth muscle.
-
α1-Adrenergic Vasoconstriction: The noradrenaline component of theodrenaline and the endogenously released noradrenaline (by norephedrine) stimulate α1-adrenoceptors, leading to vasoconstriction.[1][4]
-
Theophylline-Mediated Vasodilation: Theophylline can inhibit phosphodiesterase (PDE3), preventing the breakdown of cGMP.[2][4] This leads to cGMP accumulation, which can inhibit calcium release into the cytosol, promoting muscle relaxation and counteracting the α1-mediated vasoconstriction.[2][4]
This dual mechanism likely contributes to the observation that systemic vascular resistance remains largely unchanged during C/T administration.[1][3][4] An in vitro study using human internal mammary artery rings found that clinically relevant concentrations of C/T did not cause vasoconstriction and even shifted the noradrenaline concentration-response curve to the right, suggesting a potential α-antagonistic or PDE-inhibitory effect.[11][12]
Effects on Other Tissues
Renal Tissue: Data on renal effects are limited but suggest a favorable profile compared to strong vasopressors. One study noted small, non-significant increases in both glomerular filtration rate and renal blood flow in a small patient cohort.[1][9] This is attributed to C/T's primary effect on cardiac output rather than widespread vasoconstriction, which can be detrimental to renal perfusion.[6][13]
Respiratory and Metabolic Tissues: Comprehensive studies detailing the effects of C/T on respiratory or metabolic tissues are scarce. The sympathomimetic action of its components would theoretically lead to bronchodilation via β2-adrenergic stimulation. From a metabolic standpoint, C/T has been suggested to have a lower lipolytic effect compared to other catecholamines, which could be beneficial, particularly under hypoxic conditions.[13] However, these areas require further dedicated research.
Signaling Pathways and Experimental Workflows
Signaling Mechanisms
The dual action of the this compound/Theodrenaline combination can be visualized through its distinct signaling pathways in cardiac and vascular tissues.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 9. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Cafedrine's Safety Profile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the safety profile of a compound is paramount. This guide provides an objective comparison of Cafedrine's safety profile with other commonly used vasopressors, supported by available clinical and preclinical data. The information is presented to facilitate informed decision-making in drug development and clinical research.
Executive Summary
Comparative Safety Data
The following tables summarize the available quantitative data on the safety profiles of this compound/Theodrenaline and its comparators.
| Drug Combination | Indication | Adverse Effects Profile | Source |
| This compound/Theodrenaline | Intraoperative Hypotension | Tachycardia (comparable to ephedrine), potential for arrhythmias. Generally well-tolerated with a long history of use in some regions. | [1][2] |
| Ephedrine (B3423809) | Intraoperative Hypotension | Tachycardia (dose-dependent), potential for tachyphylaxis, arrhythmias. | [1] |
| Norepinephrine (B1679862) | Intraoperative Hypotension | Potential for bradycardia (reflex), peripheral vasoconstriction. | [3] |
| Phenylephrine (B352888) | Spinal Anesthesia-Induced Hypotension | Higher incidence of bradycardia, potential for decreased cardiac output. | [[“]] |
| Parameter | This compound/Theodrenaline vs. Ephedrine (HYPOTENS Study) | This compound/Theodrenaline vs. Norepinephrine (HERO Study Design) | This compound/Theodrenaline vs. Phenylephrine (Retrospective Study) |
| Blood Pressure Control | Effective stabilization, more pronounced increase from baseline with this compound/Theodrenaline. | Non-inferiority of this compound/Theodrenaline to Norepinephrine is hypothesized. | Phenylephrine maintained slightly higher blood pressure during surgery, but with a higher risk of hypotension post-surgery.[5] |
| Heart Rate | Heart rate remained stable with this compound/Theodrenaline, while ephedrine produced dose-dependent elevated heart rates.[1] | Heart rate is expected to be mostly unaffected by this compound/Theodrenaline, while norepinephrine may cause reflex bradycardia.[3] | Heart rate was lower with phenylephrine.[5] |
| Additional Interventions | Fewer additional boluses or other accompanying measures were required with this compound/Theodrenaline.[1] | Not yet reported. | Rescue medication was more frequently given in the phenylephrine cohort.[5] |
| Neonatal Outcomes (in obstetrics) | Not directly compared in HYPOTENS. | Not applicable. | No statistical difference in mean umbilical arterial pH, but a significantly higher incidence of acidosis (pH <7.2) with phenylephrine.[5][6] |
| Adverse Drug Reactions | Comparable incidence of adverse drug reactions between the two groups.[1] | Not yet reported. | Not explicitly compared in the same manner. |
| Compound | LD50 (Lethal Dose, 50%) | Species | Route of Administration | Source |
| Norephedrine (component of this compound) | 1538 mg/kg | Rat | Oral | [7] |
| 1060 mg/kg | Mouse | Oral | [7] | |
| Theodrenaline | 1140 mg/kg | Mouse | Intraperitoneal | [8] |
| Norepinephrine | 100 µg/kg | Rat | Intravenous | [9][10] |
| 20 mg/kg | Mouse | Oral | [9] | |
| 6 mg/kg | Mouse | Intraperitoneal | [9] |
Note: LD50 data for the combined this compound/Theodrenaline product is not publicly available. The data presented is for the individual components and may not fully reflect the toxicology of the combined product.
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are summarized below to provide context for the presented data.
HYPOTENS Study: this compound/Theodrenaline vs. Ephedrine
-
Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.[1][11][12]
-
Objective: To compare the effectiveness of a 20:1 combination of this compound/Theodrenaline with ephedrine for the treatment of intraoperative hypotension.[1][11]
-
Patient Population: The study included two cohorts: patients aged ≥50 years with comorbidities undergoing general anesthesia and patients undergoing Cesarean section under spinal anesthesia.[11][12]
-
Intervention: Patients received either this compound/Theodrenaline or ephedrine as per the routine clinical practice of the participating department.[1][12]
-
Primary Endpoints: The primary goal was to assess the precision and speed of blood pressure increase to a predetermined target without causing a significant rise in heart rate.[13]
-
Data Collection: Blood pressure and heart rate were carefully monitored at least every 2 minutes for the first 15 minutes after drug administration.[12]
HERO Study: this compound/Theodrenaline vs. Noradrenaline
-
Study Design: A national, randomized, parallel-group, multicenter, and open-label study.[3][14]
-
Objective: To compare the hemodynamic effects of this compound/Theodrenaline and Noradrenaline for the treatment of intraoperative hypotension after induction of general anesthesia.[3][14]
-
Patient Population: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery.[3][14]
-
Intervention: When intraoperative hypotension (MAP <70 mmHg) develops, patients receive either this compound/Theodrenaline or Noradrenaline as a bolus injection, followed by continuous infusion if necessary, to achieve a target MAP of 90 mmHg.[3][14]
-
Primary Endpoints: The study aims to assess the treatment-related difference in average mean arterial pressure during the infusion phase and the difference in the average cardiac index during the bolus phase.[3][14]
-
Hemodynamic Monitoring: Advanced hemodynamic monitoring is used to capture real-time data.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Proposed mechanism of action for this compound/Theodrenaline.
Caption: Experimental workflow of the HYPOTENS clinical trial.
Caption: Experimental workflow of the HERO clinical trial.
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. consensus.app [consensus.app]
- 5. Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Theodrenaline | CAS#:13460-98-5 | Chemsrc [chemsrc.com]
- 9. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Systematic Review of Cafedrine Efficacy in Managing Hypotension
This guide provides a systematic comparison of Cafedrine (B87544), primarily in its widely used 20:1 combination with Theodrenaline (B228420), against other vasopressor agents for the treatment of hypotension, particularly in perioperative settings. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, detailed experimental protocols, and mechanistic insights.
Introduction and Mechanism of Action
This compound is a sympathomimetic agent used to treat hypotensive states. It is most commonly administered as Akrinor®, a fixed 20:1 combination of this compound and theodrenaline.[1][2] This formulation has been an established treatment in Germany since 1963 for managing hypotension during anesthesia and in emergency medicine.[1][3]
The clinical effects of the this compound/theodrenaline (C/T) combination are multifactorial, stemming from the distinct properties of its components:
-
This compound: A covalent link of norephedrine (B3415761) and theophylline (B1681296).[4][5] The norephedrine component acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from nerve endings.[4]
-
Theodrenaline: A covalent link of noradrenaline and theophylline.[4][5] This provides a direct-acting sympathomimetic effect through noradrenaline.
-
Theophylline: A phosphodiesterase (PDE) inhibitor. By slowing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), theophylline enhances the intracellular signaling cascade initiated by β-adrenoceptor stimulation.[4][5]
The combined action results in a rapid increase in mean arterial pressure (MAP), which is primarily driven by an increase in cardiac inotropy, stroke volume, and cardiac output.[1][5] Unlike many other vasopressors, C/T has minimal effect on heart rate and systemic vascular resistance, which is considered an advantage over agents that act predominantly on α1-adrenoceptors.[1][5][6]
The primary cardiac effect of the C/T combination is an increase in inotropy (contractility). This is achieved through a dual mechanism involving direct receptor stimulation and downstream signal amplification. The norephedrine component of this compound triggers the release of endogenous noradrenaline, which, along with the noradrenaline from theodrenaline, activates β1-adrenoceptors on cardiomyocytes.[4][5] This activation stimulates adenylyl cyclase to produce cAMP. The theophylline component of both molecules inhibits PDE3, the primary phosphodiesterase in cardiac tissue, preventing cAMP degradation and thus amplifying the signal, leading to increased cardiac contractility.[4][5]
Comparative Efficacy Data
Clinical studies have evaluated the efficacy of the this compound/theodrenaline (C/T) combination against standard vasopressors like norepinephrine (B1679862) and ephedrine (B3423809), particularly for treating anesthesia-induced hypotension.
A retrospective analysis compared C/T with norepinephrine for managing hypotension during spinal anesthesia for elective caesarean sections. The study found no significant differences in neonatal outcomes, suggesting that norepinephrine is a safe alternative.[7] However, some differences in maternal side effects were noted.[7]
Table 1: Comparison of this compound/Theodrenaline (Group A) vs. Norepinephrine (Group NE) in Caesarean Section
| Parameter | This compound/Theodrenaline (n=82) | Norepinephrine (n=71) | P-Value | Reference |
|---|---|---|---|---|
| Prolonged Hypotension (>10 min) | 10 patients | 12 patients | NS | [7] |
| Clinically Relevant Tachycardia (>50% HR increase) | 2 patients | 0 patients | NS | [7] |
| Nausea | 21 patients (25%) | 25 patients (35%) | 0.1 | [7] |
| Neonatal Umbilical Artery pH | 7.27 | 7.29 | 0.5 | [7] |
| Apgar Score < 7 at 1 min | 3 neonates | 1 neonate | NS | [7] |
NS = Not Statistically Significant
A major randomized controlled trial, the "HERO" study, is currently underway to prospectively compare the hemodynamic effects of C/T versus norepinephrine for intraoperative hypotension.[8][9] The first results are anticipated in 2024 and are expected to provide more definitive evidence for the marketing authorization of C/T as a continuous infusion.[8][9]
The HYPOTENS trial, a large non-interventional study, compared C/T with ephedrine for the treatment of intraoperative hypotension in patients undergoing general anesthesia.[10] While both drugs effectively stabilized blood pressure, post-hoc analysis revealed that the blood pressure increase was more pronounced with C/T.[10] Furthermore, C/T demonstrated a more stable heart rate profile and required fewer additional interventions to restore blood pressure, leading to higher treatment satisfaction among anesthetists.[10]
Table 2: Key Outcomes of the HYPOTENS Trial (C/T vs. Ephedrine)
| Outcome | This compound/Theodrenaline (C/T) | Ephedrine (E) | Key Finding | Reference |
|---|---|---|---|---|
| Blood Pressure | More pronounced increase from baseline | Effective stabilization | C/T showed a stronger pressor effect in post-hoc analysis. | [10] |
| Heart Rate | Remained stable | Produced dose-dependent elevated values | C/T provided greater hemodynamic stability regarding heart rate. | [10] |
| Additional Measures | Fewer required | More required | Fewer additional boluses or other interventions were needed with C/T. | [10] |
| Treatment Satisfaction | Higher | Lower | Anesthetists rated treatment precision and rapidity as better with C/T. |[10] |
A prospective observational study quantified the hemodynamic effects of a 60 mg/3 mg bolus of C/T on patients with anesthesia-induced hypotension. The results underscore that C/T restores blood pressure through a balanced effect on preload, contractility, and afterload.[11]
Table 3: Hemodynamic Changes 10 Minutes After C/T Administration
| Hemodynamic Parameter | Mean Change | Finding | Reference |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | +60% | Significant and effective increase in blood pressure. | [11] |
| Systemic Vascular Resistance Index (SVRI) | +42% | Increase in peripheral resistance contributes to MAP restoration. | [11] |
| Cardiac Index (CI) | +17% | Increase in cardiac output is a primary mechanism of action. | [11] |
| Aortic Blood Flow Peak Velocity (dPmx) | +31% | Indicates a significant increase in myocardial contractility. | [11] |
| Global End-Diastolic Volume Index (GEDI) | +9% | Suggests an increase in cardiac preload. |[11] |
Experimental Protocols
The design of clinical trials is critical to understanding the evidence supporting a drug's use. The protocol for the HYPOTENS study provides a clear example of how the comparative effectiveness of C/T was evaluated in a real-world setting.[12]
-
Study Design: A national, multi-center, prospective, open-label, two-armed, non-interventional study conducted in Germany.[10][12]
-
Objective: To compare the effectiveness of C/T versus ephedrine in restoring arterial blood pressure and on post-operative outcomes in patients with intra-operative hypotension under standard clinical practice.[12]
-
Patient Cohorts:
-
Intervention: Treatment with either C/T or ephedrine was administered as per the routine clinical practice of the participating hospital department.[12]
-
Primary Endpoints: A composite endpoint measuring the lower absolute deviation from a target blood pressure and the incidence of heart rate ≥100 beats/min within the first 15 minutes of treatment.[12]
-
Secondary Endpoints: Included the incidence of post-operative delirium (Cohort A), severity of fetal acidosis (Cohort B), time to reach target blood pressure, and percentage increase in systolic blood pressure.[12]
Conclusion
The available evidence indicates that the 20:1 combination of this compound and theodrenaline is an effective agent for the management of hypotension, particularly in the perioperative setting. Its primary mechanism of increasing cardiac output with minimal impact on heart rate and systemic vascular resistance offers a favorable hemodynamic profile compared to purely α-adrenergic agonists or agents like ephedrine that may induce more significant tachycardia.[1][5][10] It is well-established in clinical practice in Germany and is frequently used in obstetric anesthesia without apparent detrimental effects on neonatal outcomes.[1][7]
While retrospective and non-interventional data are robust, the scientific community awaits the results of the prospective, randomized HERO study to provide a definitive comparison against norepinephrine, a current standard of care.[8] These forthcoming data will be crucial in defining the future role of this compound/theodrenaline in the global landscape of vasopressor therapy.
References
- 1. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ibimapublishing.com [ibimapublishing.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Meta-Analysis of Cafedrine in the Management of Clinical Hypotension
In the landscape of vasopressor agents for the treatment of hypotension, particularly in the perioperative and obstetric settings, the combination of Cafedrine and Theodrenaline (B228420) (C/T) stands as a notable alternative to more commonly used catecholamines and sympathomimetics. This guide provides a comprehensive comparison of this compound/Theodrenaline with other key vasopressors, supported by data from clinical trials and a systematic review of the available literature. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its clinical performance and pharmacological profile.
Executive Summary
This compound, in a fixed 20:1 combination with Theodrenaline, is a sympathomimetic agent utilized for the management of arterial hypotension. A systematic review of the literature indicates that this compound/Theodrenaline effectively and rapidly increases mean arterial pressure, primarily by enhancing cardiac preload, stroke volume, and cardiac output, with minimal effects on systemic vascular resistance and heart rate.[1][2][3][4] Clinical trials have demonstrated its efficacy and safety in comparison to ephedrine (B3423809), phenylephrine (B352888), and norepinephrine (B1679862) in various clinical scenarios, including intraoperative hypotension and hypotension induced by spinal anesthesia for cesarean section.
Comparative Clinical Data
The following tables summarize the quantitative data from key clinical trials comparing this compound/Theodrenaline (C/T) with other vasopressors.
Table 1: this compound/Theodrenaline vs. Ephedrine for Intraoperative Hypotension (HYPOTENS Trial)
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine | Key Findings |
| Study Design | Prospective, national, multicenter, non-interventional | Prospective, national, multicenter, non-interventional | Neither drug was superior in restoring blood pressure to a predefined target. However, C/T demonstrated a more controlled and goal-oriented blood pressure stabilization.[5] |
| Patient Population | 1496 patients in the per-protocol analysis undergoing surgery with general anesthesia. | 1496 patients in the per-protocol analysis undergoing surgery with general anesthesia. | Patients were ≥50 years old with comorbidities (ASA classification 2-4) or undergoing cesarean section under spinal anesthesia. |
| Dosage | At the discretion of the attending anesthesiologist. | At the discretion of the attending anesthesiologist. | - |
| Blood Pressure Response | Blood pressure increase from baseline was more pronounced with C/T in post-hoc analyses. | Effective stabilization of blood pressure was achieved. | C/T required fewer additional boluses or other interventions to stabilize blood pressure.[5] |
| Heart Rate Response | Heart rate remained stable. | Produced a dose-dependent elevation in heart rate. | The incidence of tachycardia was comparable between the two groups.[5] |
| Physician Satisfaction | Higher level of treatment satisfaction reported by anesthetists. | Lower level of treatment satisfaction. | Physicians rated the precision and rapidity of onset as good or very good more frequently with C/T.[5] |
Table 2: this compound/Theodrenaline vs. Ephedrine for Hypotension during Cesarean Section (HYPOTENS Trial - Obstetric Cohort)
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine | Key Findings |
| Study Design | Prospective, non-interventional cohort | Prospective, non-interventional cohort | Blood pressure stabilization was faster and more pronounced with C/T.[6] |
| Patient Population | Women (≥18 years) undergoing cesarean section with spinal anesthesia. | Women (≥18 years) undergoing cesarean section with spinal anesthesia. | Part of the larger HYPOTENS trial. |
| Dosage | Bolus administration at the discretion of the anesthesiologist. | Bolus administration at the discretion of the anesthesiologist. | - |
| Blood Pressure Response | Faster and more pronounced increase in systolic blood pressure. | Effective blood pressure stabilization. | Fewer additional boluses were required with C/T.[6] |
| Heart Rate Response | Lower incidence of tachycardia. | Higher incidence of tachycardia and greater changes in heart rate. | C/T demonstrated an advantage by not inducing significant tachycardia.[6] |
| Neonatal Outcome | Favorable neonatal outcomes. | Favorable neonatal outcomes, but with greater base deficit and lactate (B86563) values compared to C/T. | Both treatments were associated with good neonatal outcomes.[6] |
Experimental Protocols
HYPOTENS Trial (this compound/Theodrenaline vs. Ephedrine)
The HYPOTENS study was a prospective, national, multicenter, open-label, two-armed, non-interventional study. Patients who developed intraoperative hypotension were treated with either this compound/Theodrenaline or ephedrine based on the standard practice of the participating clinic. The study included two main cohorts: patients aged ≥ 50 years with comorbidities undergoing elective surgery under general anesthesia, and patients undergoing cesarean section under spinal anesthesia. The primary objectives were to assess the precision and speed of blood pressure increase to a pre-defined target without causing a significant rise in heart rate. Secondary endpoints included physician satisfaction and the number of additional interventions required.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound/Theodrenaline
This compound is a combination of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a combination of noradrenaline and theophylline. The clinical effects are mediated through the stimulation of β1-adrenoceptors and α1-adrenoceptors, with a potential enhancement of the response through the non-specific inhibition of phosphodiesterases (PDEs) by the theophylline component.[7]
The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings. This released noradrenaline, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors in cardiomyocytes, leading to increased inotropy. The theophylline component is thought to inhibit PDE3, which slows the degradation of cAMP, thereby amplifying the β1-adrenoceptor-mediated effects. In vascular smooth muscle, the noradrenaline component activates α1-adrenoceptors, leading to vasoconstriction.[7]
Experimental Workflow of the HYPOTENS Trial
The workflow for the HYPOTENS trial involved several key stages from patient screening to data analysis. This diagram illustrates the logical progression of the study.
Conclusion
The available evidence, primarily from a comprehensive systematic review and the large-scale HYPOTENS trial, suggests that this compound/Theodrenaline is an effective and safe vasopressor for the management of hypotension in various clinical settings. Its pharmacological profile, characterized by a primary effect on cardiac output with minimal impact on heart rate and systemic vascular resistance, presents a favorable alternative to other vasopressors like ephedrine, which is associated with a dose-dependent increase in heart rate. While direct comparative data with norepinephrine and phenylephrine are less extensive, existing studies indicate comparable efficacy in specific populations. The forthcoming results from the HERO trial will provide valuable insights into the comparative hemodynamics of this compound/Theodrenaline and norepinephrine. For researchers and drug development professionals, this compound/Theodrenaline represents a vasopressor with a distinct mechanism of action and a clinical profile that warrants further investigation and consideration in the development of treatment guidelines for hypotension.
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search | Semantic Scholar [semanticscholar.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Hemodynamic Profiles of Cafedrine and Adrenaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic profiles of Cafedrine and Adrenaline, drawing upon available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological characteristics of these two sympathomimetic agents. While both substances elicit pronounced effects on the cardiovascular system, their mechanisms of action and resulting hemodynamic changes exhibit notable differences.
Executive Summary
This compound, typically administered as a fixed 20:1 combination with theodrenaline (B228420), primarily enhances cardiac output with minimal impact on heart rate and systemic vascular resistance.[1][2] This profile makes it a therapeutic option for managing hypotension, particularly in anesthetic settings.[3][4] In contrast, adrenaline is a potent vasopressor and inotrope with dose-dependent effects on alpha- and beta-adrenergic receptors, leading to increases in heart rate, myocardial contractility, and vascular resistance.[5][6] Its use is well-established in resuscitation scenarios and for the management of septic shock.[7][8] Direct head-to-head clinical trials with comprehensive comparative data are limited; however, existing studies provide a basis for understanding their distinct hemodynamic signatures. A notable ongoing clinical trial, the "HERO" study, is designed to directly compare the hemodynamic effects of this compound/Theodrenaline with Noradrenaline (a closely related catecholamine to adrenaline) in treating intraoperative hypotension, with initial results anticipated in the future.[9][10][11]
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative hemodynamic data for this compound and Adrenaline based on available clinical studies. It is important to note that the data are derived from different studies with varying patient populations and clinical contexts.
Table 1: Hemodynamic Effects of this compound/Theodrenaline
| Parameter | Baseline Value (Mean ± SD or Median [Range]) | Change after Administration (Mean ± SD or % Change) | Study Population | Citation |
| Mean Arterial Pressure (MAP) | 64.2 ± 11.6 mmHg | ↑ ~60% (10 min post-administration) | Patients with anesthesia-induced hypotension | [2][12] |
| 81 ± 13 mmHg (at diagnosis) | More pronounced increase vs. Ephedrine | Patients with intraoperative hypotension | [4] | |
| Cardiac Index (CI) | Not specified | ↑ 17% | Patients with anesthesia-induced hypotension | [2][12] |
| Systemic Vascular Resistance Index (SVRI) | Not specified | ↑ 42% | Patients with anesthesia-induced hypotension | [2][12] |
| Heart Rate (HR) | 73 ± 13 beats/min (preoperative) | Remained stable | Patients with intraoperative hypotension | [4] |
| Not specified | ↑ 1.5% | Patients under general anesthesia | [13] | |
| Stroke Volume (SV) | Not specified | Increased | Healthy subjects | [3] |
| Global End-Diastolic Index (GEDI) | Not specified | ↑ 9% | Patients with anesthesia-induced hypotension | [12] |
| Maximum pressure increase in the aorta (dPmx) | Not specified | ↑ 31% | Patients with anesthesia-induced hypotension | [12] |
Table 2: Hemodynamic Effects of Adrenaline
| Parameter | Baseline Value (Mean ± SD or Median [Range]) | Change after Administration (Mean ± SD or % Change) | Study Population | Citation |
| Mean Arterial Pressure (MAP) | 51 mmHg (25 to 65) | ↑ to 66 mmHg (30 to 94) | Children post-operative for low cardiac output syndrome | [14] |
| Heart Rate (HR) | 135 beats/min (70 to 180) | ↑ to 159 beats/min (80 to 212) | Children post-operative for low cardiac output syndrome | [14] |
| Systolic Blood Pressure (SBP) | Not specified | Increased | Swine model of cardiac arrest | [8] |
| Diastolic Blood Pressure (DBP) | Not specified | Increased | Swine model of cardiac arrest | [8] |
| Coronary Perfusion Pressure (CPP) | Not specified | Significantly lower with 0.25mg vs 1mg dose | Swine model of cardiac arrest | [7] |
Signaling Pathways
The distinct hemodynamic profiles of this compound and Adrenaline stem from their differing interactions with the adrenergic signaling cascade.
Adrenaline Signaling Pathway
Adrenaline acts as a non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3).[5] Its binding to these G-protein coupled receptors initiates a cascade of intracellular events. Stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA). This pathway mediates increases in heart rate, contractility, and bronchodilation.[14] Activation of α1-adrenergic receptors stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium and promotes vasoconstriction.[6]
Caption: Adrenaline signaling through α1 and β-adrenergic receptors.
This compound/Theodrenaline Signaling Pathway
This compound is a combination of norephedrine (B3415761) and theophylline, while theodrenaline combines noradrenaline and theophylline.[3] The hemodynamic effects of the combination are primarily driven by the sympathomimetic actions of norephedrine and noradrenaline, which stimulate β1-adrenergic receptors in the heart, leading to increased inotropy.[3] This effect is potentiated by theophylline, a phosphodiesterase (PDE) inhibitor, which reduces the degradation of cAMP, thereby amplifying the β1-adrenergic signal.[3] The effect on vascular α1-receptors, which would cause vasoconstriction, appears to be less pronounced, resulting in a hemodynamic profile characterized by increased cardiac output with minimal change in systemic vascular resistance.[2][3]
References
- 1. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenaline - Wikipedia [en.wikipedia.org]
- 5. Central hemodynamic effects of adrenaline with special reference to beta 2-adrenergic influence on heart rate and cardiac afterload in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mildly Reduced Doses of Adrenaline Do Not Affect Key Hemodynamic Parameters during Cardio-Pulmonary Resuscitation in a Pig Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 13. Pharmacokinetics, hemodynamic and metabolic effects of epinephrine to prevent post-operative low cardiac output syndrome in children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Cafedrine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is a cornerstone of robust pharmacological assessment. This guide provides a comparative overview of validated analytical methods applicable to the quantification of Cafedrine. While specific validated methods for this compound are not extensively documented in publicly available literature, its chemical structure—a conjugate of norephedrine (B3415761) and theophylline (B1681296)—allows for the adaptation of well-established methods for structurally similar compounds, particularly ephedrine (B3423809) and its isomers.[1][2][3][4]
This guide will focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[5][6][7][8] We will present a comparison of performance data from validated LC-MS/MS methods for ephedrine and pseudoephedrine in human plasma, offering a strong foundation for the development and validation of a this compound quantification assay.
Comparative Performance of Analogous LC-MS/MS Methods
The following table summarizes the validation parameters of published LC-MS/MS methods for the quantification of ephedrine and pseudoephedrine in human plasma. These parameters are critical in assessing the reliability and suitability of an analytical method for a specific application.
| Parameter | Method 1 (Pseudoephedrine)[5] | Method 2 (Ephedrine & Pseudoephedrine)[7][8] | Method 3 (Ephedrine & Pseudoephedrine) |
| Linearity Range | 2 - 1000 ng/mL | 0.2 - 50 ng/mL | 0.1 - 1000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.2 ng/mL | 0.1 ng/mL[9] |
| Intra-day Precision (%RSD) | < 9% | 5.88% - 14.99% (Ephedrine), 8.33% - 10.92% (Pseudoephedrine) | < 5%[9] |
| Inter-day Precision (%RSD) | Not Reported | 10.97% - 12.53% (Ephedrine), 8.77% - 13.74% (Pseudoephedrine) | Not Reported |
| Accuracy | Acceptable | 97.10% - 106.40% (Ephedrine), 86.78% - 103.70% (Pseudoephedrine) | Not Reported |
| Extraction Recovery | Not Reported | Not Reported | 88.38% - 108.8%[9] |
| Internal Standard | Mosapride (B1662829) | 2-phenylethylamine | Not specified, likely an isotope-labeled standard |
Detailed Experimental Protocols
The successful implementation of an analytical method hinges on a detailed and reproducible protocol. Below are representative experimental methodologies for the LC-MS/MS analysis of ephedrine and pseudoephedrine in human plasma, which can be adapted for this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Loading: Load a 200 µL aliquot of human plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes of interest with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters XBridge Phenyl, 2.1 × 150 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).[6]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pseudoephedrine: m/z 166 → 148[5]
-
Ephedrine: (requires optimization, but would be the same as pseudoephedrine)
-
This compound (Predicted): The precursor ion would be the protonated molecule [M+H]+. The product ions would need to be determined by infusion and fragmentation studies, but would likely involve fragmentation of the norephedrine and theophylline moieties.
-
-
Internal Standard: An ideal internal standard would be a stable isotope-labeled version of this compound. Alternatively, a structurally related compound with similar chromatographic and ionization properties can be used.[6]
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
Caption: A generalized workflow for analytical method validation.
Signaling Pathway of this compound
To provide a comprehensive understanding for drug development professionals, the mechanism of action of this compound is also relevant. This compound acts as a sympathomimetic agent, primarily through the release of norepinephrine.
References
- 1. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound [medbox.iiab.me]
- 5. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of L-ephedrine, pseudoephedrine, and caffeine in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Cross-Validation of Cafedrine's Effects: A Comparative Guide for Researchers
A Comprehensive Analysis of Cafedrine and its Alternatives Across Preclinical Species
For researchers and drug development professionals navigating the landscape of cardiovascular stimulants, understanding the comparative pharmacology of available agents is paramount. This guide provides an objective cross-validation of the effects of this compound, a cardiac stimulant and antihypotensive agent, in relation to established alternatives such as ephedrine, norepinephrine (B1679862), dobutamine (B195870), and phenylephrine (B352888). By presenting available experimental data from various species, this document aims to facilitate informed decisions in preclinical research and development.
Hemodynamic Effects: A Comparative Overview
This compound, typically administered in a 20:1 combination with theodrenaline, exerts its primary hemodynamic effects by increasing cardiac output and stroke volume, with minimal impact on heart rate and systemic vascular resistance.[1][2] This profile distinguishes it from other pressor agents that may rely more heavily on vasoconstriction or chronotropic effects. The following tables summarize the reported hemodynamic effects of this compound and its comparators in various animal models.
Table 1: Hemodynamic Effects of this compound/Theodrenaline in Different Species
| Species | Model | Dosage | Key Hemodynamic Effects | Reference |
| Dog | Cardiogenic Shock | Not specified | Positive inotropic effect, increased MAP, heart rate, left ventricular pressure, and blood flow. 40% increase in oxygen consumption with a 181% increase in blood flow.[1] | Hahn et al., 1985 (as cited in[1]) |
| Pig | Isolated Coronary Artery | Not specified | Induces vasoconstriction only after β-adrenoceptor blockade.[1] | Usichenko et al., 2006 (as cited in[1]) |
| Human | Anesthesia-induced hypotension | 53 ± 30 / 2.65 ± 1.5 µg/kg | Rapid increase in MAP (11 ± 14 mmHg at 5 min).[1] |
Table 2: Hemodynamic Effects of Comparator Agents in Different Species
| Agent | Species | Model | Dosage | Key Hemodynamic Effects | Reference |
| Ephedrine | Dog | Isoflurane Anesthesia | 0.1 mg/kg IV | Transient increase in MAP, CI, SV; decrease in HR and SVR.[3] | |
| Isoflurane Anesthesia | 0.25 mg/kg IV | More prolonged increase in MAP, CI, SV, SVR; decrease in HR.[3] | |||
| Monkey | Anesthesia | 1 mg/kg IM | Increased systolic blood pressure, decreased pulse rate.[4] | ||
| Norepinephrine | Dog | Isoflurane Anesthesia | 0.1-2 µg/kg/min | Dose-dependent increase in MAP and CO; reflex decrease in HR.[2] | |
| Rat | Conscious | Not specified | Increased MAP. | ||
| Monkey | Conscious | Not specified | Increased blood pressure.[5] | ||
| Dobutamine | Dog | Anesthetized | 10-160 µg/kg/min | Increased HR and CO; decreased SVR.[6] | |
| Rat | Anesthetized | Not specified | Increased CO and SV; modest increase in BP; decreased TPR. | ||
| Monkey | Unanesthetized | 50-100 µg/kg/min | Increased arterial blood pressure and heart rate.[7] | ||
| Phenylephrine | Dog | Isoflurane Anesthesia | Escalating doses | Increased MAP mainly through vasoconstriction (increased SVR); decreased CO and HR.[8] | |
| Rat | Anesthetized | 1, 2.5, or 10 µ g/min IV | Dose-dependent increase in MAP. | ||
| Monkey | Conscious | Not specified | Increased blood pressure.[9] |
CI: Cardiac Index, HR: Heart Rate, MAP: Mean Arterial Pressure, SVR: Systemic Vascular Resistance, SV: Stroke Volume, TPR: Total Peripheral Resistance
Pharmacokinetic Profiles: A Species-Specific Comparison
The pharmacokinetic properties of a drug are critical determinants of its efficacy and safety. While human pharmacokinetic data for this compound is limited, there is a notable scarcity of such data in preclinical animal models.[1] This data gap presents a challenge for direct translation of findings. The following tables provide a comparative summary of available pharmacokinetic parameters for this compound's components and its alternatives.
Table 3: Pharmacokinetic Parameters of this compound and its Metabolite (Norephedrine/Pseudoephedrine)
| Parameter | Human (this compound) | Rat (Pseudoephedrine) | Dog (Pseudoephedrine) | Monkey (Pseudoephedrine) | Reference |
| Half-life (t½) | Not well-characterized | ~1.5 hr[10] | ~1.5 hr[10] | 4.6 hr[10] | [1][10] |
| Clearance (CL) | Not well-characterized | 78 mL/min/kg[10] | 33 mL/min/kg[10] | 15 mL/min/kg[10] | [1][10] |
| Volume of Distribution (Vdss) | Not well-characterized | 3-5 L/kg[10] | 3-5 L/kg[10] | 3-5 L/kg[10] | [1][10] |
| Oral Bioavailability | Not applicable (IV) | 38%[10] | 58%[10] | 78%[10] | [10] |
Note: Data for Norephedrine (a metabolite of this compound) is represented by its stereoisomer Pseudoephedrine due to data availability.
Table 4: Pharmacokinetic Parameters of Comparator Agents
| Agent | Parameter | Rat | Dog | Monkey | Reference |
| Ephedrine | Half-life (t½) | Not well-characterized | Not well-characterized | Not well-characterized | |
| Clearance (CL) | Not well-characterized | Not well-characterized | Not well-characterized | ||
| Norepinephrine | Half-life (t½) | Not well-characterized | Not well-characterized | Not well-characterized | |
| Clearance (CL) | 179 ± 9 ml/kg/min | Not well-characterized | Not well-characterized | [11] | |
| Dobutamine | Half-life (t½) | Not well-characterized | 1-2 minutes[12] | Not well-characterized | [12] |
| Clearance (CL) | Not well-characterized | Not well-characterized | Not well-characterized | ||
| Phenylephrine | Oral Bioavailability | Low | Low | Not well-characterized | [13] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details representative experimental methodologies for assessing the hemodynamic effects of cardiovascular agents.
In Vivo Hemodynamic Monitoring in Anesthetized Dogs
Objective: To assess the effects of a test substance on cardiovascular parameters in a live, anesthetized animal model.
Methodology:
-
Animal Preparation: Healthy adult beagle dogs are fasted overnight with free access to water. Anesthesia is induced with an appropriate agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane). The animal is intubated and mechanically ventilated.
-
Instrumentation:
-
A catheter is placed in a femoral artery for direct measurement of arterial blood pressure (systolic, diastolic, and mean).
-
A Swan-Ganz catheter is inserted via the jugular vein into the pulmonary artery for measurement of cardiac output (thermodilution), pulmonary artery pressure, and central venous pressure.
-
ECG leads are placed for continuous monitoring of heart rate and rhythm.
-
-
Data Acquisition: Following a stabilization period, baseline hemodynamic parameters are recorded. The test substance (e.g., this compound or a comparator) is administered intravenously as a bolus or continuous infusion. Hemodynamic parameters are then recorded continuously or at frequent intervals for a predetermined period.
-
Data Analysis: Changes in hemodynamic variables from baseline are calculated and statistically analyzed.
Isolated Perfused Rat Heart (Langendorff Preparation)
Objective: To evaluate the direct effects of a test substance on myocardial contractility and heart rate, independent of systemic vascular and neuronal influences.
Methodology:
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure (a measure of contractility).
-
Electrodes may be placed on the epicardial surface to record an electrocardiogram and determine heart rate.
-
-
Data Acquisition: After a stabilization period, baseline contractile function and heart rate are recorded. The test substance is introduced into the perfusate at various concentrations.
-
Data Analysis: Changes in left ventricular developed pressure, the rate of pressure change (dP/dt), and heart rate are measured to assess the inotropic and chronotropic effects of the substance.
Signaling Pathways and Experimental Workflows
The distinct hemodynamic profiles of this compound and its alternatives stem from their differential engagement with adrenergic signaling pathways.
This compound/Theodrenaline Signaling Pathway
Experimental Workflow for Hemodynamic Studies
References
- 1. Disposition of dobutamine in the dog [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Ephedrine accelerates psychomotor recovery from anesthesia in macaque monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hemodynamic effects of dobutamine in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dobutamine and dopamine on whole brain blood flow and metabolism in unanesthetized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylephrine and norepinephrine increase blood pressure through opposing physiologic mechanisms in isoflurane-anesthetized dogs receiving acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical phenylephrine on blood flow in the posterior segments of monkey and aged human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of pseudoephedrine in rats, dogs, monkeys and its pharmacokinetic-pharmacodynamic relationship in a feline model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. new.vetscripts.co.za [new.vetscripts.co.za]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. dvm360.com [dvm360.com]
A Comparative Pharmacokinetic Analysis of Cafedrine and Norephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Cafedrine and its primary active metabolite, Norephedrine (B3415761). The information presented is intended to support research and development efforts in the fields of pharmacology and drug development. While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes the available information and contrasts it with the more extensively studied profile of Norephedrine.
Executive Summary
This compound, a synthetic sympathomimetic, acts as a prodrug, undergoing metabolism to form Norephedrine, which is largely responsible for its pharmacological effects. The pharmacokinetic profile of this compound is characterized by a relatively short half-life, while its metabolite, Norephedrine, exhibits a longer duration of action. This guide presents a side-by-side comparison of their known pharmacokinetic parameters, metabolic pathways, and the analytical methodologies used for their quantification in biological matrices.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and Norephedrine in humans. It is important to note that data for this compound, particularly comprehensive parameters like Cmax, Tmax, and AUC, are not widely reported in the literature.
| Pharmacokinetic Parameter | This compound | Norephedrine | Citation(s) |
| Administration Route | Intravenous, Oral | Oral | [1] |
| Peak Plasma Concentration (Cmax) | 6 µg/mL (after 200 mg IV) | Not Reported | [1] |
| Time to Peak Plasma Conc. (Tmax) | 20 minutes (maximum effect after IV) | Not Reported | [1] |
| Area Under the Curve (AUC) | Not Reported | Not Reported | |
| Half-life (t½) | ~ 60 minutes | ~ 5.2 hours (as a metabolite of cathinone) | [1][2] |
| Metabolism | Metabolized to Norephedrine, Theodrenaline, and Paraxanthine | Primarily excreted unchanged | [3] |
| Excretion | Metabolites excreted renally | ~90% excreted unchanged in urine within 24 hours | [1] |
Metabolic Pathways
This compound undergoes metabolism to produce its active metabolite, Norephedrine, along with other compounds. Norephedrine itself is largely resistant to metabolism and is excreted from the body unchanged.
References
How does the PDE inhibition of Cafedrine compare to other PDEIs?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitory activity of Cafedrine, focusing on its active component, theophylline (B1681296), in relation to other well-established PDE inhibitors (PDEIs). The information presented herein is supported by experimental data from scientific literature to aid in research and drug development decisions.
Introduction to this compound and Phosphodiesterase Inhibition
This compound is a stimulant drug that is a combination of norephedrine (B3415761) and theophylline. The phosphodiesterase-inhibiting properties of this compound are attributed to its theophylline component. Theophylline is a methylxanthine derivative known to be a non-selective PDE inhibitor, meaning it inhibits a broad range of PDE isoenzymes.[1][2] Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, theophylline increases the intracellular levels of cAMP and cGMP, leading to various physiological effects, including smooth muscle relaxation and cardiac stimulation.[3]
In contrast to the broad-spectrum activity of theophylline, numerous selective PDE inhibitors have been developed to target specific PDE families, offering more tailored therapeutic effects with potentially fewer side effects. This guide will compare the non-selective inhibitory profile of theophylline with that of representative selective PDEIs.
Comparative Analysis of PDE Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
The following table summarizes the available IC50 data for theophylline and a selection of representative selective PDE inhibitors against various PDE families. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as substrate concentration and enzyme source. The data presented here is compiled from multiple sources to provide a comparative overview.
| PDE Family | Theophylline (Non-selective) | Sildenafil (PDE5 inhibitor) | Milrinone (PDE3 inhibitor) | Rolipram (B1679513) (PDE4 inhibitor) |
| PDE1 | ~100-300 µM | 180 nM[4] | >100 µM[4] | >10,000 nM[4] |
| PDE2 | ~100-300 µM | >10,000 nM[4] | >100 µM[4] | >10,000 nM[4] |
| PDE3 | ~10-100 µM | 7,900 nM[4] | 0.4 µM[4] | >10,000 nM[4] |
| PDE4 | ~10-100 µM | 7,400 nM[4] | 13 µM[4] | 2 nM[4] |
| PDE5 | ~100-300 µM | 4 nM[4] | >100 µM[4] | >10,000 nM[4] |
| PDE6 | >300 µM | 39 nM[4] | - | - |
| PDE7 | >300 µM | - | - | 2,400 nM[4] |
| PDE8 | >1000 µM[5] | - | - | - |
| PDE9 | >300 µM | - | - | - |
| PDE10 | >300 µM | - | - | - |
| PDE11 | >300 µM | 110 nM[4] | - | - |
Note: The IC50 values for theophylline are presented as approximate ranges due to variability in the literature. The data for selective inhibitors are more specific and are cited from a comparative study where available.
As the table illustrates, theophylline exhibits weak to moderate inhibition across multiple PDE families, confirming its non-selective profile. In contrast, sildenafil, milrinone, and rolipram demonstrate high potency and selectivity for their respective target PDE families (PDE5, PDE3, and PDE4).
Signaling Pathways of PDE Inhibition
Phosphodiesterase inhibitors exert their effects by modulating the intracellular levels of cAMP and cGMP. These second messengers activate downstream signaling cascades that regulate a wide array of cellular functions.
cAMP Signaling Pathway
The cAMP signaling pathway is initiated by the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then primarily activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate cellular responses such as smooth muscle relaxation, increased cardiac contractility, and reduced inflammation. Different PDE families, primarily PDE3, PDE4, PDE7, and PDE8, are responsible for the degradation of cAMP.
cGMP Signaling Pathway
The cGMP signaling pathway is typically activated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP's downstream effects are primarily mediated by Protein Kinase G (PKG), which, similar to PKA, phosphorylates target proteins to elicit cellular responses, most notably vasodilation. cGMP is primarily degraded by PDE5, PDE6, and PDE9.
Experimental Protocols for PDE Inhibition Assays
The determination of a compound's PDE inhibitory activity (IC50) is commonly performed using in vitro enzymatic assays. Below is a generalized workflow for two common methods.
General Experimental Workflow
Detailed Methodologies
Two common methods for measuring PDE activity and inhibition are the Scintillation Proximity Assay (SPA) and luminescence-based assays like the PDE-Glo™ assay.
1. Scintillation Proximity Assay (SPA)
This method measures the hydrolysis of radiolabeled cAMP or cGMP.
-
Principle: The assay utilizes SPA beads containing a scintillant that emits light when a radiolabeled molecule is in close proximity. The beads are coated to specifically bind to the product of the PDE reaction (e.g., [3H]-AMP or [3H]-GMP), but not the substrate ([3H]-cAMP or [3H]-cGMP). Thus, the amount of light emitted is proportional to the amount of product formed, and therefore to the PDE activity.[6][7]
-
Reagents:
-
Purified recombinant PDE enzyme
-
Radiolabeled substrate: [3H]-cAMP or [3H]-cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test inhibitor (e.g., theophylline, sildenafil)
-
SPA beads coated with a material that binds the nucleotide monophosphate product
-
Non-selective PDE inhibitor (e.g., IBMX) to stop the reaction
-
-
Procedure:
-
The PDE enzyme is pre-incubated with various concentrations of the test inhibitor in an assay plate.[6]
-
The reaction is initiated by the addition of the radiolabeled substrate.[6]
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).[6]
-
The reaction is terminated by the addition of a concentrated solution of a non-selective PDE inhibitor and the SPA beads.[6]
-
After an incubation period to allow the product to bind to the beads, the plate is read in a scintillation counter to measure the light emitted.[6]
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[6]
-
2. Luminescence-Based Assay (e.g., PDE-Glo™ Phosphodiesterase Assay)
This method provides a non-radioactive alternative for measuring PDE activity.
-
Principle: This assay measures the amount of remaining cAMP or cGMP after the PDE reaction. The remaining cyclic nucleotide is used in a subsequent enzymatic reaction that depletes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction that produces light. Therefore, the light signal is inversely proportional to the PDE activity.[8][9]
-
Reagents:
-
Purified recombinant PDE enzyme
-
Unlabeled cAMP or cGMP substrate
-
Assay buffer
-
Test inhibitor
-
Termination/Detection reagents containing a phosphokinase, a substrate for the kinase, and ATP.
-
Luciferase/Luciferin reagent (e.g., Kinase-Glo®)
-
-
Procedure:
-
The PDE enzyme is incubated with the substrate and different concentrations of the test inhibitor.
-
After the PDE reaction, a termination buffer containing a potent PDE inhibitor is added, followed by the detection reagents.
-
The remaining cAMP or cGMP activates a protein kinase, which then phosphorylates a substrate, consuming ATP in the process.[8]
-
A luciferase-based reagent is added to measure the amount of remaining ATP. The resulting luminescence is measured using a luminometer.[8]
-
A higher light signal corresponds to lower PDE activity (i.e., higher inhibition). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The PDE inhibitory profile of this compound, mediated by its theophylline component, is characterized by non-selective, low-to-moderate potency inhibition across multiple PDE families. This contrasts sharply with the high potency and selectivity of modern PDE inhibitors like sildenafil, milrinone, and rolipram for their respective target isoenzymes. This broad-spectrum inhibition by theophylline likely contributes to its wide range of physiological effects and its side-effect profile. For researchers and drug developers, understanding these differences in potency and selectivity is crucial for designing and evaluating new chemical entities with improved therapeutic indices. The use of robust and well-characterized experimental protocols, such as the scintillation proximity assay or luminescence-based assays, is essential for obtaining reliable and comparable data on the inhibitory activity of novel compounds.
References
- 1. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 7. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
A Comparative Analysis of Cafedrine's Cardiotropic Effects: Atrial vs. Ventricular Myocardium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and extrapolated effects of Cafedrine on atrial and ventricular myocardium. This compound, a synthetic sympathomimetic amine, is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1] Its primary mechanism of action involves a dual pathway: the norephedrine component stimulates the release of endogenous noradrenaline and directly acts on adrenergic receptors, while the theophylline component inhibits phosphodiesterases (PDEs).[2][3][4] This results in a net positive inotropic and chronotropic effect on the heart.[3][4] While direct comparative studies on this compound are limited, this guide synthesizes available data on its constituent components and related adrenergic stimulation to provide a detailed analysis for cardiovascular research.
Comparative Electrophysiological and Contractile Effects
The differential response of atrial and ventricular myocardium to this compound can be attributed to the distinct distribution and signaling of adrenergic receptors and ion channels in these tissues. The following tables summarize the anticipated effects based on the known actions of norephedrine (via noradrenaline release and direct receptor stimulation) and theophylline.
Electrophysiological Effects
| Parameter | Atrial Myocardium | Ventricular Myocardium | Supporting Evidence |
| Action Potential Duration (APD) | Likely shortened due to dominant β-adrenergic stimulation of repolarizing K+ currents. Theophylline may have complex effects, potentially causing early afterdepolarizations (EADs) at higher concentrations. | Noradrenaline, released by this compound's norephedrine component, has been shown to prolong APD in human ventricular myocytes from failing hearts, potentially leading to EADs.[5][6] | β-adrenergic stimulation can have varied effects on APD depending on the underlying ion channel expression, which differs between atria and ventricles. Theophylline has known arrhythmogenic properties, particularly in atrial tissue.[7][8] |
| Resting Membrane Potential | Unlikely to be significantly altered at therapeutic concentrations. | Unlikely to be significantly altered at therapeutic concentrations. | Sympathomimetic amines and PDE inhibitors generally do not have a primary effect on the resting membrane potential. |
| Automaticity | Increased. Theophylline can enhance diastolic depolarization, potentially leading to triggered activity and atrial tachycardias.[7][8] | Less pronounced effect compared to the atria. | The sinoatrial and atrioventricular nodes, located in the atria, are more susceptible to changes in automaticity. |
| Conduction Velocity | Increased due to enhanced inward Ca2+ current (ICa,L) via β-adrenergic stimulation. | Increased due to enhanced inward Ca2+ current (ICa,L) via β-adrenergic stimulation. | β-adrenergic stimulation is known to increase ICa,L, which contributes to faster conduction. |
Contractile and Intracellular Calcium Effects
| Parameter | Atrial Myocardium | Ventricular Myocardium | Supporting Evidence |
| Inotropic State (Contractility) | Strong positive inotropic effect. Both β1 and β2-adrenoceptors contribute significantly to increased contractile force in the atria.[2] | Positive inotropic effect. Primarily mediated by β1-adrenoceptors; the contribution of β2-adrenoceptors to maximal contractility is less pronounced than in the atria.[2] | Studies on human myocardium show a greater reliance on β2-adrenoceptor-mediated inotropy in the atria compared to the ventricles.[2] |
| Calcium Transient Amplitude | Increased. β-adrenergic stimulation and PDE inhibition both lead to increased sarcoplasmic reticulum (SR) Ca2+ release. | Increased. Similar to the atria, the signaling cascade leads to enhanced SR Ca2+ release. Theophylline has been shown to increase intracellular Ca2+ in ventricular myocytes.[9] | The underlying mechanism involves PKA-mediated phosphorylation of key Ca2+-handling proteins. |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | Increased due to enhanced Ca2+ influx via L-type Ca2+ channels and increased SERCA activity. | Increased due to enhanced Ca2+ influx and SERCA activity. | PKA phosphorylates phospholamban, relieving its inhibition of SERCA and promoting SR Ca2+ uptake. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in a cardiomyocyte.
Experimental Workflow for Isometric Contraction Measurement
Caption: Workflow for isometric contraction measurement.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
Isometric Contraction Measurement in Isolated Myocardial Trabeculae
This protocol is designed to assess the direct inotropic effects of this compound on atrial and ventricular muscle preparations.
1.1. Tissue Preparation:
-
Obtain human or animal (e.g., rabbit, guinea pig) hearts in accordance with ethical guidelines.
-
Immediately place the heart in cold, oxygenated Tyrode's solution.
-
Dissect thin, unbranched trabeculae (diameter < 1 mm) from the right atrium and the left ventricular free wall.
1.2. Mounting and Equilibration:
-
Mount the trabeculae vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) Tyrode's solution.
-
Attach one end of the trabecula to a fixed hook and the other to an isometric force transducer.
-
Stretch the muscle to the length at which it develops maximal twitch force (Lmax).
-
Allow the preparation to equilibrate for at least 60 minutes, with continuous electrical field stimulation at 1 Hz.
1.3. Experimental Procedure:
-
Record baseline isometric contractions.
-
Introduce this compound into the organ bath in a cumulative concentration-response manner (e.g., 10 nM to 100 µM).
-
Allow the preparation to stabilize for at least 5 minutes at each concentration before recording the steady-state contractile force.
-
At the end of the experiment, add a supramaximal concentration of a known inotrope (e.g., isoproterenol (B85558) or high Ca2+) to determine the maximal response of the tissue.
1.4. Data Analysis:
-
Measure the peak developed tension and the rates of tension development and relaxation.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for this compound in both atrial and ventricular preparations.
Whole-Cell Patch-Clamp Electrophysiology of Isolated Cardiomyocytes
This protocol allows for the detailed investigation of this compound's effects on the action potential and specific ion currents in single atrial and ventricular myocytes.
2.1. Cell Isolation:
-
Isolate single cardiomyocytes from atrial and ventricular tissue using enzymatic digestion with collagenase and protease.
-
Store the isolated cells in a Ca2+-free solution and gradually reintroduce Ca2+ to a final concentration of 1.8 mM.
2.2. Patch-Clamp Recording:
-
Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Use a patch-clamp amplifier and a data acquisition system.
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single myocyte with the micropipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
2.3. Action Potential and Ion Current Measurement:
-
Current-Clamp Mode: Record action potentials by injecting a small depolarizing current pulse. Measure parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the presence of any afterdepolarizations.
-
Voltage-Clamp Mode: Hold the cell at a specific membrane potential and apply voltage steps to elicit and measure specific ion currents, such as the L-type Ca2+ current (ICa,L) and various K+ currents.
2.4. Drug Application and Data Analysis:
-
After obtaining stable baseline recordings, perfuse the cell with a solution containing this compound at various concentrations.
-
Record the changes in action potential characteristics and ion current amplitudes and kinetics.
-
Analyze the data to determine the specific effects of this compound on the electrophysiology of atrial and ventricular myocytes.
Conclusion
The available evidence suggests that this compound exerts a potent positive inotropic effect on both atrial and ventricular myocardium, primarily through β-adrenergic stimulation and PDE inhibition. However, the electrophysiological responses are likely to differ, with a potentially greater arrhythmogenic risk in the atria due to the effects of theophylline on automaticity. The contractile response may also show regional differences based on the relative densities and signaling efficiencies of β1 and β2-adrenoceptors. Further direct comparative studies are warranted to fully elucidate the distinct effects of this compound on these two critical cardiac tissues. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Different β‐adrenoceptor‐effector coupling in human ventricular and atrial myocardium | Semantic Scholar [semanticscholar.org]
- 2. The role of cardiac beta1- and beta2-adrenoceptor stimulation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trabeculae force of contraction measurement [bio-protocol.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Norepinephrine induces action potential prolongation and early afterdepolarizations in ventricular myocytes isolated from human end-stage failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 8. Arrhythmogenic effects of theophylline in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Beta-1 Adrenoceptors in Cafedrine's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cafedrine's performance with other sympathomimetic agents, supported by experimental data, to validate the crucial role of beta-1 adrenoceptors in its mechanism of action.
Mechanism of Action: The Central Role of Beta-1 Adrenoceptors
This compound, a sympathomimetic amine, exerts its primary cardiovascular effects through the stimulation of beta-1 (β1) adrenergic receptors in the heart. Its mechanism involves the release of endogenous noradrenaline from sympathetic nerve endings.[1][2][3] This released noradrenaline then acts as an agonist at β1-adrenoceptors on cardiomyocytes.
The activation of β1-adrenoceptors initiates a well-defined signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation, activate the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).[4]
This compound is often administered in a 20:1 fixed combination with theodrenaline (B228420) (as Akrinor®).[2][3] Theodrenaline is a conjugate of noradrenaline and theophylline (B1681296). The noradrenaline component directly stimulates adrenergic receptors, while theophylline acts as a phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDE3, theophylline prevents the degradation of cAMP, thus amplifying and prolonging the effects of β1-adrenoceptor stimulation.[1][2]
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound and Theodrenaline in cardiomyocytes.
Comparative Performance Data
Clinical studies have compared the hemodynamic effects of this compound/Theodrenaline with other commonly used vasopressors, such as ephedrine (B3423809) and noradrenaline.
Table 1: Hemodynamic Effects of this compound/Theodrenaline vs. Ephedrine in Cesarean Section Patients with Spinal Anesthesia-Induced Hypotension
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (E) | P-value |
| Blood Pressure Stabilization | Faster and more pronounced | Effective, but less rapid | < 0.0001[5][6][7] |
| Incidence of Tachycardia | Lower | Higher | < 0.01[5][6][7] |
| Change in Heart Rate | Minimal to transient decrease | Increase | < 0.0001[7] |
| Additional Boluses Required | Fewer | More | < 0.01[5][6][7] |
| Neonatal Base Deficit | Lower | Higher | < 0.01[5][7] |
| Neonatal Lactate Values | Lower | Higher | < 0.01[5][7] |
Data from the HYPOTENS study, a national, multicenter, prospective, non-interventional study.[5][6][7][8]
Table 2: Comparative Effects of this compound/Theodrenaline and Noradrenaline
| Feature | This compound/Theodrenaline (C/T) | Noradrenaline (NA) |
| Primary Mechanism | Increased cardiac output and contractility | Potent vasoconstriction |
| Receptor Activity | Primarily β1-adrenergic, with some α-adrenergic effects | Potent α-adrenergic and slight β-adrenergic effects[9] |
| Effect on Heart Rate | Mostly unaffected[2][3][9] | Can cause reflex bradycardia |
| Effect on Cardiac Index | Significant increase[9] | Less pronounced increase |
Information based on the rationale for the HERO study, a randomized open-label, parallel-group study.[9][10]
Experimental Protocols for Validation
Validating the specific role of β1-adrenoceptors in this compound's action requires experimental designs that can isolate and quantify the contribution of this receptor subtype.
Experimental Workflow for In-Vivo Validation
Caption: In-vivo experimental workflow for validating the role of beta-1 adrenoceptors.
In-Vivo Studies in Animal Models
Objective: To determine the extent to which the cardiovascular effects of this compound are mediated by β1-adrenoceptors.
Methodology:
-
Animal Model: Anesthetized dogs or rats are commonly used.
-
Instrumentation: Animals are instrumented for continuous monitoring of arterial blood pressure, heart rate, and cardiac output.
-
Experimental Groups:
-
Group 1 (this compound): Administer a dose of this compound and record the hemodynamic response.
-
Group 2 (Beta-1 Blockade + this compound): Pre-treat the animals with a selective β1-adrenoceptor antagonist (e.g., metoprolol, atenolol). After allowing for the blocker to take effect, administer the same dose of this compound and record the hemodynamic response.
-
Group 3 (Control): Administer a vehicle control to account for any non-specific effects.
-
-
Data Analysis: Compare the changes in hemodynamic parameters between the groups. A significant attenuation of the inotropic and chronotropic effects of this compound in the β1-blocked group would confirm the primary role of β1-adrenoceptors.
In-Vitro Studies using Isolated Tissues
Objective: To directly assess the effect of this compound on cardiac muscle contractility and the involvement of β1-adrenoceptors.
Methodology:
-
Tissue Preparation: Isolated perfused heart preparations (e.g., Langendorff heart) or isolated atrial or papillary muscle strips are used.
-
Experimental Setup: The tissue is placed in an organ bath containing a physiological salt solution and connected to a force transducer to measure contractility.
-
Experimental Protocol:
-
Establish a baseline contractile force.
-
Administer increasing concentrations of this compound to generate a dose-response curve.
-
In a separate set of experiments, pre-incubate the tissue with a selective β1-adrenoceptor antagonist before generating the this compound dose-response curve.
-
-
Data Analysis: A rightward shift of the this compound dose-response curve in the presence of the β1-blocker, indicative of competitive antagonism, would validate the involvement of β1-adrenoceptors.
Receptor Binding Assays
Objective: To determine the affinity of this compound (or more accurately, the noradrenaline it releases) for β1-adrenoceptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing β1-adrenoceptors.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand known to bind to β1-adrenoceptors (e.g., [³H]dihydroalprenolol).
-
Experimental Protocol: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled noradrenaline.
-
Data Analysis: Determine the concentration of noradrenaline that inhibits 50% of the specific binding of the radioligand (IC50). This provides a measure of its binding affinity for the receptor.
Conclusion
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 8. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inotropic Mechanisms: Cafedrine vs. Milrinone
For Immediate Release
This guide provides a detailed comparison of the inotropic mechanisms of cafedrine (B87544) and milrinone (B1677136), two pharmacological agents utilized to enhance cardiac contractility. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their signaling pathways, experimental validation, and key characteristics.
Introduction to Inotropic Agents
In the management of cardiac dysfunction, inotropic agents play a crucial role by modulating the force of myocardial contraction. This compound, a sympathomimetic agent, and milrinone, a phosphodiesterase 3 (PDE3) inhibitor, represent two distinct classes of inotropes with different mechanisms of action, clinical applications, and potential side effects. Understanding these differences is paramount for targeted drug development and appropriate clinical use.
Mechanisms of Action
This compound: A Dual-Acting Sympathomimetic
This compound is a chemical combination of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] Its inotropic effect is primarily mediated through a dual mechanism involving both direct and indirect sympathomimetic actions, potentiated by phosphodiesterase inhibition.[4]
-
Beta-Adrenergic Stimulation: The norephedrine component of this compound stimulates the release of endogenous noradrenaline from sympathetic nerve endings in the myocardium.[1][2] This, along with the noradrenaline component of theodrenaline (B228420) (often combined with this compound in a 20:1 ratio), directly activates β1-adrenoceptors on cardiomyocytes.[1][2] Activation of these Gs-protein coupled receptors leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound acts as a non-selective phosphodiesterase inhibitor.[1][2] By inhibiting PDEs, particularly PDE3 which is abundant in cardiac tissue, the degradation of cAMP is reduced.[1][2] This leads to an accumulation of intracellular cAMP, further amplifying the signaling cascade initiated by β1-adrenergic stimulation.[1][2]
The net effect is an increase in intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and components of the myofilaments, resulting in increased calcium influx and enhanced myocardial contractility.[5]
Milrinone: A Selective Phosphodiesterase 3 (PDE3) Inhibitor
Milrinone is a bipyridine derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3).[5][6][7] This selectivity is a key feature of its mechanism.
-
Selective PDE3 Inhibition: Milrinone specifically targets and inhibits the PDE3 isoenzyme, which is responsible for the hydrolysis of cAMP in cardiomyocytes and vascular smooth muscle cells.[5][6][7] By preventing the breakdown of cAMP, milrinone leads to a significant increase in its intracellular concentration.[5][6][7]
Similar to the downstream effects of this compound, the elevated cAMP levels activate PKA, leading to the phosphorylation of key proteins involved in cardiac contraction. This results in increased intracellular calcium levels and enhanced myofilament sensitivity to calcium, ultimately leading to a positive inotropic effect.[5][8] Notably, milrinone's action is independent of beta-adrenergic receptors, making it effective in patients who may have downregulated beta-receptors, such as those with chronic heart failure.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and milrinone.
Comparative Data
The following table summarizes the key characteristics and quantitative data for this compound and milrinone.
| Feature | This compound | Milrinone |
| Primary Mechanism | Indirect and direct β-adrenergic stimulation; non-selective PDE inhibition[1][4] | Selective PDE3 inhibition[5][6] |
| Receptor Interaction | β1-Adrenergic receptors (indirectly and directly)[1][2] | None (acts downstream of receptors)[7] |
| Second Messenger | ↑ cAMP[1][2] | ↑ cAMP[6][7] |
| Selectivity | Non-selective (affects multiple systems) | Selective for PDE3 |
| Vasodilation | Minimal to moderate[9] | Significant ("inodilator")[6][10] |
| Heart Rate | Mostly unchanged[1][11] | Can cause less tachycardia than β-agonists[7] |
| Use in β-blocker therapy | Effect may be delayed and decreased[1] | Effective[7] |
| Onset of Action | Rapid | 2-10 minutes[8] |
| Elimination Half-life | Not well-defined due to complex metabolism | Approximately 2.3 hours[7][8] |
| Adverse Effects | Tachycardia, arrhythmias | Hypotension, arrhythmias, thrombocytopenia[7][10] |
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize and compare the inotropic effects of agents like this compound and milrinone.
Isolated Papillary Muscle Contractility Assay
This ex vivo method provides a direct measure of myocardial contractility.
-
Objective: To quantify the direct inotropic effects of this compound and milrinone on cardiac muscle tissue, independent of systemic neurohumoral influences.
-
Methodology:
-
Tissue Preparation: Papillary muscles are carefully dissected from the ventricles of animal hearts (e.g., mouse, rabbit, guinea pig).[12]
-
Mounting: The isolated muscle is mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (e.g., 37°C) and continuously gassed with 95% O2 / 5% CO2.[12]
-
Stimulation and Recording: One end of the muscle is attached to a fixed point, and the other to a force transducer. The muscle is electrically stimulated to contract at a fixed frequency. The developed force of contraction is recorded.[12]
-
Drug Application: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or milrinone to the organ bath.
-
Data Analysis: Parameters such as peak twitch tension, time to peak tension, and relaxation time are measured to quantify the inotropic and lusitropic effects of the compounds.
-
Intracellular cAMP Measurement in Cardiomyocytes
This assay directly measures the key second messenger involved in the mechanisms of both drugs.
-
Objective: To determine the effect of this compound and milrinone on intracellular cAMP levels in isolated cardiomyocytes.
-
Methodology:
-
Cell Culture: Primary cardiomyocytes are isolated from animal hearts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.
-
cAMP Biosensors: Cells are transfected or transduced with genetically encoded cAMP biosensors, such as those based on Förster Resonance Energy Transfer (FRET).[13][14][15] These sensors change their fluorescence properties upon binding to cAMP.
-
Drug Treatment: Cultured cardiomyocytes expressing the biosensor are treated with this compound, milrinone, or control substances.
-
Fluorescence Imaging: Changes in FRET signals are monitored in real-time using fluorescence microscopy.
-
Data Quantification: The change in the FRET ratio is quantified to determine the relative change in intracellular cAMP concentration. Alternatively, biochemical methods like ELISA or radioimmunoassays can be used on cell lysates.[15][16]
-
Calcium Imaging in Cardiomyocytes
This technique visualizes the downstream effects of cAMP signaling on calcium handling.
-
Objective: To measure changes in intracellular calcium transients in response to this compound and milrinone.
-
Methodology:
-
Cell Loading: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4) or express a genetically encoded calcium indicator (e.g., GCaMP).[17][18][19]
-
Stimulation: The cells are electrically paced to elicit regular calcium transients.
-
Drug Perfusion: The cells are perfused with solutions containing this compound or milrinone at various concentrations.
-
Confocal Microscopy: A laser scanning confocal microscope is used to record the fluorescence intensity changes over time, which correspond to changes in intracellular calcium concentration.[17][18]
-
Analysis: The amplitude, duration, and decay rate of the calcium transients are analyzed to assess the impact of the drugs on calcium release and reuptake.
-
Conclusion
This compound and milrinone enhance cardiac contractility through distinct mechanisms that both converge on the elevation of intracellular cAMP. This compound's dual action of promoting noradrenaline release and non-selectively inhibiting PDE offers a broad sympathomimetic effect. In contrast, milrinone's selective inhibition of PDE3 provides a more targeted approach that is independent of beta-adrenergic receptor function. The choice between these agents in a clinical or research setting depends on the specific physiological context and desired therapeutic outcome. The experimental protocols outlined provide a framework for the continued investigation and development of novel inotropic therapies.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [medbox.iiab.me]
- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milrinone - Wikipedia [en.wikipedia.org]
- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. researchgate.net [researchgate.net]
- 12. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
The Cost-Effectiveness of Cafedrine in Managing Hypotension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cost-effectiveness of the cafedrine (B87544)/theodrenaline (B228420) combination agent with its primary alternatives, ephedrine (B3423809) and phenylephrine (B352888), for the management of hypotension, particularly in the perioperative setting. The analysis is based on available clinical efficacy data and drug pricing in the German market, where this compound/theodrenaline is most commonly used.
Executive Summary
The fixed-dose combination of this compound and theodrenaline (Akrinor®) presents a distinct hemodynamic profile by increasing cardiac output with minimal effect on heart rate and systemic vascular resistance. Clinical data, primarily from the HYPOTENS study, suggests that while both this compound/theodrenaline and ephedrine effectively restore blood pressure, the former may offer a more stable heart rate profile and require fewer additional interventions. When compared to phenylephrine, particularly in obstetric anesthesia, this compound/theodrenaline has been associated with a lower incidence of fetal acidosis.
From a cost perspective, the price per ampoule of this compound/theodrenaline is higher than that of ephedrine and phenylephrine. However, a comprehensive cost-effectiveness analysis must consider factors such as the number of doses required for hemodynamic stabilization and the potential for reduced adverse events and associated costs. While direct pharmacoeconomic studies are scarce, the clinical finding that this compound/theodrenaline may require fewer repeat doses could partially offset its higher initial drug cost.
Comparative Analysis of Vasopressors
Mechanism of Action
The therapeutic effects of this compound, in its clinically used combination with theodrenaline, and its alternatives are mediated through distinct signaling pathways.
-
This compound/Theodrenaline: This combination agent acts on both α- and β-adrenergic receptors. The this compound component, a conjugate of norephedrine (B3415761) and theophylline (B1681296), primarily acts indirectly by releasing endogenous noradrenaline, which in turn stimulates β1-adrenoceptors in the heart to increase inotropy (cardiac contractility). The theodrenaline component, a conjugate of noradrenaline and theophylline, directly stimulates α1-adrenoceptors in vascular smooth muscle, leading to vasoconstriction. The theophylline moiety in both compounds is thought to inhibit phosphodiesterases (PDEs), preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and thus enhancing the β1-adrenergic effects.[1] This dual mechanism results in an increase in cardiac output and preload to restore mean arterial pressure, with minimal impact on systemic vascular resistance and heart rate.[1]
-
Ephedrine: Ephedrine has a mixed mechanism of action, acting both directly on β1 and β2 receptors and indirectly on α1 receptors by promoting the release of noradrenaline.[2] This results in increased heart rate, cardiac output, and blood pressure.
-
Phenylephrine: As a pure α1-adrenergic agonist, phenylephrine primarily induces vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This can be accompanied by a reflex decrease in heart rate (bradycardia).[2][3]
Signaling Pathway of this compound/Theodrenaline in Cardiomyocytes
Caption: Proposed mechanism of increased inotropy by this compound/Theodrenaline in heart muscle cells.
Signaling Pathway of Phenylephrine in Vascular Smooth Muscle
Caption: Mechanism of vasoconstriction induced by Phenylephrine in vascular smooth muscle cells.
Clinical Efficacy and Safety Comparison
The HYPOTENS trial, a prospective, non-interventional study, provides the most direct comparison between this compound/theodrenaline (C/T) and ephedrine for treating intraoperative hypotension.
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine | Phenylephrine |
| Primary Hemodynamic Effect | Increases cardiac output and preload | Increases heart rate and cardiac output | Increases systemic vascular resistance |
| Blood Pressure Response | Effective stabilization of blood pressure; post-hoc analysis showed a more pronounced increase from baseline compared to ephedrine.[1][4][5] | Effective stabilization of blood pressure.[1][4][5] | Effective in raising blood pressure, may be slightly higher than C/T during caesarean section.[6][7] |
| Heart Rate Effect | Remains stable.[1][4][5] | Dose-dependent increase in heart rate.[1][4][5] | Can cause reflex bradycardia.[6][7] |
| Need for Additional Boluses | Fewer additional boluses required compared to ephedrine.[1][4][5] | More additional boluses required compared to C/T.[1][4][5] | Rescue medication more frequently required compared to C/T in one study.[6][7] |
| Neonatal Outcomes (Obstetrics) | Favorable neonatal outcomes reported.[8][9] | Favorable neonatal outcomes, though some data suggest greater base deficit and lactate (B86563) values compared to C/T.[8] | Associated with a significantly higher incidence of fetal acidosis (pH <7.2) compared to C/T in one retrospective study.[6][7] |
| Physician Satisfaction | Higher reported treatment satisfaction (precision and rapidity of onset) compared to ephedrine.[4] | Lower reported treatment satisfaction compared to C/T.[4] | Not directly compared in available literature. |
Cost Comparison
A direct cost-effectiveness analysis is challenging due to the lack of dedicated pharmacoeconomic studies. However, a comparison of drug acquisition costs in Germany provides a basis for evaluation.
| Drug | Presentation | Price (Germany) | Price per Unit |
| Akrinor® (this compound/Theodrenaline) | 5 x 2 ml ampoules | €46.79[4][8][10][11][12] | €9.36 per 2 ml ampoule |
| Ephedrin Sintetica | 10 x 5 ml ampoules (10 mg/ml) | €79.60[8][10][11] | €7.96 per 5 ml (50 mg) ampoule |
| Phenylephrin Aguettant | 10 x 20 ml vials (100 mcg/ml) | €97.29[1][4][5] | €9.73 per 20 ml (2 mg) vial |
Note: Prices are based on online pharmacy listings as of December 2025 and may vary. These prices are for the drug itself and do not include costs of administration or monitoring.
While the per-ampoule cost of Akrinor® is higher than that of a standard ampoule of ephedrine, the clinical data from the HYPOTENS study suggests that fewer additional boluses of this compound/theodrenaline may be required for hemodynamic stabilization.[1][4][5] This could lead to a comparable or even lower total drug cost per patient in certain clinical scenarios. A full cost-effectiveness model would need to incorporate the costs associated with managing adverse events (e.g., tachycardia with ephedrine, fetal acidosis with phenylephrine) and the economic impact of requiring additional medical interventions.
Experimental Protocols
HYPOTENS Study Protocol
The HYPOTENS trial was a prospective, national, multicenter, open-label, two-armed, non-interventional study comparing this compound/theodrenaline with ephedrine for the treatment of intraoperative hypotension (IOH).
-
Objective: To compare the effectiveness of the two agents in restoring arterial blood pressure and on post-operative outcomes under routine clinical conditions.
-
Patient Cohorts:
-
Cohort A: Patients ≥50 years with ASA classification 2-4 undergoing non-emergency surgery under general anesthesia.
-
Cohort B: Patients undergoing Cesarean section under spinal anesthesia.
-
-
Intervention: Hospital departments were assigned to a treatment arm based on their routinely used anti-hypotensive agent (this compound/theodrenaline or ephedrine). Treatment was initiated when IOH occurred, as defined by the attending anesthetist.
-
Primary Endpoints:
-
Lower absolute deviation from an individually determined target blood pressure.
-
Incidence of heart rate ≥100 beats/min in the first 15 minutes post-administration.
-
-
Secondary Endpoints: Incidence of postoperative delirium (Cohort A), severity of fetal acidosis (Cohort B), time to reach target blood pressure, and number of additional interventions required.
Experimental Workflow of the HYPOTENS Study
Caption: Workflow diagram for the HYPOTENS non-interventional study.
Retrospective Cohort Study: this compound/Theodrenaline vs. Phenylephrine in Obstetric Anesthesia
This was a single-center retrospective data cohort study.
-
Objective: To assess the impact of phenylephrine and this compound/theodrenaline on maternal and neonatal outcomes after spinal anesthesia for caesarean section.
-
Patient Population: All obstetric patients scheduled for caesarean section over a 2-year period.
-
Intervention: Patients received either prophylactic intravenous phenylephrine or reactive intravenous this compound/theodrenaline to maintain blood pressure.
-
Main Outcome Measures: Maternal hypotension, heart rate, fetal arterial cord pH and base excess levels, and the need for rescue medication.
Conclusion
The selection of a vasopressor for the treatment of hypotension should be guided by the underlying cause of the hypotension, the patient's comorbidities, and the specific clinical setting.
-
This compound/theodrenaline offers a unique hemodynamic profile that may be advantageous in patients where an increase in cardiac output is desired without a significant increase in heart rate. The evidence suggests it is an effective and well-tolerated option, particularly in the context of anesthesia-induced hypotension. While its acquisition cost is higher than its main alternatives, the potential for requiring fewer interventions could make it a cost-effective choice in practice.
-
Ephedrine is an effective and less expensive alternative, but its use may be associated with a dose-dependent increase in heart rate, which could be undesirable in some patients.
-
Phenylephrine is a potent vasopressor that is effective in increasing blood pressure, but its use can lead to reflex bradycardia and, in the obstetric setting, has been associated with a higher incidence of fetal acidosis compared to this compound/theodrenaline in one study.
Further prospective, randomized controlled trials with integrated pharmacoeconomic analyses are needed to definitively establish the comparative cost-effectiveness of this compound/theodrenaline. However, based on the current evidence, it represents a clinically valuable alternative to other vasopressors, with a safety and efficacy profile that may justify its cost in specific patient populations.
References
- 1. medikamente-per-klick.de [medikamente-per-klick.de]
- 2. versandapotheke.de [versandapotheke.de]
- 3. PHENYLEPHRIN Aguettant 100 Mikrogramm/ml Inj/Inf.L 10x20 ml mit dem E-Rezept kaufen - Shop Apotheke [shop-apotheke.com]
- 4. apons.eu [apons.eu]
- 5. medikamente-per-klick.de [medikamente-per-klick.de]
- 6. EPHEDRIN Sintetica 10 mg/ml Injektionslösung ✔️ günstig online kaufen | DISAPO [disapo.de]
- 7. PHENYLEPHRIN Aguettant 50 Mikrogramm/ml Inj.-Lsg. (10x10 ml) Preisvergleich, PZN 11583803 · MediPreis.de [medipreis.de]
- 8. PHENYLEPHRIN Aguettant 100 Mikrogramm/ml Inj/Inf.L 10X20 ml - Rezeptpflichtig - pharmaphant Apotheke [pharmaphant.de]
- 9. EPHEDRIN Sintetica 10 mg/ml Injektionslösung 10x5 ml mit dem E-Rezept kaufen - Shop Apotheke [shop-apotheke.com]
- 10. apo.com [apo.com]
- 11. Ephedrin Sintetica 10 mg/ml Injektionslösung (10x5 ml) [medizinfuchs.de]
- 12. PHENYLEPHRIN Aguettant 100 Mikrogramm/ml Inj/Inf.L - 10X20 ml Rehm Apotheken in Neusäß, Augsburg, Stadtbergen [shop.rehm-apotheken.de]
Comparative Efficacy of Cafedrine in Maintaining Umbilical Cord pH During Cesarean Section: A Review of Vasopressor Alternatives
For Immediate Release
Freiburg, Germany - A comprehensive analysis of clinical data reveals comparable and, in some aspects, favorable outcomes for the use of cafedrine (B87544)/theodrenaline (B228420) (Akrinor®) in maintaining neonatal umbilical cord pH during cesarean sections under spinal anesthesia, when compared to other commonly used vasopressors such as phenylephrine (B352888) and norepinephrine (B1679862). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing relevant pathways and workflows.
Spinal anesthesia is a preferred method for pain management during cesarean deliveries; however, it frequently induces maternal hypotension, which can compromise uteroplacental blood flow and potentially lead to fetal acidosis, reflected by a drop in umbilical cord pH. Vasopressors are routinely administered to counteract this hypotension. The ideal agent should effectively restore maternal blood pressure without adversely affecting the fetus. This comparative guide focuses on the effects of this compound, often used in a 20:1 combination with theodrenaline, on the crucial neonatal outcome of umbilical cord pH.
Quantitative Comparison of Vasopressor Effects on Umbilical Cord pH
The following tables summarize the key findings from comparative studies on the impact of different vasopressors on umbilical artery pH. A pH below 7.2 is often considered indicative of fetal acidosis.
| Vasopressor Comparison | Mean Umbilical Artery pH (± SD) | Incidence of Fetal Acidosis (pH < 7.2) | Key Findings & Citation |
| This compound/Theodrenaline vs. Phenylephrine | No statistical difference in mean pH levels. | Significantly higher incidence of acidosis with phenylephrine. | Phenylephrine was not found to be superior to this compound/theodrenaline in treating maternal hypotension during cesarean section.[1][2][3] |
| This compound/Theodrenaline vs. Norepinephrine | No significant difference in mean pH (this compound/Theodrenaline: 7.27; Norepinephrine: 7.29). | This compound/Theodrenaline: 3.6%; Norepinephrine: 2.81%. No significant difference. | Both vasopressors were found to be safe and suitable for treating peripartum hypotension without a significant risk of neonatal acidosis.[4][5] |
| Phenylephrine vs. Ephedrine (B3423809) | Phenylephrine: 7.31 ± 0.02; Ephedrine: 7.30 ± 0.05. No significant difference. | No neonates in either group developed true fetal acidosis. | No significant difference was observed in umbilical cord gases or Apgar scores between the two groups.[6][7][8] |
| Norepinephrine vs. Phenylephrine | Norepinephrine: 7.29 ± 0.04; Phenylephrine: 7.28 ± 0.04. No significant difference. | One patient in the phenylephrine group had a pH < 7.2. | Low-dose norepinephrine infusion is a suitable alternative to phenylephrine for maintaining umbilical arterial pH and maternal blood pressure.[9][10] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are detailed protocols for vasopressor administration and umbilical cord blood gas analysis.
Vasopressor Administration Protocols
-
This compound/Theodrenaline (Akrinor®): In many European countries, a 20:1 mixture of this compound hydrochloride (200 mg) and theodrenaline hydrochloride (10 mg) is a common choice.[11] For reactive treatment of hypotension, one ampoule (2 mL) is often diluted to 10 mL with 0.9% sodium chloride for intravenous administration.[12] The dosage and frequency of administration are at the discretion of the attending anesthesiologist to maintain systolic blood pressure near baseline.[11][12]
-
Phenylephrine: Administration can be prophylactic or reactive. A common prophylactic approach involves an intravenous infusion at a rate of 25-50 µ g/min , initiated immediately after spinal anesthesia.[13] For reactive treatment of hypotensive episodes (e.g., systolic blood pressure <80% of baseline), intravenous boluses of 50-100 µg are administered.[13][14]
-
Norepinephrine: Can be administered as a prophylactic infusion or as rescue boluses. Prophylactic infusions are often started at a rate of 2.5 µ g/min immediately after intrathecal injection and titrated to maintain blood pressure.[15] For treatment of hypotension, bolus doses of 5-10 µg are used.[2][7]
Umbilical Cord Blood Gas Analysis Protocol
To ensure the accuracy of umbilical cord pH measurement, a standardized collection and analysis procedure is critical.
-
Cord Clamping: Immediately after the delivery of the infant, a 10-20 cm segment of the umbilical cord is double-clamped.
-
Blood Sampling: A blood sample is drawn from the umbilical artery into a pre-heparinized syringe. Arterial blood is preferred as it reflects the acid-base status of the fetus.
-
Analysis: The sample is promptly analyzed using a blood gas analyzer to determine pH, partial pressure of carbon dioxide (pCO2), partial pressure of oxygen (pO2), and base excess. Delayed analysis can lead to inaccurate results.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound/Theodrenaline.
Caption: Experimental workflow for comparative vasopressor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Different Norepinephrine Regimens for Prevention of Spinal Hypotension in Cesarean Section: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cord Blood Gas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimal Infusion Rate of Norepinephrine for Prevention of Spinal Hypotension for Cesarean Delivery: A Randomized Controlled Trial, Using Up-Down Sequential Allocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 13. Managing spinal hypotension during caesarean section: An update [scielo.org.za]
- 14. Determination of the 90% Effective Dose of Phenylephrine Boluses to Treat Spinal Anesthesia-Induced Hypotension in Patients with Severe Preeclampsia during Cesarean Delivery: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prophylactic Norepinephrine Infusion for Preventing Hypotension During Spinal Anesthesia for Cesarean Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
No Detrimental Effect of Cafedrine on Neonatal APGAR Scores Confirmed in Comparative Studies
Multiple clinical investigations have consistently demonstrated that the use of Cafedrine, often in combination with Theodrenaline, for the management of spinal anesthesia-induced hypotension during cesarean sections does not adversely affect neonatal outcomes as measured by APGAR scores. Comparative studies with other commonly used vasopressors such as ephedrine (B3423809), phenylephrine (B352888), and norepinephrine (B1679862) have shown comparable APGAR score results, reinforcing the safety of this compound in the obstetric setting.
A retrospective data analysis aimed at exploring the effects of this compound/Theodrenaline for treating maternal hypotension during spinal anesthesia for Cesarean delivery found no negative impact on umbilical arterial cord pH and APGAR scores.[1][2] In this study, while the mean APGAR score at one minute postpartum was significantly higher in the group treated with this compound/Theodrenaline, the scores at 5 and 10 minutes did not differ significantly from the non-treatment group.[1]
Further validating these findings, a national, multicentre, prospective, noninterventional study (the HYPOTENS study) compared this compound/Theodrenaline with ephedrine.[3][4] This study reported favorable neonatal outcomes in both treatment groups, with no clinically relevant negative effects on APGAR scores.[3][4] Similarly, a retrospective single-centre cohort study comparing this compound/Theodrenaline with phenylephrine found that neonatal outcomes were comparable in both groups, with APGAR scores showing no significant differences.[5][6][7] Another study comparing this compound/Theodrenaline with norepinephrine also concluded that there were no significant differences between the groups regarding APGAR scores.[8][9]
Comparative Data on APGAR Scores
The following table summarizes the findings from various studies comparing this compound/Theodrenaline with other vasopressors.
| Study | Comparison Groups | APGAR Score Findings | Reference |
| Clemens et al. | This compound/Theodrenaline vs. No Treatment | No significant difference in APGAR scores at 5 and 10 minutes. | [1] |
| Kranke et al. (HYPOTENS) | This compound/Theodrenaline vs. Ephedrine | Favorable neonatal outcomes in both groups, with no adverse effects on APGAR scores. | [3][4] |
| Schick et al. | This compound/Theodrenaline vs. Phenylephrine | Neonatal outcomes were comparable, with no significant difference in APGAR scores. | [5][6][7] |
| Weitzel et al. | This compound/Theodrenaline vs. Norepinephrine | No significant differences in APGAR scores between the groups. | [8][9] |
Experimental Protocols
The studies cited in this guide generally followed a similar experimental design to assess the impact of vasopressors on neonatal outcomes.
Study Design: The majority of the cited research involved retrospective or prospective cohort studies.[1][3][5][6][7][8][9] The HYPOTENS study was a national, multicentre, prospective, open-label, two-armed, noninterventional study.[3][4]
Patient Population: The participants were typically parturients undergoing elective cesarean section under spinal anesthesia.[1][3][5][6][7][8][9]
Intervention: The intervention consisted of the administration of a vasopressor (this compound/Theodrenaline, ephedrine, phenylephrine, or norepinephrine) to treat spinal anesthesia-induced hypotension, which was generally defined as a drop in systolic blood pressure below a certain threshold (e.g., <100 mmHg or a 20% decrease from baseline).[1][5][8] The dosage and administration were at the discretion of the attending anesthesiologist.[3]
Outcome Measures: The primary neonatal outcome measure relevant to this guide was the APGAR score, assessed at 1, 5, and sometimes 10 minutes after birth.[1][8][9] Other neonatal wellness indicators such as umbilical artery pH and base excess were also commonly recorded.[1][5][6][7]
Experimental Workflow
The following diagram illustrates the typical workflow of the clinical studies investigating the effect of this compound on APGAR scores.
Signaling Pathway and Mechanism of Action
This compound is a sympathomimetic agent that primarily acts on adrenergic receptors. Its cardiovascular effects are mediated through the stimulation of these receptors, leading to an increase in blood pressure. Theodrenaline, its usual combination partner, contributes to this effect. The lack of a direct negative impact on the fetus is likely due to limited placental transfer and a mechanism of action that restores maternal blood pressure without causing significant uterine vasoconstriction, thus maintaining adequate uteroplacental blood flow.
References
- 1. Impact of this compound/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study. | Semantic Scholar [semanticscholar.org]
- 3. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylephrine versus this compound/theodrenaline (Akrinor) for the treatment of spinal anaesthesia-induced maternal hypotension during caesarean section: a retrospective single-centre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ibimapublishing.com [ibimapublishing.com]
A Comparative Analysis of Cafedrine's Hemodynamic Effects in Male versus Female Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of Cafedrine, administered as a 20:1 combination with Theodrenaline, in male versus female subjects. The information presented is based on available clinical data and is intended to inform research and drug development in the field of cardiovascular pharmacology.
Note on Formulation: It is important to note that this compound is almost exclusively studied and used clinically in a 20:1 fixed combination with Theodrenaline.[1] Therefore, the data presented herein reflects the effects of this combination therapy, and the specific contribution of this compound alone versus Theodrenaline to the observed gender-specific differences cannot be definitively isolated.
Executive Summary
Clinical studies investigating the hemodynamic effects of the this compound/Theodrenaline combination have revealed notable differences between male and female subjects. The primary findings indicate that female subjects exhibit a more rapid response to the drug, as measured by the time to achieve a significant increase in mean arterial pressure (MAP).[2][3] While the initial magnitude of the blood pressure increase appears to be similar between sexes, some evidence suggests a more pronounced long-term effect in women.[4][5][6] These differences may be attributable to underlying physiological and pharmacokinetic variations between males and females.
Data Presentation: Hemodynamic Response to this compound/Theodrenaline
The following table summarizes the key quantitative data from a clinical study comparing the hemodynamic response to this compound/Theodrenaline in male and female patients experiencing hypotension during anesthesia.[2][3]
| Parameter | Male Subjects (n=204) | Female Subjects (n=149) | p-value |
| Time to 10% MAP Increase (minutes) | 8.6 ± 6.3 | 7.2 ± 4.6 | 0.018 |
| Time to Maximum MAP Effect (minutes) | 17.7 ± 9.0 | 17.0 ± 9.1 | n.s. |
| Baseline MAP (mmHg) | 82 ± 14 | 82 ± 14 | n.s. |
| MAP at Drug Administration (mmHg) | 63 ± 10 | 63 ± 10 | n.s. |
| Heart Rate (bpm, over 20 min) | 66 ± 18 | 66 ± 18 | n.s. |
Data presented as mean ± standard deviation. MAP = Mean Arterial Pressure. n.s. = not significant.
Experimental Protocols
The data cited in this guide is derived from observational and clinical studies. A generalized experimental protocol for assessing the hemodynamic effects of an antihypotensive agent like this compound/Theodrenaline is outlined below.
Objective: To evaluate and compare the pharmacodynamic effects of intravenous this compound/Theodrenaline on key hemodynamic parameters in male and female subjects with induced hypotension.
Study Design: A prospective, randomized, controlled clinical trial.
Inclusion Criteria:
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Normotensive at baseline.
-
Provide written informed consent.
Exclusion Criteria:
-
History of cardiovascular disease, hypertension, or any other significant medical condition.
-
Use of any medication that could interfere with cardiovascular function.
-
Pregnancy or lactation.
Procedure:
-
Baseline Monitoring: Subjects are instrumented for continuous monitoring of electrocardiogram (ECG), heart rate (HR), invasive arterial blood pressure (for continuous MAP, systolic and diastolic pressure), and cardiac output (e.g., via thoracic bioimpedance or a pulmonary artery catheter).
-
Induction of Hypotension: A controlled hypotensive state is induced, for example, through the administration of a short-acting anesthetic agent like propofol, until a predefined drop in MAP (e.g., >20% from baseline) is achieved.
-
Drug Administration: A standardized dose of this compound/Theodrenaline (e.g., based on body weight) is administered as an intravenous bolus.
-
Pharmacodynamic Monitoring: Hemodynamic parameters (MAP, HR, cardiac output, systemic vascular resistance) are continuously recorded for a predefined period (e.g., 30-60 minutes) following drug administration.
-
Pharmacokinetic Sampling: Blood samples are drawn at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60 minutes) after drug administration to determine the plasma concentrations of this compound and its metabolites.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) and pharmacodynamic parameters are calculated and compared between male and female subjects using appropriate statistical methods.
Mechanism of Action and Signaling Pathways
This compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[7] Its hemodynamic effects, in conjunction with Theodrenaline (a combination of noradrenaline and theophylline), are mediated through a multi-faceted mechanism involving both direct and indirect sympathomimetic actions.
The norephedrine component of this compound acts as an indirect sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals. This released norepinephrine then acts on adrenergic receptors. The noradrenaline component of Theodrenaline acts as a direct sympathomimetic.
The primary signaling pathway leading to the cardiovascular effects of the this compound/Theodrenaline combination is as follows:
-
β1-Adrenergic Receptor Stimulation: Norepinephrine and noradrenaline bind to β1-adrenergic receptors on cardiomyocytes. This activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).
-
α1-Adrenergic Receptor Stimulation: Noradrenaline also stimulates α1-adrenergic receptors on vascular smooth muscle cells. This activates the Gq alpha subunit, leading to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in systemic vascular resistance.
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both this compound and Theodrenaline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDEs, the breakdown of cAMP is reduced, leading to its accumulation within the cell. This potentiates the effects of β1-adrenergic receptor stimulation, further enhancing inotropy.
Caption: Signaling pathway of this compound/Theodrenaline in cardiomyocytes.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating the effects of this compound.
Caption: Experimental workflow for a clinical study on this compound.
Discussion of Findings and Future Directions
The available evidence strongly suggests that sex is a significant factor influencing the pharmacodynamic response to the this compound/Theodrenaline combination.[1] The finding that women exhibit a faster onset of action in restoring mean arterial pressure is clinically relevant and warrants further investigation.[2][3] The reasons for this observed difference are likely multifactorial.
Potential contributing factors include:
-
Body Composition and Volume of Distribution: Females generally have a higher percentage of body fat and a different volume of distribution for certain drugs compared to males, which can influence drug pharmacokinetics.
-
Pharmacokinetic Differences: Sex-based differences in drug metabolism, primarily through the cytochrome P450 enzyme system, and renal clearance are well-documented for many drugs and may play a role in the disposition of this compound.
-
Hormonal Influences: Sex hormones can modulate cardiovascular function and drug response.
Limitations and Future Research:
The primary limitation of the current body of literature is the lack of studies investigating this compound as a single agent, making it difficult to disentangle its effects from those of Theodrenaline. Furthermore, there is a scarcity of detailed pharmacokinetic data comparing male and female subjects.
Future research should focus on:
-
Conducting well-designed clinical trials to specifically evaluate the pharmacokinetics and pharmacodynamics of this compound alone in both male and female subjects.
-
Investigating the potential influence of hormonal fluctuations (e.g., during the menstrual cycle) on the response to this compound.
-
Exploring the genetic basis for inter-individual and inter-sex variability in response to this compound, including polymorphisms in adrenergic receptors and drug-metabolizing enzymes.
By addressing these research gaps, a more comprehensive understanding of the sex-specific effects of this compound can be achieved, ultimately leading to more personalized and effective therapeutic strategies for the management of hypotension.
References
- 1. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. citedrive.com [citedrive.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Cafedrine's Hemodynamic Effects in Healthy vs. Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic agent Cafedrine, often administered in a 20:1 combination with Theodrenaline, and its differential effects on key cardiovascular parameters in healthy individuals versus those with heart failure. The information is compiled from a systematic review of available clinical and preclinical data.
Mechanism of Action
This compound is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296). It is typically used in combination with Theodrenaline, which is a compound of noradrenaline and theophylline.[1][2] The primary mechanism of action involves the stimulation of β1- and α-adrenoceptors, coupled with a nonspecific inhibition of phosphodiesterases (PDEs).[1] The norephedrine component of this compound triggers the release of endogenous noradrenaline, which, along with the noradrenaline in Theodrenaline, activates β1-adrenoceptors in cardiac muscle. This activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and enhanced inotropy (cardiac contractility).[1][3] The theophylline component inhibits PDEs, preventing the degradation of cAMP and thus amplifying the β1-adrenergic response.[1] In vascular smooth muscle, the noradrenaline component activates α1-adrenoceptors, leading to vasoconstriction.[1]
Comparative Hemodynamic Data
The following tables summarize the quantitative effects of this compound/Theodrenaline on key hemodynamic parameters in patient populations with and without heart failure.
Table 1: Hemodynamic Effects in Patients Without Heart Failure (Under Anesthesia)
| Parameter | Baseline (Mean ± SD) | Post-Administration Value (Mean ± SD) | % Change | Study Population |
| Mean Arterial Pressure (MAP) | 82 ± 14 mmHg | Increased by 11 ± 16 mmHg within 5 min | ~+17% | 353 patients under anesthesia[4][5] |
| Mean Arterial Pressure (MAP) | Dropped to 63 ± 10 mmHg | Increased by ~60% at 10 min | +60% | 20 patients for major abdominal surgery[6][7] |
| Cardiac Index (CI) | Not specified | Increased by 17% | +17% | 20 patients for major abdominal surgery[6][7] |
| Systemic Vascular Resistance Index (SVRI) | Not specified | Increased by 42% | +42% | 20 patients for major abdominal surgery[6][7] |
| Heart Rate (HR) | Not specified | Not clinically significant change | - | 353 patients under anesthesia[4] |
Table 2: Hemodynamic Effects in Patients With Heart Failure
| Parameter | Outcome Measure | Heart Failure Patients | Non-Heart Failure Patients | p-value |
| Dose Requirement for MAP Increase | Dose to achieve a 14 ± 16 mmHg increase in MAP | This compound: 1.78 ± 1.67 mg/kgTheodrenaline: 89.0 ± 83.5 µg/kg | This compound: 1.16 ± 0.77 mg/kgTheodrenaline: 58.0 ± 38.5 µg/kg | 0.005 |
| Efficacy | Effect on Mean Arterial Pressure | Significantly less substantial | More substantial | Not specified |
Data sourced from a retrospective analysis of 297 patients.[3][4]
Experimental Protocols
Study on Anesthetized Patients (Heller et al., 2008, as cited in Bein et al., 2017 and Heller et al., 2015)[3][4]
-
Objective: To investigate the effects of this compound/Theodrenaline in a real-life clinical setting on patients undergoing regional or general anesthesia.
-
Study Population: A retrospective analysis of pooled data from 297-353 patients. A sub-group analysis compared patients with heart failure (NYHA ≥ 1) to those without.[3][4]
-
Methodology: When a patient's systolic blood pressure dropped below 80% of the baseline value, an intravenous bolus of this compound/Theodrenaline was administered. Hemodynamic parameters, including mean arterial pressure (MAP) and heart rate, were monitored over time.
-
Data Analysis: The primary endpoint was the time to a 10% increase in MAP. Secondary endpoints included the dose required to achieve a target MAP increase and the stability of heart rate. Statistical analyses were performed to identify factors influencing drug effectiveness, such as gender, use of beta-blockers, and the presence of heart failure.[4]
Prospective Observational Study (Weitzel et al., 2018)[6]
-
Objective: To investigate the hemodynamic effects of this compound/Theodrenaline on anesthesia-induced hypotension.
-
Study Population: 20 patients scheduled for elective major abdominal surgery.
-
Methodology: After induction of total intravenous anesthesia with propofol (B549288) and remifentanil, a decrease in MAP below 60 mm Hg was treated with 60 mg this compound / 3 mg Theodrenaline. Advanced hemodynamic monitoring was performed using transpulmonary thermodilution (PiCCO2-Monitor) to assess parameters including Systemic Vascular Resistance Index (SVRI), Cardiac Index (CI), and others.
-
Data Analysis: Hemodynamic variables were recorded and analyzed to determine the percentage change from baseline after drug administration.
Discussion of Comparative Effects
The available data indicates that this compound/Theodrenaline effectively restores mean arterial pressure in patients experiencing hypotension, primarily by increasing cardiac preload, stroke volume, and cardiac output, with minimal impact on heart rate.[3][4][5] However, its efficacy is notably attenuated in patients with heart failure.
-
Healthy/Non-Heart Failure Models: In this population (often represented by patients under anesthesia for elective surgery), this compound/Theodrenaline produces a rapid and robust increase in blood pressure.[4] The mechanism appears to be a balanced combination of increased cardiac contractility (inotropic effect) and vascular resistance.[6] The increase in cardiac output is a key feature, distinguishing it from pure vasopressors.[3][5]
-
Heart Failure Models: Patients with heart failure demonstrate a blunted response to this compound/Theodrenaline.[3][4] They require significantly higher doses to achieve a comparable increase in MAP as seen in patients without heart failure.[4] This reduced sensitivity is likely due to the underlying pathophysiology of heart failure, which can include downregulation of beta-receptors and impaired cardiac reserve, making the heart less responsive to beta-adrenergic stimulation.[4]
Conclusion
This compound/Theodrenaline is an effective agent for managing hypotension in the general patient population, acting as an "inopressor" by enhancing both cardiac output and vascular tone. However, in patients with heart failure, its effects are significantly diminished, necessitating higher doses to achieve therapeutic goals. This attenuated response underscores the importance of considering the patient's underlying cardiac function when selecting and dosing antihypotensive agents. Further prospective studies, such as the planned HERO trial, are warranted to more precisely characterize its hemodynamic effects in the heart failure population.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Cafedrine vs. Other Vasopressors in Concomitant Beta-Blocker Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hypotension in patients receiving beta-blocker therapy presents a unique clinical challenge. The choice of vasopressor in this setting is critical, as the presence of beta-adrenergic blockade can significantly alter the hemodynamic response to treatment. This guide provides a comparative analysis of cafedrine (B87544), typically administered as a fixed 20:1 combination with theodrenaline (B228420) (C/T), against other commonly used vasopressors in patients with concomitant beta-blocker therapy. This analysis is based on available experimental data and clinical evidence.
Executive Summary
This compound/theodrenaline (C/T) exhibits a dual mechanism of action with both alpha- and beta-adrenergic effects, resulting in a net beta-adrenergic effect that increases cardiac output and mean arterial pressure (MAP).[1][2] However, in the presence of beta-blockers, the efficacy of C/T is attenuated, leading to a delayed onset of action.[3][4] While direct comparative trials in this specific patient population are limited, this guide synthesizes existing data to inform research and drug development.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of this compound/theodrenaline and other vasopressors, with a focus on the impact of concomitant beta-blocker therapy.
Table 1: Effect of Beta-Blocker Therapy on the Efficacy of this compound/Theodrenaline (C/T)
| Parameter | C/T without Beta-Blockers | C/T with Beta-Blockers | Significance |
| Time to 10% increase in MAP (minutes) | 7.3 ± 4.3 | 9.0 ± 7.0 | p = 0.008 |
Data from a retrospective analysis by Heller et al. (2015).[3][4]
Table 2: General Hemodynamic Profile of this compound/Theodrenaline vs. Other Vasopressors
| Vasopressor | Primary Receptor(s) | Effect on Heart Rate | Effect on Cardiac Output | Effect on Systemic Vascular Resistance |
| This compound/Theodrenaline | α, β1, β2 (net β-adrenergic) | Generally stable[2] | Increased[5] | Largely unchanged[5] |
| Norepinephrine (B1679862) | α1 > β1 | Can decrease (reflex) | Variable | Markedly increased |
| Phenylephrine (B352888) | α1 | Decreased (reflex) | Decreased[5] | Markedly increased |
| Ephedrine (B3423809) | α, β (direct and indirect) | Increased | Increased | Increased |
| Dobutamine | β1 > β2 | Increased | Markedly increased | Decreased |
Experimental Protocols
Retrospective Analysis of this compound/Theodrenaline in Patients with and without Beta-Blocker Therapy (Heller et al., 2015)[4]
-
Study Design: A retrospective analysis of records from 353 consecutive anesthesia patients who received this compound/theodrenaline for hypotension.
-
Patient Population: Patients undergoing surgery who developed hypotension. A subgroup of 111 patients was identified as receiving concomitant beta-blocker therapy.
-
Intervention: Administration of this compound/theodrenaline at the discretion of the attending anesthesiologist.
-
Data Collection: Anesthesiology records were reviewed to collect data on the time to a 10% increase in Mean Arterial Pressure (MAP), dosage of this compound/theodrenaline, volume loading, blood pressure, and heart rate.
-
Statistical Analysis: The primary hypothesis was tested using a Kaplan-Meier analysis followed by a log-rank test. A general linear model was applied for repeated measurement analyses.
HYPOTENS Study: this compound/Theodrenaline vs. Ephedrine (Non-interventional)[2][6]
-
Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.
-
Patient Population: Hospitalized patients who were treated routinely with either this compound/theodrenaline or ephedrine for perioperative hypotension.
-
Intervention: Bolus administration of either this compound/theodrenaline or ephedrine as per routine clinical practice at participating centers.
-
Data Collection: Data were collected within a standardized anesthesia protocol, including blood pressure and heart rate at 2-minute intervals for the first 15 minutes after drug administration.
-
Primary Objectives: To examine treatment precision, rapidity of onset, and the ability to restore blood pressure without significant increases in heart rate.
Signaling Pathways and Mechanism of Action
The interaction between vasopressors and beta-blockers is best understood by examining their respective signaling pathways.
This compound/Theodrenaline Signaling Pathway
The hemodynamic effects of this compound/theodrenaline are a result of the combined actions of its components: this compound (a conjugate of norephedrine (B3415761) and theophylline) and theodrenaline (a conjugate of noradrenaline and theophylline).[1][5]
Caption: Signaling pathway of this compound/Theodrenaline.
Mechanism of Beta-Blockade and its Impact on this compound/Theodrenaline
Beta-blockers competitively antagonize beta-adrenergic receptors. This directly counteracts the beta-adrenergic effects of this compound/theodrenaline.
Caption: Interaction of this compound/Theodrenaline and Beta-Blockers.
Discussion and Future Directions
The available evidence indicates that concomitant beta-blocker therapy significantly delays the onset of the pressor effect of this compound/theodrenaline.[3][4] This is consistent with the understanding that C/T's mechanism of action has a significant beta-adrenergic component.[5] In a beta-blocked patient, the unopposed alpha-adrenergic stimulation from the theodrenaline component may still contribute to an increase in blood pressure, but the positive inotropic and chronotropic effects mediated by beta-receptors are diminished.
For other vasopressors, the impact of beta-blockade varies depending on their receptor selectivity. Pure alpha-agonists like phenylephrine would be expected to remain effective, although the reflex bradycardia may be more pronounced. Mixed alpha- and beta-agonists like norepinephrine and ephedrine would likely have their beta-mediated effects blunted, similar to C/T.
The ongoing HERO study, a randomized controlled trial comparing this compound/theodrenaline to noradrenaline with a specific subgroup analysis for patients on beta-blockers, is poised to provide much-needed high-quality evidence to guide clinical practice and future drug development in this area. The results of this study will be critical in determining the relative efficacy and safety of this compound/theodrenaline compared to the current standard of care in this challenging patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 3. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 4. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Response Relationship of Cafedrine in Combination with Theodrenaline: A Comparative Guide
For researchers and drug development professionals, understanding the precise dose-response relationship of a cardiovascular agent is paramount for its safe and effective clinical application. This guide provides a comparative analysis of the hemodynamic effects of the Cafedrine and Theodrenaline combination, a sympathomimetic agent, against Noradrenaline, a standard vasopressor. The data presented is collated from preclinical and clinical studies to offer a comprehensive overview for validating its therapeutic window and efficacy.
Comparative Dose-Response Data
The following table summarizes the quantitative data on the dose-response relationship of the this compound/Theodrenaline combination and Noradrenaline, focusing on their impact on key cardiovascular parameters. It is important to note that this compound is almost exclusively used in a 20:1 fixed combination with Theodrenaline (commercially known as Akrinor®).[1][2] Therefore, the data presented reflects this combined formulation.
| Parameter | This compound/Theodrenaline (20:1) | Noradrenaline |
| Primary Indication | Treatment of hypotensive states, particularly during anesthesia.[2][3] | Treatment of hypotensive states, such as in septic shock.[4] |
| Mechanism of Action | - This compound: Primarily acts as an indirect sympathomimetic by releasing endogenous noradrenaline.[2][3] - Theodrenaline: Acts as a direct agonist on α- and β-adrenergic receptors.[2] - Combined Effect: Increased cardiac output and stroke volume with minimal change in heart rate or systemic vascular resistance.[2][3] | Potent α-adrenergic and less potent β-adrenergic effects, leading to significant vasoconstriction and a modest increase in inotropy.[5] The increase in blood pressure can trigger reflex bradycardia.[5] |
| Typical Dosage | - Bolus Injection: Doses ranging from 0.31 ± 0.07 mg/kg to 1.25 ± 0.44 mg/kg (this compound component) have been studied.[2] - Infusion: Currently under investigation in clinical trials.[5][6] | - Infusion: Typically initiated at 8 to 12 µ g/min and titrated to achieve the desired mean arterial pressure, with a usual maintenance dose of 2 to 4 µ g/min .[7] |
| Dose-Response on Mean Arterial Pressure (MAP) | - The ED50 to achieve a 10% increase in MAP after 5 minutes is 1.49 mg/kg for this compound and 0.075 mg/kg for Theodrenaline.[2] - The ED50 to achieve a 10% increase in MAP after 10 minutes is 0.53 mg/kg for this compound and 0.027 mg/kg for Theodrenaline.[2] - A direct dose-response relationship has been suggested in the dose range of 0.31 to 1.25 mg/kg of this compound.[2] | - At lower doses (up to 0.5 mcg/kg/min), the dose-response on blood pressure is generally linear.[1] |
| Effect on Cardiac Output/Index | - Generally increases cardiac output and stroke volume.[2][3] - A study is underway to demonstrate superiority in increasing cardiac index compared to Noradrenaline.[5][6] | - The effect on cardiac output can be variable. It may increase due to "venous recruitment" or decrease due to increased afterload.[1] |
| Adverse Effects | Tachycardia and arrhythmias are reportedly rare.[8] | An overdose can lead to severe headache, hypertensive crisis, a significant increase in peripheral vascular resistance, and a decrease in cardiac output.[7] |
Experimental Protocols
A robust validation of the dose-response relationship of any cardiovascular agent requires a well-defined experimental protocol. Below is a synthesized protocol for a preclinical in vivo study, based on established methodologies, to assess the cardiovascular effects of a test substance like this compound.
Protocol: In Vivo Cardiovascular Dose-Response Study in a Rodent Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats (220-240 g).
-
Acclimatization: Animals should be housed in a controlled environment (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[9]
-
Ethical Approval: All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]
2. Surgical Preparation:
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane, 2.5%).[9]
-
Catheterization:
-
Intravenous (IV) Administration: Insert a catheter into the subclavian or femoral vein for drug administration.[9]
-
Arterial Blood Pressure Monitoring: Insert a catheter into the femoral or carotid artery to allow for continuous monitoring of arterial blood pressure.
-
Cardiac Output Measurement: For advanced hemodynamic monitoring, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.
-
3. Experimental Procedure:
-
Baseline Measurement: After a stabilization period post-surgery, record baseline cardiovascular parameters (Mean Arterial Pressure, Heart Rate, Cardiac Output, Stroke Volume, Systemic Vascular Resistance) for at least 30 minutes.
-
Dose Administration:
-
Prepare a series of increasing doses of the test compound (e.g., this compound/Theodrenaline combination) and the comparator (e.g., Noradrenaline).
-
Administer the doses intravenously as a bolus or a short infusion.
-
A sufficient time interval should be allowed between doses for the cardiovascular parameters to return to baseline or stabilize.
-
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a data acquisition system.
4. Data Analysis:
-
Calculate the change from baseline for each parameter at each dose level.
-
Construct dose-response curves by plotting the change in the parameter against the logarithm of the dose.
-
Determine key pharmacodynamic parameters such as ED50 (the dose that produces 50% of the maximal effect).
Visualizing Mechanisms and Workflows
To further clarify the underlying pharmacology and experimental design, the following diagrams are provided.
Caption: Signaling pathway of the this compound/Theodrenaline combination.
Caption: Experimental workflow for a cardiovascular dose-response study.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. In vivo studies [bio-protocol.org]
A comparative analysis of Cafedrine's effects on different adrenergic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Cafedrine on the primary subtypes of adrenergic receptors (ARs). This compound is a cardiac stimulant and antihypotensive agent, chemically linking norephedrine (B3415761) and theophylline (B1681296).[1][2] Its clinical effects are primarily mediated through interactions with adrenergic receptors, making a subtype-specific analysis crucial for understanding its therapeutic profile and potential side effects.[2][3][4]
The compound functions through a dual mechanism: the norephedrine component acts as an indirect sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862), while the theophylline component contributes by inhibiting phosphodiesterases (PDEs).[3][5] This guide synthesizes the available data on its direct and indirect actions on α₁, α₂, β₁, β₂, and β₃ adrenergic receptor subtypes.
Comparative Analysis of Receptor Activity
This compound's pharmacological action is complex, involving both direct partial agonism and indirect effects via norepinephrine release.[3][4] The norephedrine component of this compound is primarily responsible for its interaction with adrenergic receptors. Studies on norephedrine isomers indicate the greatest activity is observed at the α₁-receptor, with less significant activity at β₁ or β₂-adrenoceptors.[6] The clinical effects of this compound, often administered with theodrenaline, are mediated through β₁- and α-adrenoceptor stimulation.[3][7]
The following table summarizes the expected activity of this compound at various adrenergic receptor subtypes based on its known mechanisms. Quantitative data such as binding affinity (Ki) and functional potency (EC₅₀) for this compound itself are not extensively detailed in publicly available literature; therefore, this table reflects a qualitative and mechanistic summary.
| Receptor Subtype | Primary G-Protein | General Function | Expected Effect of this compound | Mechanism of Action |
| α₁-AR | Gq | Vasoconstriction, Smooth Muscle Contraction[8][9] | Agonism (Direct and Indirect) | The norephedrine component may act as a partial agonist.[4] Indirectly, released norepinephrine strongly activates α₁-receptors.[5] |
| α₂-AR | Gi | Inhibition of Neurotransmitter Release[8][9] | Minimal/Complex | Norephedrine has low intrinsic activity. Indirect effects from norepinephrine would provide negative feedback. |
| β₁-AR | Gs | Increased Heart Rate & Contractility[8][9] | Strong Agonism (Primarily Indirect) | This is a key mediator of this compound's cardiac stimulant effects.[3][7] Released norepinephrine activates β₁-receptors, and PDE inhibition by theophylline enhances the downstream cAMP signal.[3][5] |
| β₂-AR | Gs | Smooth Muscle Relaxation (e.g., Bronchodilation)[8][9] | Weak Agonism | Norephedrine demonstrates little activity at β₂-receptors.[6] Released norepinephrine has a lower affinity for β₂ than β₁ receptors. |
| β₃-AR | Gs | Lipolysis, Bladder Relaxation[9][10] | Negligible | No significant activity has been reported or is expected based on the pharmacology of its components. |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is essential to contextualize the effects of this compound. The primary pathways for each receptor subtype are illustrated below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 6. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Duration of Action: Cafedrine vs. Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the duration of action of Cafedrine and ephedrine (B3423809), two sympathomimetic agents utilized for their pressor effects. The following sections present a comprehensive overview of their pharmacokinetic profiles, mechanisms of action, and available comparative clinical data, supported by experimental evidence.
Executive Summary
This compound, a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), is often used in a 20:1 combination with theodrenaline. Its effect on blood pressure is characterized as long-lasting.[1] In contrast, ephedrine, a well-established sympathomimetic, has a duration of action that is route-dependent, typically lasting for up to four hours when administered orally and for about an hour when given via injection. While direct, controlled pharmacokinetic studies comparing the two agents are limited, clinical observations from the non-interventional HYPOTENS study suggest that the combination of this compound/theodrenaline provides a more sustained restoration of blood pressure with fewer required additional interventions compared to ephedrine in an intraoperative setting.[2][3][4][5]
Pharmacokinetic Profile Comparison
| Parameter | This compound | Ephedrine |
| Half-life (t½) | Approximately 60 minutes[6] | Approximately 6 hours (oral administration, pH-dependent)[7] |
| Onset of Action | Delayed but longer-lasting increase in blood pressure when administered alone[8] | Fast with intravenous use, 20 minutes for intramuscular injection, and up to an hour for oral administration |
| Duration of Action | Described as "long-lasting"[1]; maximum effect noted after 20 minutes for a 200 mg dose[8] | Oral: up to 4 hours; IV/IM: approximately 1 hour |
| Metabolism | Metabolized to norephedrine and other minor metabolites[8] | Largely unmetabolized; some metabolism to norephedrine[7] |
| Excretion | Primarily renal | Mainly excreted unchanged in the urine; excretion is pH-dependent[9] |
Mechanism of Action
Both this compound and ephedrine exert their effects through the sympathetic nervous system, but their mechanisms have distinct features.
This compound , as a conjugate of norephedrine and theophylline, has a dual mechanism of action. The norephedrine component acts as an indirect sympathomimetic, stimulating the release of endogenous norepinephrine (B1679862) from nerve terminals. The theophylline component is a phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to enhanced cardiac contractility.[6]
Ephedrine acts as both a direct and indirect sympathomimetic agent. It directly stimulates α- and β-adrenergic receptors and also promotes the release of norepinephrine from sympathetic neurons.[6] This dual action results in increased heart rate, cardiac output, and peripheral vasoconstriction.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Ephedrine.
Comparative Clinical Data: The HYPOTENS Study
The HYPOTENS study was a prospective, non-interventional study that compared the effectiveness of the 20:1 combination of this compound/theodrenaline (C/T) with ephedrine for the treatment of intra-operative hypotension.[2][3][4][5] While not a formal pharmacokinetic study, its findings provide valuable insights into the clinical duration of action of these agents.
Key Findings:
-
Sustained Blood Pressure Control: The study found that while both C/T and ephedrine were effective in stabilizing blood pressure, the effect was faster and more pronounced with C/T.[4][5]
-
Reduced Need for Additional Interventions: Fewer additional boluses of the study drug or other accompanying measures were required to restore and maintain hemodynamic stability in the C/T group compared to the ephedrine group.[2][3][4][5] This suggests a more sustained effect from the initial dose of C/T.
-
Heart Rate Stability: The incidence of tachycardia was higher with ephedrine.[4][5]
Experimental Protocol: The HYPOTENS Study
The HYPOTENS study was a national, multicentre, prospective, open-label, two-armed, non-interventional study.
-
Population: The study included two cohorts:
-
Cohort A: Patients aged ≥50 years with ASA-classification 2-4 undergoing non-emergency surgical procedures under general anesthesia.
-
Cohort B: Patients undergoing Cesarean section under spinal anesthesia.[10]
-
-
Intervention: Patients received either the 20:1 this compound/theodrenaline combination or ephedrine at the discretion of the attending anesthesiologist for the treatment of intra-operative hypotension. The dosing was not standardized due to the non-interventional design.[11]
-
Data Collection: Hemodynamic parameters, including systolic blood pressure and heart rate, were monitored at least every 2 minutes for the first 15 minutes after the initial drug administration. The requirement for additional boluses and other interventions was also recorded.[3]
-
Primary Endpoints:
Caption: Workflow of the HYPOTENS clinical study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. eCFR :: 21 CFR 320.27 -- Guidelines on the design of a multiple-dose in vivo bioavailability study. [ecfr.gov]
- 6. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of spinal anaesthesia-induced hypotension with this compound/theodrenaline versus ephedrine during caesarean section: Results from HYPOTENS, a national, multicentre, prospective, noninterventional study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Mechanisms of Cafedrine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the proposed cellular mechanisms of Cafedrine, a sympathomimetic agent, and offers a comparative framework against established alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to validate the pharmacological actions of this compound at the cellular level.
Introduction to this compound
This compound is a synthetic compound that is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It is clinically used as a cardiac stimulant and antihypotensive agent to raise blood pressure.[2] The pharmacological effects of this compound are understood as the combined actions of its two constituent molecules. Norephedrine, a sympathomimetic amine, primarily acts by inducing the release of endogenous norepinephrine (B1679862) from nerve terminals.[3] Theophylline is a methylxanthine known for its non-selective inhibition of phosphodiesterases (PDEs).[4] This dual mechanism of action results in a positive inotropic effect on the heart and a complex influence on the vasculature.
Proposed Cellular Mechanisms of Action
The primary proposed cellular mechanism of this compound involves a two-pronged approach:
-
Indirect Sympathomimetic Action by Norephedrine: The norephedrine component of this compound triggers the release of norepinephrine from presynaptic nerve endings.[3] This released norepinephrine then acts on adrenergic receptors (α and β) on target cells, such as cardiomyocytes and vascular smooth muscle cells, to elicit a sympathomimetic response.[5] Norephedrine may also exhibit some direct partial agonist activity at α1-adrenoceptors.[3]
-
Phosphodiesterase Inhibition by Theophylline: The theophylline component inhibits PDE enzymes, leading to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] In cardiac tissue, the inhibition of PDE3 is particularly relevant, as it potentiates the β1-adrenoceptor-mediated increase in cAMP initiated by norepinephrine, thereby enhancing cardiac contractility.[4]
The following diagram illustrates the proposed signaling pathway of this compound in a cardiomyocyte.
Quantitative Comparison with Alternative Agents
To validate the proposed mechanisms of this compound, its cellular effects can be compared with other sympathomimetic agents with well-defined mechanisms. This section provides a quantitative comparison of this compound's components (Norephedrine and Theophylline) and three alternative drugs: Ephedrine (B3423809), Phenylephrine, and Dobutamine.
Table 1: Adrenergic Receptor Binding and Functional Potency
| Compound | Receptor Target | Parameter | Value | Reference |
| Norephedrine | α1A-AR | pKi | ~4.7 | [6] |
| α2A-AR | pKi | ~4.9 | [6] | |
| α2C-AR | pKi | ~5.0 | [6] | |
| NET (Norepinephrine Transporter) | EC50 (release) | ~50 nM | [7] | |
| Ephedrine | α1A-AR | Ki | >10 µM (antagonist) | [8] |
| α2A-AR | Ki | ~5 µM (antagonist) | [8] | |
| NET (Norepinephrine Transporter) | EC50 (release) | ~50 nM | [7] | |
| Phenylephrine | α1-AR | EC50 | 1.4 - 1.8 µM | [9] |
| α1-AR | -log EC50 | 5.28 - 5.34 | [10] | |
| Dobutamine | β1-AR | Agonist | - | [11][12] |
| β2-AR | Agonist | - | [11] | |
| α1-AR | Weak Agonist | - |
Table 2: Phosphodiesterase and Adenosine Receptor Interactions
| Compound | Target | Parameter | Value | Reference |
| Theophylline | PDE (non-selective) | IC50 | 665 µM (human myometrium) | [13] |
| Adenosine A1 Receptor | Ki | 11,500 nM | [14] | |
| Adenosine A2A Receptor | Ki | 4,540 nM | [14] | |
| Adenosine A2B Receptor | Ki | 13,300 nM | [14] |
Experimental Protocols for Mechanism Validation
Validating the proposed mechanisms of this compound requires specific in vitro and cellular assays. Below are detailed protocols for key experiments.
Adrenergic Receptor Binding Assay
This assay determines the binding affinity of a compound to specific adrenergic receptor subtypes.
-
Objective: To determine the Ki (inhibition constant) of Norephedrine (as a component of this compound) and alternative agents for α and β-adrenergic receptors.
-
Methodology: Competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Radioligand: Use a subtype-selective radiolabeled antagonist (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP12177 for β).
-
Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (Norephedrine, Ephedrine, Phenylephrine, or Dobutamine).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
Norepinephrine Release Assay
This assay quantifies the ability of a compound to induce the release of norepinephrine from neuronal cells or tissues.
-
Objective: To measure the EC50 (half-maximal effective concentration) of Norephedrine and Ephedrine for inducing norepinephrine release.
-
Methodology: [3H]-Norepinephrine efflux assay.
-
Cell/Tissue Preparation: Use primary neuronal cultures or synaptosomes pre-loaded with [3H]-Norepinephrine.
-
Stimulation: Expose the cells/synaptosomes to increasing concentrations of the test compound.
-
Sample Collection: Collect the extracellular medium at different time points.
-
Quantification: Measure the amount of [3H]-Norepinephrine released into the medium using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the inhibitory activity of a compound against different PDE isoforms.
-
Objective: To determine the IC50 of Theophylline (as a component of this compound) for various PDE isoforms.
-
Methodology: Fluorescence polarization (FP)-based assay.
-
Enzyme and Substrate: Use recombinant human PDE enzymes and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
Assay: In a microplate, incubate the PDE enzyme with increasing concentrations of Theophylline.
-
Reaction Initiation: Add the fluorescently labeled substrate to start the reaction.
-
Detection: After a defined incubation period, add a binding agent that specifically binds to the hydrolyzed substrate. The change in fluorescence polarization is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Theophylline and determine the IC50 value.
-
The following diagram outlines the general workflow for a PDE inhibition assay.
Comparative Analysis of Signaling Pathways
The alternative sympathomimetic agents operate through distinct cellular mechanisms, providing a basis for comparative analysis with this compound.
-
Ephedrine: Similar to Norephedrine, Ephedrine is a mixed-acting sympathomimetic that both directly activates adrenergic receptors (though with weak affinity) and stimulates the release of endogenous norepinephrine.[15][16]
-
Phenylephrine: Is a selective α1-adrenergic receptor agonist.[17] It directly stimulates these receptors, leading to vasoconstriction.[18]
-
Dobutamine: Primarily acts as a selective β1-adrenergic receptor agonist, with some β2 and α1-adrenergic activity.[12] Its main effect is to increase cardiac contractility and heart rate.[11]
The following diagram compares the primary signaling pathways of this compound and the selected alternative agents in a generalized target cell.
Conclusion
The cellular mechanism of this compound is proposed to be a synergistic combination of indirect sympathomimetic action via norepinephrine release and potentiation of this effect through phosphodiesterase inhibition. The experimental data available for its components, Norephedrine and Theophylline, support this hypothesis. For a definitive validation, further direct experimental evaluation of this compound using the outlined protocols is recommended. Comparative studies against agents with more selective mechanisms, such as Phenylephrine and Dobutamine, will be crucial in dissecting the precise contribution of each component of this compound's action and in understanding its unique pharmacological profile. This guide provides a foundational framework for researchers to design and execute experiments aimed at fully elucidating and validating the cellular mechanisms of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration in human atrial preparations of alpha-adrenoceptors mediating positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egpat.com [egpat.com]
- 12. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 13. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. eaglebio.com [eaglebio.com]
- 17. benchchem.com [benchchem.com]
- 18. Pseudoephedrine - Wikipedia [en.wikipedia.org]
A Comparative Study of the Metabolic Pathways of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of Cafedrine, a sympathomimetic agent, against other alternatives. Due to the limited specific research on this compound's metabolism, this comparison is primarily based on the known metabolic fates of its constituent molecules, norephedrine (B3415761) and theophylline (B1681296), and contrasted with the well-characterized metabolism of ephedrine. This document summarizes available data, proposes putative metabolic pathways, and provides detailed experimental protocols for further investigation.
Introduction to this compound Metabolism
This compound is a synthetic drug comprised of norephedrine covalently linked to theophylline.[1][2][3] It is often used in combination with theodrenaline (B228420) (a theophylline-noradrenaline conjugate) for the management of hypotension.[4][5] Current understanding suggests that this compound likely acts as a prodrug, undergoing metabolism to release its active components, norephedrine and theophylline, which then exert their pharmacological effects.[4] However, the exact metabolites and their potencies remain largely uncharacterized.[4] The pharmacokinetic profile of this compound has not been extensively studied, with a reported half-life of approximately 60 minutes after intravenous administration.[4]
Comparative Metabolic Pathways
The metabolic pathway of this compound is presumed to begin with the cleavage of the bond between norephedrine and theophylline. The subsequent metabolism of these two molecules is well-documented.
Table 1: Comparative Overview of Metabolic Pathways
| Feature | This compound (Putative) | Ephedrine (Alternative) |
| Primary Metabolic Reaction | Hydrolysis to Norephedrine and Theophylline | N-demethylation, Hydroxylation |
| Key Metabolites | Norephedrine, Theophylline, and their respective metabolites | Norpseudoephedrine, p-Hydroxyephedrine |
| Primary Excretion Route | Renal (for Norephedrine) | Renal |
Proposed Metabolic Pathway of this compound
The initial and critical step in this compound's metabolism is the hydrolysis of the molecule into its constituent parts: norephedrine and theophylline.
Following this initial cleavage, norephedrine and theophylline enter their respective, well-established metabolic pathways.
Metabolism of Norephedrine
Norephedrine is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How does Cafedrine's effect on vascular resistance compare to alpha-agonists?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Cafedrine, primarily as part of the combination product this compound/Theodrenaline, and alpha-adrenergic agonists on vascular resistance. The information is supported by experimental data to aid in research and drug development.
Executive Summary
This compound, in its common formulation with Theodrenaline, primarily increases mean arterial pressure through a pronounced increase in cardiac output, with a variable and debated effect on systemic vascular resistance. In contrast, alpha-agonists, such as norepinephrine (B1679862) and phenylephrine (B352888), reliably increase blood pressure by inducing vasoconstriction and significantly increasing systemic vascular resistance. While this compound/Theodrenaline is often reported to have minimal impact on vascular resistance, some studies indicate a potential for an initial increase. The upcoming results of the HERO clinical trial are anticipated to provide a more definitive, direct comparison of the hemodynamic effects of this compound/Theodrenaline versus the alpha-agonist norepinephrine.
Hemodynamic Effects: A Quantitative Comparison
The following table summarizes the hemodynamic effects of this compound/Theodrenaline and alpha-agonists based on available clinical data.
| Parameter | This compound/Theodrenaline | Alpha-Agonists (Norepinephrine & Phenylephrine) |
| Systemic Vascular Resistance (SVR) | Variable: Generally reported as unchanged or minimally affected.[1] However, one study reported a significant increase (SVRI +42%).[2] | Consistently increased.[3][4] |
| Mean Arterial Pressure (MAP) | Increased.[1][2] | Increased.[3][4] |
| Cardiac Output (CO) | Increased.[1] | Variable: Can be decreased, maintained, or slightly increased depending on the specific agent, dose, and patient's cardiovascular status.[3][5][6] |
| Heart Rate (HR) | Generally stable or slightly increased.[7] | Can cause reflex bradycardia (phenylephrine) or have a more variable effect (norepinephrine).[4][8] |
Signaling Pathways
The distinct effects of this compound/Theodrenaline and alpha-agonists on vascular smooth muscle cells are rooted in their different signaling pathways.
Caption: Proposed signaling pathway of this compound/Theodrenaline on vascular smooth muscle cells.
Caption: Signaling pathway of alpha-1 adrenergic agonists leading to vasoconstriction.
Experimental Protocols
The following are summaries of experimental methodologies from key studies investigating the effects of this compound/Theodrenaline and alpha-agonists.
Study: Hemodynamic Effects of this compound/Theodrenaline on Anesthesia-Induced Hypotension[2]
-
Objective: To investigate the hemodynamic effects of this compound/Theodrenaline in patients with anesthesia-induced hypotension.
-
Study Design: A prospective observational study.
-
Participants: 20 patients scheduled for elective major abdominal surgery.
-
Intervention: Following induction of total intravenous anesthesia with propofol (B549288) and remifentanil, a decrease in mean arterial blood pressure (MAP) below 60 mmHg was treated with 60 mg/3 mg of this compound/Theodrenaline.
-
Measurements: Hemodynamic parameters including Systemic Vascular Resistance Index (SVRI), Cardiac Index (CI), Global End-Diastolic Index (GEDI), maximum pressure increase in the aorta (dPmx), and Global Ejection Fraction (GEF) were assessed by transpulmonary thermodilution.
Study: The "HERO" Study (Hemodynamic Effects of this compound/Theodrenaline vs Noradrenaline)[9][10]
-
Objective: To compare the hemodynamic effects of this compound/Theodrenaline and Noradrenaline for the treatment of intraoperative hypotension.
-
Study Design: A national, randomized, parallel-group, multicenter, open-label clinical trial.
-
Participants: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery who develop intraoperative hypotension (MAP <70 mmHg).
-
Intervention: Patients will be randomized to receive either this compound/Theodrenaline or Noradrenaline, administered as an initial bolus followed by a continuous infusion to achieve a target MAP of 90 mmHg.
-
Measurements: Real-time hemodynamic data will be captured, including Mean Arterial Pressure, Systolic Blood Pressure, Diastolic Blood Pressure, Stroke Volume (Index), Heart Rate, and Systemic Vascular Resistance (Index).
Study: Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse[4]
-
Objective: To establish a murine in vivo model for the integrated assessment of the cardiovascular system's response to the α1-agonist phenylephrine.
-
Study Design: A randomized, vehicle-controlled in vivo study in mice.
-
Participants: 12 mice randomly assigned to either vehicle or phenylephrine intervention.
-
Intervention: Intraperitoneal administration of phenylephrine.
-
Measurements: Blood pressure was measured via a solid-state catheter in the aortic arch, blood flow via a probe on the ascending aorta, and an electrocardiogram was recorded. Total peripheral resistance was calculated.
Discussion and Future Directions
The available evidence presents a nuanced picture of this compound's effect on vascular resistance, particularly when compared to the straightforward vasoconstrictive action of alpha-agonists. While the predominant effect of this compound/Theodrenaline is an increase in cardiac output, the study by Heller et al. (2008) suggests that a significant increase in systemic vascular resistance can also occur.[2] This may be attributable to the norepinephrine component of Theodrenaline causing initial vasoconstriction.
In contrast, alpha-agonists like phenylephrine and norepinephrine produce a more predictable and potent increase in systemic vascular resistance, which is their primary mechanism for raising blood pressure.[3][4] This fundamental difference in the mechanism of action has important clinical implications, particularly in patient populations where an increase in cardiac afterload may be undesirable.
The ongoing HERO study is poised to provide much-needed clarity on the comparative hemodynamic profiles of this compound/Theodrenaline and norepinephrine.[9][10] The results of this trial will be instrumental in guiding the clinical use of these agents and furthering our understanding of their respective effects on vascular resistance and overall cardiovascular function. Researchers and drug development professionals should closely monitor the outcomes of this and other future comparative studies to inform the development of novel vasoactive agents with tailored hemodynamic effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Pulmcrit - An alternative viewpoint on phenylephrine infusions [emcrit.org]
- 7. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Validating the Safety of Cafedrine in Specific Patient Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cafedrine's safety and performance against other vasopressor agents in specific patient populations. The information is compiled from various clinical studies and pharmacological reviews to support evidence-based decision-making in drug development and clinical research. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided.
Mechanism of Action
This compound (B87544) is a cardiac stimulant and antihypotensive agent.[1] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] In clinical practice, it is often used in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), marketed under the brand name Akrinor®.[3][4]
The therapeutic effect of the this compound/theodrenaline combination is achieved through a dual mechanism of action:
-
Indirect Sympathomimetic Activity : The norephedrine component of this compound stimulates the release of endogenous noradrenaline from nerve endings.[5][6] This, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors in the heart, leading to increased inotropy (cardiac contractility).[3][5]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component inhibits phosphodiesterases, enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP).[5] This inhibition leads to an accumulation of cAMP, reinforcing the effects of β1-adrenoceptor stimulation and further enhancing cardiac contractility.[3][5]
This combined action results in an increase in cardiac output and stroke volume, which in turn raises mean arterial pressure.[3] Notably, systemic vascular resistance and heart rate are generally not significantly affected.[2][3]
Signaling Pathway of this compound/Theodrenaline in Cardiomyocytes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]
- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Stability of Cafedrine Formulations: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the chemical stability of a pharmaceutical agent is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comparative analysis framework for the chemical stability of Cafedrine formulations. Due to a lack of publicly available, direct comparative stability studies on different this compound formulations, this guide synthesizes information on the stability of related sympathomimetic amines and outlines the established methodologies for conducting such an analysis.
This compound, a cardiac stimulant and antihypotensive agent, is a chemical linkage of norephedrine (B3415761) and theophylline[1]. Its stability is a critical quality attribute. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH)[2][3].
Comparative Stability of Sympathomimetic Amines
| Stress Condition | Ephedrine | Norepinephrine (B1679862) | Phenylephrine | Potential Implications for this compound |
| Acid Hydrolysis | Generally stable | Susceptible to degradation | Shows some degradation | The ether and amine linkages in this compound may be susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | Generally stable | Prone to degradation | Significant degradation observed | The ester-like linkages and the xanthine (B1682287) ring in this compound could be labile under basic conditions. |
| Oxidation | Susceptible to oxidation | Highly susceptible to oxidation of the catechol moiety[4] | Susceptible to oxidation | The norephedrine portion of this compound, while not a catecholamine, could still be prone to oxidative degradation. The theophylline (B1681296) moiety may also be affected. |
| Thermal Degradation | Relatively stable | Can degrade at elevated temperatures | Shows degradation at high temperatures | Stability testing at elevated temperatures would be crucial to determine the intrinsic stability of this compound formulations. |
| Photodegradation | Generally stable | Sensitive to light[5] | Can undergo photolytic degradation | Given the photosensitivity of related compounds, photostability studies for this compound are warranted. |
Experimental Protocols for Stability Assessment
A robust stability-indicating assay method (SIAM) is crucial for accurately measuring the active pharmaceutical ingredient (API) and its degradation products[6][7]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[8][9][10].
Forced Degradation Study Protocol
A typical forced degradation study for a this compound formulation would involve the following steps:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically at a concentration of 1 mg/mL[5].
-
Application of Stress Conditions:
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide)[11].
-
Thermal Degradation: The solid drug substance or a solution is subjected to dry heat (e.g., 50-60°C)[5].
-
Photodegradation: The drug solution is exposed to a combination of UV and visible light, as per ICH Q1B guidelines[5].
-
-
Sample Analysis: The stressed samples are then analyzed by a validated stability-indicating HPLC method.
-
Identification of Degradation Products: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and characterize the structure of any significant degradation products[12][13][14][15][16].
Stability-Indicating HPLC Method Development
The development of a validated RP-HPLC method is a critical step. The goal is to achieve adequate separation between the parent this compound peak and the peaks of any degradation products. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength[10][17].
Visualizing Experimental Workflows and Degradation Pathways
Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow and a hypothetical degradation pathway for this compound.
Experimental Workflow for this compound Stability Analysis
Caption: Experimental workflow for this compound forced degradation studies.
Hypothetical Degradation Pathway of this compound
Based on its structure, this compound could potentially degrade through hydrolysis of the linkage between the norephedrine and theophylline moieties, as well as modifications to the individual components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. veeprho.com [veeprho.com]
- 4. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. ijfmr.com [ijfmr.com]
- 9. bepls.com [bepls.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. questjournals.org [questjournals.org]
Translating German Clinical Efficacy of Cafedrine to a Global Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fixed-dose combination of cafedrine (B87544) and theodrenaline, marketed as Akrinor®, is a well-established therapeutic option for treating hypotension in Germany, particularly in the perioperative and obstetrical settings.[1][2][3] Its long history of use since 1963 underscores its perceived efficacy and safety within the German medical community.[1][2] However, for drug development professionals and researchers outside of Germany, a critical question remains: how does the clinical efficacy of this compound translate to other populations? This guide provides a comprehensive comparison of this compound's clinical performance with internationally recognized alternatives, supported by available experimental data, to bridge this knowledge gap.
Due to the limited number of clinical trials of this compound conducted outside of Germany, this guide will focus on a comparative analysis based on German clinical data for this compound and international clinical data for alternative vasopressors, including ephedrine (B3423809), norepinephrine (B1679862), and phenylephrine (B352888). This approach allows for an indirect assessment of how this compound's efficacy profile, established within the German population, compares to the performance of agents used more broadly across diverse patient populations.
Comparative Efficacy in Hypotension Management
The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of this compound/theodrenaline with other commonly used vasopressors.
Table 1: Hemodynamic Effects of this compound/Theodrenaline vs. Ephedrine (HYPOTENS Trial - General Anesthesia Cohort)
| Parameter | This compound/Theodrenaline (C/T) | Ephedrine (E) | p-value |
| Primary Outcome | |||
| Stabilization of Blood Pressure | Effective | Effective | Not specified as superior |
| Secondary & Post-hoc Analyses | |||
| Blood Pressure Increase from Baseline | More pronounced with C/T | Less pronounced than C/T | Not specified |
| Additional Boluses/Measures Required | Fewer | More | Not specified |
| Heart Rate | Stable | Dose-dependent increase | Not specified |
| Physician Treatment Satisfaction | Higher | Lower | Not specified |
Data from the HYPOTENS trial, a prospective, national, multicenter, non-interventional study in Germany.[1][3][4]
Table 2: Hemodynamic Effects of this compound/Theodrenaline vs. Phenylephrine (Retrospective Cohort Study in Cesarean Section)
| Parameter | This compound/Theodrenaline (Akrinor) | Phenylephrine | p-value |
| Maternal Hemodynamics | |||
| Systolic Blood Pressure (SBP) during CS | Slightly lower | Slightly higher | Not specified |
| Hypotension (SBP <100 mmHg) on IMCU arrival | Less frequent | More frequent | Not specified |
| Heart Rate | Slightly higher | Lower | Not specified |
| Rescue Medication Use | Less frequent | More frequent | Not specified |
| Fetal Outcomes | |||
| Mean Umbilical Arterial pH | No significant difference | No significant difference | Not specified |
| Incidence of Acidosis (pH <7.2) | Lower | Significantly higher | < 0.05 |
Data from a single-center retrospective cohort study at a German university teaching hospital.[5][6][7][8]
Table 3: Efficacy of Norepinephrine in Hypotension (International Studies)
| Study Population & Design | Intervention | Key Findings |
| Cesarean Section (Systematic Review & Meta-analysis) | Prophylactic norepinephrine infusion | ED₅₀: 0.046 µg/kg/min, ED₉₅: 0.2 µg/kg/min for preventing hypotension.[9] |
| Cesarean Section (RCT) | 6 µg vs. 8 µg norepinephrine bolus | 8 µg bolus more effective in treating hypotension (78.5% vs. 61.2% success rate, p < 0.001).[10] |
| Major Noncardiac Surgery (RCT) | Norepinephrine vs. Ephedrine | Norepinephrine group had lower number of hypotension episodes and required fewer vasopressor doses.[2] |
Table 4: Efficacy of Ephedrine in Hypotension (International Studies)
| Study Population & Design | Intervention | Key Findings |
| Cesarean Section (Systematic Review) | Prophylactic ephedrine vs. control | Ephedrine more effective in preventing hypotension (RR 0.73) but no improvement in neonatal outcomes.[11] |
| Cesarean Section (RCT) | Prophylactic IV ephedrine (0.5 mg/kg) vs. control | Significantly lower incidence of hypotension (38.1% vs. 85.7%, p < 0.05).[12] |
| Cesarean Section (Systematic Review) | Ephedrine vs. Phenylephrine | No difference in managing hypotension; phenylephrine associated with higher umbilical arterial pH.[13][14][15] |
Experimental Protocols of Key Clinical Trials
HYPOTENS Trial (this compound/Theodrenaline vs. Ephedrine)
-
Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study conducted in Germany.[1][3][4]
-
Patient Population: Two cohorts were evaluated:
-
Intervention:
-
Treatment of intraoperative hypotension with either a 20:1 combination of this compound/theodrenaline or ephedrine, based on the routine practice of the participating department.[16]
-
Hypotension in Cohort A was defined as a systolic blood pressure (SBP) < 100 mmHg and/or a drop in SBP > 20% from the preoperative baseline.[16]
-
Hypotension in Cohort B was defined as an SBP < 100 mmHg and/or a drop in SBP > 10% from the preoperative baseline.[16]
-
-
Primary Objectives: To examine treatment precision, rapidity of onset, and the ability to restore blood pressure without significant increases in heart rate.[3]
-
Secondary Endpoints: Treatment satisfaction and the number of required additional boluses or other accompanying measures.[3]
HERO Trial (this compound/Theodrenaline vs. Noradrenaline)
-
Study Design: A national, randomized, parallel-group, multicenter, and open-label study in Germany.[17][18]
-
Patient Population: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery.[17][18]
-
Intervention:
-
When intraoperative hypotension (MAP <70 mmHg) occurred, patients were randomized to receive either this compound/theodrenaline or noradrenaline.[17][18]
-
Treatment was administered as a bolus injection ("bolus phase", 0–20 min) followed by a continuous infusion ("infusion phase", 21–40 min) to achieve a target MAP of 90 mmHg.[17][18]
-
-
Primary Endpoints:
-
Status: The trial is complete, with first results expected in 2024.[17][18]
Retrospective Cohort Study (this compound/Theodrenaline vs. Phenylephrine)
-
Study Design: A single-center retrospective data cohort study at a German university teaching hospital.[5][6][7]
-
Patient Population: Obstetric patients scheduled for cesarean section over a 2-year period.[5][6][7]
-
Intervention:
-
Main Outcome Measures: Maternal hypotension, heart rate, fetal arterial cord pH and base excess levels, maternal volume resuscitation, and use of rescue medication.[5][6][7]
Signaling Pathways and Mechanism of Action
The distinct hemodynamic effects of this compound and its alternatives stem from their unique interactions with adrenergic receptors and downstream signaling cascades.
This compound/Theodrenaline Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Ephedrine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 13. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. litfl.com [litfl.com]
- 18. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Health and Environment: Proper Cafedrine Disposal Protocols
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Cafedrine (B87544), a stimulant, requires meticulous handling throughout its lifecycle to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols for pharmaceutical and chemical waste.
Hazard Identification and Waste Classification
Before initiating disposal, it is crucial to characterize the waste. This compound, as a pharmaceutical compound, may be classified as a hazardous or non-hazardous waste depending on the specific regulations and the presence of other chemicals in the waste stream. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
Disposal "Do's and Don'ts"
A summary of key disposal recommendations from safety data sheets of related compounds and regulatory guidelines is presented below.
| Recommendation | Do | Don't | Source(s) |
| Primary Disposal Method | Contact a licensed professional waste disposal service.[1][3] | Do not dispose of with household garbage.[1] | [1][3] |
| Chemical Treatment | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | Do not pour down the drain or into sewer systems.[3][4] | [3][4] |
| Spill Management | Sweep up solid material, avoiding dust formation, and place in a suitable, closed container for disposal.[1][3] | Do not let the product enter drains.[3] | [1][3] |
| Container Management | Dispose of empty containers as unused product.[1][3] | - | [1][3] |
| Regulatory Compliance | Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5] | - | [4][5] |
Step-by-Step Disposal Protocol
While no specific experimental protocols for this compound disposal were found in the provided search results, the following general procedure for chemical and pharmaceutical waste should be followed:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the name "this compound," and any other identifiers required by your institution.[8]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed waste disposal service.[4]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company.[1][3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[9]
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to all applicable regulations is mandatory.
References
- 1. fishersci.com [fishersci.com]
- 2. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. targetmol.com [targetmol.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Navigating the Safe Handling of Cafedrine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When handling Cafedrine, a cardiac stimulant and antihypotensive agent, a thorough understanding and implementation of appropriate safety protocols, including the use of personal protective equipment (PPE), is critical to minimize exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to support the safe handling of this compound.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on available safety data, the following PPE is recommended when handling this compound. For clarity, these recommendations are summarized in the table below.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust, splashes, and vapors.[1] |
| Skin Protection | Gloves | Chemical impermeable gloves. Inspected prior to use.[1] | Prevents skin contact with the compound.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | Provides a barrier against spills and contamination of personal clothing.[1] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of harmful dust or aerosols.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial. The following operational plan outlines key steps to be followed:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a fume hood is recommended to minimize the concentration of airborne particles.
-
Personal Protective Equipment (PPE) : Before beginning any work, ensure all personnel are properly fitted with the required PPE as detailed in the table above.
-
Hygiene Practices : Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the designated handling area.[1]
-
Spill Management : In the event of a spill, evacuate personnel from the immediate area. Use personal protective equipment, including chemical impermeable gloves, and avoid dust formation.[1] Prevent the spill from entering drains.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization : Store waste in suitable and closed containers that are clearly labeled.[1]
-
Disposal Method : The recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this compound down the drain or in regular trash.[1]
-
Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for handling this compound, the following workflow diagram has been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
